molecular formula C15H13FO2 B567406 3-(4-Fluoro-3-methylphenyl)phenylacetic acid CAS No. 1352318-21-8

3-(4-Fluoro-3-methylphenyl)phenylacetic acid

Cat. No.: B567406
CAS No.: 1352318-21-8
M. Wt: 244.265
InChI Key: RMAXSBLCFRGNIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Fluoro-3-methylphenyl)phenylacetic acid is a phenylacetic acid derivative serving as a versatile chemical intermediate in medicinal chemistry and drug discovery research. Compounds based on the phenylacetic acid scaffold are known to exhibit diverse biological activities. For instance, certain substituted phenylacetic acid derivatives have been identified as potent leads in the development of novel antiparasitic agents, demonstrating the value of this chemical scaffold in phenotypic drug discovery . Furthermore, fluorinated phenylacetic acid compounds are key intermediates in the synthesis of Active Pharmaceutical Ingredients (APIs), underscoring their importance in the development of new therapeutic agents . The specific substitution pattern on this compound suggests its potential application as a building block for designing novel molecules targeting various diseases. Researchers can utilize this compound to explore structure-activity relationships (SAR), particularly investigating the synergistic effects of specific substituents on biological potency . It is also a candidate for use in bioconjugation techniques and the development of advanced materials for diagnostic applications. This product is intended for research purposes in laboratory settings only.

Properties

IUPAC Name

2-[3-(4-fluoro-3-methylphenyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO2/c1-10-7-13(5-6-14(10)16)12-4-2-3-11(8-12)9-15(17)18/h2-8H,9H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMAXSBLCFRGNIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC=CC(=C2)CC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50718406
Record name (4'-Fluoro-3'-methyl[1,1'-biphenyl]-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50718406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1352318-21-8
Record name [1,1′-Biphenyl]-3-acetic acid, 4′-fluoro-3′-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1352318-21-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4'-Fluoro-3'-methyl[1,1'-biphenyl]-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50718406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-(4-Fluoro-3-methylphenyl)phenylacetic acid synthesis protocol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 3-(4-Fluoro-3-methylphenyl)phenylacetic acid

Introduction

This compound is a biaryl carboxylic acid derivative. Molecules possessing the biphenyl scaffold are of significant interest in medicinal chemistry and materials science due to their unique structural and electronic properties. This guide, intended for chemistry professionals, provides a comprehensive, field-proven protocol for the synthesis of this target molecule. The chosen strategy is a convergent synthesis, culminating in a palladium-catalyzed Suzuki-Miyaura coupling reaction, a cornerstone of modern organic synthesis for its reliability and broad functional group tolerance.[1][2]

This document provides a detailed exposition of the synthetic route, including the preparation of key precursors, a mechanistic breakdown of the core coupling reaction, and step-by-step experimental protocols. The causality behind experimental choices is explained to provide a deeper understanding beyond simple procedural instructions.

Retrosynthetic Strategy

The synthetic plan is built around a key carbon-carbon bond formation to construct the central biaryl structure. A retrosynthetic analysis logically disconnects the target molecule at the bond between the two phenyl rings. This disconnection points to a Suzuki-Miyaura coupling as the most efficient forward reaction.

The chosen synthons are (4-fluoro-3-methylphenyl)boronic acid and a suitable derivative of 3-bromophenylacetic acid. To avoid potential side reactions and improve compatibility with the coupling conditions, the carboxylic acid is protected as a methyl ester, which can be easily hydrolyzed in the final step.

G Target This compound Hydrolysis Ester Hydrolysis Target->Hydrolysis Disconnection Ester Methyl 3-(4-Fluoro-3-methylphenyl)phenylacetate Coupling Suzuki-Miyaura Coupling Ester->Coupling Disconnection BoronicAcid (4-Fluoro-3-methylphenyl)boronic acid Coupling->BoronicAcid BromoEster Methyl 3-bromophenylacetate Coupling->BromoEster Hydrolysis->Ester Esterification Fischer Esterification BromoEster->Esterification Disconnection BromoAcid 3-Bromophenylacetic acid Esterification->BromoAcid

Part 1: Synthesis of Key Precursors

Synthesis of Methyl 3-bromophenylacetate

The synthesis begins with the protection of the carboxylic acid group of commercially available 3-bromophenylacetic acid via Fischer esterification. Using the methyl ester prevents the acidic proton from interfering with the basic conditions of the subsequent Suzuki coupling and enhances solubility in organic solvents.

Experimental Protocol: Fischer Esterification

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-bromophenylacetic acid (10.0 g, 46.5 mmol).

  • Reagents: Add methanol (100 mL) and concentrated sulfuric acid (2 mL) cautiously.

  • Reaction: Heat the mixture to reflux (approximately 65-70°C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Cool the mixture to room temperature and remove the bulk of the methanol under reduced pressure using a rotary evaporator.

  • Extraction: Dilute the residue with 100 mL of ethyl acetate and transfer to a separatory funnel. Wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (caution: CO2 evolution), and finally 50 mL of brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude ester is typically of sufficient purity for the next step. If necessary, purify by vacuum distillation. The expected yield is 90-95%.

Synthesis of (4-Fluoro-3-methylphenyl)boronic acid

This crucial coupling partner is readily prepared from the corresponding aryl bromide, 4-bromo-1-fluoro-2-methylbenzene, via a lithium-halogen exchange followed by borylation with a trialkyl borate. This reaction must be conducted under strictly anhydrous conditions at low temperatures to prevent quenching of the highly reactive organolithium intermediate.

Experimental Protocol: Borylation

  • Setup: Flame-dry a 500 mL three-neck flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet. Allow to cool to room temperature under a stream of dry nitrogen.

  • Reagents: Add 4-bromo-1-fluoro-2-methylbenzene (10.0 g, 52.9 mmol) and 150 mL of anhydrous diethyl ether or tetrahydrofuran (THF).

  • Lithiation: Cool the solution to -78°C using a dry ice/acetone bath. Add n-butyllithium (2.5 M in hexanes, 23.3 mL, 58.2 mmol) dropwise via syringe over 30 minutes, ensuring the internal temperature does not exceed -70°C. Stir the resulting solution for 1 hour at -78°C.

  • Borylation: In a separate flame-dried flask, cool a solution of trimethyl borate (7.0 mL, 63.5 mmol) in 50 mL of anhydrous ether/THF to -78°C. Transfer the freshly prepared aryllithium solution to the trimethyl borate solution via cannula while maintaining the temperature at -78°C. Stir the mixture for 2 hours at this temperature.

  • Workup: Allow the reaction to slowly warm to room temperature overnight. Quench the reaction by the slow addition of 100 mL of 1 M hydrochloric acid. Stir vigorously for 1 hour.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 75 mL).

  • Isolation: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain a crude solid.

  • Purification: Recrystallize the solid from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford pure (4-fluoro-3-methylphenyl)boronic acid.[3][4] The expected yield is 60-75%.

Part 2: The Core Reaction: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide.[1] It proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Mechanistic Cycle

G Boronate Ar²-B(OR)₂ ActivatedBoronate [Ar²-B(OR)₂(OH)]⁻ (Activated Boronate) Boronate->ActivatedBoronate Base Base (e.g., OH⁻) Base->ActivatedBoronate Transmetal Transmetal ActivatedBoronate->Transmetal Enters Cycle

The reaction is initiated by the oxidative addition of the aryl halide (methyl 3-bromophenylacetate) to a Pd(0) complex. The boronic acid is activated by a base to form a more nucleophilic boronate species, which then undergoes transmetalation with the Pd(II) complex.[2] The final step is reductive elimination, which forms the desired C-C bond, yielding the biaryl product and regenerating the Pd(0) catalyst.

Experimental Protocol: Coupling Reaction
  • Setup: To a 250 mL Schlenk flask, add methyl 3-bromophenylacetate (5.0 g, 21.8 mmol), (4-fluoro-3-methylphenyl)boronic acid (4.2 g, 24.0 mmol, 1.1 eq), and potassium carbonate (9.0 g, 65.4 mmol, 3.0 eq).

  • Catalyst: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.75 g, 0.65 mmol, 3 mol%).

  • Solvent: Add a degassed solvent mixture of toluene (80 mL), ethanol (20 mL), and water (20 mL).

  • Reaction: Purge the flask with nitrogen for 15 minutes. Heat the mixture to 90°C and stir vigorously under a nitrogen atmosphere for 12-18 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with 100 mL of ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 50 mL) and brine (50 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to obtain pure methyl 3-(4-fluoro-3-methylphenyl)phenylacetate. The expected yield is 75-85%.

Part 3: Final Step - Saponification

The final step is the base-catalyzed hydrolysis (saponification) of the methyl ester to yield the target carboxylic acid. Acidification of the resulting carboxylate salt precipitates the final product.

Experimental Protocol: Ester Hydrolysis
  • Setup: Dissolve the purified ester (e.g., 4.0 g, 14.7 mmol) in a mixture of tetrahydrofuran (50 mL) and methanol (20 mL) in a 250 mL round-bottom flask.

  • Reagent: Add a solution of lithium hydroxide monohydrate (1.23 g, 29.4 mmol, 2.0 eq) in 20 mL of water.

  • Reaction: Stir the mixture at room temperature for 4-6 hours until the starting material is consumed (monitor by TLC).

  • Workup: Remove the organic solvents under reduced pressure. Dilute the remaining aqueous solution with 50 mL of water.

  • Acidification: Cool the solution in an ice bath and acidify to pH 1-2 by the dropwise addition of 2 M hydrochloric acid. A white precipitate will form.

  • Isolation: Stir the suspension for 30 minutes in the ice bath, then collect the solid by vacuum filtration. Wash the filter cake with cold water (2 x 20 mL).

  • Purification: Dry the solid under vacuum. If necessary, recrystallize from an appropriate solvent (e.g., ethanol/water or acetonitrile) to yield the final product, this compound, as a white solid. The expected yield is 90-98%.

Data Summary

StepStarting MaterialKey ReagentsProductExpected Yield (%)
13-Bromophenylacetic acidMethanol, H₂SO₄Methyl 3-bromophenylacetate90-95
24-Bromo-1-fluoro-2-methylbenzenen-BuLi, B(OMe)₃(4-Fluoro-3-methylphenyl)boronic acid60-75
3Methyl 3-bromophenylacetateBoronic acid, Pd(PPh₃)₄, K₂CO₃Methyl 3-(4-fluoro-3-methylphenyl)phenylacetate75-85
4Coupled EsterLiOH·H₂O, HClThis compound90-98

Conclusion

This guide details a robust and efficient multi-step synthesis for this compound. The strategy leverages a modern, palladium-catalyzed Suzuki-Miyaura coupling as the key bond-forming reaction, preceded by the reliable preparation of the necessary precursors. The final deprotection via saponification proceeds in high yield. Each stage of the protocol has been designed with both efficiency and practicality in mind, providing a clear pathway for researchers to obtain this valuable chemical building block.

References

  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

  • Clark, J. (n.d.). Hydrolysis of Nitriles. Chemguide. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • LibreTexts Chemistry. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from [Link]

  • Bioman Explains. (2024, April 7). Mechanism Explained: Hydrolysis of Nitriles | Nitriles to Carboxylic Acids [Video]. YouTube. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-amino-3-bromophenylacetic acid. Retrieved from [Link]

  • ChemBK. (2024, April 9). 2-(4-Fluoro-3-methylphenyl)acetic acid. Retrieved from [Link]

  • Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved from [Link]

  • LookChem. (n.d.). Cas 1878-67-7, 3-Bromophenylacetic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Google Patents. (n.d.). EP 0098058 B1 - Synthesis of phenylacetic acid esters.
  • Google Patents. (n.d.). CN106928044A - A kind of preparation method of fluoro phenylacetic acid.
  • University of Glasgow. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Retrieved from [Link]

  • Google Patents. (n.d.). CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.
  • LibreTexts Chemistry. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst.
  • Organic Syntheses. (n.d.). phenylacetic acid. Retrieved from [Link]

  • PubChem. (n.d.). (4-Fluoro-3-methylphenyl)boronic acid. Retrieved from [Link]

  • University of Pittsburgh. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). CN100455557C - The production method of methylphenylacetic acid.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 3-(4-Fluoro-3-methylphenyl)phenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Physicochemical Profiling in Drug Discovery

In the landscape of modern drug development, the journey from a promising molecular entity to a clinically effective therapeutic is paved with rigorous scientific investigation. A molecule's intrinsic physicochemical properties are the bedrock upon which its pharmacokinetic and pharmacodynamic profiles are built. For a novel compound such as 3-(4-Fluoro-3-methylphenyl)phenylacetic acid, a thorough understanding of these characteristics is not merely an academic exercise; it is a critical determinant of its potential for success. This guide provides a comprehensive overview of the key physicochemical parameters of this compound, blending theoretical principles with actionable experimental protocols. It is designed for the discerning researcher, scientist, and drug development professional who requires both a deep understanding of the "why" and a practical guide to the "how."

Compound Identity and Structural Features

This compound is a derivative of phenylacetic acid, a class of compounds with a wide spectrum of biological activities. The presence of a fluoro and a methyl group on one of the phenyl rings introduces specific electronic and steric influences that are expected to modulate its properties compared to the parent phenylacetic acid molecule.

Table 1: Compound Identification

| Parameter | Value | | :--- | :--- | | IUPAC Name | 2-(3-(4-fluoro-3-methylphenyl)phenyl)acetic acid | | Molecular Formula | C₁₅H₁₃FO₂ | | Molecular Weight | 244.26 g/mol | | CAS Number | Not readily available | | Chemical Structure | dot graph { layout=neato; node [shape=plaintext]; edge [style=invis]; a [label=""]; b [label=""]; c [label=""]; d [label=""]; e [label=""]; f [label=""]; g [label=""]; h [label=""]; i [label=""]; j [label=""]; k [label=""]; l [label=""]; m [label=""]; n [label=""]; o [label=""]; p [label=""]; q [label=""]; r [label=""]; s [label=""]; t [label=""]; u [label=""]; v [label=""]; w [label=""]; x [label=""]; y [label=""]; z [label=""]; aa [label=""]; ab [label=""]; ac [label=""]; ad [label=""]; ae [label=""]; af [label=""]; ag [label=""]; ah [label=""]; ai [label=""]; aj [label=""]; ak [label=""]; al [label=""]; am [label=""]; an [label=""]; ao [label=""]; ap [label=""]; aq [label=""]; ar [label=""]; as [label=""]; at [label=""]; au [label=""]; av [label=""]; aw [label=""]; ax [label=""]; ay [label=""]; az [label=""]; ba [label=""]; bb [label=""]; bc [label=""]; bd [label=""]; be [label=""]; bf [label=""]; bg [label=""]; bh [label=""]; bi [label=""]; bj [label=""]; bk [label=""]; bl [label=""]; bm [label=""]; bn [label=""]; bo [label=""]; bp [label=""]; bq [label=""]; br [label=""]; bs [label=""]; bt [label=""]; bu [label=""]; bv [label=""]; bw [label=""]; bx [label=""]; by [label=""]; bz [label=""]; ca [label=""]; cb [label=""]; cc [label=""]; cd [label=""]; ce [label=""]; cf [label=""]; cg [label=""]; ch [label=""]; ci [label=""]; cj [label=""]; ck [label=""]; cl [label=""]; cm [label=""]; cn [label=""]; co [label=""]; cp [label=""]; cq [label=""]; cr [label=""]; cs [label=""]; ct [label=""]; cu [label=""]; cv [label=""]; cw [label=""]; cx [label=""]; cy [label=""]; cz [label=""]; da [label=""]; db [label=""]; dc [label=""]; dd [label=""]; de [label=""]; df [label=""]; dg [label=""]; dh [label=""]; di [label=""]; dj [label=""]; dk [label=""]; dl [label=""]; dm [label=""]; dn [label=""]; do [label=""]; dp [label=""]; dq [label=""]; dr [label=""]; ds [label=""]; dt [label=""]; du [label=""]; dv [label=""]; dw [label=""]; dx [label=""]; dy [label=""]; dz [label=""]; ea [label=""]; eb [label=""]; ec [label=""]; ed [label=""]; ee [label=""]; ef [label=""]; eg [label=""]; eh [label=""]; ei [label=""]; ej [label=""]; ek [label=""]; el [label=""]; em [label=""]; en [label=""]; eo [label=""]; ep [label=""]; eq [label=""]; er [label=""]; es [label=""]; et [label=""]; eu [label=""]; ev [label=""]; ew [label=""]; ex [label=""]; ey [label=""]; ez [label=""]; fa [label=""]; fb [label=""]; fc [label=""]; fd [label=""]; fe [label=""]; ff [label=""]; fg [label=""]; fh [label=""]; fi [label=""]; fj [label=""]; fk [label=""]; fl [label=""]; fm [label=""]; fn [label=""]; fo [label=""]; fp [label=""]; fq [label=""]; fr [label=""]; fs [label=""]; ft [label=""]; fu [label=""]; fv [label=""]; fw [label=""]; fx [label=""]; fy [label=""]; fz [label=""]; ga [label=""]; gb [label=""]; gc [label=""]; gd [label=""]; ge [label=""]; gf [label=""]; gg [label=""]; gh [label=""]; gi [label=""]; gj [label=""]; gk [label=""]; gl [label=""]; gm [label=""]; gn [label=""]; go [label=""]; gp [label=""]; gq [label=""]; gr [label=""]; gs [label=""]; gt [label=""]; gu [label=""]; gv [label=""]; gw [label=""]; gx [label=""]; gy [label=""]; gz [label=""]; ha [label=""]; hb [label=""]; hc [label=""]; hd [label=""]; he [label=""]; hf [label=""]; hg [label=""]; hh [label=""]; hi [label=""]; hj [label=""]; hk [label=""]; hl [label=""]; hm [label=""]; hn [label=""]; ho [label=""]; hp [label=""]; hq [label=""]; hr [label=""]; hs [label=""]; ht [label=""]; hu [label=""]; hv [label=""]; hw [label=""]; hx [label=""]; hy [label=""]; hz [label=""]; ia [label=""]; ib [label=""]; ic [label=""]; id [label=""]; ie [label=""]; if [label=""]; ig [label=""]; ih [label=""]; ii [label=""]; ij [label=""]; ik [label=""]; il [label=""]; im [label=""]; in [label=""]; io [label=""]; ip [label=""]; iq [label=""]; ir [label=""]; is [label=""]; it [label=""]; iu [label=""]; iv [label=""]; iw [label=""]; ix [label=""]; iy [label=""]; iz [label=""]; ja [label=""]; jb [label=""]; jc [label=""]; jd [label=""]; je [label=""]; jf [label=""]; jg [label=""]; jh [label=""]; ji [label=""]; jj [label=""]; jk [label=""]; jl [label=""]; jm [label=""]; jn [label=""]; jo [label=""]; jp [label=""]; jq [label=""]; jr [label=""]; js [label=""]; jt [label=""]; ju [label=""]; jv [label=""]; jw [label=""]; jx [label=""]; jy [label=""]; jz [label=""]; ka [label=""]; kb [label=""]; kc [label=""]; kd [label=""]; ke [label=""]; kf [label=""]; kg [label=""]; kh [label=""]; ki [label=""]; kj [label=""]; kk [label=""]; kl [label=""]; km [label=""]; kn [label=""]; ko [label=""]; kp [label=""]; kq [label=""]; kr [label=""]; ks [label=""]; kt [label=""]; ku [label=""]; kv [label=""]; kw [label=""]; kx [label=""]; ky [label=""]; kz [label=""]; la [label=""]; lb [label=""]; lc [label=""]; ld [label=""]; le [label=""]; lf [label=""]; lg [label=""]; lh [label=""]; li [label=""]; lj [label=""]; lk [label=""]; ll [label=""]; lm [label=""]; ln [label=""]; lo [label=""]; lp [label=""]; lq [label=""]; lr [label=""]; ls [label=""]; lt [label=""]; lu [label=""]; lv [label=""]; lw [label=""]; lx [label=""]; ly [label=""]; lz [label=""]; ma [label=""]; mb [label=""]; mc [label=""]; md [label=""]; me [label=""]; mf [label=""]; mg [label=""]; mh [label=""]; mi [label=""]; mj [label=""]; mk [label=""]; ml [label=""]; mm [label=""]; mn [label=""]; mo [label=""]; mp [label=""]; mq [label=""]; mr [label=""]; ms [label=""]; mt [label=""]; mu [label=""]; mv [label=""]; mw [label=""]; mx [label=""]; my [label=""]; mz [label=""]; na [label=""]; nb [label=""]; nc [label=""]; nd [label=""]; ne [label=""]; nf [label=""]; ng [label=""]; nh [label=""]; ni [label=""]; nj [label=""]; nk [label=""]; nl [label=""]; nm [label=""]; nn [label=""]; no [label=""]; np [label=""]; nq [label=""]; nr [label=""]; ns [label=""]; nt [label=""]; nu [label=""]; nv [label=""]; nw [label=""]; nx [label=""]; ny [label=""]; nz [label=""]; oa [label=""]; ob [label=""]; oc [label=""]; od [label=""]; oe [label=""]; of [label=""]; og [label=""]; oh [label=""]; oi [label=""]; oj [label=""]; ok [label=""]; ol [label=""]; om [label=""]; on [label=""]; oo [label=""]; op [label=""]; oq [label=""]; or [label=""]; os [label=""]; ot [label=""]; ou [label=""]; ov [label=""]; ow [label=""]; ox [label=""]; oy [label=""]; oz [label=""]; pa [label=""]; pb [label=""]; pc [label=""]; pd [label=""]; pe [label=""]; pf [label=""]; pg [label=""]; ph [label=""]; pi [label=""]; pj [label=""]; pk [label=""]; pl [label=""]; pm [label=""]; pn [label=""]; po [label=""]; pp [label=""]; pq [label=""]; pr [label=""]; ps [label=""]; pt [label=""]; pu [label=""]; pv [label=""]; pw [label=""]; px [label=""]; py [label=""]; pz [label=""]; qa [label=""]; qb [label=""]; qc [label=""]; qd [label=""]; qe [label=""]; qf [label=""]; qg [label=""]; qh [label=""]; qi [label=""]; qj [label=""]; qk [label=""]; ql [label=""]; qm [label=""]; qn [label=""]; qo [label=""]; qp [label=""]; qq [label=""]; qr [label=""]; qs [label=""]; qt [label=""]; qu [label=""]; qv [label=""]; qw [label=""]; qx [label=""]; qy [label=""]; qz [label=""]; ra [label=""]; rb [label=""]; rc [label=""]; rd [label=""]; re [label=""]; rf [label=""]; rg [label=""]; rh [label=""]; ri [label=""]; rj [label=""]; rk [label=""]; rl [label=""]; rm [label=""]; rn [label=""]; ro [label=""]; rp [label=""]; rq [label=""]; rr [label=""]; rs [label=""]; rt [label=""]; ru [label=""]; rv [label=""]; rw [label=""]; rx [label=""]; ry [label=""]; rz [label=""]; sa [label=""]; sb [label=""]; sc [label=""]; sd [label=""]; se [label=""]; sf [label=""]; sg [label=""]; sh [label=""]; si [label=""]; sj [label=""]; sk [label=""]; sl [label=""]; sm [label=""]; sn [label=""]; so [label=""]; sp [label=""]; sq [label=""]; sr [label=""]; ss [label=""]; st [label=""]; su [label=""]; sv [label=""]; sw [label=""]; sx [label=""]; sy [label=""]; sz [label=""]; ta [label=""]; tb [label=""]; tc [label=""]; td [label=""]; te [label=""]; tf [label=""]; tg [label=""]; th [label=""]; ti [label=""]; tj [label=""]; tk [label=""]; tl [label=""]; tm [label=""]; tn [label=""]; to [label=""]; tp [label=""]; tq [label=""]; tr [label=""]; ts [label=""]; tt [label=""]; tu [label=""]; tv [label=""]; tw [label=""]; tx [label=""]; ty [label=""]; tz [label=""]; ua [label=""]; ub [label=""]; uc [label=""]; ud [label=""]; ue [label=""]; uf [label=""]; ug [label=""]; uh [label=""]; ui [label=""]; uj [label=""]; uk [label=""]; ul [label=""]; um [label=""]; un [label=""]; uo [label=""]; up [label=""]; uq [label=""]; ur [label=""]; us [label=""]; ut [label=""]; uu [label=""]; uv [label=""]; uw [label=""]; ux [label=""]; uy [label=""]; uz [label=""]; va [label=""]; vb [label=""]; vc [label=""]; vd [label=""]; ve [label=""]; vf [label=""]; vg [label=""]; vh [label=""]; vi [label=""]; vj [label=""]; vk [label=""]; vl [label=""]; vm [label=""]; vn [label=""]; vo [label=""]; vp [label=""]; vq [label=""]; vr [label=""]; vs [label=""]; vt [label=""]; vu [label=""]; vv [label=""]; vw [label=""]; vx [label=""]; vy [label=""]; vz [label=""]; wa [label=""]; wb [label=""]; wc [label=""]; wd [label=""]; we [label=""]; wf [label=""]; wg [label=""]; wh [label=""]; wi [label=""]; wj [label=""]; wk [label=""]; wl [label=""]; wm [label=""]; wn [label=""]; wo [label=""]; wp [label=""]; wq [label=""]; wr [label=""]; ws [label=""]; wt [label=""]; wu [label=""]; wv [label=""]; ww [label=""]; wx [label=""]; wy [label=""]; wz [label=""]; xa [label=""]; xb [label=""]; xc [label=""]; xd [label=""]; xe [label=""]; xf [label=""]; xg [label=""]; xh [label=""]; xi [label=""]; xj [label=""]; xk [label=""]; xl [label=""]; xm [label=""]; xn [label=""]; xo [label=""]; xp [label=""]; xq [label=""]; xr [label=""]; xs [label=""]; xt [label=""]; xu [label=""]; xv [label=""]; xw [label=""]; xx [label=""]; xy [label=""]; xz [label=""]; ya [label=""]; yb [label=""]; yc [label=""]; yd [label=""]; ye [label=""]; yf [label=""]; yg [label=""]; yh [label=""]; yi [label=""]; yj [label=""]; yk [label=""]; yl [label=""]; ym [label=""]; yn [label=""]; yo [label=""]; yp [label=""]; yq [label=""]; yr [label=""]; ys [label=""]; yt [label=""]; yu [label=""]; yv [label=""]; yw [label=""]; yx [label=""]; yy [label=""]; yz [label=""]; za [label=""]; zb [label=""]; zc [label=""]; zd [label=""]; ze [label=""]; zf [label=""]; zg [label=""]; zh [label=""]; zi [label=""]; zj [label=""]; zk [label=""]; zl [label=""]; zm [label=""]; zn [label=""]; zo [label=""]; zp [label=""]; zq [label=""]; zr [label=""]; zs [label=""]; zt [label=""]; zu [label=""]; zv [label=""]; zw [label=""]; zx [label=""]; zy [label=""]; zz [label=""]; aaa [label=""]; aab [label=""]; aac [label=""]; aad [label=""]; aae [label=""]; aaf [label=""]; aag [label=""]; aah [label=""]; aai [label=""]; aaj [label=""]; aak [label=""]; aal [label=""]; aam [label=""]; aan [label=""]; aao [label=""]; aap [label=""]; aaq [label=""]; aar [label=""]; aas [label=""]; aat [label=""]; aau [label=""]; aav [label=""]; aaw [label=""]; aax [label=""]; aay [label=""]; aaz [label=""]; aba [label=""]; abb [label=""]; abc [label=""]; abd [label=""]; abe [label=""]; abf [label=""]; abg [label=""]; abh [label=""]; abi [label=""]; abj [label=""]; abk [label=""]; abl [label=""]; abm [label=""]; abn [label=""]; abo [label=""]; abp [label=""]; abq [label=""]; abr [label=""]; abs [label=""]; abt [label=""]; abu [label=""]; abv [label=""]; abw [label=""]; abx [label=""]; aby [label=""]; abz [label=""]; aca [label=""]; acb [label=""]; acc [label=""]; acd [label=""]; ace [label=""]; acf [label=""]; acg [label=""]; ach [label=""]; aci [label=""]; acj [label=""]; ack [label=""]; acl [label=""]; acm [label=""]; acn [label=""]; aco [label=""]; acp [label=""]; acq [label=""]; acr [label=""]; acs [label=""]; act [label=""]; acu [label=""]; acv [label=""]; acw [label=""]; acx [label=""]; acy [label=""]; acz [label=""]; ada [label=""]; adb [label=""]; adc [label=""]; add [label=""]; ade [label=""]; adf [label=""]; adg [label=""]; adh [label=""]; adi [label=""]; adj [label=""]; adk [label=""]; adl [label=""]; adm [label=""]; adn [label=""]; ado [label=""]; adp [label=""]; adq [label=""]; adr [label=""]; ads [label=""]; adt [label=""]; adu [label=""]; adv [label=""]; adw [label=""]; adx [label=""]; ady [label=""]; adz [label=""]; aea [label=""]; aeb [label=""]; aec [label=""]; aed [label=""]; aee [label=""]; aef [label=""]; aeg [label=""]; aeh [label=""]; aei [label=""]; aej [label=""]; aek [label=""]; ael [label=""]; aem [label=""]; aen [label=""]; aeo [label=""]; aep [label=""]; aeq [label=""]; aer [label=""]; aes [label=""]; aet [label=""]; aeu [label=""]; aev [label=""]; aew [label=""]; aex [label=""]; aey [label=""]; aez [label=""]; afa [label=""]; afb [label=""]; afc [label=""]; afd [label=""]; afe [label=""]; aff [label=""]; afg [label=""]; afh [label=""]; afi [label=""]; afj [label=""]; afk [label=""]; afl [label=""]; afm [label=""]; afn [label=""]; afo [label=""]; afp [label=""]; afq [label=""]; afr [label=""]; afs [label=""]; aft [label=""]; afu [label=""]; afv [label=""]; afw [label=""]; afx [label=""]; afy [label=""]; afz [label=""]; aga [label=""]; agb [label=""]; agc [label=""]; agd [label=""]; age [label=""]; agf [label=""]; agg [label=""]; agh [label=""]; agi [label=""]; agj [label=""]; agk [label=""]; agl [label=""]; agm [label=""]; agn [label=""]; ago [label=""]; agp [label=""]; agq [label=""]; agr [label=""]; ags [label=""]; agt [label=""]; agu [label=""]; agv [label=""]; agw [label=""]; agx [label=""]; agy [label=""]; agz [label=""]; aha [label=""]; ahb [label=""]; ahc [label=""]; ahd [label=""]; ahe [label=""]; ahf [label=""]; ahg [label=""]; ahh [label=""]; ahi [label=""]; ahj [label=""]; ahk [label=""]; ahl [label=""]; ahm [label=""]; ahn [label=""]; aho [label=""]; ahp [label=""]; ahq [label=""]; ahr [label=""]; ahs [label=""]; aht [label=""]; ahu [label=""]; ahv [label=""]; ahw [label=""]; ahx [label=""]; ahy [label=""]; ahz [label=""]; aia [label=""]; aib [label=""]; aic [label=""]; aid [label=""]; aie [label=""]; aif [label=""]; aig [label=""]; aih [label=""]; aii [label=""]; aij [label=""]; aik [label=""]; ail [label=""]; aim [label=""]; ain [label=""]; aio [label=""]; aip [label=""]; aiq [label=""]; air [label=""]; ais [label=""]; ait [label=""]; aiu [label=""]; aiv [label=""]; aiw [label=""]; aix [label=""]; aiy [label=""]; aiz [label=""]; aja [label=""]; ajb [label=""]; ajc [label=""]; ajd [label=""]; aje [label=""]; ajf [label=""]; ajg [label=""]; ajh [label=""]; aji [label=""]; ajj [label=""]; ajk [label=""]; ajl [label=""]; ajm [label=""]; ajn [label=""]; ajo [label=""]; ajp [label=""]; ajq [label=""]; ajr [label=""]; ajs [label=""]; ajt [label=""]; aju [label=""]; ajv [label=""]; ajw [label=""]; ajx [label=""]; ajy [label=""]; ajz [label=""]; aka [label=""]; akb [label=""]; akc [label=""]; akd [label=""]; ake [label=""]; akf [label=""]; akg [label=""]; akh [label=""]; aki [label=""]; akj [label=""]; akk [label=""]; akl [label=""]; akm [label=""]; akn [label=""]; ako [label=""]; akp [label=""]; akq [label=""]; akr [label=""]; aks [label=""]; akt [label=""]; aku [label=""]; akv [label=""]; akw [label=""]; akx [label=""]; aky [label=""]; akz [label=""]; ala [label=""]; alb [label=""]; alc [label=""]; ald [label=""]; ale [label=""]; alf [label=""]; alg [label=""]; alh [label=""]; ali [label=""]; alj [label=""]; alk [label=""]; all [label=""]; alm [label=""]; aln [label=""]; alo [label=""]; alp [label=""]; alq [label=""]; alr [label=""]; als [label=""]; alt [label=""]; alu [label=""]; alv [label=""]; alw [label=""]; alx [label=""]; aly [label=""]; alz [label=""]; ama [label=""]; amb [label=""]; amc [label=""]; amd [label=""]; ame [label=""]; amf [label=""]; amg [label=""]; amh [label=""]; ami [label=""]; amj [label=""]; amk [label=""]; aml [label=""]; amm [label=""]; amn [label=""]; amo [label=""]; amp [label=""]; amq [label=""]; amr [label=""]; ams [label=""]; amt [label=""]; amu [label=""]; amv [label=""]; amw [label=""]; amx [label=""]; amy [label=""]; amz [label=""]; ana [label=""]; anb [label=""]; anc [label=""]; and [label=""]; ane [label=""]; anf [label=""]; ang [label=""]; anh [label=""]; ani [label=""]; anj [label=""]; ank [label=""]; anl [label=""]; anm [label=""]; ann [label=""]; ano [label=""]; anp [label=""]; anq [label=""]; anr [label=""]; ans [label=""]; ant [label=""]; anu [label=""]; anv [label=""]; anw [label=""]; anx [label=""]; any [label=""]; anz [label=""]; aoa [label=""]; aob [label=""]; aoc [label=""]; aod [label=""]; aoe [label=""]; aof [label=""]; aog [label=""]; aoh [label=""]; aoi [label=""]; aoj [label=""]; aok [label=""]; aol [label=""]; aom [label=""]; aon [label=""]; aoo [label=""]; aop [label=""]; aoq [label=""]; aor [label=""]; aos [label=""]; aot [label=""]; aou [label=""]; aov [label=""]; aow [label=""]; aox [label=""]; aoy [label=""]; aoz [label=""]; apa [label=""]; apb [label=""]; apc [label=""]; apd [label=""]; ape [label=""]; apf [label=""]; apg [label=""]; aph [label=""]; api [label=""]; apj [label=""]; apk [label=""]; apl [label=""]; apm [label=""]; apn [label=""]; apo [label=""]; app [label=""]; apq [label=""]; apr [label=""]; aps [label=""]; apt [label=""]; apu [label=""]; apv [label=""]; apw [label=""]; apx [label=""]; apy [label=""]; apz [label=""]; aqa [label=""]; aqb [label=""]; aqc [label=""]; aqd [label=""]; aqe [label=""]; aqf [label=""]; aqg [label=""]; aqh [label=""]; aqi [label=""]; aqj [label=""]; aqk [label=""]; aql [label=""]; aqm [label=""]; aqn [label=""]; aqo [label=""]; aqp [label=""]; aqq [label=""]; aqr [label=""]; aqs [label=""]; aqt [label=""]; aqu [label=""]; aqv [label=""]; aqw [label=""]; aqx [label=""]; aqy [label=""]; aqz [label=""]; ara [label=""]; arb [label=""]; arc [label=""]; ard [label=""]; are [label=""]; arf [label=""]; arg [label=""]; arh [label=""]; ari [label=""]; arj [label=""]; ark [label=""]; arl [label=""]; arm [label=""]; arn [label=""]; aro [label=""]; arp [label=""]; arq [label=""]; arr [label=""]; ars [label=""]; art [label=""]; aru [label=""]; arv [label=""]; arw [label=""]; arx [label=""]; ary [label=""]; arz [label=""]; asa [label=""]; asb [label=""]; asc [label=""]; asd [label=""]; ase [label=""]; asf [label=""]; asg [label=""]; ash [label=""]; asi [label=""]; asj [label=""]; ask [label=""]; asl [label=""]; asm [label=""]; asn [label=""]; aso [label=""]; asp [label=""]; asq [label=""]; asr [label=""]; ass [label=""]; ast [label=""]; asu [label=""]; asv [label=""]; asw [label=""]; asx [label=""]; asy [label=""]; asz [label=""]; ata [label=""]; atb [label=""]; atc [label=""]; atd [label=""]; ate [label=""]; atf [label=""]; atg [label=""]; ath [label=""]; ati [label=""]; atj [label=""]; atk [label=""]; atl [label=""]; atm [label=""]; atn [label=""]; ato [label=""]; atp [label=""]; atq [label=""]; atr [label=""]; ats [label=""]; att [label=""]; atu [label=""]; atv [label=""]; atw [label=""]; atx [label=""]; aty [label=""]; atz [label=""]; aua [label=""]; aub [label=""]; auc [label=""]; aud [label=""]; aue [label=""]; auf [label=""]; aug [label=""]; auh [label=""]; aui [label=""]; auj [label=""]; auk [label=""]; aul [label=""]; aum [label=""]; aun [label=""]; auo [label=""]; aup [label=""]; auq [label=""]; aur [label=""]; aus [label=""]; aut [label=""]; auu [label=""]; auv [label=""]; auw [label=""]; aux [label=""]; auy [label=""]; auz [label=""]; ava [label=""]; avb [label=""]; avc [label=""]; avd [label=""]; ave [label=""]; avf [label=""]; avg [label=""]; avh [label=""]; avi [label=""]; avj [label=""]; avk [label=""]; avl [label=""]; avm [label=""]; avn [label=""]; avo [label=""]; avp [label=""]; avq [label=""]; avr [label=""]; avs [label=""]; avt [label=""]; avu [label=""]; avv [label=""]; avw [label=""]; avx [label=""]; avy [label=""]; avz [label=""]; awa [label=""]; awb [label=""]; awc [label=""]; awd [label=""]; awe [label=""]; awf [label=""]; awg [label=""]; awh [label=""]; awi [label=""]; awj [label=""]; awk [label=""]; awl [label=""]; awm [label=""]; awn [label=""]; awo [label=""]; awp [label=""]; awq [label=""]; awr [label=""]; aws [label=""]; awt [label=""]; awu [label=""]; awv [label=""]; aww [label=""]; awx [label=""]; awy [label=""]; awz [label=""]; axa [label=""]; axb [label=""]; axc [label=""]; axd [label=""]; axe [label=""]; axf [label=""]; axg [label=""]; axh [label=""]; axi [label=""]; axj [label=""]; axk [label=""]; axl [label=""]; axm [label=""]; axn [label=""]; axo [label=""]; axp [label=""]; axq [label=""]; axr [label=""]; axs [label=""]; axt [label=""]; axu [label=""]; axv [label=""]; axw [label=""]; axx [label=""]; axy [label=""]; axz [label=""]; aya [label=""]; ayb [label=""]; ayc [label=""]; ayd [label=""]; aye [label=""]; ayf [label=""]; ayg [label=""]; ayh [label=""]; ayi [label=""]; ayj [label=""]; ayk [label=""]; ayl [label=""]; aym [label=""]; ayn [label=""]; ayo [label=""]; ayp [label=""]; ayq [label=""]; ayr [label=""]; ays [label=""]; ayt [label=""]; ayu [label=""]; ayv [label=""]; ayw [label=""]; ayx [label=""]; ayy [label=""]; ayz [label=""]; aza [label=""]; azb [label=""]; azc [label=""]; azd [label=""]; aze [label=""]; azf [label=""]; azg [label=""]; azh [label=""]; azi [label=""]; azj [label=""]; azk [label=""]; azl [label=""]; azm [label=""]; azn [label=""]; azo [label=""]; azp [label=""]; azq [label=""]; azr [label=""]; azs [label=""]; azt [label=""]; azu [label=""]; azv [label=""]; azw [label=""]; azx [label=""]; azy [label=""]; azz [label=""]; baa [label=""]; bab [label=""]; bac [label=""]; bad [label=""]; bae [label=""]; baf [label=""]; bag [label=""]; bah [label=""]; bai [label=""]; baj [label=""]; bak [label=""]; bal [label=""]; bam [label=""]; ban [label=""]; bao [label=""]; bap [label=""]; baq [label=""]; bar [label=""]; bas [label=""]; bat [label=""]; bau [label=""]; bav [label=""]; baw [label=""]; bax [label=""]; bay [label=""]; baz [label=""]; bba [label=""]; bbb [label=""]; bbc [label=""]; bbd [label=""]; bbe [label=""]; bbf [label=""]; bbg [label=""]; bbh [label=""]; bbi [label=""]; bbj [label=""]; bbk [label=""]; bbl [label=""]; bbm [label=""]; bbn [label=""]; bbo [label=""]; bbp [label=""]; bbq [label=""]; bbr [label=""]; bbs [label=""]; bbt [label=""]; bbu [label=""]; bbv [label=""]; bbw [label=""]; bbx [label=""]; bby [label=""]; bbz [label=""]; bca [label=""]; bcb [label=""]; bcc [label=""]; bcd [label=""]; bce [label=""]; bcf [label=""]; bcg [label=""]; bch [label=""]; bci [label=""]; bcj [label=""]; bck [label=""]; bcl [label=""]; bcm [label=""]; bcn [label=""]; bco [label=""]; bcp [label=""]; bcq [label=""]; bcr [label=""]; bcs [label=""]; bct [label=""]; bcu [label=""]; bcv [label=""]; bcw [label=""]; bcx [label=""]; bcy [label=""]; bcz [label=""]; bda [label=""]; bdb [label=""]; bdc [label=""]; bdd [label=""]; bde [label=""]; bdf [label=""]; bdg [label=""]; bdh [label=""]; bdi [label=""]; bdj [label=""]; bdk [label=""]; bdl [label=""]; bdm [label=""]; bdn [label=""]; bdo [label=""]; bdp [label=""]; bdq [label=""]; bdr [label=""]; bds [label=""]; bdt [label=""]; bdu [label=""]; bdv [label=""]; bdw [label=""]; bdx [label=""]; bdy [label=""]; bdz [label=""]; bea [label=""]; beb [label=""]; bec [label=""]; bed [label=""]; bee [label=""]; bef [label=""]; beg [label=""]; beh [label=""]; bei [label=""]; bej [label=""]; bek [label=""]; bel [label=""]; bem [label=""]; ben [label=""]; beo [label=""]; bep [label=""]; beq [label=""]; ber [label=""]; bes [label=""]; bet [label=""]; beu [label=""]; bev [label=""]; bew [label=""]; bex [label=""]; bey [label=""]; bez [label=""]; bfa [label=""]; bfb [label=""]; bfc [label=""]; bfd [label=""]; bfe [label=""]; bff [label=""]; bfg [label=""]; bfh [label=""]; bfi [label=""]; bfj [label=""]; bfk [label=""]; bfl [label=""]; bfm [label=""]; bfn [label=""]; bfo [label=""]; bfp [label=""]; bfq [label=""]; bfr [label=""]; bfs [label=""]; bft [label=""]; bfu [label=""]; bfv [label=""]; bfw [label=""]; bfx [label=""]; bfy [label=""]; bfz [label=""]; bga [label=""]; bgb [label=""]; bgc [label=""]; bgd [label=""]; bge [label=""]; bgf [label=""]; bgg [label=""]; bgh [label=""]; bgi [label=""]; bgj [label=""]; bgk [label=""]; bgl [label=""]; bgm [label=""]; bgn [label=""]; bgo [label=""]; bgp [label=""]; bgq [label=""]; bgr [label=""]; bgs [label=""]; bgt [label=""]; bgu [label=""]; bgv [label=""]; bgw [label=""]; bgx [label=""]; bgy [label=""]; bgz [label=""]; bha [label=""]; bhb [label=""]; bhc [label=""]; bhd [label=""]; bhe [label=""]; bhf [label=""]; bhg [label=""]; bhh [label=""]; bhi [label=""]; bhj [label=""]; bhk [label=""]; bhl [label=""]; bhm [label=""]; bhn [label=""]; bho [label=""]; bhp [label=""]; bhq [label=""]; bhr [label=""]; bhs [label=""]; bht [label=""]; bhu [label=""]; bhv [label=""]; bhw [label=""]; bhx [label=""]; bhy [label=""]; bhz [label=""]; bia [label=""]; bib [label=""]; bic [label=""]; bid [label=""]; bie [label=""]; bif [label=""]; big [label=""]; bih [label=""]; bii [label=""]; bij [label=""]; bik [label=""]; bil [label=""]; bim [label=""]; bin [label=""]; bio [label=""]; bip [label=""]; biq [label=""]; bir [label=""]; bis [label=""]; bit [label=""]; biu [label=""]; biv [label=""]; biw [label=""]; bix [label=""]; biy [label=""]; biz [label=""]; bja [label=""]; bjb [label=""]; bjc [label=""]; bjd [label=""]; bje [label=""]; bjf [label=""]; bjg [label=""]; bjh [label=""]; bji [label=""]; bjj [label=""]; bjk [label=""]; bjl [label=""]; bjm [label=""]; bjn [label=""]; bjo [label=""]; bjp [label=""]; bjq [label=""]; bjr [label=""]; bjs [label=""]; bjt [label=""]; bju [label=""]; bjv [label=""]; bjw [label=""]; bjx [label=""]; bjy [label=""]; bjz [label=""]; bka [label=""]; bkb [label=""]; bkc [label=""]; bkd [label=""]; bke [label=""]; bkf [label=""]; bkg [label=""]; bkh [label=""]; bki [label=""]; bkj [label=""]; bkk [label=""]; bkl [label=""]; bkm [label=""]; bkn [label=""]; bko [label=""]; bkp [label=""]; bkq [label=""]; bkr [label=""]; bks [label=""]; bkt [label=""]; bku [label=""]; bkv [label=""]; bkw [label=""]; bkx [label=""]; bky [label=""]; bkz [label=""]; bla [label=""]; blb [label=""]; blc [label=""]; bld [label=""]; ble [label=""]; blf [label=""]; blg [label=""]; blh [label=""]; bli [label=""]; blj [label=""]; blk [label=""]; bll [label=""]; blm [label=""]; bln [label=""]; blo [label=""]; blp [label=""]; blq [label=""]; blr [label=""]; bls [label=""]; blt [label=""]; blu [label=""]; blv [label=""]; blw [label=""]; blx [label=""]; bly [label=""]; blz [label=""]; bma [label=""]; bmb [label=""]; bmc [label=""]; bmd [label=""]; bme [label=""]; bmf [label=""]; bmg [label=""]; bmh [label=""]; bmi [label=""]; bmj [label=""]; bmk [label=""]; bml [label=""]; bmm [label=""]; bmn [label=""]; bmo [label=""]; bmp [label=""]; bmq [label=""]; bmr [label=""]; bms [label=""]; bmt [label=""]; bmu [label=""]; bmv [label=""]; bmw [label=""]; bmx [label=""]; bmy [label=""]; bmz [label=""]; bna [label=""]; bnb [label=""]; bnc [label=""]; bnd [label=""]; bne [label=""]; bnf [label=""]; bng [label=""]; bnh [label=""]; bni [label=""]; bnj [label=""]; bnk [label=""]; bnl [label=""]; bnm [label=""]; bnn [label=""]; bno [label=""]; bnp [label=""]; bnq [label=""]; bnr [label=""]; bns [label=""]; bnt [label=""]; bnu [label=""]; bnv [label=""]; bnw [label=""]; bnx [label=""]; bny [label=""]; bnz [label=""]; boa [label=""]; bob [label=""]; boc [label=""]; bod [label=""]; boe [label=""]; bof [label=""]; bog [label=""]; boh [label=""]; boi [label=""]; boj [label=""]; bok [label=""]; bol [label=""]; bom [label=""]; bon [label=""]; boo [label=""]; bop [label=""]; boq [label=""]; bor [label=""]; bos [label=""]; bot [label=""]; bou [label=""]; bov [label=""]; bow [label=""]; box [label=""]; boy [label=""]; boz [label=""]; bpa [label=""]; bpb [label=""]; bpc [label=""]; bpd [label=""]; bpe [label=""]; bpf [label=""]; bpg [label=""]; bph [label=""]; bpi [label=""]; bpj [label=""]; bpk [label=""]; bpl [label=""]; bpm [label=""]; bpn [label=""]; bpo [label=""]; bpp [label=""]; bpq [label=""]; bpr [label=""]; bps [label=""]; bpt [label=""]; bpu [label=""]; bpv [label=""]; bpw [label=""]; bpx [label=""]; bpy [label=""]; bpz [label=""]; bqa [label=""]; bqb [label=""]; bqc [label=""]; bqd [label=""]; bqe [label=""]; bqf [label=""]; bqg [label=""]; bqh [label=""]; bqi [label=""]; bqj [label=""]; bqk [label=""]; bql [label=""]; bqm [label=""]; bqn [label=""]; bqo [label=""]; bqp [label=""]; bqq [label=""]; bqr [label=""]; bqs [label=""]; bqt [label=""]; bqu [label=""]; bqv [label=""]; bqw [label=""]; bqx [label=""]; bqy [label=""]; bqz [label=""]; bra [label=""]; brb [label=""]; brc [label=""]; brd [label=""]; bre [label=""]; brf [label=""]; brg [label=""]; brh [label=""]; bri [label=""]; brj [label=""]; brk [label=""]; brl [label=""]; brm [label=""]; brn [label=""]; bro [label=""]; brp [label=""]; brq [label=""]; brr [label=""]; brs [label=""]; brt [label=""]; bru [label=""]; brv [label=""]; brw [label=""]; brx [label=""]; bry [label=""]; brz [label=""]; bsa [label=""]; bsb [label=""]; bsc [label=""]; bsd [label=""]; bse [label=""]; bsf [label=""]; bsg [label=""]; bsh [label=""]; bsi [label=""]; bsj [label=""]; bsk [label=""]; bsl [label=""]; bsm [label=""]; bsn [label=""]; bso [label=""]; bsp [label=""]; bsq [label=""]; bsr [label=""]; bss [label=""]; bst [label=""]; bsu [label=""]; bsv [label=""]; bsw [label=""]; bsx [label=""]; bsy [label=""]; bsz [label=""]; bta [label=""]; btb [label=""]; btc [label=""]; btd [label=""]; bte [label=""]; btf [label=""]; btg [label=""]; bth [label=""]; bti [label=""]; btj [label=""]; btk [label=""]; btl [label=""]; btm [label=""]; btn [label=""]; bto [label=""]; btp [label=""]; btq [label=""]; btr [label=""]; bts [label=""]; btt [label=""]; btu [label=""]; btv [label=""]; btw [label=""]; btx [label=""]; bty [label=""]; btz [label=""]; bua [label=""]; bub [label=""]; buc [label=""]; bud [label=""]; bue [label=""]; buf [label=""]; bug [label=""]; buh [label=""]; bui [label=""]; buj [label=""]; buk [label=""]; bul [label=""]; bum [label=""]; bun [label=""]; buo [label=""]; bup [label=""]; buq [label=""]; bur [label=""]; bus [label=""]; but [label=""]; buu [label=""]; buv [label=""]; buw [label=""]; bux [label=""]; buy [label=""]; buz [label=""]; bva [label=""]; bvb [label=""]; bvc [label=""]; bvd [label=""]; bve [label=""]; bvf [label=""]; bvg [label=""]; bvh [label=""]; bvi [label=""]; bvj [label=""]; bvk [label=""]; bvl [label=""]; bvm [label=""]; bvn [label=""]; bvo [label=""]; bvp [label=""]; bvq [label=""]; bvr [label=""]; bvs [label=""]; bvt [label=""]; bvu [label=""]; bvv [label=""]; bvw [label=""]; bvx [label=""]; bvy [label=""]; bvz [label=""]; bwa [label=""]; bwb [label=""]; bwc [label=""]; bwd [label=""]; bwe [label=""]; bwf [label=""]; bwg [label=""]; bwh [label=""]; bwi [label=""]; bwj [label=""]; bwk [label=""]; bwl [label=""]; bwm [label=""]; bwn [label=""]; bwo [label=""]; bwp [label=""]; bwq [label=""]; bwr [label=""]; bws [label=""]; bwt [label=""]; bwu [label=""]; bwv [label=""]; bww [label=""]; bwx [label=""]; bwy [label=""]; bwz [label=""]; bxa [label=""]; bxb [label=""]; bxc [label=""]; bxd [label=""]; bxe [label=""]; bxf [label=""]; bxg [label=""]; bxh [label=""]; bxi [label=""]; bxj [label=""]; bxk [label=""]; bxl [label=""]; bxm [label=""]; bxn [label=""]; bxo [label=""]; bxp [label=""]; bxq [label=""]; bxr [label=""]; bxs [label=""]; bxt [label=""]; bxu [label=""]; bxv [label=""]; bxw [label=""]; bxx [label=""]; bxy [label=""]; bxz [label=""]; bya [label=""]; byb [label=""]; byc [label=""]; byd [label=""]; bye [label=""]; byf [label=""]; byg [label=""]; byh [label=""]; byi [label=""]; byj [label=""]; byk [label=""]; byl [label=""]; bym [label=""]; byn [label=""]; byo [label=""]; byp [label=""]; byq [label=""]; byr [label=""]; bys [label=""]; byt [label=""]; byu [label=""]; byv [label=""]; byw [label=""]; byx [label=""]; byy [label=""]; byz [label=""]; bza [label=""]; bzb [label=""]; bzc [label=""]; bzd [label=""]; bze [label=""]; bzf [label=""]; bzg [label=""]; bzh [label=""]; bzi [label=""]; bzj [label=""]; bzk [label=""]; bzl [label=""]; bzm [label=""]; bzn [label=""]; bzo [label=""]; bzp [label=""]; bzq [label=""]; bzr [label=""]; bzs [label=""]; bzt [label=""]; bzu [label=""]; bzv [label=""]; bzw [label=""]; bzx [label=""]; bzy [label=""]; bzz [label=""]; caa [label=""]; cab [label=""]; cac [label=""]; cad [label=""]; cae [label=""]; caf [label=""]; cag [label=""]; cah [label=""]; cai [label=""]; caj [label=""]; cak [label=""]; cal [label=""]; cam [label=""]; can [label=""]; cao [label=""]; cap [label=""]; caq [label=""]; car [label=""]; cas [label=""]; cat [label=""]; cau [label=""]; cav [label=""]; caw [label=""]; cax [label=""]; cay [label=""]; caz [label=""]; cba [label=""]; cbb [label=""]; cbc [label=""]; cbd [label=""]; cbe [label=""]; cbf [label=""]; cbg [label=""]; cbh [label=""]; cbi [label=""]; cbj [label=""]; cbk [label=""]; cbl [label=""]; cbm [label=""]; cbn [label=""]; cbo [label=""]; cbp [label=""]; cbq [label=""]; cbr [label=""]; cbs [label=""]; cbt [label=""]; cbu [label=""]; cbv [label=""]; cbw [label=""]; cbx [label=""]; cby [label=""]; cbz [label=""]; cca [label=""]; ccb [label=""]; ccc [label=""]; ccd [label=""]; cce [label=""]; ccf [label=""]; ccg [label=""]; cch [label=""]; cci [label=""]; ccj [label=""]; cck [label=""]; ccl [label=""]; ccm [label=""]; ccn [label=""]; cco [label=""]; ccp [label=""]; ccq [label=""]; ccr [label=""]; ccs [label=""]; cct [label=""]; ccu [label=""]; ccv [label=""]; ccw [label=""]; ccx [label=""]; ccy [label=""]; ccz [label=""]; cda [label=""]; cdb [label=""]; cdc [label=""]; cdd [label=""]; cde [label=""]; cdf [label=""]; cdg [label=""]; cdh [label=""]; cdi [label=""]; cdj [label=""]; cdk [label=""]; cdl [label=""]; cdm [label=""]; cdn [label=""]; cdo [label=""]; cdp [label=""]; cdq [label=""]; cdr [label=""]; cds [label=""]; cdt [label=""]; cdu [label=""]; cdv [label=""]; cdw [label=""]; cdx [label=""]; cdy [label=""]; cdz [label=""]; cea [label=""]; ceb [label=""]; cec [label=""]; ced [label=""]; cee [label=""]; cef [label=""]; ceg [label=""]; ceh [label=""]; cei [label=""]; cej [label=""]; cek [label=""]; cel [label=""]; cem [label=""]; cen [label=""]; ceo [label=""]; cep [label=""]; ceq [label=""]; cer [label=""]; ces [label=""]; cet [label=""]; ceu [label=""]; cev [label=""]; cew [label=""]; cex [label=""]; cey [label=""]; cez [label=""]; cfa [label=""]; cfb [label=""]; cfc [label=""]; cfd [label=""]; cfe [label=""]; cff [label=""]; cfg [label=""]; cfh [label=""]; cfi [label=""]; cfj [label=""]; cfk [label=""]; cfl [label=""]; cfm [label=""]; cfn [label=""]; cfo [label=""]; cfp [label=""]; cfq [label=""]; cfr [label=""]; cfs [label=""]; cft [label=""]; cfu [label=""]; cfv [label=""]; cfw [label=""]; cfx [label=""]; cfy [label=""]; cfz [label=""]; cga [label=""]; cgb [label=""]; cgc [label=""]; cgd [label=""]; cge [label=""]; cgf [label=""]; cgg [label=""]; cgh [label=""]; cgi [label=""]; cgj [label=""]; cgk [label=""]; cgl [label=""]; cgm [label=""]; cgn [label=""]; cgo [label=""]; cgp [label=""]; cgq [label=""]; cgr [label=""]; cgs [label=""]; cgt [label=""]; cgu [label=""]; cgv [label=""]; cgw [label=""]; cgx [label=""]; cgy [label=""]; cgz [label=""]; cha [label=""]; chb [label=""]; chc [label=""]; chd [label=""]; che [label=""]; chf [label=""]; chg [label=""]; chh [label=""]; chi [label=""]; chj [label=""]; chk [label=""]; chl [label=""]; chm [label=""]; chn [label=""]; cho [label=""]; chp [label=""]; chq [label=""]; chr [label=""]; chs [label=""]; cht [label=""]; chu [label=""]; chv [label=""]; chw [label=""]; chx [label=""]; chy [label=""]; chz [label=""]; cia [label=""]; cib [label=""]; cic [label=""]; cid [label=""]; cie [label=""]; cif [label=""]; cig [label=""]; cih [label=""]; cii [label=""]; cij [label=""]; cik [label=""]; cil [label=""]; cim [label=""]; cin [label=""]; cio [label=""]; cip [label=""]; ciq [label=""]; cir [label=""]; cis [label=""]; cit [label=""]; ciu [label=""]; civ [label=""]; ciw [label=""]; cix [label=""]; ciy [label=""]; ciz [label=""]; cja [label=""]; cjb [label=""]; cjc [label=""]; cjd [label=""]; cje [label=""]; cjf [label=""]; cjg [label=""]; cjh [label=""]; cji [label=""]; cjj [label=""]; cjk [label=""]; cjl [label=""]; cjm [label=""]; cjn [label=""]; cjo [label=""]; cjp [label=""]; cjq [label=""]; cjr [label=""]; cjs [label=""]; cjt [label=""]; cju [label=""]; cjv [label=""]; cjw [label=""]; cjx [label=""]; cjy [label=""]; cjz [label=""]; cka [label=""]; ckb [label=""]; ckc [label=""]; ckd [label=""]; cke [label=""]; ckf [label=""]; ckg [label=""]; ckh [label=""]; cki [label=""]; ckj [label=""]; ckk [label=""]; ckl [label=""]; ckm [label=""]; ckn [label=""]; cko [label=""]; ckp [label=""]; ckq [label=""]; ckr [label=""]; cks [label=""]; ckt [label=""]; cku [label=""]; ckv [label=""]; ckw [label=""]; ckx [label=""]; cky [label=""]; ckz [label=""]; cla [label=""]; clb [label=""]; clc [label=""]; cld [label=""]; cle [label=""]; clf [label=""]; clg [label=""]; clh [label=""]; cli [label=""]; clj [label=""]; clk [label=""]; cll [label=""]; clm [label=""]; cln [label=""]; clo [label=""]; clp [label=""]; clq [label=""]; clr [label=""]; cls [label=""]; clt [label=""]; clu [label=""]; clv [label=""]; clw [label=""]; clx [label=""]; cly [label=""]; clz [label=""]; cma [label=""]; cmb [label=""]; cmc [label=""]; cmd [label=""]; cme [label=""]; cmf [label=""]; cmg [label=""]; cmh [label=""]; cmi [label=""]; cmj [label=""]; cmk [label=""]; cml [label=""]; cmm [label=""]; cmn [label=""]; cmo [label=""]; cmp [label=""]; cmq [label=""]; cmr [label=""]; cms [label=""]; cmt [label=""]; cmu [label=""]; cmv [label=""]; cmw [label=""]; cmx [label=""]; cmy [label=""]; cmz [label=""]; cna [label=""]; cnb [label=""]; cnc [label=""]; cnd [label=""]; cne [label=""]; cnf [label=""]; cng [label=""]; cnh [label=""]; cni [label=""]; cnj [label=""]; cnk [label=""]; cnl [label=""]; cnm [label=""]; cnn [label=""]; cno [label=""]; cnp [label=""]; cnq [label=""]; cnr [label=""]; cns [label=""]; cnt [label=""]; cnu [label=""]; cnv [label=""]; cnw [label=""]; cnx [label=""]; cny [label=""]; cnz [label=""]; coa [label=""]; cob [label=""]; coc [label=""]; cod [label=""]; coe [label=""]; cof [label=""]; cog [label=""]; coh [label=""]; coi [label=""]; coj [label=""]; cok [label=""]; col [label=""]; com [label=""]; con [label=""]; coo [label=""]; cop [label=""]; coq [label=""]; cor [label=""]; cos [label=""]; cot [label=""]; cou [label=""]; cov [label=""]; cow [label=""]; cox [label=""]; coy [label=""]; coz [label=""]; cpa [label=""]; cpb [label=""]; cpc [label=""]; cpd [label=""]; cpe [label=""]; cpf [label=""]; cpg [label=""]; cph [label=""]; cpi [label=""]; cpj [label=""]; cpk [label=""]; cpl [label=""]; cpm [label=""]; cpn [label=""]; cpo [label=""]; cpp [label=""]; cpq [label=""]; cpr [label=""]; cps [label=""]; cpt [label=""]; cpu [label=""]; cpv [label=""]; cpw [label=""]; cpx [label=""]; cpy [label=""]; cpz [label=""]; cqa [label=""]; cqb [label=""]; cqc [label=""]; cqd [label=""]; cqe [label=""]; cqf [label=""]; cqg [label=""]; cqh [label=""]; cqi [label=""]; cqj [label=""]; cqk [label=""]; cql [label=""]; cqm [label=""]; cqn [label=""]; cqo [label=""]; cqp [label=""]; cqq [label=""]; cqr [label=""]; cqs [label=""]; cqt [label=""]; cqu [label=""]; cqv [label=""]; cqw [label=""]; cqx [label=""]; cqy [label=""]; cqz [label=""]; cra [label=""]; crb [label=""]; crc [label=""]; crd [label=""]; cre [label=""]; crf [label=""]; crg [label=""]; crh [label=""]; cri [label=""]; crj [label=""]; crk [label=""]; crl [label=""]; crm [label=""]; crn [label=""]; cro [label=""]; crp [label=""]; crq [label=""]; crr [label=""]; crs [label=""]; crt [label=""]; cru [label=""]; crv [label=""]; crw [label=""]; crx [label=""]; cry [label=""]; crz [label=""]; csa [label=""]; csb [label=""]; csc [label=""]; csd [label=""]; cse [label=""]; csf [label=""]; csg [label=""]; csh [label=""]; csi [label=""]; csj [label=""]; csk [label=""]; csl [label=""]; csm [label=""]; csn [label=""]; cso [label=""]; csp [label=""]; csq [label=""]; csr [label=""]; css [label=""]; cst [label=""]; csu [label=""]; csv [label=""]; csw [label=""]; csx [label=""]; csy [label=""]; csz [label=""]; cta [label=""]; ctb [label=""]; ctc [label=""]; ctd [label=""]; cte [label=""]; ctf [label=""]; ctg [label=""]; cth [label=""]; cti [label=""]; ctj [label=""]; ctk [label=""]; ctl [label=""]; ctm [label=""]; ctn [label=""]; cto [label=""]; ctp [label=""]; ctq [label=""]; ctr [label=""]; cts [label=""]; ctt [label=""]; ctu [label=""]; ctv [label=""]; ctw [label=""]; ctx [label=""]; cty [label=""]; ctz [label=""]; cua [label=""]; cub [label=""]; cuc [label=""]; cud [label=""]; cue [label=""]; cuf [label=""]; cug [label=""]; cuh [label=""]; cui [label=""]; cuj [label=""]; cuk [label=""]; cul [label=""]; cum [label=""]; cun [label=""]; cuo [label=""]; cup [label=""]; cuq [label=""]; cur [label=""]; cus [label=""]; cut [label=""]; cuu [label=""]; cuv [label=""]; cuw [label=""]; cux [label=""]; cuy [label=""]; cuz [label=""]; cva [label=""]; cvb [label=""]; cvc [label=""]; cvd [label=""]; cve [label=""]; cvf [label=""]; cvg [label=""]; cvh [label=""]; cvi [label=""]; cvj [label=""]; cvk [label=""]; cvl [label=""]; cvm [label=""]; cvn [label=""]; cvo [label=""]; cvp [label=""]; cvq [label=""]; cvr [label=""]; cvs [label=""]; cvt [label=""]; cvu [label=""]; cvv [label=""]; cvw [label=""]; cvx [label=""]; cvy [label=""]; cvz [label=""]; cwa [label=""]; cwb [label=""]; cwc [label=""]; cwd [label=""]; cwe [label=""]; cwf [label=""]; cwg [label=""]; cwh [label=""]; cwi [label=""]; cwj [label=""]; cwk [label=""]; cwl [label=""]; cwm [label=""]; cwn [label=""]; cwo [label=""]; cwp [label=""]; cwq [label=""]; cwr [label=""]; cws [label=""]; cwt [label=""]; cwu [label=""]; cwv [label=""]; cww [label=""]; cwx [label=""]; cwy [label=""]; cwz [label=""]; cxa [label=""]; cxb [label=""]; cxc [label=""]; cxd [label=""]; cxe [label=""]; cxf [label=""]; cxg [label=""]; cxh [label=""]; cxi [label=""]; cxj [label=""]; cxk [label=""]; cxl [label=""]; cxm [label=""]; cxn [label=""]; cxo [label=""]; cxp [label=""]; cxq [label=""]; cxr [label=""]; cxs [label=""]; cxt [label=""]; cxu [label=""]; cxv [label=""]; cxw [label=""]; cxx [label=""]; cxy [label=""]; cxz [label=""]; cya [label=""]; cyb [label=""]; cyc [label=""]; cyd [label=""]; cye [label=""]; cyf [label=""]; cyg [label=""]; cyh [label=""]; cyi [label=""]; cyj [label=""]; cyk [label=""]; cyl [label=""]; cym [label=""]; cyn [label=""]; cyo [label=""]; cyp [label=""]; cyq [label=""]; cyr [label=""]; cys [label=""]; cyt [label=""]; cyu [label=""]; cyv [label=""]; cyw [label=""]; cyx [label=""]; cyy [label=""]; cyz [label=""]; cza [label=""]; czb [label=""]; czc [label=""]; czd [label=""]; cze [label=""]; czf [label=""]; czg [label=""]; czh [label=""]; czi [label=""]; czj [label=""]; czk [label=""]; czl [label=""]; czm [label=""]; czn [label=""]; czo [label=""]; czp [label=""]; czq [label=""]; czr [label=""]; czs [label=""]; czt [label=""]; czu [label=""]; czv [label=""]; czw [label=""]; czx [label=""]; czy [label=""]; czz [label=""]; daa [label=""]; dab [label=""]; dac [label=""]; dad [label=""]; dae [label=""]; daf [label=""]; dag [label=""]; dah [label=""]; dai [label=""]; daj [label=""]; dak [label=""]; dal [label=""]; dam [label=""]; dan [label=""]; dao [label=""]; dap [label=""]; daq [label=""]; dar [label=""]; das [label=""]; dat [label=""]; dau [label=""]; dav [label=""]; daw [label=""]; dax [label=""]; day [label=""]; daz [label=""]; dba [label=""]; dbb [label=""]; dbc [label=""]; dbd [label=""]; dbe [label=""]; dbf [label=""]; dbg [label=""]; dbh [label=""]; dbi [label=""]; dbj [label=""]; dbk [label=""]; dbl [label=""]; dbm [label=""]; dbn [label=""]; dbo [label=""]; dbp [label=""]; dbq [label=""]; dbr [label=""]; dbs [label=""]; dbt [label=""]; dbu [label=""]; dbv [label=""]; dbw [label=""]; dbx [label=""]; dby [label=""]; dbz [label=""]; dca [label=""]; dcb [label=""]; dcc [label=""]; dcd [label=""]; dce [label=""]; dcf [label=""]; dcg [label=""]; dch [label=""]; dci [label=""]; dcj [label=""]; dck [label=""]; dcl [label=""]; dcm [label=""]; dcn [label=""]; dco [label=""]; dcp [label=""]; dcq [label=""]; dcr [label=""]; dcs [label=""]; dct [label=""]; dcu [label=""]; dcv [label=""]; dcw [label=""]; dcx [label=""]; dcy [label=""]; dcz [label=""]; dda [label=""]; ddb [label=""]; ddc [label=""]; ddd [label=""]; dde [label=""]; ddf [label=""]; ddg [label=""]; ddh [label=""]; ddi [label=""]; ddj [label=""]; ddk [label=""]; ddl [label=""]; ddm [label=""]; ddn [label=""]; ddo [label=""]; ddp [label=""]; ddq [label=""]; ddr [label=""]; dds [label=""]; ddt [label=""]; ddu [label=""]; ddv [label=""]; ddw [label=""]; ddx [label=""]; ddy [label=""]; ddz [label=""]; dea [label=""]; deb [label=""]; dec [label=""]; ded [label=""]; dee [label=""]; def [label=""]; deg [label=""]; deh [label=""]; dei [label=""]; dej [label=""]; dek [label=""]; del [label=""]; dem [label=""]; den [label=""]; deo [label=""]; dep [label=""]; deq [label=""]; der [label=""]; des [label=""]; det [label=""]; deu [label=""]; dev [label=""]; dew [label=""]; dex [label=""]; dey [label=""]; dez [label=""]; dfa [label=""]; dfb [label=""]; dfc [label=""]; dfd [label=""]; dfe [label=""]; dff [label=""]; dfg [label=""]; dfh [label=""]; dfi [label=""]; dfj [label=""]; dfk [label=""]; dfl [label=""]; dfm [label=""]; dfn [label=""]; dfo [label=""]; dfp [label=""]; dfq [label=""]; dfr [label=""]; dfs [label=""]; dft [label=""]; dfu [label=""]; dfv [label=""]; dfw [label=""]; dfx [label=""]; dfy [label=""]; dfz [label=""]; dga [label=""]; dgb [label=""]; dgc [label=""]; dgd [label=""]; dge [label=""]; dgf [label=""]; dgg [label=""]; dgh [label=""]; dgi [label=""]; dgj [label=""]; dgk [label=""]; dgl [label=""]; dgm [label=""]; dgn [label=""]; dgo [label=""]; dgp [label=""]; dgq [label=""]; dgr [label=""]; dgs [label=""]; dgt [label=""]; dgu [label=""]; dgv [label=""]; dgw [label=""]; dgx [label=""]; dgy [label=""]; dgz [label=""]; dha [label=""]; dhb [label=""]; dhc [label=""]; dhd [label=""]; dhe [label=""]; dhf [label=""]; dhg [label=""]; dhh [label=""]; dhi [label=""]; dhj [label=""]; dhk [label=""]; dhl [label=""]; dhm [label=""]; dhn [label=""]; dho [label=""]; dhp [label=""]; dhq [label=""]; dhr [label=""]; dhs [label=""]; dht [label=""]; dhu [label=""]; dhv [label=""]; dhw [label=""]; dhx [label=""]; dhy [label=""]; dhz [label=""]; dia [label=""]; dib [label=""]; dic [label=""]; did [label=""]; die [label=""]; dif [label=""]; dig [label=""]; dih [label=""]; dii [label=""]; dij [label=""]; dik [label=""]; dil [label=""]; dim [label=""]; din [label=""]; dio [label=""]; dip [label=""]; diq [label=""]; dir [label=""]; dis [label=""]; dit [label=""]; diu [label=""]; div [label=""]; diw [label=""]; dix [label=""]; diy [label=""]; diz [label=""]; dja [label=""]; djb [label=""]; djc [label=""]; djd [label=""]; dje [label=""]; djf [label=""]; djg [label=""]; djh [label=""]; dji [label=""]; djj [label=""]; djk [label=""]; djl [label=""]; djm [label=""]; djn [label=""]; djo [label=""]; djp [label=""]; djq [label=""]; djr [label=""]; djs [label=""]; djt [label=""]; dju [label=""]; djv [label=""]; djw [label=""]; djx [label=""]; djy [label=""]; djz [label=""]; dka [label=""]; dkb [label=""]; dkc [label=""]; dkd [label=""]; dke [label=""]; dkf [label=""]; dkg [label=""]; dkh [label=""]; dki [label=""]; dkj [label=""]; dkk [label=""]; dkl [label=""]; dkm [label=""]; dkn [label=""]; dko [label=""]; dkp [label=""]; dkq [label=""]; dkr [label=""]; dks [label=""]; dkt [label=""]; dku [label=""]; dkv [label=""]; dkw [label=""]; dkx [label=""]; dky [label=""]; dkz [label=""]; dla [label=""]; dlb [label=""]; dlc [label=""]; dld [label=""]; dle [label=""]; dlf [label=""]; dlg [label=""]; dlh [label=""]; dli [label=""]; dlj [label=""]; dlk [label=""]; dll [label=""]; dlm [label=""]; dln [label=""]; dlo [label=""]; dlp [label=""]; dlq [label=""]; dlr [label=""]; dls [label=""]; dlt [label=""]; dlu [label=""]; dlv [label=""]; dlw [label=""]; dlx [label=""]; dly [label=""]; dlz [label=""]; dma [label=""]; dmb [label=""]; dmc [label=""]; dmd [label=""]; dme [label=""]; dmf [label=""]; dmg [label=""]; dmh [label=""]; dmi [label=""]; dmj [label=""]; dmk [label=""]; dml [label=""]; dmm [label=""]; dmn [label=""]; dmo [label=""]; dmp [label=""]; dmq [label=""]; dmr [label=""]; dms [label=""]; dmt [label=""]; dmu [label=""]; dmv [label=""]; dmw [label=""]; dmx [label=""]; dmy [label=""]; dmz [label=""]; dna [label=""]; dnb [label=""]; dnc [label=""]; dnd [label=""]; dne [label=""]; dnf [label=""]; dng [label=""]; dnh [label=""]; dni [label=""]; dnj [label=""]; dnk [label=""]; dnl [label=""]; dnm [label=""]; dnn [label=""]; dno [label=""]; dnp [label=""]; dnq [label=""]; dnr [label=""]; dns [label=""]; dnt [label=""]; dnu [label=""]; dnv [label=""]; dnw [label=""]; dnx [label=""]; dny [label=""]; dnz [label=""]; doa [label=""]; dob [label=""]; doc [label=""]; dod [label=""]; doe [label=""]; dof [label=""]; dog [label=""]; doh [label=""]; doi [label=""]; doj [label=""]; dok [label=""]; dol [label=""]; dom [label=""]; don [label=""]; doo [label=""]; dop [label=""]; doq [label=""]; dor [label=""]; dos [label=""]; dot [label=""]; dou [label=""]; dov [label=""]; dow [label=""]; dox [label=""]; doy [label=""]; doz [label=""]; dpa [label=""]; dpb [label=""]; dpc [label=""]; dpd [label=""]; dpe [label=""]; dpf [label=""]; dpg [label=""]; dph [label=""]; dpi [label=""]; dpj [label=""]; dpk [label=""]; dpl [label=""]; dpm [label=""]; dpn [label=""]; dpo [label=""]; dpp [label=""]; dpq [label=""]; dpr [label=""]; dps [label=""]; dpt [label=""]; dpu [label=""]; dpv [label=""]; dpw [label=""]; dpx [label=""]; dpy [label=""]; dpz [label=""]; dqa [label=""]; dqb [label=""]; dqc [label=""]; dqd [label=""]; dqe [label=""]; dqf [label=""]; dqg [label=""]; dqh [label=""]; dqi [label=""]; dqj [label=""]; dqk [label=""]; dql [label=""]; dqm [label=""]; dqn [label=""]; dqo [label=""]; dqp [label=""]; dqq [label=""]; dqr [label=""]; dqs [label=""]; dqt [label=""]; dqu [label=""]; dqv [label=""]; dqw [label=""]; dqx [label=""]; dqy [label=""]; dqz [label=""]; dra [label=""]; drb [label=""]; drc [label=""]; drd [label=""]; dre [label=""]; drf [label=""]; drg [label=""]; drh [label=""]; dri [label=""]; drj [label=""]; drk [label=""]; drl [label=""]; drm [label=""]; drn [label=""]; dro [label=""]; drp [label=""]; drq [label=""]; drr [label=""]; drs [label=""]; drt [label=""]; dru [label=""]; drv [label=""]; drw [label=""]; drx [label=""]; dry [label=""]; drz [label=""]; dsa [label=""]; dsb [label=""]; dsc [label=""]; dsd [label=""]; dse [label=""]; dsf [label=""]; dsg [label=""]; dsh [label=""]; dsi [label=""]; dsj [label=""]; dsk [label=""]; dsl [label=""]; dsm [label=""]; dsn [label=""]; dso [label=""]; dsp [label=""]; dsq [label=""]; dsr [label=""]; dss [label=""]; dst [label=""]; dsu [label=""]; dsv [label=""]; dsw [label=""]; dsx [label=""]; dsy [label=""]; dsz [label=""]; dta [label=""]; dtb [label=""]; dtc [label=""]; dtd [label=""]; dte [label=""]; dtf [label=""]; dtg [label=""]; dth [label=""]; dti [label=""]; dtj [label=""]; dtk [label=""]; dtl [label=""]; dtm [label=""]; dtn [label=""]; dto [label=""]; dtp [label=""]; dtq [label=""]; dtr [label=""]; dts [label=""]; dtt [label=""]; dtu [label=""]; dtv [label=""]; dtw [label=""]; dtx [label=""]; dty [label=""]; dtz [label=""]; dua [label=""]; dub [label=""]; duc [label=""]; dud [label=""]; due [label=""]; duf [label=""]; dug [label=""]; duh [label=""]; dui [label=""]; duj [label=""]; duk [label=""]; dul [label=""]; dum [label=""]; dun [label=""]; duo [label=""]; dup [label=""]; duq [label=""]; dur [label=""]; dus [label=""]; dut [label=""]; duu [label=""]; duv [label=""]; duw [label=""]; dux [label=""]; duy [label=""]; duz [label=""]; dva [label=""]; dvb [label=""]; dvc [label=""]; dvd [label=""]; dve [label=""]; dvf [label=""]; dvg [label=""]; dvh [label=""]; dvi [label=""]; dvj [label=""]; dvk [label=""]; dvl [label=""]; dvm [label=""]; dvn [label=""]; dvo [label=""]; dvp [label=""]; dvq [label=""]; dvr [label=""]; dvs [label=""]; dvt [label=""]; dvu [label=""]; dvv [label=""]; dvw [label=""]; dvx [label=""]; dvy [label=""]; dvz [label=""]; dwa [label=""]; dwb [label=""]; dwc [label=""]; dwd [label=""]; dwe [label=""]; dwf [label=""]; dwg [label=""]; dwh [label=""]; dwi [label=""]; dwj [label=""]; dwk [label=""]; dwl [label=""]; dwm [label=""]; dwn [label=""]; dwo [label=""]; dwp [label=""]; dwq [label=""]; dwr [label=""]; dws [label=""]; dwt [label=""]; dwu [label=""]; dwv [label=""]; dww [label=""]; dwx [label=""]; dwy [label=""]; dwz [label=""]; dxa [label=""]; dxb [label=""]; dxc [label=""]; dxd [label=""]; dxe [label=""]; dxf [label=""]; dxg [label=""]; dxh [label=""]; dxi [label=""]; dxj [label=""]; dxk [label=""]; dxl [label=""]; dxm [label=""]; dxn [label=""]; dxo [label=""]; dxp [label=""]; dxq [label=""]; dxr [label=""]; dxs [label=""]; dxt [label=""]; dxu [label=""]; dxv [label=""]; dxw [label=""]; dxx [label=""]; dxy [label=""]; dxz [label=""]; dya [label=""]; dyb [label=""]; dyc [label=""]; dyd [label=""]; dye [label=""]; dyf [label=""]; dyg [label=""]; dyh [label=""]; dyi [label=""]; dyj [label=""]; dyk [label=""]; dyl [label=""]; dym [label=""]; dyn [label=""]; dyo [label=""]; dyp [label=""]; dyq [label=""]; dyr [label=""]; dys [label=""]; dyt [label=""]; dyu [label=""]; dyv [label=""]; dyw [label=""]; dyx [label=""]; dyy [label=""]; dyz [label=""]; dza [label=""]; dzb [label=""]; dzc [label=""]; dzd [label=""]; dze [label=""]; dzf [label=""]; dzg [label=""]; dzh [label=""]; dzi [label=""]; dzj [label=""]; dzk [label=""]; dzl [label=""]; dzm [label=""]; dzn [label=""]; dzo [label=""]; dzp [label=""]; dzq [label=""]; dzr [label=""]; dzs [label=""]; dzt [label=""]; dzu [label=""]; dzv [label=""]; dzw [label=""]; dzx [label=""]; dzy [label=""]; dzz [label=""]; eaa [label=""]; eab [label=""]; eac [label=""]; ead [label=""]; eae [label=""]; eaf [label=""]; eag [label=""]; eah [label=""]; eai [label=""]; eaj [label=""]; eak [label=""]; eal [label=""]; eam [label=""]; ean [label=""]; eao [label=""]; eap [label=""]; eaq [label=""]; ear [label=""]; eas [label=""]; eat [label=""]; eau [label=""]; eav [label=""]; eaw [label=""]; eax [label=""]; eay [label=""]; eaz [label=""]; eba [label=""]; ebb [label=""]; ebc [label=""]; ebd [label=""]; ebe [label=""]; ebf [label=""]; ebg [label=""]; ebh [label=""]; ebi [label=""]; ebj [label=""]; ebk [label=""]; ebl [label=""]; ebm [label=""]; ebn [label=""]; ebo [label=""]; ebp [label=""]; ebq [label=""]; ebr [label=""]; ebs [label=""]; ebt [label=""]; ebu [label=""]; ebv [label=""]; ebw [label=""]; ebx [label=""]; eby [label=""]; ebz [label=""]; eca [label=""]; ecb [label=""]; ecc [label=""]; ecd [label=""]; ece [label=""]; ecf [label=""]; ecg [label=""]; ech [label=""]; eci [label=""]; ecj [label=""]; eck [label=""]; ecl [label=""]; ecm [label=""]; ecn [label=""]; eco [label=""]; ecp [label=""]; ecq [label=""]; ecr [label=""]; ecs [label=""]; ect [label=""]; ecu [label=""]; ecv [label=""]; ecw [label=""]; ecx [label=""]; ecy [label=""]; ecz [label=""]; eda [label=""]; edb [label=""]; edc [label=""]; edd [label=""]; ede [label=""]; edf [label=""]; edg [label=""]; edh [label=""]; edi [label=""]; edj [label=""]; edk [label=""]; edl [label=""]; edm [label=""]; edn [label=""]; edo [label=""]; edp [label=""]; edq [label=""]; edr [label=""]; eds [label=""]; edt [label=""]; edu [label=""]; edv [label=""]; edw [label=""]; edx [label=""]; edy [label=""]; edz [label=""]; eea [label=""]; eeb [label=""]; eec [label=""]; eed [label=""]; eee [label=""]; eef [label=""]; eeg [label=""]; eeh [label=""]; eei [label=""]; eej [label=""]; eek [label=""]; eel [label=""]; eem [label=""]; een [label=""]; eeo [label=""]; eep [label=""]; eeq [label=""]; eer [label=""]; ees [label=""]; eet [label=""]; eeu [label=""]; eev [label=""]; eew [label=""]; eex [label=""]; eey [label=""]; eez [label=""]; efa [label=""]; efb [label=""]; efc [label=""]; efd [label=""]; efe [label=""]; eff [label=""]; efg [label=""]; efh [label=""]; efi [label=""]; efj [label=""]; efk [label=""]; efl [label=""]; efm [label=""]; efn [label=""]; efo [label=""]; efp [label=""]; efq [label=""]; efr [label=""]; efs [label=""]; eft [label=""]; efu [label=""]; efv [label=""]; efw [label=""]; efx [label=""]; efy [label=""]; efz [label=""]; ega [label=""]; egb [label=""]; egc [label=""]; egd [label=""]; ege [label=""]; egf [label=""]; egg [label=""]; egh [label=""]; egi [label=""]; egj [label=""]; egk [label=""]; egl [label=""]; egm [label=""]; egn [label=""]; ego [label=""]; egp [label=""]; egq [label=""]; egr [label=""]; egs [label=""]; egt [label=""]; egu [label=""]; egv [label=""]; egw [label=""]; egx [label=""]; egy [label=""]; egz [label=""]; eha [label=""]; ehb [label=""]; ehc [label=""]; ehd [label=""]; ehe [label=""]; ehf [label=""]; ehg [label=""]; ehh [label=""]; ehi [label=""]; ehj [label=""]; ehk [label=""]; ehl [label=""]; ehm [label=""]; ehn [label=""]; eho [label=""]; ehp [label=""]; ehq [label=""]; ehr [label=""]; ehs [label=""]; eht [label=""]; ehu [label=""]; ehv [label=""]; ehw [label=""]; ehx [label=""]; ehy [label=""]; ehz [label=""]; eia [label=""]; eib [label=""]; eic [label=""]; eid [label=""]; eie [label=""]; eif [label=""]; eig [label=""]; eih [label=""]; eii [label=""]; eij [label=""]; eik [label=""]; eil [label=""]; eim [label=""]; ein [label=""]; eio [label=""]; eip [label=""]; eiq [label=""]; eir [label=""]; eis [label=""]; eit [label=""]; eiu [label=""]; eiv [label=""]; eiw [label=""]; eix [label=""]; eiy [label=""]; eiz [label=""]; eja [label=""]; ejb [label=""]; ejc [label=""]; ejd [label=""]; eje [label=""]; ejf [label=""]; ejg [label=""]; ejh [label=""]; eji [label=""]; ejj [label=""]; ejk [label=""]; ejl [label=""]; ejm [label=""]; ejn [label=""]; ejo [label=""]; ejp [label=""]; ejq [label=""]; ejr [label=""]; ejs [label=""]; ejt [label=""]; eju [label=""]; ejv [label=""]; ejw [label=""]; ejx [label=""]; ejy [label=""]; ejz [label=""]; eka [label=""]; ekb [label=""]; ekc [label=""]; ekd [label=""]; eke [label=""]; ekf [label=""]; ekg [label=""]; ekh [label=""]; eki [label=""]; ekj [label=""]; ekk [label=""]; ekl [label=""]; ekm [label=""]; ekn [label=""]; eko [label=""]; ekp [label=""]; ekq [label=""]; ekr [label=""]; eks [label=""]; ekt [label=""]; eku [label=""]; ekv [label=""]; ekw [label=""]; ekx [label=""]; eky [label=""]; ekz [label=""]; ela [label=""]; elb [label=""]; elc [label=""]; eld [label=""]; ele [label=""]; elf [label=""]; elg [label=""]; elh [label=""]; eli [label=""]; elj [label=""]; elk [label=""]; ell [label=""]; elm [label=""]; eln [label=""]; elo [label=""]; elp [label=""]; elq [label=""]; elr [label=""]; els [label=""]; elt [label=""]; elu [label=""]; elv [label=""]; elw [label=""]; elx [label=""]; ely [label=""]; elz [label=""]; ema [label=""]; emb [label=""]; emc [label=""]; emd [label=""]; eme [label=""]; emf [label=""]; emg [label=""]; emh [label=""]; emi [label=""]; emj [label=""]; emk [label=""]; eml [label=""]; emm [label=""]; emn [label=""]; emo [label=""]; emp [label=""]; emq [label=""]; emr [label=""]; ems [label=""]; emt [label=""]; emu [label=""]; emv [label=""]; emw [label=""]; emx [label=""]; emy [label=""]; emz [label=""]; ena [label=""]; enb [label=""]; enc [label=""]; end [label=""]; ene [label=""]; enf [label=""]; eng [label=""]; enh [label=""]; eni [label=""]; enj [label=""]; enk [label=""]; enl [label=""]; enm [label=""]; enn [label=""]; eno [label=""]; enp [label=""]; enq [label=""]; enr [label=""]; ens [label=""]; ent [label=""]; enu [label=""]; env [label=""]; enw [label=""]; enx [label=""]; eny [label=""]; enz [label=""]; eoa [label=""]; eob [label=""]; eoc [label=""]; eod [label=""]; eoe [label=""]; eof [label=""]; eog [label=""]; eoh [label=""]; eoi [label=""]; eoj [label=""]; eok [label=""]; eol [label=""]; eom [label=""]; eon [label=""]; eoo [label=""]; eop [label=""]; eoq [label=""]; eor [label=""]; eos [label=""]; eot [label=""]; eou [label=""]; eov [label=""]; eow [label=""]; eox [label=""]; eoy [label=""]; eoz [label=""]; epa [label=""]; epb [label=""]; epc [label=""]; epd [label=""]; epe [label=""]; epf [label=""]; epg [label=""]; eph [label=""]; epi [label=""]; epj [label=""]; epk [label=""]; epl [label=""]; epm [label=""]; epn [label=""]; epo [label=""]; epp [label=""]; epq [label=""]; epr [label=""]; eps [label=""]; ept [label=""]; epu [label=""]; epv [label=""]; epw [label=""]; epx [label=""]; epy [label=""]; epz [label=""]; eqa [label=""]; eqb [label=""]; eqc [label=""]; eqd [label=""]; eqe [label=""]; eqf [label=""]; eqg [label=""]; eqh [label=""]; eqi [label=""]; eqj [label=""]; eqk [label=""]; eql [label=""]; eqm [label=""]; eqn [label=""]; eqo [label=""]; eqp [label=""]; eqq [label=""]; eqr [label=""]; eqs [label=""]; eqt [label=""]; equ [label=""]; eqv [label=""]; eqw [label=""]; eqx [label=""]; eqy [label=""]; eqz [label=""]; era [label=""]; erb [label=""]; erc [label=""]; erd [label=""]; ere [label=""]; erf [label=""]; erg [label=""]; erh [label=""]; eri [label=""]; erj [label=""]; erk [label=""]; erl [label=""]; erm [label=""]; ern [label=""]; ero [label=""]; erp [label=""]; erq [label=""]; err [label=""]; ers [label=""]; ert [label=""]; eru [label=""]; erv [label=""]; erw [label=""]; erx [label=""]; ery [label=""]; erz [label=""]; esa [label=""]; esb [label=""]; esc [label=""]; esd [label=""]; ese [label=""]; esf [label=""]; esg [label=""]; esh [label=""]; esi [label=""]; esj [label=""]; esk [label=""]; esl [label=""]; esm [label=""]; esn [label=""]; eso [label=""]; esp [label=""]; esq [label=""]; esr [label=""]; ess [label=""]; est [label=""]; esu [label=""]; esv [label=""]; esw [label=""]; esx [label=""]; esy [label=""]; esz [label=""]; eta [label=""]; etb [label=""]; etc [label=""]; etd [label=""]; ete [label=""]; etf [label=""]; etg [label=""]; eth [label=""]; eti [label=""]; etj [label=""]; etk [label=""]; etl [label=""]; etm [label=""]; etn [label=""]; eto [label=""]; etp [label=""]; etq [label=""]; etr [label=""]; ets [label=""]; ett [label=""]; etu [label=""]; etv [label=""]; etw [label=""]; etx [label=""]; ety [label=""]; etz [label=""]; eua [label=""]; eub [label=""]; euc [label=""]; eud [label=""]; eue [label=""]; euf [label=""]; eug [label=""]; euh [label=""]; eui [label=""]; euj [label=""]; euk [label=""]; eul [label=""]; eum [label=""]; eun [label=""]; euo [label=""]; eup [label=""]; euq [label=""]; eur [label=""]; eus [label=""]; eut [label=""]; euu [label=""]; euv [label=""]; euw [label=""]; eux [label=""]; euy [label=""]; euz [label=""]; eva [label=""]; evb [label=""]; evc [label=""]; evd [label=""]; eve [label=""]; evf [label=""]; evg [label=""]; evh [label=""]; evi [label=""]; evj [label=""]; evk [label=""]; evl [label=""]; evm [label=""]; evn [label=""]; evo [label=""]; evp [label=""]; evq [label=""]; evr [label=""]; evs [label=""]; evt [label=""]; evu [label=""]; evv [label=""]; evw [label=""]; evx [label=""]; evy [label=""]; evz [label=""]; ewa [label=""]; ewb [label=""]; ewc [label=""]; ewd [label=""]; ewe [label=""]; ewf [label=""]; ewg [label=""]; ewh [label=""]; ewi [label=""]; ewj [label=""]; ewk [label=""]; ewl [label=""]; ewm [label=""]; ewn [label=""]; ewo [label=""]; ewp [label=""]; ewq [label=""]; ewr [label=""]; ews [label=""]; ewt [label=""]; ewu [label=""]; ewv [label=""]; eww [label=""]; ewx [label=""]; ewy [label=""]; ewz [label=""]; exa [label=""]; exb [label=""]; exc [label=""]; exd [label=""]; exe [label=""]; exf [label=""]; exg [label=""]; exh [label=""]; exi [label=""]; exj [label=""]; exk [label=""]; exl [label=""]; exm [label=""]; exn [label=""]; exo [label=""]; exp [label=""]; exq [label=""]; exr [label=""]; exs [label=""]; ext [label=""]; exu [label=""]; exv [label=""]; exw [label=""]; exx [label=""]; exy [label=""]; exz [label=""]; eya [label=""]; eyb [label=""]; eyc [label=""]; eyd [label=""]; eye [label=""]; eyf [label=""]; eyg [label=""]; eyh [label=""]; eyi [label=""]; eyj [label=""]; eyk [label=""]; eyl [label=""]; eym [label=""]; eyn [label=""]; eyo [label=""]; eyp [label=""]; eyq [label=""]; eyr [label=""]; eys [label=""]; eyt [label=""]; eyu [label=""]; eyv [label=""]; eyw [label=""]; eyx [label=""]; eyy [label=""]; eyz [label=""]; eza [label=""]; ezb [label=""]; ezc [label=""]; ezd [label=""]; eze [label=""]; ezf [label=""]; ezg [label=""]; ezh [label=""]; ezi [label=""]; ezj [label=""]; ezk [label=""]; ezl [label=""]; ezm [label=""]; ezn [label=""]; ezo [label=""]; ezp [label=""]; ezq [label=""]; ezr [label=""]; ezs [label=""]; ezt [label=""]; ezu [label=""]; ezv [label=""]; ezw [label=""]; ezx [label=""]; ezy [label=""]; ezz [label=""]; faa [label=""]; fab [label=""]; fac [label=""]; fad [label=""]; fae [label=""]; faf [label=""]; fag [label=""]; fah [label=""]; fai [label=""]; faj [label=""]; fak [label=""]; fal [label=""]; fam [label=""]; fan [label=""]; fao [label=""]; fap [label=""]; faq [label=""]; far [label=""]; fas [label=""]; fat [label=""]; fau [label=""]; fav [label=""]; faw [label=""]; fax [label=""]; fay [label=""]; faz [label=""]; fba [label=""]; fbb [label=""]; fbc [label=""]; fbd [label=""]; fbe [label=""]; fbf [label=""]; fbg [label=""]; fbh [label=""]; fbi [label=""]; fbj [label=""]; fbk [label=""]; fbl [label=""]; fbm [label=""]; fbn [label=""]; fbo [label=""]; fbp [label=""]; fbq [label=""]; fbr [label=""]; fbs [label=""]; fbt [label=""]; fbu [label=""]; fbv [label=""]; fbw [label=""]; fbx [label=""]; fby [label=""]; fbz [label=""]; fca [label=""]; fcb [label=""]; fcc [label=""]; fcd [label=""]; fce [label=""]; fcf [label=""]; fcg [label=""]; fch [label=""]; fci [label=""]; fcj [label=""]; fck [label=""]; fcl [label=""]; fcm [label=""]; fcn [label=""]; fco [label=""]; fcp [label=""]; fcq [label=""]; fcr [label=""]; fcs [label=""]; fct [label=""]; fcu [label=""]; fcv [label=""]; fcw [label=""]; fcx [label=""]; fcy [label=""]; fcz [label=""]; fda [label=""]; fdb [label=""]; fdc [label=""]; fdd [label=""]; fde [label=""]; fdf [label=""]; fdg [label=""]; fdh [label=""]; fdi [label=""]; fdj [label=""]; fdk [label=""]; fdl [label=""]; fdm [label=""]; fdn [label=""]; fdo [label=""]; fdp [label=""]; fdq [label=""]; fdr [label=""]; fds [label=""]; fdt [label=""]; fdu [label=""]; fdv [label=""]; fdw [label=""]; fdx [label=""]; fdy [label=""]; fdz [label=""]; fea [label=""]; feb [label=""]; fec [label=""]; fed [label=""]; fee [label=""]; fef [label=""]; feg [label=""]; feh [label=""]; fei [label=""]; fej [label=""]; fek [label=""]; fel [label=""]; fem [label=""]; fen [label=""]; feo [label=""]; fep [label=""]; feq [label=""]; fer [label=""]; fes [label=""]; fet [label=""]; feu [label=""]; fev [label=""]; few [label=""]; fex [label=""]; fey [label=""]; fez [label=""]; ffa [label=""]; ffb [label=""]; ffc [label=""]; ffd [label=""]; ffe [label=""]; fff [label=""]; ffg [label=""]; ffh [label=""]; ffi [label=""]; ffj [label=""]; ffk [label=""]; ffl [label=""]; ffm [label=""]; ffn [label=""]; ffo [label=""]; ffp [label=""]; ffq [label=""]; ffr [label=""]; ffs [label=""]; fft [label=""]; ffu [label=""]; ffv [label=""]; ffw [label=""]; ffx [label=""]; ffy [label=""]; ffz [label=""]; fga [label=""]; fgb [label=""]; fgc [label=""]; fgd [label=""]; fge [label=""]; fgf [label=""]; fgg [label=""]; fgh [label=""]; fgi [label=""]; fgj [label=""]; fgk [label=""]; fgl [label=""]; fgm [label=""]; fgn [label=""]; fgo [label=""]; fgp [label=""]; fgq [label=""]; fgr [label=""]; fgs [label=""]; fgt [label=""]; fgu [label=""]; fgv [label=""]; fgw [label=""]; fgx [label=""]; fgy [label=""]; fgz [label=""]; fha [label=""]; fhb [label=""]; fhc [label=""]; fhd [label=""]; fhe [label=""]; fhf [label=""]; fhg [label=""]; fhh [label=""]; fhi [label=""]; fhj [label=""]; fhk [label=""]; fhl [label=""]; fhm [label=""]; fhn [label=""]; fho [label=""]; fhp [label=""]; fhq [label=""]; fhr [label=""]; fhs [label=""]; fht [label=""]; fhu [label=""]; fhv [label=""]; fhw [label=""]; fhx [label=""]; fhy [label=""]; fhz [label=""]; fia [label=""]; fib [label=""]; fic [label=""]; fid [label=""]; fie [label=""]; fif [label=""]; fig [label=""]; fih [label=""]; fii [label=""]; fij [label=""]; fik [label=""]; fil [label=""]; fim [label=""]; fin [label=""]; fio [label=""]; fip [label=""]; fiq [label=""]; fir [label=""]; fis [label=""]; fit [label=""]; fiu [label=""]; fiv [label=""]; fiw [label=""]; fix [label=""]; fiy [label=""]; fiz [label=""]; fja [label=""]; fjb [label=""]; fjc [label=""]; fjd [label=""]; fje [label=""]; fjf [label=""]; fjg [label=""]; fjh [label=""]; fji [label=""]; fjj [label=""]; fjk [label=""]; fjl [label=""]; fjm [label=""]; fjn [label=""]; fjo [label=""]; fjp [label=""]; fjq [label=""]; fjr [label=""]; fjs [label=""]; fjt [label=""]; fju [label=""]; fjv [label=""]; fjw [label=""]; fjx [label=""]; fjy [label=""]; fjz [label=""]; fka [label=""]; fkb [label=""]; fkc [label=""]; fkd [label=""]; fke [label=""]; fkf [label=""]; fkg [label=""]; fkh [label=""]; fki [label=""]; fkj [label=""]; fkk [label=""]; fkl [label=""]; fkm [label=""]; fkn [label=""]; fko [label=""]; fkp [label=""]; fkq [label=""]; fkr [label=""]; fks [label=""]; fkt [label=""]; fku [label=""]; fkv [label=""]; fkw [label=""]; fkx [label=""]; fky [label=""]; fkz [label=""]; fla [label=""]; flb [label=""]; flc [label=""]; fld [label=""]; fle [label=""]; flf [label=""]; flg [label=""]; flh [label=""]; fli [label=""]; flj [label=""]; flk [label=""]; fll [label=""]; flm [label=""]; fln [label=""]; flo [label=""]; flp [label=""]; flq [label=""]; flr [label=""]; fls [label=""]; flt [label=""]; flu [label=""]; flv [label=""]; flw [label=""]; flx [label=""]; fly [label=""]; flz [label=""]; fma [label=""]; fmb [label=""]; fmc [label=""]; fmd [label=""]; fme [label=""]; fmf [label=""]; fmg [label=""]; fmh [label=""]; fmi [label=""]; fmj [label=""]; fmk [label=""]; fml [label=""]; fmm [label=""]; fmn [label=""]; fmo [label=""]; fmp [label=""]; fmq [label=""]; fmr [label=""]; fms [label=""]; fmt [label=""]; fmu [label=""]; fmv [label=""]; fmw [label=""]; fmx [label=""]; fmy [label=""]; fmz [label=""]; fna [label=""]; fnb [label=""]; fnc [label=""]; fnd [label=""]; fne [label=""]; fnf [label=""]; fng [label=""]; fnh [label=""]; fni [label=""]; fnj [label=""]; fnk [label=""]; fnl [label=""]; fnm [label=""]; fnn [label=""]; fno [label=""]; fnp [label=""]; fnq [label=""]; fnr [label=""]; fns [label=""]; fnt [label=""]; fnu [label=""]; fnv [label=""]; fnw [label=""]; fnx [label=""]; fny [label=""]; fnz [label=""]; foa [label=""]; fob [label=""]; foc [label=""]; fod [label=""]; foe [label=""]; fof [label=""]; fog [label=""]; foh [label=""]; foi [label=""]; foj [label=""]; fok [label=""]; fol [label=""]; fom [label=""]; fon [label=""]; foo [label=""]; fop [label=""]; foq [label=""]; for [label=""]; fos [label=""]; fot [label=""]; fou [label=""]; fov [label=""]; fow [label=""]; fox [label=""]; foy [label=""]; foz [label=""]; fpa [label=""]; fpb [label=""]; fpc [label=""]; fpd [label=""]; fpe [label=""]; fpf [label=""]; fpg [label=""]; fph [label=""]; fpi [label=""]; fpj [label=""]; fpk [label=""]; fpl [label=""]; fpm [label=""]; fpn [label=""]; fpo [label=""]; fpp [label=""]; fpq [label=""]; fpr [label=""]; fps [label=""]; fpt [label=""]; fpu [label=""]; fpv [label=""]; fpw [label=""]; fpx [label=""]; fpy [label=""]; fpz [label=""]; fqa [label=""]; fqb [label=""]; fqc [label=""]; fqd [label=""]; fqe [label=""]; fqf [label=""]; fqg [label=""]; fqh [label=""]; fqi [label=""]; fqj [label=""]; fqk [label=""]; fql [label=""]; fqm [label=""]; fqn [label=""]; fqo [label=""]; fqp [label=""]; fqq [label=""]; fqr [label=""]; fqs [label=""]; fqt [label=""]; fqu [label=""]; fqv [label=""]; fqw [label=""]; fqx [label=""]; fqy [label=""]; fqz [label=""]; fra [label=""]; frb [label=""]; frc [label=""]; frd [label=""]; fre [label=""]; frf [label=""]; frg [label=""]; frh [label=""]; fri [label=""]; frj [label=""]; frk [label=""]; frl [label=""]; frm [label=""]; frn [label=""]; fro [label=""]; frp [label=""]; frq [label=""]; frr [label=""]; frs [label=""]; frt [label=""]; fru [label=""]; frv [label=""]; frw [label=""]; frx [label=""]; fry [label=""]; frz [label=""]; fsa [label=""]; fsb [label=""]; fsc [label=""]; fsd [label=""]; fse [label=""]; fsf [label=""]; fsg [label=""]; fsh [label=""]; fsi [label=""]; fsj [label=""]; fsk [label=""]; fsl [label=""]; fsm [label=""]; fsn [label=""]; fso [label=""]; fsp [label=""]; fsq [label=""]; fsr [label=""]; fss [label=""]; fst [label=""]; fsu [label=""]; fsv [label=""]; fsw [label=""]; fsx [label=""]; fsy [label=""]; fsz [label=""]; fta [label=""]; ftb [label=""]; ftc [label=""]; ftd [label=""]; fte [label=""]; ftf [label=""]; ftg [label=""]; fth [label=""]; fti [label=""]; ftj [label=""]; ftk [label=""]; ftl [label=""]; ftm [label=""]; ftn [label=""]; fto [label=""]; ftp [label=""]; ftq [label=""]; ftr [label=""]; fts [label=""]; ftt [label=""]; ftu [label=""]; ftv [label=""]; ftw [label=""]; ftx [label=""]; fty [label=""]; ftz [label=""]; fua [label=""]; fub [label=""]; fuc [label=""]; fud [label=""]; fue [label=""]; fuf [label=""]; fug [label=""]; fuh [label=""]; fui [label=""]; fuj [label=""]; fuk [label=""]; ful [label=""]; fum [label=""]; fun [label=""]; fuo [label=""]; fup [label=""]; fuq [label=""]; fur [label=""]; fus [label=""]; fut [label=""]; fuu [label=""]; fuv [label=""]; fuw [label=""]; fux [label=""]; fuy [label=""]; fuz [label=""]; fva [label=""]; fvb [label=""]; fvc [label=""]; fvd [label=""]; fve [label=""]; fvf [label=""]; fvg [label=""]; fvh [label=""]; fvi [label=""]; fvj [label=""]; fvk [label=""]; fvl [label=""]; fvm [label=""]; fvn [label=""]; fvo [label=""]; fvp [label=""]; fvq [label=""]; fvr [label=""]; fvs [label=""]; fvt [label=""]; fvu [label=""]; fvv [label=""]; fvw [label=""]; fvx [label=""]; fvy [label=""]; fvz [label=""]; fwa [label=""]; fwb [label=""]; fwc [label=""]; fwd [label=""]; fwe [label=""]; fwf [label=""]; fwg [label=""]; fwh [label=""]; fwi [label=""]; fwj [label=""]; fwk [label=""]; fwl [label=""]; fwm [label=""]; fwn [label=""]; fwo [label=""]; fwp [label=""]; fwq [label=""]; fwr [label=""]; fws [label=""]; fwt [label=""]; fwu [label=""]; fwv [label=""]; fww [label=""]; fwx [label=""]; fwy [label=""]; fwz [label=""]; fxa [label=""]; fxb [label=""]; fxc [label=""]; fxd [label=""]; fxe [label=""]; fxf [label=""]; fxg [label=""]; fxh [label=""]; fxi [label=""]; fxj [label=""]; fxk [label=""]; fxl [label=""]; fxm [label=""]; fxn [label=""]; fxo [label=""]; fxp [label=""]; fxq [label=""]; fxr [label=""]; fxs [label=""]; fxt [label=""]; fxu [label=""]; fxv [label=""]; fxw [label=""]; fxx [label=""]; fxy [label=""]; fxz [label=""]; fya [label=""]; fyb [label=""]; fyc [label=""]; fyd [label=""]; fye [label=""]; fyf [label=""]; fyg [label=""]; fyh [label=""]; fyi [label=""]; fyj [label=""]; fyk [label=""]; fyl [label=""]; fym [label=""]; fyn [label=""]; fyo [label=""]; fyp [label=""]; fyq [label=""]; fyr [label=""]; fys [label=""]; fyt [label=""]; fyu [label=""]; fyv [label=""]; fyw [label=""]; fyx [label=""]; fyy [label=""]; fyz [label=""]; fza [label=""]; fzb [label=""]; fzc [label=""]; fzd [label=""]; fze [label=""]; fzf [label=""]; fzg [label=""]; fzh [label=""]; fzi [label=""]; fzj [label=""]; fzk [label=""]; fzl [label=""]; fzm [label=""]; fzn [label=""]; fzo [label=""]; fzp [label=""]; fzq [label=""]; fzr [label=""]; fzs [label=""]; fzt [label=""]; fzu [label=""]; fzv [label=""]; fzw [label=""]; fzx [label=""]; fzy [label=""]; fzz [label=""]; gaa [label=""]; gab [label=""]; gac [label=""]; gad [label=""]; gae [label=""]; gaf [label=""]; gag [label=""]; gah [label=""]; gai [label=""]; gaj [label=""]; gak [label=""]; gal [label=""]; gam [label=""]; gan [label=""]; gao [label=""]; gap [label=""]; gaq [label=""]; gar [label=""]; gas [label=""]; gat [label=""]; gau [label=""]; gav [label=""]; gaw [label=""]; gax [label=""]; gay [label=""]; gaz [label=""]; gba [label=""]; gbb [label=""]; gbc [label=""]; gbd [label=""]; gbe [label=""]; gbf [label=""]; gbg [label=""]; gbh [label=""]; gbi [label=""]; gbj [label=""]; gbk [label=""]; gbl [label=""]; gbm [label=""]; gbn [label=""]; gbo [label=""]; gbp [label=""]; gbq [label=""]; gbr [label=""]; gbs [label=""]; gbt [label=""]; gbu [label=""]; gbv [label=""]; gbw [label=""]; gbx [label=""]; gby [label=""]; gbz [label=""]; gca [label=""]; gcb [label=""]; gcc [label=""]; gcd [label=""]; gce [label=""]; gcf [label=""]; gcg [label=""]; gch [label=""]; gci [label=""]; gcj [label=""]; gck [label=""]; gcl [label=""]; gcm [label=""]; gcn [label=""]; gco [label=""]; gcp [label=""]; gcq [label=""]; gcr [label=""]; gcs [label=""]; gct [label=""]; gcu [label=""]; gcv [label=""]; gcw [label=""]; gcx [label=""]; gcy [label=""]; gcz [label=""]; gda [label=""]; gdb [label=""]; gdc [label=""]; gdd [label=""]; gde [label=""]; gdf [label=""]; gdg [label=""]; gdh [label=""]; gdi [label=""]; gdj [label=""]; gdk [label=""]; gdl [label=""]; gdm [label=""]; gdn [label=""]; gdo [label=""]; gdp [label=""]; gdq [label=""]; gdr [label=""]; gds [label=""]; gdt [label=""]; gdu [label=""]; gdv [label=""]; gdw [label=""]; gdx [label=""]; gdy [label=""]; gdz [label=""]; gea [label=""]; geb [label=""]; gec [label=""]; ged [label=""]; gee [label=""]; gef [label=""]; geg [label=""]; geh [label=""]; gei [label=""]; gej [label=""]; gek [label=""]; gel [label=""]; gem [label=""]; gen [label=""]; geo [label=""]; gep [label=""]; geq [label=""]; ger [label=""]; ges [label=""]; get [label=""]; geu [label=""]; gev [label=""]; gew [label=""]; gex [label=""]; gey [label=""]; gez [label=""]; gfa [label=""]; gfb [label=""]; gfc [label=""]; gfd [label=""]; gfe [label=""]; gff [label=""]; gfg [label=""]; gfh [label=""]; gfi [label=""]; gfj [label=""]; gfk [label=""]; gfl [label=""]; gfm [label=""]; gfn [label=""]; gfo [label=""]; gfp [label=""]; gfq [label=""]; gfr [label=""]; gfs [label=""]; gft [label=""]; gfu [label=""]; gfv [label=""]; gfw [label=""]; gfx [label=""]; gfy [label=""]; gfz [label=""]; gga [label=""]; ggb [label=""]; ggc [label=""]; ggd [label=""]; gge [label=""]; ggf [label=""]; ggg [label=""]; ggh [label=""]; ggi [label=""]; ggj [label=""]; ggk [label=""]; ggl [label=""]; ggm [label=""]; ggn [label=""]; ggo [label=""]; ggp [label=""]; ggq [label=""]; ggr [label=""]; ggs [label=""]; ggt [label=""]; ggu [label=""]; ggv [label=""]; ggw [label=""]; ggx [label=""]; ggy [label=""]; ggz [label=""]; gha [label=""]; ghb [label=""]; ghc [label=""]; ghd [label=""]; ghe [label=""]; ghf [label=""]; ghg [label=""]; ghh [label=""]; ghi [label=""]; ghj [label=""]; ghk [label=""]; ghl [label=""]; ghm [label=""]; ghn [label=""]; gho [label=""]; ghp [label=""]; ghq [label=""]; ghr [label=""]; ghs [label=""]; ght [label=""]; ghu [label=""]; ghv [label=""]; ghw [label=""]; ghx [label=""]; ghy [label=""]; ghz [label=""]; gia [label=""]; gib [label=""]; gic [label=""]; gid [label=""]; gie [label=""]; gif [label=""]; gig [label=""]; gih [label=""]; gii [label=""]; gij [label=""]; gik [label=""]; gil [label=""]; gim [label=""]; gin [label=""]; gio [label=""]; gip [label=""]; giq [label=""]; gir [label=""]; gis [label=""]; git [label=""]; giu [label=""]; giv [label=""]; giw [label=""]; gix [label=""]; giy [label=""]; giz [label=""]; gja [label=""]; gjb [label=""]; gjc [label=""]; gjd [label=""]; gje [label=""]; gjf [label=""]; gjg [label=""]; gjh [label=""]; gji [label=""]; gjj [label=""]; gjk [label=""]; gjl [label=""]; gjm [label=""]; gjn [label=""]; gjo [label=""]; gjp [label=""]; gjq [label=""]; gjr [label=""]; gjs [label=""]; gjt [label=""]; gju [label=""]; gjv [label=""]; gjw [label=""]; gjx [label=""]; gjy [label=""]; gjz [label=""]; gka [label=""]; gkb [label=""]; gkc [label=""]; gkd [label=""]; gke [label=""]; gkf [label=""]; gkg [label=""]; gkh [label=""]; gki [label=""]; gkj [label=""]; gkk [label=""]; gkl [label=""]; gkm [label=""]; gkn [label=""]; gko [label=""]; gkp [label=""]; gkq [label=""]; gkr [label=""]; gks [label=""]; gkt [label=""]; gku [label=""]; gkv [label=""]; gkw [label=""]; gkx [label=""]; gky [label=""]; gkz [label=""]; gla [label=""]; glb [label=""]; glc [label=""]; gld [label=""]; gle [label=""]; glf [label=""]; glg [label=""]; glh [label=""]; gli [label=""]; glj [label=""]; glk [label=""]; gll [label=""]; glm [label=""]; gln [label=""]; glo [label=""]; glp [label=""]; glq [label=""]; glr [label=""]; gls [label=""]; glt [label=""]; glu [label=""]; glv [label=""]; glw [label=""]; glx [label=""]; gly [label=""]; glz [label=""]; gma [label=""]; gmb [label=""]; gmc [label=""]; gmd [label=""]; gme [label=""]; gmf [label=""]; gmg [label=""]; gmh [label=""]; gmi [label=""]; gmj [label=""]; gmk [label=""]; gml [label=""]; gmm [label=""]; gmn [label=""]; gmo [label=""]; gmp [label=""]; gmq [label=""]; gmr [label=""]; gms [label=""]; gmt [label=""]; gmu [label=""]; gmv [label=""]; gmw [label=""]; gmx [label=""]; gmy [label=""]; gmz [label=""]; gna [label=""]; gnb [label=""]; gnc [label=""]; gnd [label=""]; gne [label=""]; gnf [label=""]; gng [label=""]; gnh [label=""]; gni [label=""]; gnj [label=""]; gnk [label=""]; gnl [label=""]; gnm [label=""]; gnn [label=""]; gno [label=""]; gnp [label=""]; gnq [label=""]; gnr [label=""]; gns [label=""]; gnt [label=""]; gnu [label=""]; gnv [label=""]; gnw [label=""]; gnx [label=""]; gny [label=""]; gnz [label=""]; goa [label=""]; gob [label=""]; goc [label=""]; god [label=""]; goe [label=""]; gof [label=""]; gog [label=""]; goh [label=""]; goi [label=""]; goj [label=""]; gok [label=""]; gol [label=""]; gom [label=""]; gon [label=""]; goo [label=""]; gop [label=""]; goq [label=""]; gor [label=""]; gos [label=""]; got [label=""]; gou [label=""]; gov [label=""]; gow [label=""]; gox [label=""]; goy [label=""]; goz [label=""]; gpa [label=""]; gpb [label=""]; gpc [label=""]; gpd [label=""]; gpe [label=""]; gpf [label=""]; gpg [label=""]; gph [label=""]; gpi [label=""]; gpj [label=""]; gpk [label=""]; gpl [label=""]; gpm [label=""]; gpn [label=""]; gpo [label=""]; gpp [label=""]; gpq [label=""]; gpr [label=""]; gps [label=""]; gpt [label=""]; gpu [label=""]; gpv [label=""]; gpw [label=""]; gpx [label=""]; gpy [label=""]; gpz [label=""]; gqa [label=""]; gqb [label=""]; gqc [label=""]; gqd [label=""]; gqe [label=""]; gqf [label=""]; gqg [label=""]; gqh [label=""]; gqi [label=""]; gqj [label=""]; gqk [label=""]; gql [label=""]; gqm [label=""]; gqn [label=""]; gqo [label=""]; gqp [label=""]; gqq [label=""]; gqr [label=""]; gqs [label=""]; gqt [label=""]; gqu [label=""]; gqv [label=""]; gqw [label=""]; gqx [label=""]; gqy [label=""]; gqz [label=""]; gra [label=""]; grb [label=""]; grc [label=""]; grd [label=""]; gre [label=""]; grf [label=""]; grg [label=""]; grh [label=""]; gri [label=""]; grj [label=""]; grk [label=""]; grl [label=""]; grm [label=""]; grn [label=""]; gro [label=""]; grp [label=""]; grq [label=""]; grr [label=""]; grs [label=""]; grt [label=""]; gru [label=""]; grv [label=""]; grw [label=""]; grx [label=""]; gry [label=""]; grz [label=""]; gsa [label=""]; gsb [label=""]; gsc [label=""]; gsd [label=""]; gse [label=""]; gsf [label=""]; gsg [label=""]; gsh [label=""]; gsi [label=""]; gsj [label=""]; gsk [label=""]; gsl [label=""]; gsm [label=""]; gsn [label=""]; gso [label=""]; gsp [label=""]; gsq [label=""]; gsr [label=""]; gss [label=""]; gst [label=""]; gsu [label=""]; gsv [label=""]; gsw [label=""]; gsx [label=""]; gsy [label=""]; gsz [label=""]; gta [label=""]; gtb [label=""]; gtc [label=""]; gtd [label=""]; gte [label=""]; gtf [label=""]; gtg [label=""]; gth [label=""]; gti [label=""]; gtj [label=""]; gtk [label=""]; gtl [label=""]; gtm [label=""]; gtn [label=""]; gto [label=""]; gtp [label=""]; gtq [label=""]; gtr [label=""]; gts [label=""]; gtt [label=""]; gtu [label=""]; gtv [label=""]; gtw [label=""]; gtx [label=""]; gty [label=""]; gtz [label=""]; gua [label=""]; gub [label=""]; guc [label=""]; gud [label=""]; gue [label=""]; guf [label=""]; gug [label=""]; guh [label=""]; gui [label=""]; guj [label=""]; guk [label=""]; gul [label=""]; gum [label=""]; gun [label=""]; guo [label=""]; gup [label=""]; guq [label=""]; gur [label=""]; gus [label=""]; gut [label=""]; guu [label=""]; guv [label=""]; guw [label=""]; gux [label=""]; guy [label=""]; guz [label=""]; gva [label=""]; gvb [label=""]; gvc [label=""]; gvd [label=""]; gve [label=""]; gvf [label=""]; gvg [label=""]; gvh [label=""]; gvi [label=""]; gvj [label=""]; gvk [label=""]; gvl [label=""]; gvm [label=""]; gvn [label=""]; gvo [label=""]; gvp [label=""]; gvq [label=""]; gvr [label=""]; gvs [label=""]; gvt [label=""]; gvu [label=""]; gvv [label=""]; gvw [label=""]; gvx [label=""]; gvy [label=""]; gvz [label=""]; gwa [label=""]; gwb [label=""]; gwc [label=""]; gwd [label=""]; gwe [label=""]; gwf [label=""]; gwg [label=""]; gwh [label=""]; gwi [label=""]; gwj [label=""]; gwk [label=""]; gwl [label=""]; gwm [label=""]; gwn [label=""]; gwo [label=""]; gwp [label=""]; gwq [label=""]; gwr [label=""]; gws [label=""]; gwt [label=""]; gwu [label=""]; gwv [label=""]; gww [label=""]; gwx [label=""]; gwy [label=""]; gwz [label=""]; gxa [label=""]; gxb [label=""]; gxc [label=""]; gxd [label=""]; gxe [label=""]; gxf [label=""]; gxg [label=""]; gxh [label=""]; gxi [label=""]; gxj [label=""]; gxk [label=""]; gxl [label=""]; gxm [label=""]; gxn [label=""]; gxo [label=""]; gxp [label=""]; gxq [label=""]; gxr [label=""]; gxs [label=""]; gxt [label=""]; gxu [label=""]; gxv [label=""]; gxw [label=""]; gxx [label=""]; gxy [label=""]; gxz [label=""]; gya [label=""]; gyb [label=""]; gyc [label=""]; gyd [label=""]; gye [label=""]; gyf [label=""]; gyg [label=""]; gyh [label=""]; gyi [label=""]; gyj [label=""]; gyk [label=""]; gyl [label=""]; gym [label=""]; gyn [label=""]; gyo [label=""]; gyp [label=""]; gyq [label=""]; gyr [label=""]; gys [label=""]; gyt [label=""]; gyu [label=""]; gyv [label=""]; gyw [label=""]; gyx [label=""]; gyy [label=""]; gyz [label=""]; gza [label=""]; gzb [label=""]; gzc [label=""]; gzd [label=""]; gze [label=""]; gzf [label=""]; gzg [label=""]; gzh [label=""]; gzi [label=""]; gzj [label=""]; gzk [label=""]; gzl [label=""]; gzm [label=""]; gzn [label=""]; gzo [label=""]; gzp [label=""]; gzq [label=""]; gzr [label=""]; gzs [label=""]; gzt [label=""]; gzu [label=""]; gzv [label=""]; gzw [label=""]; gzx [label=""]; gzy [label=""]; gzz [label=""]; haa [label=""]; hab [label=""]; hac [label=""]; had [label=""]; hae [label=""]; haf [label=""]; hag [label=""]; hah [label=""]; hai [label=""]; haj [label=""]; hak [label=""]; hal [label=""]; ham [label=""]; han [label=""]; hao [label=""]; hap [label=""]; haq [label=""]; har [label=""]; has [label=""]; hat [label=""]; hau [label=""]; hav [label=""]; haw [label=""]; hax [label=""]; hay [label=""]; haz [label=""]; hba [label=""]; hbb [label=""]; hbc [label=""]; hbd [label=""]; hbe [label=""]; hbf [label=""]; hbg [label=""]; hbh [label=""]; hbi [label=""]; hbj [label=""]; hbk [label=""]; hbl [label=""]; hbm [label=""]; hbn [label=""]; hbo [label=""]; hbp [label=""]; hbq [label=""]; hbr [label=""]; hbs [label=""]; hbt [label=""]; hbu [label=""]; hbv [label=""]; hbw [label=""]; hbx [label=""]; hby [label=""]; hbz [label=""]; hca [label=""]; hcb [label=""]; hcc [label=""]; hcd [label=""]; hce [label=""]; hcf [label=""]; hcg [label=""]; hch [label=""]; hci [label=""]; hcj [label=""]; hck [label=""]; hcl [label=""]; hcm [label=""]; hcn [label=""]; hco [label=""]; hcp [label=""]; hcq [label=""]; hcr [label=""]; hcs [label=""]; hct [label=""]; hcu [label=""]; hcv [label=""]; hcw [label=""]; hcx [label=""]; hcy [label=""]; hcz [label=""]; hda [label=""]; hdb [label=""]; hdc [label=""]; hdd [label=""]; hde [label=""]; hdf [label=""]; hdg [label=""]; hdh [label=""]; hdi [label=""]; hdj [label=""]; hdk [label=""]; hdl [label=""]; hdm [label=""]; hdn [label=""]; hdo [label=""]; hdp [label=""]; hdq [label=""]; hdr [label=""]; hds [label=""]; hdt [label=""]; hdu [label=""]; hdv [label=""]; hdw [label=""]; hdx [label=""]; hdy [label=""]; hdz [label=""]; hea [label=""]; heb [label=""]; hec [label=""]; hed [label=""]; hee [label=""]; hef [label=""]; heg [label=""]; heh [label=""]; hei [label=""]; hej [label=""]; hek [label=""]; hel [label=""]; hem [label=""]; hen [label=""]; heo [label=""]; hep [label=""]; heq [label=""]; her [label=""]; hes [label=""]; het [label=""]; heu [label=""]; hev [label=""]; hew [label=""]; hex [label=""]; hey [label=""]; hez [label=""]; hfa [label=""]; hfb [label=""]; hfc [label=""]; hfd [label=""]; hfe [label=""]; hff [label=""]; hfg [label=""]; hfh [label=""]; hfi [label=""]; hfj [label=""]; hfk [label=""]; hfl [label=""]; hfm [label=""]; hfn [label=""]; hfo [label=""]; hfp [label=""]; hfq [label=""]; hfr [label=""]; hfs [label=""]; hft [label=""]; hfu [label=""]; hfv [label=""]; hfw [label=""]; hfx [label=""]; hfy [label=""]; hfz [label=""]; hga [label=""]; hgb [label=""]; hgc [label=""]; hgd [label=""]; hge [label=""]; hgf [label=""]; hgg [label=""]; hgh [label=""]; hgi [label=""]; hgj [label=""]; hgk [label=""]; hgl [label=""]; hgm [label=""]; hgn [label=""]; hgo [label=""]; hgp [label=""]; hgq [label=""]; hgr [label=""]; hgs [label=""]; hgt [label=""]; hgu [label=""]; hgv [label=""]; hgw [label=""]; hgx [label=""]; hgy [label=""]; hgz [label=""]; hha [label=""]; hhb [label=""]; hhc [label=""]; hhd [label=""]; hhe [label=""]; hhf [label=""]; hhg [label=""]; hhh [label=""]; hhi [label=""]; hhj [label=""]; hhk [label=""]; hhl [label=""]; hhm [label=""]; hhn [label=""]; hho [label=""]; hhp [label=""]; hhq [label=""]; hhr [label=""]; hhs [label=""]; hht [label=""]; hhu [label=""]; hhv [label=""]; hhw [label=""]; hhx [label=""]; hhy [label=""]; hhz [label=""]; hia [label=""]; hib [label=""]; hic [label=""]; hid [label=""]; hie [label=""]; hif [label=""]; hig [label=""]; hih [label=""]; hii [label=""]; hij [label=""]; hik [label=""]; hil [label=""]; him [label=""]; hin [label=""]; hio [label=""]; hip [label=""]; hiq [label=""]; hir [label=""]; his [label=""]; hit [label=""]; hiu [label=""]; hiv [label=""]; hiw [label=""]; hix [label=""]; hiy [label=""]; hiz [label=""]; hja [label=""]; hjb [label=""]; hjc [label=""]; hjd [label=""]; hje [label=""]; hjf [label=""]; hjg [label=""]; hjh [label=""]; hji [label=""]; hjj [label=""]; hjk [label=""]; hjl [label=""]; hjm [label=""]; hjn [label=""]; hjo [label=""]; hjp [label=""]; hjq [label=""]; hjr [label=""]; hjs [label=""]; hjt [label=""]; hju [label=""]; hjv [label=""]; hjw [label=""]; hjx [label=""]; hjy [label=""]; hjz [label=""]; hka [label=""]; hkb [label=""]; hkc [label=""]; hkd [label=""]; hke [label=""]; hkf [label=""]; hkg [label=""]; hkh [label=""]; hki [label=""]; hkj [label=""]; hkk [label=""]; hkl [label=""]; hkm [label=""]; hkn [label=""]; hko [label=""]; hkp [label=""]; hkq [label=""]; hkr [label=""]; hks [label=""]; hkt [label=""]; hku [label=""]; hkv [label=""]; hkw [label=""]; hkx [label=""]; hky [label=""]; hkz [label=""]; hla [label=""]; hlb [label=""]; hlc [label=""]; hld [label=""]; hle [label=""]; hlf [label=""]; hlg [label=""]; hlh [label=""]; hli [label=""]; hlj [label=""]; hlk [label=""]; hll [label=""]; hlm [label=""]; hln [label=""]; hlo [label=""]; hlp [label=""]; hlq [label=""]; hlr [label=""]; hls [label=""]; hlt [label=""]; hlu [label=""]; hlv [label=""]; hlw [label=""]; hlx [label=""]; hly [label=""]; hlz [label=""]; hma [label=""]; hmb [label=""]; hmc [label=""]; hmd [label=""]; hme [label=""]; hmf [label=""]; hmg [label=""]; hmh [label=""]; hmi [label=""]; hmj [label=""]; hmk [label=""]; hml [label=""]; hmm [label=""]; hmn [label=""]; hmo [label=""]; hmp [label=""]; hmq [label=""]; hmr [label=""]; hms [label=""]; hmt [label=""]; hmu [label=""]; hmv [label=""]; hmw [label=""]; hmx [label=""]; hmy [label=""]; hmz [label=""]; hna [label=""]; hnb [label=""]; hnc [label=""]; hnd [label=""]; hne [label=""]; hnf [label=""]; hng [label=""]; hnh [label=""]; hni [label=""]; hnj [label=""]; hnk [label=""]; hnl [label=""]; hnm [label=""]; hnn [label=""]; hno [label=""]; hnp [label=""]; hnq [label=""]; hnr [label=""]; hns [label=""]; hnt [label=""]; hnu [label=""]; hnv [label=""]; hnw [label=""]; hnx [label=""]; hny [label=""]; hnz [label=""]; hoa [label=""]; hob [label=""]; hoc [label=""]; hod [label=""]; hoe [label=""]; hof [label=""]; hog [label=""]; hoh [label=""]; hoi [label=""]; hoj [label=""]; hok [label=""]; hol [label=""]; hom [label=""]; hon [label=""]; hoo [label=""]; hop [label=""]; hoq [label=""]; hor [label=""]; hos [label=""]; hot [label=""]; hou [label=""]; hov [label=""]; how [label=""]; hox [label=""]; hoy [label=""]; hoz [label=""]; hpa [label=""]; hpb [label=""]; hpc [label=""]; hpd [label=""]; hpe [label=""]; hpf [label=""]; hpg [label=""]; hph [label=""]; hpi [label=""]; hpj [label=""]; hpk [label=""]; hpl [label=""]; hpm [label=""]; hpn [label=""]; hpo [label=""]; hpp [label=""]; hpq [label=""]; hpr [label=""]; hps [label=""]; hpt [label=""]; hpu [label=""]; hpv [label=""]; hpw [label=""]; hpx [label=""]; hpy [label=""]; hpz [label=""]; hqa [label=""]; hqb [label=""]; hqc [label=""]; hqd [label=""]; hqe [label=""]; hqf [label=""]; hqg [label=""]; hqh [label=""]; hqi [label=""]; hqj [label=""]; hqk [label=""]; hql [label=""]; hqm [label=""]; hqn [label=""]; hqo [label=""]; hqp [label=""]; hqq [label=""]; hqr [label=""]; hqs [label=""]; hqt [label=""]; hqu [label=""]; hqv [label=""]; hqw [label=""]; hqx [label=""]; hqy [label=""]; hqz [label=""]; hra [label=""]; hrb [label=""]; hrc [label=""]; hrd [label=""]; hre [label=""]; hrf [label=""]; hrg [label=""]; hrh [label=""]; hri [label=""]; hrj [label=""]; hrk [label=""]; hrl [label=""]; hrm [label=""]; hrn [label=""]; hro [label=""]; hrp [label=""]; hrq [label=""]; hrr [label=""]; hrs [label=""]; hrt [label=""]; hru [label=""]; hrv [label=""]; hrw [label=""]; hrx [label=""]; hry [label=""]; hrz [label=""]; hsa [label=""]; hsb [label=""]; hsc [label=""]; hsd [label=""]; hse [label=""]; hsf [label=""]; hsg [label=""]; hsh [label=""]; hsi [label=""]; hsj [label=""]; hsk [label=""]; hsl [label=""]; hsm [label=""]; hsn [label=""]; hso [label=""]; hsp [label=""]; hsq [label=""]; hsr [label=""]; hss [label=""]; hst [label=""]; hsu [label=""]; hsv [label=""]; hsw [label=""]; hsx [label=""]; hsy [label=""]; hsz [label=""]; hta [label=""]; htb [label=""]; htc [label=""]; htd [label=""]; hte [label=""]; htf [label=""]; htg [label=""]; hth [label=""]; hti [label=""]; htj [label=""]; htk [label=""]; htl [label=""]; htm [label=""]; htn [label=""]; hto [label=""]; htp [label=""]; htq [label=""]; htr [label=""]; hts [label=""]; htt [label=""]; htu [label=""]; htv [label=""]; htw [label=""]; htx [label=""]; hty [label=""]; htz [label=""]; hua [label=""]; hub [label=""]; huc [label=""]; hud [label=""]; hue [label=""]; huf [label=""]; hug [label=""]; huh [label=""]; hui [label=""]; huj [label=""]; huk [label=""]; hul [label=""]; hum [label=""]; hun [label=""]; huo [label=""]; hup [label=""]; huq [label=""]; hur [label=""]; hus [label=""]; hut [label=""]; huu [label=""]; huv [label=""]; huw [label=""]; hux [label=""]; huy [label=""]; huz [label=""]; hva [label=""]; hvb [label=""]; hvc [label=""]; hvd [label=""]; hve [label=""]; hvf [label=""]; hvg [label=""]; hvh [label=""]; hvi [label=""]; hvj [label=""]; hvk [label=""]; hvl [label=""]; hvm [label=""]; hvn [label=""]; hvo [label=""]; hvp [label=""]; hvq [label=""]; hvr [label=""]; hvs [label=""]; hvt [label=""]; hvu [label=""]; hvv [label=""]; hvw [label=""]; hvx [label=""]; hvy [label=""]; hvz [label=""]; hwa [label=""]; hwb [label=""]; hwc [label=""]; hwd [label=""]; hwe [label=""]; hwf [label=""]; hwg [label=""]; hwh [label=""]; hwi [label=""]; hwj [label=""]; hwk [label=""]; hwl [label=""]; hwm [label=""]; hwn [label=""]; hwo [label=""]; hwp [label=""]; hwq [label=""]; hwr [label=""]; hws [label=""]; hwt [label=""]; hwu [label=""]; hwv [label=""]; hww [label=""]; hwx [label=""]; hwy [label=""]; hwz [label=""]; hxa [label=""]; hxb [label=""]; hxc [label=""]; hxd [label=""]; hxe [label=""]; hxf [label=""]; hxg [label=""]; hxh [label=""]; hxi [label=""]; hxj [label=""]; hxk [label=""]; hxl [label=""]; hxm [label=""]; hxn [label=""]; hxo [label=""]; hxp [label=""]; hxq [label=""]; hxr [label=""]; hxs [label=""]; hxt [label=""]; hxu [label=""]; hxv [label=""]; hxw [label=""]; hxx [label=""]; hxy [label=""]; hxz [label=""]; hya [label=""]; hyb [label=""]; hyc [label=""]; hyd [label=""]; hye [label=""]; hyf [label=""]; hyg [label=""]; hyh [label=""]; hyi [label=""]; hyj [label=""]; hyk [label=""]; hyl [label=""]; hym [label=""]; hyn [label=""]; hyo [label=""]; hyp [label=""]; hyq [label=""]; hyr [label=""]; hys [label=""]; hyt [label=""]; hyu [label=""]; hyv [label=""]; hyw [label=""]; hyx [label=""]; hyy [label=""]; hyz [label=""]; hza [label=""]; hzb [label=""]; hzc [label=""]; hzd [label=""]; hze [label=""]; hzf [label=""]; hzg [label=""]; hzh [label=""]; hzi [label=""]; hzj [label=""]; hzk [label=""]; hzl [label=""]; hzm [label=""]; hzn [label=""]; hzo [label=""]; hzp [label=""]; hzq [label=""]; hzr [label=""]; hzs [label=""]; hzt [label=""]; hzu [label=""]; hzv [label=""]; hzw [label=""]; hzx [label=""]; hzy [label=""]; hzz [label=""]; iaa [label=""]; iab [label=""]; iac [label=""]; iad [label=""]; iae [label=""]; iaf [label=""]; iag [label=""]; iah [label=""]; iai [label=""]; iaj [label=""]; iak [label=""]; ial [label=""]; iam [label=""]; ian [label=""]; iao [label=""]; iap [label=""]; iaq [label=""]; iar [label=""]; ias [label=""]; iat [label=""]; iau [label=""]; iav [label=""]; iaw [label=""]; iax [label=""]; iay [label=""]; iaz [label=""]; iba [label=""]; ibb [label=""]; ibc [label=""]; ibd [label=""]; ibe [label=""]; ibf [label=""]; ibg [label=""]; ibh [label=""]; ibi [label=""]; ibj [label=""]; ibk [label=""]; ibl [label=""]; ibm [label=""]; ibn [label=""]; ibo [label=""]; ibp [label=""]; ibq [label=""]; ibr [label=""]; ibs [label=""]; ibt [label=""]; ibu [label=""]; ibv [label=""]; ibw [label=""]; ibx [label=""]; iby [label=""]; ibz [label=""]; ica [label=""]; icb [label=""]; icc [label=""]; icd [label=""]; ice [label=""]; icf [label=""]; icg [label=""]; ich [label=""]; ici [label=""]; icj [label=""]; ick [label=""]; icl [label=""]; icm [label=""]; icn [label=""]; ico [label=""]; icp [label=""]; icq [label=""]; icr [label=""]; ics [label=""]; ict [label=""]; icu [label=""]; icv [label=""]; icw [label=""]; icx [label=""]; icy [label=""]; icz [label=""]; ida [label=""]; idb [label=""]; idc [label=""]; idd [label=""]; ide [label=""]; idf [label=""]; idg [label=""]; idh [label=""]; idi [label=""]; idj [label=""]; idk [label=""]; idl [label=""]; idm [label=""]; idn [label=""]; ido [label=""]; idp [label=""]; idq [label=""]; idr [label=""]; ids [label=""]; idt [label=""]; idu [label=""]; idv [label=""]; idw [label=""]; idx [label=""]; idy [label=""]; idz [label=""]; iea [label=""]; ieb [label=""]; iec [label=""]; ied [label=""]; iee [label=""]; ief [label=""]; ieg [label=""]; ieh [label=""]; iei [label=""]; iej [label=""]; iek [label=""]; iel [label=""]; iem [label=""]; ien [label=""]; ieo [label=""]; iep [label=""]; ieq [label=""]; ier [label=""]; ies [label=""]; iet [label=""]; ieu [label=""]; iev [label=""]; iew [label=""]; iex [label=""]; iey [label=""]; iez [label=""]; ifa [label=""]; ifb [label=""]; ifc [label=""]; ifd [label=""]; ife [label=""]; iff [label=""]; ifg [label=""]; ifh [label=""]; ifi [label=""]; ifj [label=""]; ifk [label=""]; ifl [label=""]; ifm [label=""]; ifn [label=""]; ifo [label=""]; ifp [label=""]; ifq [label=""]; ifr [label=""]; ifs [label=""]; ift [label=""]; ifu [label=""]; ifv [label=""]; ifw [label=""]; ifx [label=""]; ify [label=""]; ifz [label=""]; iga [label=""]; igb [label=""]; igc [label=""]; igd [label=""]; ige [label=""]; igf [label=""]; igg [label=""]; igh [label=""]; igi [label=""]; igj [label=""]; igk [label=""]; igl [label=""]; igm [label=""]; ign [label=""]; igo [label=""]; igp [label=""]; igq [label=""]; igr [label=""]; igs [label=""]; igt [label=""]; igu [label=""]; igv [label=""]; igw [label=""]; igx [label=""]; igy [label=""]; igz [label=""]; iha [label=""]; ihb [label=""]; ihc [label=""]; ihd [label=""]; ihe [label=""]; ihf [label=""]; ihg [label=""]; ihh [label=""]; ihi [label=""]; ihj [label=""]; ihk [label=""]; ihl [label=""]; ihm [label=""]; ihn [label=""]; iho [label=""]; ihp [label=""]; ihq [label=""]; ihr [label=""]; ihs [label=""]; iht [label=""]; ihu [label=""]; ihv [label=""]; ihw [label=""]; ihx [label=""]; ihy [label=""]; ihz [label=""]; iia [label=""]; iib [label=""]; iic [label=""]; iid [label=""]; iie [label=""]; iif [label=""]; iig [label=""]; iih [label=""]; iii [label=""]; iij [label=""]; iik [label=""]; iil [label=""]; iim [label=""]; iin [label=""]; iio [label=""]; iip [label=""]; iiq [label=""]; iir [label=""]; iis [label=""]; iit [label=""]; iiu [label=""]; iiv [label=""]; iiw [label=""]; iix [label=""]; iiy [label=""]; iiz [label=""]; ija [label=""]; ijb [label=""]; ijc [label=""]; ijd [label=""]; ije [label=""]; ijf [label=""]; ijg [label=""]; ijh [label=""]; iji [label=""]; ijj [label=""]; ijk [label=""]; ijl [label=""]; ijm [label=""]; ijn [label=""]; ijo [label=""]; ijp [label=""]; ijq [label=""]; ijr [label=""]; ijs [label=""]; ijt [label=""]; iju [label=""]; ijv [label=""]; ijw [label=""]; ijx [label=""]; ijy [label=""]; ijz [label=""]; ika [label=""]; ikb [label=""]; ikc [label=""]; ikd [label=""]; ike [label=""]; ikf [label=""]; ikg [label=""]; ikh [label=""]; iki [label=""]; ikj [label=""]; ikk [label=""]; ikl [label=""]; ikm [label=""]; ikn [label=""]; iko [label=""]; ikp [label=""]; ikq [label=""]; ikr [label=""]; iks [label=""]; ikt [label=""]; iku [label=""]; ikv [label=""]; ikw [label=""]; ikx [label=""]; iky [label=""]; ikz [label=""]; ila [label=""]; ilb [label=""]; ilc [label=""]; ild [label=""]; ile [label=""]; ilf [label=""]; ilg [label=""]; ilh [label=""]; ili [label=""]; ilj [label=""]; ilk [label=""]; ill [label=""]; ilm [label=""]; iln [label=""]; ilo [label=""]; ilp [label=""]; ilq [label=""]; ilr [label=""]; ils [label=""]; ilt [label=""]; ilu [label=""]; ilv [label=""]; ilw [label=""]; ilx [label=""]; ily [label=""]; ilz [label=""]; ima [label=""]; imb [label=""]; imc [label=""]; imd [label=""]; ime [label=""]; imf [label=""]; img [label=""]; imh [label=""]; imi [label=""]; imj [label=""]; imk [label=""]; iml [label=""]; imm [label=""]; imn [label=""]; imo [label=""]; imp [label=""]; imq [label=""]; imr [label=""]; ims [label=""]; imt [label=""]; imu [label=""]; imv [label=""]; imw [label=""]; imx [label=""]; imy [label=""]; imz [label=""]; ina [label=""]; inb [label=""]; inc [label=""]; ind [label=""]; ine [label=""]; inf [label=""]; ing [label=""]; inh [label=""]; ini [label=""]; inj [label=""]; ink [label=""]; inl [label=""]; inm [label=""]; inn [label=""]; ino [label=""]; inp [label=""]; inq [label=""]; inr [label=""]; ins [label=""]; int [label=""]; inu [label=""]; inv [label=""]; inw [label=""]; inx [label=""]; iny [label=""]; inz [label=""]; ioa [label=""]; iob [label=""]; ioc [label=""]; iod [label=""]; ioe [label=""]; iof [label=""]; iog [label=""]; ioh [label=""]; ioi [label=""]; ioj [label=""]; iok [label=""]; iol [label=""]; iom [label=""]; ion [label=""]; ioo [label=""]; iop [label=""]; ioq [label=""]; ior [label=""]; ios [label=""]; iot [label=""]; iou [label=""]; iov [label=""]; iow [label=""]; iox [label=""]; ioy [label=""]; ioz [label=""]; ipa [label=""]; ipb [label=""]; ipc [label=""]; ipd [label=""]; ipe [label=""]; ipf [label=""]; ipg [label=""]; iph [label=""]; ipi [label=""]; ipj [label=""]; ipk [label=""]; ipl [label=""]; ipm [label=""]; ipn [label=""]; ipo [label=""]; ipp [label=""]; ipq [label=""]; ipr [label=""]; ips [label=""]; ipt [label=""]; ipu [label=""]; ipv [label=""]; ipw [label=""]; ipx [label=""]; ipy [label=""]; ipz [label=""]; iqa [label=""]; iqb [label=""]; iqc [label=""]; iqd [label=""]; iqe [label=""]; iqf [label=""]; iqg [label=""]; iqh [label=""]; iqi [label=""]; iqj [label=""]; iqk [label=""]; iql [label=""]; iqm [label=""]; iqn [label=""]; iqo [label=""]; iqp [label=""]; iqq [label=""]; iqr [label=""]; iqs [label=""]; iqt [label=""]; iqu [label=""]; iqv [label=""]; iqw [label=""]; iqx [label=""]; iqy [label=""]; iqz [label=""]; ira [label=""]; irb [label=""]; irc [label=""]; ird [label=""]; ire [label=""]; irf [label=""]; irg [label=""]; irh [label=""]; iri [label=""]; irj [label=""]; irk [label=""]; irl [label=""]; irm [label=""]; irn [label=""]; iro [label=""]; irp [label=""]; irq [label=""]; irr [label=""]; irs [label=""]; irt [label=""]; iru [label=""]; irv [label=""]; irw [label=""]; irx [label=""]; iry [label=""]; irz [label=""]; isa [label=""]; isb [label=""]; isc [label=""]; isd [label=""]; ise [label=""]; isf [label=""]; isg [label=""]; ish [label=""]; isi [label=""]; isj [label=""]; isk [label=""]; isl [label=""]; ism [label=""]; isn [label=""]; iso [label=""]; isp [label=""]; isq [label=""]; isr [label=""]; iss [label=""]; ist [label=""]; isu [label=""]; isv [label=""]; isw [label=""]; isx [label=""]; isy [label=""]; isz [label=""]; ita [label=""]; itb [label=""]; itc [label=""]; itd [label=""]; ite [label=""]; itf [label=""]; itg [label=""]; ith [label=""]; iti [label=""]; itj [label=""]; itk [label=""]; itl [label=""]; itm [label=""]; itn [label=""]; ito [label=""]; itp [label=""]; itq [label=""]; itr [label=""]; its [label=""]; itt [label=""]; itu [label=""]; itv [label=""]; itw [label=""]; itx [label=""]; ity [label=""]; itz [label=""]; iua [label=""]; iub [label=""]; iuc [label=""]; iud [label=""]; iue [label=""]; iuf [label=""]; iug [label=""]; iuh [label=""]; iui [label=""]; iuj [label=""]; iuk [label=""]; iul [label=""]; ium [label=""]; iun [label=""]; iuo [label=""]; iup [label=""]; iuq [label=""]; iur [label=""]; ius [label=""]; iut [label=""]; iuu [label=""]; iuv [label=""]; iuw [label=""]; iux [label=""]; iuy [label=""]; iuz [label=""]; iva [label=""]; ivb [label=""]; ivc [label=""]; ivd [label=""]; ive [label=""]; ivf [label=""]; ivg [label=""]; ivh [label=""]; ivi [label=""]; ivj [label=""]; ivk [label=""]; ivl [label=""]; ivm [label=""]; ivn [label=""]; ivo [label=""]; ivp [label=""]; ivq [label=""]; ivr [label=""]; ivs [label=""]; ivt [label=""]; ivu [label=""]; ivv [label=""]; ivw [label=""]; ivx [label=""]; ivy [label=""]; ivz [label=""]; iwa [label=""]; iwb [label=""]; iwc [label=""]; iwd [label=""]; iwe [label=""]; iwf [label=""]; iwg [label=""]; iwh [label=""]; iwi [label=""]; iwj [label=""]; iwk [label=""]; iwl [label=""]; iwm [label=""]; iwn [label=""]; iwo [label=""]; iwp [label=""]; iwq [label=""]; iwr [label=""]; iws [label=""]; iwt [label=""]; iwu [label=""]; iwv [label=""]; iww [label=""]; iwx [label=""]; iwy [label=""]; iwz [label=""]; ixa [label=""]; ixb [label=""]; ixc [label=""]; ixd [label=""]; ixe [label=""]; ixf [label=""]; ixg [label=""]; ixh [label=""]; ixi [label=""]; ixj [label=""]; ixk [label=""]; ixl [label=""]; ixm [label=""]; ixn [label=""]; ixo [label=""]; ixp [label=""]; ixq [label=""]; ixr [label=""]; ixs [label=""]; ixt [label=""]; ixu [label=""]; ixv [label=""]; ixw [label=""]; ixx [label=""]; ixy [label=""]; ixz [label=""]; iya [label=""]; iyb [label=""]; iyc [label=""]; iyd [label=""]; iye [label=""]; iyf [label=""]; iyg [label=""]; iyh [label=""]; iyi [label=""]; iyj [label=""]; iyk [label=""]; iyl [label=""]; iym [label=""]; iyn [label=""]; iyo [label=""]; iyp [label=""]; iyq [label=""]; iyr [label=""]; iys [label=""]; iyt [label=""]; iyu [label=""]; iyv [label=""]; iyw [label=""]; iyx [label=""]; iyy [label=""]; iyz [label=""]; iza [label=""]; izb [label=""]; izc [label=""]; izd [label=""]; ize [label=""]; izf [label=""]; izg [label=""]; izh [label=""]; izi [label=""]; izj [label=""]; izk [label=""]; izl [label=""]; izm [label=""]; izn [label=""]; izo [label=""]; izp [label=""]; izq [label=""]; izr [label=""]; izs [label=""]; izt [label=""]; izu [label=""]; izv [label=""]; izw [label=""]; izx [label=""]; izy [label=""]; izz [label=""]; jaa [label=""]; jab [label=""]; jac [label=""]; jad [label=""]; jae [label=""]; jaf [label=""]; jag [label=""]; jah [label=""]; jai [label=""]; jaj [label=""]; jak [label=""]; jal [label=""]; jam [label=""]; jan [label=""]; jao [label=""]; jap [label=""]; jaq [label=""]; jar [label=""]; jas [label=""]; jat [label=""]; jau [label=""]; jav [label=""]; jaw [label=""]; jax [label=""]; jay [label=""]; jaz [label=""]; jba [label=""]; jbb [label=""]; jbc [label=""]; jbd [label=""]; jbe [label=""]; jbf [label=""]; jbg [label=""]; jbh [label=""]; jbi [label=""]; jbj [label=""]; jbk [label=""]; jbl [label=""]; jbm [label=""]; jbn [label=""]; jbo [label=""]; jbp [label=""]; jbq [label=""]; jbr [label=""]; jbs [label=""]; jbt [label=""]; jbu [label=""]; jbv [label=""]; jbw [label=""]; jbx [label=""]; jby [label=""]; jbz [label=""]; jca [label=""]; jcb [label=""]; jcc [label=""]; jcd [label=""]; jce [label=""]; jcf [label=""]; jcg [label=""]; jch [label=""]; jci [label=""]; jcj [label=""]; jck [label=""]; jcl [label=""]; jcm [label=""]; jcn [label=""]; jco [label=""]; jcp [label=""]; jcq [label=""]; jcr [label=""]; jcs [label=""]; jct [label=""]; jcu [label=""]; jcv [label=""]; jcw [label=""]; jcx [label=""]; jcy [label=""]; jcz [label=""]; jda [label=""]; jdb [label=""]; jdc [label=""]; jdd [label=""]; jde [label=""]; jdf [label=""]; jdg [label=""]; jdh [label=""]; jdi [label=""]; jdj [label=""]; jdk [label=""]; jdl [label=""]; jdm [label=""]; jdn [label=""]; jdo [label=""]; jdp [label=""]; jdq [label=""]; jdr [label=""]; jds [label=""]; jdt [label=""]; jdu [label=""]; jdv [label=""]; jdw [label=""]; jdx [label=""]; jdy [label=""]; jdz [label=""]; jea [label=""]; jeb [label=""]; jec [label=""]; jed [label=""]; jee [label=""]; jef [label=""]; jeg [label=""]; jeh [label=""]; jei [label=""]; jej [label=""]; jek [label=""]; jel [label=""]; jem [label=""]; jen [label=""]; jeo [label=""]; jep [label=""]; jeq [label=""]; jer [label=""]; jes [label=""]; jet [label=""]; jeu [label=""]; jev [label=""]; jew [label=""]; jex [label=""]; jey [label=""]; jez [label=""]; jfa [label=""]; jfb [label=""]; jfc [label=""]; jfd [label=""]; jfe [label=""]; jff [label=""]; jfg [label=""]; jfh [label=""]; jfi [label=""]; jfj [label=""]; jfk [label=""]; jfl [label=""]; jfm [label=""]; jfn [label=""]; jfo [label=""]; jfp [label=""]; jfq [label=""]; jfr [label=""]; jfs [label=""]; jft [label=""]; jfu [label=""]; jfv [label=""]; jfw [label=""]; jfx [label=""]; jfy [label=""]; jfz [label=""]; jga [label=""]; jgb [label=""]; jgc [label=""]; jgd [label=""]; jge [label=""]; jgf [label=""]; jgg [label=""]; jgh [label=""]; jgi [label=""]; jgj [label=""]; jgk [label=""]; jgl [label=""]; jgm [label=""]; jgn [label=""]; jgo [label=""]; jgp [label=""]; jgq [label=""]; jgr [label=""]; jgs [label=""]; jgt [label=""]; jgu [label=""]; jgv [label=""]; jgw [label=""]; jgx [label=""]; jgy [label=""]; jgz [label=""]; jha [label=""]; jhb [label=""]; jhc [label=""]; jhd [label=""]; jhe [label=""]; jhf [label=""]; jhg [label=""]; jhh [label=""]; jhi [label=""]; jhj [label=""]; jhk [label=""]; jhl [label=""]; jhm [label=""]; jhn [label=""]; jho [label=""]; jhp [label=""]; jhq [label=""]; jhr [label=""]; jhs [label=""]; jht [label=""]; jhu [label=""]; jhv [label=""]; jhw [label=""]; jhx [label=""]; jhy [label=""]; jhz [label=""]; jia [label=""]; jib [label=""]; jic [label=""]; jid [label=""]; jie [label=""]; jif [label=""]; jig [label=""]; jih [label=""]; jii [label=""]; jij [label=""]; jik [label=""]; jil [label=""]; jim [label=""]; jin [label=""]; jio [label=""]; jip [label=""]; jiq [label=""]; jir [label=""]; jis [label=""]; jit [label=""]; jiu [label=""]; jiv [label=""]; jiw [label=""]; jix [label=""]; jiy [label=""]; jiz [label=""]; jja [label=""]; jjb [label=""]; jjc [label=""]; jjd [label=""]; jje [label=""]; jjf [label=""]; jjg [label=""]; jjh [label=""]; jji [label=""]; jjj [label=""]; jjk [label=""]; jjl [label=""]; jjm [label=""]; jjn [label=""]; jjo [label=""]; jjp [label=""]; jjq [label=""]; jjr [label=""]; jjs [label=""]; jjt [label=""]; jju [label=""]; jjv [label=""]; jjw [label=""]; jjx [label=""]; jjy [label=""]; jjz [label=""]; jka [label=""]; jkb [label=""]; jkc [label=""]; jkd [label=""]; jke [label=""]; jkf [label=""]; jkg [label=""]; jkh [label=""]; jki [label=""]; jkj [label=""]; jkk [label=""]; jkl [label=""]; jkm [label=""]; jkn [label=""]; jko [label=""]; jkp [label=""]; jkq [label=""]; jkr [label=""]; jks [label=""]; jkt [label=""]; jku [label=""]; jkv [label=""]; jkw [label=""]; jkx [label=""]; jky [label=""]; jkz [label=""]; jla [label=""]; jlb [label=""]; jlc [label=""]; jld [label=""]; jle [label=""]; jlf [label=""]; jlg [label=""]; jlh [label=""]; jli [label=""]; jlj [label=""]; jlk [label=""]; jll [label=""]; jlm [label=""]; jln [label=""]; jlo [label=""]; jlp [label=""]; jlq [label=""]; jlr [label=""]; jls [label=""]; jlt [label=""]; jlu [label=""]; jlv [label=""]; jlw [label=""]; jlx [label=""]; jly [label=""]; jlz [label=""]; jma [label=""]; jmb [label=""]; jmc [label=""]; jmd [label=""]; jme [label=""]; jmf [label=""]; jmg [label=""]; jmh [label=""]; jmi [label=""]; jmj [label=""]; jmk [label=""]; jml [label=""]; jmm [label=""]; jmn [label=""]; jmo [label=""]; jmp [label=""]; jmq [label=""]; jmr [label=""]; jms [label=""]; jmt [label=""]; jmu [label=""]; jmv [label=""]; jmw [label=""]; jmx [label=""]; jmy [label=""]; jmz [label=""]; jna [label=""]; jnb [label=""]; jnc [label=""]; jnd [label=""]; jne [label=""]; jnf [label=""]; jng [label=""]; jnh [label=""]; jni [label=""]; jnj [label=""]; jnk [label=""]; jnl [label=""]; jnm [label=""]; jnn [label=""]; jno [label=""]; jnp [label=""]; jnq [label=""]; jnr [label=""]; jns [label=""]; jnt [label=""]; jnu [label=""]; jnv [label=""]; jnw [label=""]; jnx [label=""]; jny [label=""]; jnz [label=""]; joa [label=""]; job [label=""]; joc [label=""]; jod [label=""]; joe [label=""]; jof [label=""]; jog [label=""]; joh [label=""]; joi [label=""]; joj [label=""]; jok [label=""]; jol [label=""]; jom [label=""]; jon [label=""]; joo [label=""]; jop [label=""]; joq [label=""]; jor [label=""]; jos [label=""]; jot [label=""]; jou [label=""]; jov [label=""]; jow [label=""]; jox [label=""]; joy [label=""]; joz [label=""]; jpa [label=""]; jpb [label=""]; jpc [label=""]; jpd [label=""]; jpe [label=""]; jpf [label=""]; jpg [label=""]; jph [label=""]; jpi [label=""]; jpj [label=""]; jpk [label=""]; jpl [label=""]; jpm [label=""]; jpn [label=""]; jpo [label=""]; jpp [label=""]; jpq [label=""]; jpr [label=""]; jps [label=""]; jpt [label=""]; jpu [label=""]; jpv [label=""]; jpw [label=""]; jpx [label=""]; jpy [label=""]; jpz [label=""]; jqa [label=""]; jqb [label=""]; jqc [label=""]; jqd [label=""]; jqe [label=""]; jqf [label=""]; jqg [label=""]; jqh [label=""]; jqi [label=""]; jqj [label=""]; jqk [label=""]; jql [label=""]; jqm [label=""]; jqn [label=""]; jqo [label=""]; jqp [label=""]; jqq [label=""]; jqr [label=""]; jqs [label=""]; jqt [label=""]; jqu [label=""]; jqv [label=""]; jqw [label=""]; jqx [label=""]; jqy [label=""]; jqz [label=""]; jra [label=""]; jrb [label=""]; jrc [label=""]; jrd [label=""]; jre [label=""]; jrf [label=""]; jrg [label=""]; jrh [label=""]; jri [label=""]; jrj [label=""]; jrk [label=""]; jrl [label=""]; jrm [label=""]; jrn [label=""]; jro [label=""]; jrp [label=""]; jrq [label=""]; jrr [label=""]; jrs [label=""]; jrt [label=""]; jru [label=""]; jrv [label=""]; jrw [label=""]; jrx [label=""]; jry [label=""]; jrz [label=""]; jsa [label=""]; jsb [label=""]; jsc [label=""]; jsd [label=""]; jse [label=""]; jsf [label=""]; jsg [label=""]; jsh [label=""]; jsi [label=""]; jsj [label=""]; jsk [label=""]; jsl [label=""]; jsm [label=""]; jsn [label=""]; jso [label=""]; jsp [label=""]; jsq [label=""]; jsr [label=""]; jss [label=""]; jst [label=""]; jsu [label=""]; jsv [label=""]; jsw [label=""]; jsx [label=""]; jsy [label=""]; jsz [label=""]; jta [label=""]; jtb [label=""]; jtc [label=""]; jtd [label=""]; jte [label=""]; jtf [label=""]; jtg [label=""]; jth [label=""]; jti [label=""]; jtj [label=""]; jtk [label=""]; jtl [label=""]; jtm [label=""]; jtn [label=""]; jto [label=""]; jtp [label=""]; jtq [label=""]; jtr [label=""]; jts [label=""]; jtt [label=""]; jtu [label=""]; jtv [label=""]; jtw [label=""]; jtx [label=""]; jty [label=""]; jtz [label=""]; jua [label=""]; jub [label=""]; juc [label=""]; jud [label=""]; jue [label=""]; juf [label=""]; jug [label=""]; juh [label=""]; jui [label=""]; juj [label=""]; juk [label=""]; jul [label=""]; jum [label=""]; jun [label=""]; juo [label=""]; jup [label=""]; juq [label=""]; jur [label=""]; jus [label=""]; jut [label=""]; juu [label=""]; juv [label=""]; juw [label=""]; jux [label=""]; juy [label=""]; juz [label=""]; jva [label=""]; jvb [label=""]; jvc [label=""]; jvd [label=""]; jve [label=""]; jvf [label=""]; jvg [label=""]; jvh [label=""]; jvi [label=""]; jvj [label=""]; jvk [label=""]; jvl [label=""]; jvm [label=""]; jvn [label=""]; jvo [label=""]; jvp [label=""]; jvq [label=""]; jvr [label=""]; jvs [label=""]; jvt [label=""]; jvu [label=""]; jvv [label=""]; jvw [label=""]; jvx [label=""]; jvy [label=""]; jvz [label=""]; jwa [label=""]; jwb [label=""]; jwc [label=""]; jwd [label=""]; jwe [label=""]; jwf [label=""]; jwg [label=""]; jwh [label=""]; jwi [label=""]; jwj [label=""]; jwk [label=""]; jwl [label=""]; jwm [label=""]; jwn [label=""]; jwo [label=""]; jwp [label=""]; jwq [label=""]; jwr [label=""]; jws [label=""]; jwt [label=""]; jwu [label=""]; jwv [label=""]; jww [label=""]; jwx [label=""]; jwy [label=""]; jwz [label=""]; jxa [label=""]; jxb [label=""]; jxc [label=""]; jxd [label=""]; jxe [label=""]; jxf [label=""]; jxg [label=""]; jxh [label=""]; jxi [label=""]; jxj [label=""]; jxk [label=""]; jxl [label=""]; jxm [label=""]; jxn [label=""]; jxo [label=""]; jxp [label=""]; jxq [label=""]; jxr [label=""]; jxs [label=""]; jxt [label=""]; jxu [label=""]; jxv [label=""]; jxw [label=""]; jxx [label=""]; jxy [label=""]; jxz [label=""]; jya [label=""]; jyb [label=""]; jyc [label=""]; jyd [label=""]; jye [label=""]; jyf [label=""]; jyg [label=""]; jyh [label=""]; jyi [label=""]; jyj [label=""]; jyk [label=""]; jyl [label=""]; jym [label=""]; jyn [label=""]; jyo [label=""]; jyp [label=""]; jyq [label=""]; jyr [label=""]; jys [label=""]; jyt [label=""]; jyu [label=""]; jyv [label=""]; jyw [label=""]; jyx [label=""]; jyy [label=""]; jyz [label=""]; jza [label=""]; jzb [label=""]; jzc [label=""]; jzd [label=""]; jze [label=""]; jzf [label=""]; jzg [label=""]; jzh [label=""]; jzi [label=""]; jzj [label=""]; jzk [label=""]; jzl [label=""]; jzm [label=""]; jzn [label=""]; jzo [label=""]; jzp [label=""]; jzq [label=""]; jzr [label=""]; jzs [label=""]; jzt [label=""]; jzu [label=""]; jzv [label=""]; jzw [label=""]; jzx [label=""]; jzy [label=""]; jzz [label=""]; kaa [label=""]; kab [label=""]; kac [label=""]; kad [label=""]; kae [label=""]; kaf [label=""]; kag [label=""]; kah [label=""]; kai [label=""]; kaj [label=""]; kak [label=""]; kal [label=""]; kam [label=""]; kan [label=""]; kao [label=""]; kap [label=""]; kaq [label=""]; kar [label=""]; kas [label=""]; kat [label=""]; kau [label=""]; kav [label=""]; kaw [label=""]; kax [label=""]; kay [label=""]; kaz [label=""]; kba [label=""]; kbb [label=""]; kbc [label=""]; kbd [label=""]; kbe [label=""]; kbf [label=""]; kbg [label=""]; kbh [label=""]; kbi [label=""]; kbj [label=""]; kbk [label=""]; kbl [label=""]; kbm [label=""]; kbn [label=""]; kbo [label=""]; kbp [label=""]; kbq [label=""]; kbr [label=""]; kbs [label=""]; kbt [label=""]; kbu [label=""]; kbv [label=""]; kbw [label=""]; kbx [label=""]; kby [label=""]; kbz [label=""]; kca [label=""]; kcb [label=""]; kcc [label=""]; kcd [label=""]; kce [label=""]; kcf [label=""]; kcg [label=""]; kch [label=""]; kci [label=""]; kcj [label=""]; kck [label=""]; kcl [label=""]; kcm [label=""]; kcn [label=""]; kco [label=""]; kcp [label=""]; kcq [label=""]; kcr [label=""]; kcs [label=""]; kct [label=""]; kcu [label=""]; kcv [label=""]; kcw [label=""]; kcx [label=""]; kcy [label=""]; kcz [label=""]; kda [label=""]; kdb [label=""]; kdc [label=""]; kdd [label=""]; kde [label=""]; kdf [label=""]; kdg [label=""]; kdh [label=""]; kdi [label=""]; kdj [label=""]; kdk [label=""]; kdl [label=""]; kdm [label=""]; kdn [label=""]; kdo [label=""]; kdp [label=""]; kdq [label=""]; kdr [label=""]; kds [label=""]; kdt [label=""]; kdu [label=""]; kdv [label=""]; kdw [label=""]; kdx [label=""]; kdy [label=""]; kdz [label=""]; kea [label=""]; keb [label=""]; kec [label=""]; ked [label=""]; kee [label=""]; kef [label=""]; keg [label=""]; keh [label=""]; kei [label=""]; kej [label=""]; kek [label=""]; kel [label=""]; kem [label=""]; ken [label=""]; keo [label=""]; kep [label=""]; keq [label=""]; ker [label=""]; kes [label=""]; ket [label=""]; keu [label=""]; kev [label=""]; kew [label=""]; kex [label=""]; key [label=""]; kez [label=""]; kfa [label=""]; kfb [label=""]; kfc [label=""]; kfd [label=""]; kfe [label=""]; kff [label=""]; kfg [label=""]; kfh [label=""]; kfi [label=""]; kfj [label=""]; kfk [label=""]; kfl [label=""]; kfm [label=""]; kfn [label=""]; kfo [label=""]; kfp [label=""]; kfq [label=""]; kfr [label=""]; kfs [label=""]; kft [label=""]; kfu [label=""]; kfv [label=""]; kfw [label=""]; kfx [label=""]; kfy [label=""]; kfz [label=""]; kga [label=""]; kgb [label=""]; kgc [label=""]; kgd [label=""]; kge [label=""]; kgf [label=""]; kgg [label=""]; kgh [label=""]; kgi [label=""]; kgj [label=""]; kgk [label=""]; kgl [label=""]; kgm [label=""]; kgn [label=""]; kgo [label=""]; kgp [label=""]; kgq [label=""]; kgr [label=""]; kgs [label=""]; kgt [label=""]; kgu [label=""]; kgv [label=""]; kgw [label=""]; kgx [label=""]; kgy [label=""]; kgz [label=""]; kha [label=""]; khb [label=""]; khc [label=""]; khd [label=""]; khe [label=""]; khf [label=""]; khg [label=""]; khh [label=""]; khi [label=""]; khj [label=""]; khk [label=""]; khl [label=""]; khm [label=""]; khn [label=""]; kho [label=""]; khp [label=""]; khq [label=""]; khr [label=""]; khs [label=""]; kht [label=""]; khu [label=""]; khv [label=""]; khw [label=""]; khx [label=""]; khy [label=""]; khz [label=""]; kia [label=""]; kib [label=""]; kic [label=""]; kid [label=""]; kie [label=""]; kif [label=""]; kig [label=""]; kih [label=""]; kii [label=""]; kij [label=""]; kik [label=""]; kil [label=""]; kim [label=""]; kin [label=""]; kio [label=""]; kip [label=""]; kiq [label=""]; kir [label=""]; kis [label=""]; kit [label=""]; kiu [label=""]; kiv [label=""]; kiw [label=""]; kix [label=""]; kiy [label=""]; kiz [label=""]; kja [label=""]; kjb [label=""]; kjc [label=""]; kjd [label=""]; kje [label=""]; kjf [label=""]; kjg [label=""]; kjh [label=""]; kji [label=""]; kjj [label=""]; kjk [label=""]; kjl [label=""]; kjm [label=""]; kjn [label=""]; kjo [label=""]; kjp [label=""]; kjq [label=""]; kjr [label=""]; kjs [label=""]; kjt [label=""]; kju [label=""]; kjv [label=""]; kjw [label=""]; kjx [label=""]; kjy [label=""]; kjz [label=""]; kka [label=""]; kkb [label=""]; kkc [label=""]; kkd [label=""]; kke [label=""]; kkf [label=""]; kkg [label=""]; kkh [label=""]; kki [label=""]; kkj [label=""]; kkk [label=""]; kkl [label=""]; kkm [label=""]; kkn [label=""]; kko [label=""]; kkp [label=""]; kkq [label=""]; kkr [label=""]; kks [label=""]; kkt [label=""]; kku [label=""]; kkv [label=""]; kkw [label=""]; kkx [label=""]; kky [label=""]; kkz [label=""]; kla [label=""]; klb [label=""]; klc [label=""]; kld [label=""]; kle [label=""]; klf [label=""]; klg [label=""]; klh [label=""]; kli [label=""]; klj [label=""]; klk [label=""]; kll [label=""]; klm [label=""]; kln [label=""]; klo [label=""]; klp [label=""]; klq [label=""]; klr [label=""]; kls [label=""]; klt [label=""]; klu [label=""]; klv [label=""]; klw [label=""]; klx [label=""]; kly [label=""]; klz [label=""]; kma [label=""]; kmb [label=""]; kmc [label=""]; kmd [label=""]; kme [label=""]; kmf [label=""]; kmg [label=""]; kmh [label=""]; kmi [label=""]; kmj [label=""]; kmk [label=""]; kml [label=""]; kmm [label=""]; kmn [label=""]; kmo [label=""]; kmp [label=""]; kmq [label=""]; kmr [label=""]; kms [label=""]; kmt [label=""]; kmu [label=""]; kmv [label=""]; kmw [label=""]; kmx [label=""]; kmy [label=""]; kmz [label=""]; kna [label=""]; knb [label=""]; knc [label=""]; knd [label=""]; kne [label=""]; knf [label=""]; kng [label=""]; knh [label=""]; kni [label=""]; knj [label=""]; knk [label=""]; knl [label=""]; knm [label=""]; knn [label=""]; kno [label=""]; knp [label=""]; knq [label=""]; knr [label=""]; kns [label=""]; knt [label=""]; knu [label=""]; knv [label=""]; knw [label=""]; knx [label=""]; kny [label=""]; knz [label=""]; koa [label=""]; kob [label=""]; koc [label=""]; kod [label=""]; koe [label=""]; kof [label=""]; kog [label=""]; koh [label=""]; koi [label=""]; koj [label=""]; kok [label=""]; kol [label=""]; kom [label=""]; kon [label=""]; koo [label=""]; kop [label=""]; koq [label=""]; kor [label=""]; kos [label=""]; kot [label=""]; kou [label=""]; kov [label=""]; kow [label=""]; kox [label=""]; koy [label=""]; koz [label=""]; kpa [label=""]; kpb [label=""]; kpc [label=""]; kpd [label=""]; kpe [label=""]; kpf [label=""]; kpg [label=""]; kph [label=""]; kpi [label=""]; kpj [label=""]; kpk [label=""]; kpl [label=""]; kpm [label=""]; kpn [label=""]; kpo [label=""]; kpp [label=""]; kpq [label=""]; kpr [label=""]; kps [label=""]; kpt [label=""]; kpu [label=""]; kpv [label=""]; kpw [label=""]; kpx [label=""]; kpy [label=""]; kpz [label=""]; kqa [label=""]; kqb [label=""]; kqc [label=""]; kqd [label=""]; kqe [label=""]; kqf [label=""]; kqg [label=""]; kqh [label=""]; kqi [label=""]; kqj [label=""]; kqk [label=""]; kql [label=""]; kqm [label=""]; kqn [label=""]; kqo [label=""]; kqp [label=""]; kqq [label=""]; kqr [label=""]; kqs [label=""]; kqt [label=""]; kqu [label=""]; kqv [label=""]; kqw [label=""]; kqx [label=""]; kqy [label=""]; kqz [label=""]; kra [label=""]; krb [label=""]; krc [label=""]; krd [label=""]; kre [label=""]; krf [label=""]; krg [label=""]; krh [label=""]; kri [label=""]; krj [label=""]; krk [label=""]; krl [label=""]; krm [label=""]; krn [label=""]; kro [label=""]; krp [label=""]; krq [label=""]; krr [label=""]; krs [label=""]; krt [label=""]; kru [label=""]; krv [label=""]; krw [label=""]; krx [label=""]; kry [label=""]; krz [label=""]; ksa [label=""]; ksb [label=""]; ksc [label=""]; ksd [label=""]; kse [label=""]; ksf [label=""]; ksg [label=""]; ksh [label=""]; ksi [label=""]; ksj [label=""]; ksk [label=""]; ksl [label=""]; ksm [label=""]; ksn [label=""]; kso [label=""]; ksp [label=""]; ksq [label=""]; ksr [label=""]; kss [label=""]; kst [label=""]; ksu [label=""]; ksv [label=""]; ksw [label=""]; ksx [label=""]; ksy [label=""]; ksz [label=""]; kta [label=""]; ktb [label=""]; ktc [label=""]; ktd [label=""]; kte [label=""]; ktf [label=""]; ktg [label=""]; kth [label=""]; kti [label=""]; ktj [label=""]; ktk [label=""]; ktl [label=""]; ktm [label=""]; ktn [label=""]; kto [label=""]; ktp [label=""]; ktq [label=""]; ktr [label=""]; kts [label=""]; ktt [label=""]; ktu [label=""]; ktv [label=""]; ktw [label=""]; ktx [label=""]; kty [label=""]; ktz [label=""]; kua [label=""]; kub [label=""]; kuc [label=""]; kud [label=""]; kue [label=""]; kuf [label=""]; kug [label=""]; kuh [label=""]; kui [label=""]; kuj [label=""]; kuk [label=""]; kul [label=""]; kum [label=""]; kun [label=""]; kuo [label=""]; kup [label=""]; kuq [label=""]; kur [label=""]; kus [label=""]; kut [label=""]; kuu [label=""]; kuv [label=""]; kuw [label=""]; kux [label=""]; kuy [label=""]; kuz [label=""]; kva [label=""]; kvb [label=""]; kvc [label=""]; kvd [label=""]; kve [label=""]; kvf [label=""]; kvg [label=""]; kvh [label=""]; kvi [label=""]; kvj [label=""]; kvk [label=""]; kvl [label=""]; kvm [label=""]; kvn [label=""]; kvo [label=""]; kvp [label=""]; kvq [label=""]; kvr [label=""]; kvs [label=""]; kvt [label=""]; kvu [label=""]; kvv [label=""]; kvw [label=""]; kvx [label=""]; kvy [label=""]; kvz [label=""]; kwa [label=""]; kwb [label=""]; kwc [label=""]; kwd [label=""]; kwe [label=""]; kwf [label=""]; kwg [label=""]; kwh [label=""]; kwi [label=""]; kwj [label=""]; kwk [label=""]; kwl [label=""]; kwm [label=""]; kwn [label=""]; kwo [label=""]; kwp [label=""]; kwq [label=""]; kwr [label=""]; kws [label=""]; kwt [label=""]; kwu [label=""]; kwv [label=""]; kww [label=""]; kwx [label=""]; kwy [label=""]; kwz [label=""]; kxa [label=""]; kxb [label=""]; kxc [label=""]; kxd [label=""]; kxe [label=""]; kxf [label=""]; kxg [label=""]; kxh [label=""]; kxi [label=""]; kxj [label=""]; kxk [label=""]; kxl [label=""]; kxm [label=""]; kxn [label=""]; kxo [label=""]; kxp [label=""]; kxq [label=""]; kxr [label=""]; kxs [label=""]; kxt [label=""]; kxu [label=""]; kxv [label=""]; kxw [label=""]; kxx [label=""]; kxy [label=""]; kxz [label=""]; kya [label=""]; kyb [label=""]; kyc [label=""]; kyd [label=""]; kye [label=""]; kyf [label=""]; kyg [label=""]; kyh [label=""]; kyi [label=""]; kyj [label=""]; kyk [label=""]; kyl [label=""]; kym [label=""]; kyn [label=""]; kyo [label=""]; kyp [label=""]; kyq [label=""]; kyr [label=""]; kys [label=""]; kyt [label=""]; kyu [label=""]; kyv [label=""]; kyw [label=""]; kyx [label=""]; kyy [label=""]; kyz [label=""]; kza [label=""]; kzb [label=""]; kzc [label=""]; kzd [label=""]; kze [label=""]; kzf [label=""]; kzg [label=""]; kzh [label=""]; kzi [label=""]; kzj [label=""]; kzk [label=""]; kzl [label=""]; kzm [label=""]; kzn [label=""]; kzo [label=""]; kzp [label=""]; kzq [label=""]; kzr [label=""]; kzs [label=""]; kzt [label=""]; kzu [label=""]; kzv [label=""]; kzw [label=""]; kzx [label=""]; kzy [label=""]; kzz [label=""]; laa [label=""]; lab [label=""]; lac [label=""]; lad [label=""]; lae [label=""]; laf [label=""]; lag [label=""]; lah [label=""]; lai [label=""]; laj [label=""]; lak [label=""]; lal [label=""]; lam [label=""]; lan [label=""]; lao [label=""]; lap [label=""]; laq [label=""]; lar [label=""]; las [label=""]; lat [label=""]; lau [label=""]; lav [label=""]; law [label=""]; lax [label=""]; lay [label=""]; laz [label=""]; lba [label=""]; lbb [label=""]; lbc [label=""]; lbd [label=""]; lbe [label=""]; lbf [label=""]; lbg [label=""]; lbh [label=""]; lbi [label=""]; lbj [label=""]; lbk [label=""]; lbl [label=""]; lbm [label=""]; lbn [label=""]; lbo [label=""]; lbp [label=""]; lbq [label=""]; lbr [label=""]; lbs [label=""]; lbt [label=""]; lbu [label=""]; lbv [label=""]; lbw [label=""]; lbx [label=""]; lby [label=""]; lbz [label=""]; lca [label=""]; lcb [label=""]; lcc [label=""]; lcd [label=""]; lce [label=""]; lcf [label=""]; lcg [label=""]; lch [label=""]; lci [label=""]; lcj [label=""]; lck [label=""]; lcl [label=""]; lcm [label=""]; lcn [label=""]; lco [label=""]; lcp [label=""]; lcq [label=""]; lcr [label=""]; lcs [label=""]; lct [label=""]; lcu [label=""]; lcv [label=""]; lcw [label=""]; lcx [label=""]; lcy [label=""]; lcz [label=""]; lda [label=""]; ldb [label=""]; ldc [label=""]; ldd [label=""]; lde [label=""]; ldf [label=""]; ldg [label=""]; ldh [label=""]; ldi [label=""]; ldj [label=""]; ldk [label=""]; ldl [label=""]; ldm [label=""]; ldn [label=""]; ldo [label=""]; ldp [label=""]; ldq [label=""]; ldr [label=""]; lds [label=""]; ldt [label=""]; ldu [label=""]; ldv [label=""]; ldw [label=""]; ldx [label=""]; ldy [label=""]; ldz [label=""]; lea [label=""]; leb [label=""]; lec [label=""]; led [label=""]; lee [label=""]; lef [label=""]; leg [label=""]; leh [label=""]; lei [label=""]; lej [label=""]; lek [label=""]; lel [label=""]; lem [label=""]; len [label=""]; leo [label=""]; lep [label=""]; leq [label=""]; ler [label=""]; les [label=""]; let [label=""]; leu [label=""]; lev [label=""]; lew [label=""]; lex [label=""]; ley [label=""]; lez [label=""]; lfa [label=""]; lfb [label=""]; lfc [label=""]; lfd [label=""]; lfe [label=""]; lff [label=""]; lfg [label=""]; lfh [label=""]; lfi [label=""]; lfj [label=""]; lfk [label=""]; lfl [label=""]; lfm [label=""]; lfn [label=""]; lfo [label=""]; lfp [label=""]; lfq [label=""]; lfr [label=""]; lfs [label=""]; lft [label=""]; lfu [label=""]; lfv [label=""]; lfw [label=""]; lfx [label=""]; lfy [label=""]; lfz [label=""]; lga [label=""]; lgb [label=""]; lgc [label=""]; lgd [label=""]; lge [label=""]; lgf [label=""]; lgg [label=""]; lgh [label=""]; lgi [label=""]; lgj [label=""]; lgk [label=""]; lgl [label=""]; lgm [label=""]; lgn [label=""]; lgo [label=""]; lgp [label=""]; lgq [label=""]; lgr [label=""]; lgs [label=""]; lgt [label=""]; lgu [label=""]; lgv [label=""]; lgw [label=""]; lgx [label=""]; lgy [label=""]; lgz [label=""]; lha [label=""]; lhb [label=""]; lhc [label=""]; lhd [label=""]; lhe [label=""]; lhf [label=""]; lhg [label=""]; lhh [label=""]; lhi [label=""]; lhj [label=""]; lhk [label=""]; lhl [label=""]; lhm [label=""]; lhn [label=""]; lho [label=""]; lhp [label=""]; lhq [label=""]; lhr [label=""]; lhs [label=""]; lht [label=""]; lhu [label=""]; lhv [label=""]; lhw [label=""]; lhx [label=""]; lhy [label=""]; lhz [label=""]; lia [label=""]; lib [label=""]; lic [label=""]; lid [label=""]; lie [label=""]; lif [label=""]; lig [label=""]; lih [label=""]; lii [label=""]; lij [label=""]; lik [label=""]; lil [label=""]; lim [label=""]; lin [label=""]; lio [label=""]; lip [label=""]; liq [label=""]; lir [label=""]; lis [label=""]; lit [label=""]; liu [label=""]; liv [label=""]; liw [label=""]; lix [label=""]; liy [label=""]; liz [label=""]; lja [label=""]; ljb [label=""]; ljc [label=""]; ljd [label=""]; lje [label=""]; ljf [label=""]; ljg [label=""]; ljh [label=""]; lji [label=""]; ljj [label=""]; ljk [label=""]; ljl [label=""]; ljm [label=""]; ljn [label=""];

A Technical Guide to the Hypothesized Mechanism of Action of 3-(4-Fluoro-3-methylphenyl)phenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

This document provides an in-depth technical exploration of the hypothesized mechanism of action for the novel compound, 3-(4-Fluoro-3-methylphenyl)phenylacetic acid. In the absence of direct empirical data for this specific molecule, this guide synthesizes structure-activity relationship (SAR) data from analogous phenylacetic acid derivatives and related fluorinated compounds to propose plausible biological targets and signaling pathways. The primary focus will be on potential anticancer and anti-inflammatory activities, areas where phenylacetic acid scaffolds have shown considerable promise. This guide is intended to serve as a foundational resource for researchers initiating studies on this or structurally similar compounds, providing a scientifically grounded framework for experimental design and hypothesis testing.

Introduction: The Phenylacetic Acid Scaffold in Drug Discovery

Phenylacetic acid and its derivatives represent a versatile class of compounds with a wide spectrum of biological activities.[1] The parent compound, phenylacetic acid, is a naturally occurring plant auxin and a metabolite of phenylalanine in mammals.[2] In pharmacological research, derivatives of phenylacetic acid have been investigated for a multitude of therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer effects.[3][4]

The subject of this guide, this compound, is a biphenylacetic acid derivative with a specific substitution pattern on one of the phenyl rings: a fluorine atom at the 4-position and a methyl group at the 3-position. This substitution is significant, as fluorine incorporation is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and overall potency of drug candidates.[5][6] Specifically, the presence of a fluorine atom at the 4-position of a phenyl ring in related aryl acetamide series has been shown to dramatically increase potency.[5]

This guide will therefore proceed to build a hypothesized mechanism of action for this compound by dissecting the known activities of its core components: the phenylacetic acid backbone and the substituted phenyl ring.

Proposed Mechanisms of Action: An Evidence-Based Postulation

Based on the available literature for structurally related compounds, we propose two primary, non-mutually exclusive, mechanistic avenues for this compound: anticancer activity and anti-inflammatory activity .

Hypothesized Anticancer Mechanism

Phenylacetic acid derivatives have demonstrated notable antiproliferative and pro-apoptotic effects in various cancer cell lines.[7][8][9] The proposed anticancer mechanism for this compound is likely multifactorial, potentially involving the following pathways:

  • Induction of Apoptosis: Many phenylacetic acid analogues exert their anticancer effects by triggering programmed cell death. For instance, 3,4-dihydroxy-phenylacetic acid has been shown to induce apoptosis in human breast cancer cells via the Fas/FasL system.[7] It is plausible that this compound could similarly activate intrinsic or extrinsic apoptotic pathways.

  • Cell Cycle Arrest: Phenylacetamide resveratrol derivatives, which share structural similarities, have been found to cause cell cycle arrest at the G1 phase in breast cancer cells.[10] This is often accompanied by modulation of cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases.

  • Interaction with the Aryl Hydrocarbon Receptor (AhR): Certain phenolic acids have been shown to compete for binding to the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in the regulation of genes related to xenobiotic metabolism and cell growth.[7] Inhibition of AhR-induced CYP1A1 enzyme activity is one potential outcome.[7]

  • Inhibition of Nitric Oxide Synthase (NOS): Some phenylacetic acid derivatives can inhibit nitric oxide synthase, leading to a reduction in nitric oxide (NO) production.[7] In the tumor microenvironment, NO can have both pro- and anti-tumorigenic effects, and its modulation can impact tumor growth and survival.

The following diagram illustrates a potential signaling pathway for the hypothesized anticancer activity.

anticancer_pathway cluster_cell Cancer Cell Compound 3-(4-Fluoro-3-methylphenyl) phenylacetic acid AhR Aryl Hydrocarbon Receptor (AhR) Compound->AhR Inhibition? NOS Nitric Oxide Synthase (NOS) Compound->NOS Inhibition? Apoptosis Apoptotic Pathway (e.g., Fas/FasL) Compound->Apoptosis Activation? CellCycle Cell Cycle Regulation Compound->CellCycle Arrest? CellMembrane gene_expression Altered Gene Expression AhR->gene_expression CYP1A1 NO_production Decreased NO Production NOS->NO_production NO cell_death Apoptosis Apoptosis->cell_death proliferation_inhibition Inhibition of Proliferation CellCycle->proliferation_inhibition

Caption: Hypothesized anticancer signaling pathways for this compound.

Hypothesized Anti-inflammatory Mechanism

The structural features of this compound are also suggestive of potential anti-inflammatory activity. This is a common characteristic of phenylacetic acid derivatives, with some acting as non-steroidal anti-inflammatory drugs (NSAIDs).[11]

  • Cyclooxygenase (COX) Inhibition: A primary mechanism for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, important mediators of inflammation. While direct evidence is lacking for the target compound, its structural similarity to known COX inhibitors makes this a plausible target.

  • Peroxisome Proliferator-Activated Receptor (PPAR) Agonism: Some phenylacetic acid derivatives have been identified as agonists of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARγ.[12] PPARs are nuclear receptors that play a crucial role in the regulation of inflammation, and their activation can lead to a reduction in inflammatory responses.

  • Chemokine Receptor Modulation: Phenylacetic acid derivatives have been investigated as allosteric modulators of chemokine receptors, such as CXCR1.[13] By inhibiting the binding of chemokines like CXCL8, these compounds can reduce neutrophil chemotaxis and activation, key events in the inflammatory cascade.

The following diagram outlines a potential workflow for investigating the anti-inflammatory properties of the compound.

anti_inflammatory_workflow cluster_assays In Vitro Assays Compound 3-(4-Fluoro-3-methylphenyl) phenylacetic acid COX_assay COX-1/COX-2 Inhibition Assay Compound->COX_assay PPAR_assay PPARγ Agonist Reporter Assay Compound->PPAR_assay CXCR1_assay CXCR1 Binding/ Functional Assay Compound->CXCR1_assay prostaglandin_reduction Reduced Prostaglandins COX_assay->prostaglandin_reduction Prostaglandin Measurement gene_expression Increased Reporter Gene Expression PPAR_assay->gene_expression Luciferase Reporter Output chemotaxis_inhibition Inhibited Chemotaxis CXCR1_assay->chemotaxis_inhibition Neutrophil Chemotaxis

Sources

Biological activity of 3-(4-Fluoro-3-methylphenyl)phenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Anticipated Biological Activity of 3-(4-Fluoro-3-methylphenyl)phenylacetic Acid

Introduction

The class of phenylacetic acid derivatives has long been a cornerstone in medicinal chemistry, yielding numerous compounds with significant therapeutic value.[1] A notable member of this class is diclofenac, a potent non-steroidal anti-inflammatory drug (NSAID).[2] The structural motif of biphenylacetic acids, a subset of phenylacetic acid derivatives, has also been explored for various biological activities, including anti-inflammatory and analgesic properties.[3][4][5] This guide will provide a comprehensive technical overview of the anticipated biological activity of the novel compound this compound, its likely mechanisms of action, and a strategic approach to its experimental validation. While direct experimental data for this specific molecule is not yet publicly available, this document, grounded in established principles of medicinal chemistry and pharmacology, will serve as a roadmap for researchers and drug development professionals.

Rationale for Investigation: Structural Analogy to Known Bioactive Molecules

The structure of this compound suggests a strong potential for biological activity, primarily based on its similarity to known NSAIDs and other bioactive biphenyl compounds. The biphenyl scaffold provides a rigid framework that can effectively interact with biological targets, while the acetic acid moiety is a classic pharmacophore for cyclooxygenase (COX) enzyme inhibition.[6] The fluorine and methyl substitutions on one of the phenyl rings are anticipated to modulate the compound's potency, selectivity, and pharmacokinetic properties.

Hypothesized Mechanisms of Action

Based on its structural features, two primary mechanisms of action are proposed for this compound:

  • Inhibition of Cyclooxygenase (COX) Enzymes: This is the most probable mechanism of action. Phenylacetic acid derivatives are well-known inhibitors of COX-1 and COX-2, the enzymes responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[7][8] Diclofenac, for instance, exhibits a somewhat greater potency for COX-2 over COX-1.[2]

  • Peroxisome Proliferator-Activated Receptor (PPAR) Agonism: A growing body of evidence suggests that some phenylacetic acid derivatives can act as agonists for PPARs, a family of nuclear receptors involved in the regulation of inflammation and metabolism.[9][10][11] Activation of PPARs can lead to anti-inflammatory effects through mechanisms distinct from COX inhibition.[12]

A potential, though less common, mechanism could involve the modulation of γ-aminobutyric acid (GABA) receptors, as has been observed with some biphenylacetic acid derivatives.[13]

Proposed Synthetic Route

A plausible and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction.[6] This palladium-catalyzed reaction is widely used for the formation of carbon-carbon bonds between aryl halides and arylboronic acids.

A generalized workflow for this synthesis is depicted below:

G cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_product Product A 3-Bromophenylacetic acid C Palladium Catalyst (e.g., Pd(PPh3)4) A->C Suzuki-Miyaura Coupling B 4-Fluoro-3-methylphenylboronic acid B->C F This compound C->F D Base (e.g., K2CO3) D->C E Solvent (e.g., Toluene/Ethanol/Water) E->C

Caption: Proposed Suzuki-Miyaura coupling for synthesis.

Experimental Validation of Biological Activity

A tiered approach is recommended for the experimental evaluation of this compound, starting with in vitro assays and progressing to in vivo models.

Part 1: In Vitro Assays

1.1. Cyclooxygenase (COX) Inhibition Assays

The primary in vitro evaluation should focus on determining the compound's inhibitory activity against COX-1 and COX-2.[14][15] A common method is the radiochemical assay, which measures the conversion of radiolabeled arachidonic acid to prostaglandins.[16][17]

Protocol: Radiochemical COX Inhibition Assay [16]

  • Enzyme Preparation: Obtain purified ovine COX-1 and human recombinant COX-2.

  • Reaction Mixture: Prepare a reaction mixture containing buffer, cofactors (e.g., L-epinephrine, reduced glutathione, hematin), and the enzyme.

  • Inhibitor Addition: Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) to the reaction mixture. A known NSAID (e.g., indomethacin) should be used as a positive control.

  • Initiation of Reaction: Initiate the reaction by adding [¹⁴C]-arachidonic acid.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 10-20 minutes).

  • Termination and Extraction: Stop the reaction by adding an acid solution and extract the prostaglandins using an organic solvent.

  • Quantification: Analyze the radioactive prostaglandin products using thin-layer chromatography and quantify using a radioisotope scanner.

  • Data Analysis: Calculate the IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%) for both COX-1 and COX-2 to determine the compound's potency and selectivity.

Data Presentation: COX Inhibition

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
This compoundExperimental ValueExperimental ValueCalculated Value
Indomethacin (Control)Literature ValueLiterature ValueLiterature Value

1.2. PPAR Agonism Assays

To investigate the potential for PPAR agonism, cell-based reporter gene assays can be employed.

Protocol: PPAR Reporter Gene Assay

  • Cell Culture: Use a suitable cell line (e.g., HEK293T) transiently transfected with expression vectors for the ligand-binding domain of a PPAR isoform (α, γ, or δ) fused to a DNA-binding domain, and a reporter plasmid containing a PPAR response element linked to a luciferase reporter gene.

  • Compound Treatment: Treat the transfected cells with various concentrations of this compound. Known PPAR agonists (e.g., rosiglitazone for PPARγ) should be used as positive controls.

  • Incubation: Incubate the cells for 24-48 hours.

  • Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis: Determine the EC₅₀ values (the concentration of the compound that elicits a half-maximal response) to assess the compound's potency as a PPAR agonist.

Part 2: In Vivo Models

Based on promising in vitro results, the anti-inflammatory and analgesic properties of the compound should be evaluated in established animal models.[18][19]

2.1. Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Activity) [20]

This is a widely used model of acute inflammation.

Protocol:

  • Animal Groups: Use male Wistar rats, divided into control, standard (e.g., indomethacin-treated), and test groups (treated with different doses of this compound).

  • Compound Administration: Administer the test compound and the standard drug orally or intraperitoneally. The control group receives the vehicle.

  • Induction of Inflammation: After a set time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

2.2. Acetic Acid-Induced Writhing in Mice (Analgesic Activity) [21]

This model is used to screen for peripheral analgesic activity.

Protocol:

  • Animal Groups: Use Swiss albino mice, divided into control, standard (e.g., aspirin-treated), and test groups.

  • Compound Administration: Administer the test compound and the standard drug as described above.

  • Induction of Writhing: After a set time (e.g., 30 minutes), inject a 0.6% solution of acetic acid intraperitoneally to induce writhing (a characteristic stretching behavior).

  • Observation: Immediately after the acetic acid injection, observe the mice for a defined period (e.g., 20 minutes) and count the number of writhes for each animal.

  • Data Analysis: Calculate the percentage of protection from writhing for each group compared to the control group.

Data Presentation: In Vivo Activity

Treatment GroupDose (mg/kg)% Inhibition of Paw Edema (at 3h)% Protection from Writhing
Vehicle Control-00
Standard DrugDoseExperimental ValueExperimental Value
Test CompoundDose 1Experimental ValueExperimental Value
Test CompoundDose 2Experimental ValueExperimental Value
Test CompoundDose 3Experimental ValueExperimental Value

Signaling Pathway Visualization

The primary hypothesized mechanism of action involves the arachidonic acid cascade and the inhibition of COX enzymes.

G A Cell Membrane Phospholipids B Arachidonic Acid A->B Phospholipase A2 C COX-1 (Constitutive) B->C D COX-2 (Inducible) B->D E Prostaglandins (PGs) C->E F Thromboxanes (TXs) C->F D->E G Physiological Functions (e.g., GI protection, platelet aggregation) E->G H Inflammation, Pain, Fever E->H F->G I This compound I->C Inhibition I->D Inhibition

Caption: Inhibition of the COX pathway by the test compound.

Conclusion

This compound is a promising candidate for investigation as a novel anti-inflammatory and analgesic agent. Its structural similarity to known NSAIDs strongly suggests that it will act as a COX inhibitor. The proposed experimental workflow, encompassing chemical synthesis, in vitro enzymatic and cell-based assays, and in vivo models of inflammation and pain, provides a robust framework for elucidating the biological activity and therapeutic potential of this compound. Further studies to determine its pharmacokinetic profile and safety will be crucial for its development as a potential therapeutic agent.

References

  • In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. (n.d.). Retrieved January 15, 2026, from [Link]

  • Santini, C., Berger, G. D., Han, W., Mosley, R., MacNaul, K., Berger, J., ... & Sahoo, S. P. (2003). Phenylacetic acid derivatives as hPPAR agonists. Bioorganic & medicinal chemistry letters, 13(7), 1277–1280.
  • Jäger, A. K., Petersen, K. N., Thomas, L. V., & Nyman, U. (1998). Development of a Radiochemical Cyclooxygenase-1 and -2 in Vitro Assay for Identification of Natural Products as Inhibitors of Prostaglandin Biosynthesis.
  • Pain, Immunology & Inflammation Models. (n.d.). Pharmaron. Retrieved January 15, 2026, from [Link]

  • In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Jäger, A. K., Petersen, K. N., Thomas, L. V., & Nyman, U. (1998). Development of a radiochemical cyclooxygenase-1 and-2 in vitro assay for identification of natural products as inhibitors of prostaglandin biosynthesis.
  • Umar, M. I., Altaf, R., Iqbal, M. A., & Sadiq, M. B. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review.
  • What in vivo models are used for pain studies? (2025, May 27). Patsnap Synapse. Retrieved January 15, 2026, from [Link]

  • Evans, K. A., Shearer, B. G., Wisnoski, D. D., Shi, D., Sparks, S. M., Sternbach, D. D., ... & Jin, J. (2011). Phenoxyacetic acids as PPARδ partial agonists: synthesis, optimization, and in vivo efficacy. Bioorganic & medicinal chemistry letters, 21(8), 2345–2350.
  • Ringbom, T. (2002). Bioassay Development for Identification of Cyclooxygenase-2 Inhibitors of Natural Origin. Diva-Portal.org. Retrieved January 15, 2026, from [Link]

  • In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. (n.d.). Retrieved January 15, 2026, from [Link]

  • Patil, K. R., Mahajan, U. B., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., ... & Patil, C. R. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International journal of molecular sciences, 20(18), 4367.
  • Wellendorph, P., Høg, S., Greenwood, J. R., de Lichtenberg, A., Nielsen, B., Frølund, B., ... & Clausen, R. P. (2005). Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific gamma-hydroxybutyric acid sites in rat brain. Journal of neurochemistry, 93(5), 1358–1366.
  • Rudolph, J., Chen, L., Majumdar, D., Bullock, W. H., Burns, M., Claus, T., ... & Tsutsumi, M. (2007). Indanylacetic Acid Derivatives Carrying 4-thiazolyl-phenoxy Tail Groups, a New Class of Potent PPAR alpha/gamma/delta Pan Agonists: Synthesis, Structure-Activity Relationship, and in Vivo Efficacy. Journal of medicinal chemistry, 50(5), 984–1000.
  • Altman, R., Bosch, B., Brune, K., Patrignani, P., & Young, C. (2015). Advances in NSAID development: evolution of diclofenac products using pharmaceutical technology. Drugs, 75(8), 859–877.
  • Terashima, K., Tanimura, T., Sawa, Y., & Miyamoto, T. (1988). Nonsteroidal antiinflammatory agents. 2. Synthesis of 4',5-disubstituted 3-biphenylylacetic acids and their derivatives with antiinflammatory and analgesic activities. Journal of medicinal chemistry, 31(9), 1779–1786.
  • Fodor, T., & Scheiber, P. (2024). Synthesis of 2-[(3,4,5-Triphenyl)
  • Sampaolesi, S., Paoletta, S., Gaggini, F., Petracca, A., Ceni, C., Minissale, P., ... & Giorgi, G. (2020). A New Series of Aryloxyacetic Acids Endowed with Multi-Target Activity towards Peroxisome Proliferator-Activated Receptors (PPARs), Fatty Acid Amide Hydrolase (FAAH), and Acetylcholinesterase (AChE). Molecules (Basel, Switzerland), 25(21), 5183.
  • Analgesic. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]

  • DeRuiter, J. (2002). NON-STEROIDAL ANTIINFLAMMATORY DRUGS (NSAIDS). Retrieved January 15, 2026, from [Link]

  • Fodor, T., & Scheiber, P. (2024). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. ResearchGate. Retrieved January 15, 2026, from [Link]

  • Phenylacetic acid derivative: Significance and symbolism. (2025, July 31). Retrieved January 15, 2026, from [Link]

  • Biological deeds of Biphenyl derivatives - A short Review. (2021, December). IJSDR. Retrieved January 15, 2026, from [Link]

  • CN102633623A - Methylphenylacetic acid preparation method - Google Patents. (n.d.).
  • Synthesis of phenylacetic acid derivatives. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Mandrioli, J., D'Amico, R., Zucchi, E., & Gessani, A. (2019). Repurposing Peroxisome Proliferator-Activated Receptor Agonists in Neurological and Psychiatric Disorders. International journal of molecular sciences, 20(22), 5768.
  • Tyagi, S., Gupta, P., Saini, A. S., Kaushal, C., & Sharma, S. (2011). The peroxisome proliferator-activated receptor (PPAR): A family of nuclear receptors and their biological relevance-a review. Journal of advanced pharmaceutical technology & research, 2(4), 236–240.

Sources

In Silico Modeling of 3-(4-Fluoro-3-methylphenyl)phenylacetic Acid Interactions: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-depth exploration of the in silico methodologies used to characterize the interactions of 3-(4-Fluoro-3-methylphenyl)phenylacetic acid, a novel compound with potential therapeutic applications. This document is intended for researchers, scientists, and drug development professionals, offering a detailed, step-by-step workflow for predicting and analyzing the molecular interactions of this compound with a putative biological target. By integrating molecular docking, molecular dynamics simulations, and pharmacophore modeling, we present a robust framework for early-stage drug discovery and lead optimization. Each protocol is designed as a self-validating system, grounded in established scientific principles and supported by authoritative references.

Introduction: The Rationale for In Silico Investigation

The compound this compound belongs to the arylalkanoic acid class, a chemical scaffold prevalent in many nonsteroidal anti-inflammatory drugs (NSAIDs). The presence of the phenylacetic acid moiety suggests a potential interaction with enzymes in the inflammatory cascade, such as cyclooxygenase (COX). Given the well-established role of COX-2 in inflammation and pain, and the therapeutic success of selective COX-2 inhibitors, we have selected human COX-2 as the putative target for this in silico investigation.

In silico modeling offers a cost-effective and time-efficient approach to generating initial hypotheses about a compound's mechanism of action, binding affinity, and potential for optimization.[1][2] This guide will walk through the essential computational techniques to build a comprehensive interaction profile for this compound with COX-2.

Foundational Workflow: A Multi-Pillar Approach to In Silico Analysis

Our in silico workflow is built on three pillars of computational chemistry: Molecular Docking, Molecular Dynamics, and Pharmacophore Modeling. This integrated approach provides a more complete picture of the ligand-protein interaction, from initial binding prediction to the dynamic behavior of the complex over time.

In_Silico_Workflow cluster_0 Phase 1: Initial Binding Prediction cluster_1 Phase 2: Dynamic Stability Assessment cluster_2 Phase 3: Feature-Based Screening Ligand_Prep Ligand Preparation Docking Molecular Docking Ligand_Prep->Docking Protein_Prep Protein Preparation Protein_Prep->Docking Pose_Analysis Binding Pose Analysis Docking->Pose_Analysis MD_Setup System Solvation & Equilibration Pose_Analysis->MD_Setup Select Best Pose MD_Sim Molecular Dynamics Simulation MD_Setup->MD_Sim Trajectory_Analysis Trajectory Analysis MD_Sim->Trajectory_Analysis Pharmacophore_Gen Pharmacophore Model Generation Trajectory_Analysis->Pharmacophore_Gen Identify Key Interactions Virtual_Screening Virtual Screening Pharmacophore_Gen->Virtual_Screening

Caption: Integrated in silico workflow for ligand interaction analysis.

Part I: Molecular Docking - Predicting the Binding Pose

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing initial insights into binding affinity and key interactions.[3][4]

Experimental Protocol: Molecular Docking with AutoDock Vina

This protocol outlines the steps for performing a molecular docking study of this compound with human COX-2 using AutoDock Vina, a widely used open-source docking program.

Step 1: Ligand Preparation

  • Obtain Ligand Structure: The 2D structure of this compound can be drawn using chemical drawing software like ChemDraw or MarvinSketch and saved in MOL format.

  • 3D Conversion and Energy Minimization: Use a tool like Open Babel to convert the 2D structure to a 3D structure and perform an initial energy minimization.

  • Prepare for Docking: Convert the energy-minimized ligand to the PDBQT format using AutoDock Tools. This step assigns Gasteiger charges and defines rotatable bonds.

Step 2: Protein Preparation

  • Obtain Protein Structure: Download the crystal structure of human COX-2 in complex with a known inhibitor (e.g., PDB ID: 5F19) from the Protein Data Bank (RCSB PDB).[5]

  • Clean the Structure: Remove water molecules, co-factors, and the original ligand from the PDB file using a molecular visualization tool like PyMOL or UCSF Chimera.

  • Prepare for Docking: Use AutoDock Tools to add polar hydrogens, assign Kollman charges, and convert the protein structure to the PDBQT format.

Step 3: Defining the Binding Site

  • Grid Box Definition: Define a grid box that encompasses the active site of COX-2. The coordinates of the co-crystallized ligand from the original PDB file can be used to center the grid box.

Step 4: Running the Docking Simulation

  • Configuration File: Create a configuration file specifying the paths to the protein and ligand PDBQT files, the grid box parameters, and the output file name.

  • Execute Vina: Run the AutoDock Vina executable from the command line, providing the configuration file as input.

Step 5: Analysis of Docking Results

  • Binding Affinity: The output file will contain the predicted binding affinities (in kcal/mol) for the top binding poses.

  • Visualization: Visualize the predicted binding poses in complex with the protein using PyMOL or UCSF Chimera to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions).

Data Presentation: Predicted Binding Affinities
Binding PosePredicted Binding Affinity (kcal/mol)Key Interacting Residues (Example)
1-9.8Arg120, Tyr355, Ser530
2-9.5Val523, Ala527, Gly526
3-9.2Leu352, Phe518, Trp387

Part II: Molecular Dynamics - Simulating the Dynamic Interaction

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex, allowing for the assessment of its stability and the characterization of conformational changes over time.[6][7]

Experimental Protocol: MD Simulation with GROMACS

This protocol describes a typical workflow for running an MD simulation of the docked this compound-COX-2 complex using GROMACS, a versatile and widely used MD engine.

Step 1: System Preparation

  • Generate Ligand Topology: Use a tool like the CHARMM General Force Field (CGenFF) server to generate the topology and parameter files for the ligand.[7]

  • Prepare the Complex: Combine the PDB file of the best-ranked docked pose with the protein structure.

  • Choose a Force Field: Select an appropriate force field for the protein (e.g., CHARMM36m).

Step 2: Solvation and Ionization

  • Create a Simulation Box: Define a simulation box (e.g., cubic or dodecahedron) around the protein-ligand complex, ensuring a sufficient distance between the complex and the box edges.

  • Solvate the System: Fill the simulation box with a pre-equilibrated water model (e.g., TIP3P).

  • Add Ions: Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic physiological salt concentration.

Step 3: Energy Minimization

  • Perform Energy Minimization: Run an energy minimization to remove steric clashes and relax the system to a local energy minimum.

Step 4: Equilibration

  • NVT Equilibration: Perform a short simulation in the NVT (constant Number of particles, Volume, and Temperature) ensemble to stabilize the temperature of the system.

  • NPT Equilibration: Follow with a simulation in the NPT (constant Number of particles, Pressure, and Temperature) ensemble to stabilize the pressure and density.

Step 5: Production MD

  • Run Production Simulation: Execute the production MD simulation for a desired length of time (e.g., 100 ns).

Step 6: Trajectory Analysis

  • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein and ligand to assess the stability of the complex over the simulation.

  • Root Mean Square Fluctuation (RMSF): Analyze the RMSF of the protein residues to identify flexible regions.

  • Interaction Analysis: Analyze the hydrogen bonds and other non-bonded interactions between the ligand and the protein throughout the simulation.

MD_Simulation_Workflow Start Start System_Prep System Preparation (Complex, Topology, Force Field) Start->System_Prep Solvation Solvation & Ionization System_Prep->Solvation Energy_Min Energy Minimization Solvation->Energy_Min NVT_Equil NVT Equilibration Energy_Min->NVT_Equil NPT_Equil NPT Equilibration NVT_Equil->NPT_Equil Production_MD Production MD Simulation NPT_Equil->Production_MD Analysis Trajectory Analysis (RMSD, RMSF, Interactions) Production_MD->Analysis End End Analysis->End

Caption: Workflow for Molecular Dynamics Simulation.

Part III: Pharmacophore Modeling - Identifying Key Chemical Features

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a specific biological target.[8][9] This information is invaluable for virtual screening and lead optimization.

Experimental Protocol: Structure-Based Pharmacophore Generation

This protocol outlines the generation of a structure-based pharmacophore model from the stable this compound-COX-2 complex obtained from the MD simulation.

Step 1: Select Representative Structures

  • Cluster Analysis: Perform a cluster analysis on the MD trajectory to identify representative conformations of the protein-ligand complex.

  • Select a Stable Conformation: Choose a representative structure from the most populated and stable cluster.

Step 2: Generate the Pharmacophore Model

  • Use a Pharmacophore Modeling Tool: Utilize software such as LigandScout or the pharmacophore generation tools within Schrödinger's Maestro to identify the key interaction features between the ligand and the protein in the selected conformation.

  • Define Feature Types: The software will typically identify features such as hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and positive/negative ionizable groups.

Step 3: Refine and Validate the Model

  • Manual Refinement: Manually inspect and refine the generated pharmacophore model to ensure it accurately represents the key interactions observed in the MD simulation.

  • Validation: Validate the pharmacophore model by screening it against a database of known COX-2 inhibitors and inactive decoys. A good model should be able to enrich the active compounds.

Data Presentation: Example Pharmacophore Model Features

Feature TypeNumber of FeaturesCorresponding Ligand Moiety
Hydrogen Bond Acceptor2Carboxylic acid oxygen
Aromatic Ring2Phenyl rings
Hydrophobic1Methyl group

digraph "Pharmacophore_Model" {
graph [bgcolor="transparent"];
node [shape=circle, style=filled, fontname="Arial", fontsize=12];
edge [style=dashed, color="#5F6368"];

"HBA1" [label="HBA", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "HBA2" [label="HBA", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "AR1" [label="AR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "AR2" [label="AR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "HY" [label="HY", fillcolor="#FBBC05", fontcolor="#202124"];

"HBA1" -- "AR1" [label="3.5 Å"]; "HBA2" -- "AR1" [label="4.2 Å"]; "AR1" -- "AR2" [label="5.1 Å"]; "AR2" -- "HY" [label="3.8 Å"]; }

Caption: A 2D representation of a hypothetical pharmacophore model.

Conclusion and Future Directions

This technical guide has provided a comprehensive, step-by-step framework for the in silico modeling of this compound's interactions with its putative target, COX-2. By integrating molecular docking, molecular dynamics simulations, and pharmacophore modeling, researchers can generate robust hypotheses about the compound's binding mode, stability, and key chemical features required for activity.

The insights gained from this in silico workflow can guide the rational design of more potent and selective analogs, prioritize compounds for synthesis and in vitro testing, and ultimately accelerate the drug discovery process. Future work should focus on the experimental validation of these computational predictions to confirm the biological activity of this compound and its derivatives.

References

  • ChemBK. (2024, April 9). 2-(4-Fluoro-3-methylphenyl)acetic acid. Retrieved from [Link]

  • Kushwaha, N., et al. (2025, February 6). Pharmacophore modeling in drug design. PubMed. Retrieved from [Link]

  • Bioinformatics Explained. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics [Video]. YouTube. Retrieved from [Link]

  • Varfolomeev, S. D., et al. (2011). In Silico Screening of Nonsteroidal Anti-Inflammatory Drugs and Their Combined Action on Prostaglandin H Synthase-1. PLoS ONE, 6(9), e22778. Retrieved from [Link]

  • Arnold, S. L., et al. (2019). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. ACS Infectious Diseases, 5(11), 1873-1884. Retrieved from [Link]

  • Russo, M., et al. (2025, November 13). NSAIDs beyond COX: In Silico and In Vitro Insights into Acetylcholinesterase Modulation. International Journal of Molecular Sciences, 26(22), 16409. Retrieved from [Link]

  • Dr. Sanket Bapat. (2020, May 3). Molecular Dynamics Tutorial | Protein-Ligand Complex: GROMACS - PART 1 [Video]. YouTube. Retrieved from [Link]

  • BV-BRC. (2024, November 26). Small Molecule Ligand Docking Service. Retrieved from [Link]

  • Muhammed, M., & Akı-Yalçın, E. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(3), 749-762. Retrieved from [Link]

  • Qing, X., et al. (2014, November 11). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Dove Medical Press. Retrieved from [Link]

  • ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link]

  • Na'imah, H., et al. (2019). Study of In Silico of COX-2 on Indomethacin and Diclofenac as Nonsteroidal Antiinflammatory Drugs (NSAID). Farmasains: Jurnal Farmasi dan Ilmu Kesehatan, 4(1), 31-36. Retrieved from [Link]

  • Pritam Kumar Panda. (2025, August 6). Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial [Video]. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenylacetic acid. Retrieved from [Link]

Sources

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The phenylacetic acid scaffold is a privileged structure in medicinal chemistry and materials science. Molecules incorporating this moiety have demonstrated a wide array of biological activities, from anti-proliferative and anti-tumor properties to uses as metabolic regulators.[1][2] Phenylacetic acid itself is a plant auxin and a key intermediate in the production of pharmaceuticals like penicillin G and diclofenac.[1] The introduction of specific substituents, such as fluorine atoms and methyl groups, onto the biphenyl core allows for the fine-tuning of a compound's physicochemical properties, including lipophilicity, metabolic stability, and target-binding affinity.

This guide provides an in-depth technical overview for researchers engaged in the synthesis, characterization, and application of complex phenylacetic acid derivatives. We will focus on the structural class exemplified by 3-(4-Fluoro-3-methylphenyl)phenylacetic acid, exploring its related isomers and providing field-proven methodologies for their synthesis and analysis. The protocols and insights herein are designed to be self-validating, grounded in established chemical principles, and comprehensively referenced to support further investigation.

Compound Identification and Physicochemical Properties

A precise understanding of a molecule's structure is foundational to all subsequent research. The nomenclature of substituted biphenylacetic acids can be complex, leading to potential ambiguity. The target compound, This compound , specifies a precise substitution pattern. However, CAS number lookup reveals several closely related and commercially available isomers, which are often used as starting points or reference compounds in drug discovery campaigns.

The table below summarizes the key identifiers and properties of the target structural class and its pertinent relatives.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Properties
2-(4-Fluoro-3-methylphenyl)acetic acid 1000520-92-2C₉H₉FO₂168.17Melting Point: 105-107°C; pKa: ~4.27 (Predicted).[3][4]
[3-(3-Fluoro-4-methylphenyl)phenyl]acetic acid 1355247-84-5C₁₅H₁₃FO₂244.26TPSA: 37.3; LogP: 3.43 (Predicted).[5]
[4-(3-Fluoro-4-methylphenyl)phenyl]acetic acid 1365272-72-5C₁₅H₁₃FO₂244.26No public data available.[6]
4-Fluoro-3-(trifluoromethyl)phenylacetic acid 195447-80-4C₉H₆F₄O₂222.14Melting Point: 51-55°C; Boiling Point: 248°C.[7]
3-Fluoro-4-(trifluoromethyl)phenylacetic acid 238754-67-1C₉H₆F₄O₂222.14A key building block in organic synthesis.[8][9]

Note: A definitive CAS number for the exact isomer this compound was not found in public databases at the time of this writing, highlighting the novelty of this specific structure and the need for unambiguous synthetic routes and characterization.

Synthesis Methodology: Palladium-Catalyzed Suzuki Coupling

For constructing the C-C bond between the two phenyl rings, a palladium-catalyzed Suzuki coupling is the method of choice due to its high functional group tolerance, efficiency, and well-understood mechanism.[10] This approach is superior to classical methods for its reliability, particularly when dealing with electronically complex substrates. The causality behind this choice rests on the reaction's robustness and the commercial availability of a wide range of boronic acid and aryl halide building blocks.

The logical workflow for synthesizing a target compound like This compound involves coupling an appropriately substituted aryl boronic acid (or ester) with an aryl halide containing the acetic acid moiety (or a precursor).

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Core Reaction & Workup A Aryl Halide (e.g., Methyl 3-bromophenylacetate) C Suzuki Coupling [Pd Catalyst, Base, Solvent] A->C B Arylboronic Acid/Ester (e.g., 4-Fluoro-3-methylphenylboronic acid) B->C D Aqueous Workup & Extraction C->D E Purification (Column Chromatography) D->E F Ester Hydrolysis [Base (e.g., LiOH), Solvent] E->F G Acidification & Isolation F->G H Final Product This compound G->H

Caption: High-level workflow for biphenylacetic acid synthesis via Suzuki coupling.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a representative, self-validating procedure adapted from established methodologies for similar couplings.[10]

Step 1: Suzuki Coupling

  • To a flame-dried 100 mL round-bottom flask, add methyl 3-bromophenylacetate (1.0 eq), (4-fluoro-3-methylphenyl)boronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 3.0 eq) as the base. Rationale: K₂CO₃ is an effective base for this coupling, and a slight excess of the boronic acid ensures complete consumption of the limiting aryl bromide.[10]

  • Evacuate and backfill the flask with argon or nitrogen three times to create an inert atmosphere. Rationale: The palladium catalyst is sensitive to oxygen, which can lead to catalyst deactivation and side reactions.

  • Add a solvent mixture of toluene and water (e.g., 4:1 ratio, 0.1 M concentration relative to the aryl bromide).

  • Add the palladium catalyst, such as Pd(PPh₃)₄ (0.03 eq) or a more modern catalyst like Pd(dppf)Cl₂ (0.03 eq).

  • Heat the reaction mixture to 80-90°C and stir vigorously for 4-12 hours.

  • Self-Validation: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl bromide is consumed.

Step 2: Workup and Purification

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude ester intermediate using silica gel column chromatography, typically with a hexane/ethyl acetate gradient.

Step 3: Ester Hydrolysis

  • Dissolve the purified methyl ester in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide (LiOH, 2-3 eq) and stir at room temperature for 2-6 hours. Rationale: LiOH is a strong nucleophile for saponification that minimizes side reactions.

  • Self-Validation: Monitor the hydrolysis by TLC or LC-MS until the ester starting material is no longer visible.

  • Once complete, remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1M HCl.

  • A precipitate of the final phenylacetic acid product should form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Analytical Characterization Workflow

Unambiguous characterization of the final compound is critical to ensure purity and confirm its identity. A multi-modal approach combining chromatography and mass spectrometry is the industry standard. Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for this class of molecules.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis A Dissolve Sample (in Methanol or ACN) B Spike with Internal Standard (Isotope-Labeled Analog) A->B C Filter (0.22 µm Syringe Filter) B->C D LC Separation (C18 Reverse-Phase Column) C->D E Ionization (Electrospray Ionization - ESI) D->E F MS/MS Detection (Multiple Reaction Monitoring - MRM) E->F G Data Processing (Quantification & Confirmation) F->G

Caption: Standard analytical workflow for the characterization of phenylacetic acids.

Detailed Protocol: LC-MS/MS Analysis

This protocol is based on established methods for analyzing trace organic compounds in various matrices.[11][12]

  • Standard and Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the synthesized compound in methanol.

    • Create a calibration curve by serially diluting the stock solution to concentrations ranging from 1 ng/mL to 1000 ng/mL.

    • If available, add an isotopic internal standard (e.g., a ¹³C- or D-labeled version of the analyte) to all samples and standards to correct for matrix effects and instrument variability.[11]

    • Filter all solutions through a 0.22 µm PTFE syringe filter before injection.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid. Rationale: The acid aids in protonation for positive ion mode ESI.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start at 5-10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS/MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for the carboxylate anion, but positive mode can also be used for the protonated molecule.

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Determine the precursor ion (the [M-H]⁻ or [M+H]⁺ of the analyte).

      • Fragment the precursor ion and identify 2-3 characteristic product ions.

      • Example (for C₁₅H₁₃FO₂):

        • Negative Mode: Precursor [M-H]⁻ at m/z 243.1 -> Product ions (e.g., loss of CO₂, loss of CH₂COOH).

        • Positive Mode: Precursor [M+H]⁺ at m/z 245.1 -> Product ions.

    • Self-Validation: The ratio of the product ions should be consistent across all standards and samples, providing a high degree of confidence in analyte identification.

Potential Applications and Biological Context

While specific biological data for this compound is not publicly available, the broader class of substituted phenylacetic acids is of significant interest to drug development professionals.

  • Anti-Cancer Agents: Various biphenylacetic acid derivatives have been reported to possess antiproliferative and antitumor properties.[2] The specific substitution pattern can influence activity against different cancer cell lines.

  • Neurological Disorders: Phenylacetic acid derivatives have been investigated as potential treatments for Alzheimer's disease.[2] Additionally, related compounds like (4-Fluoro-3-hydroxyphenyl)acetic acid are studied as potential biomarkers for Parkinson's disease.[13]

  • Metabolic Disease: The parent compound, phenylacetic acid, is used to treat hyperammonemia by providing an alternative pathway for nitrogen waste excretion.[1] Derivatives could be explored for modified efficacy or pharmacokinetic profiles in similar indications.

The introduction of the fluoro and methyl groups in the target compound is a classic medicinal chemistry strategy. The fluorine can enhance binding affinity and block metabolic oxidation, while the methyl group can modulate solubility and steric interactions with a target protein.

References

  • ChemBK. 2-(4-Fluoro-3-methylphenyl)acetic acid. [Link]

  • Pharmaffiliates. 4-Fluoro-3-methylphenylacetic acid CAS No: 1000520-92-2. [Link]

  • Eurofins. Analytical Method Summaries. [Link]

  • PubChem. 2-[(3-Fluoro-4-methylphenyl)amino]phenylacetic acid. [Link]

  • Inventiva Pharma. Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. [Link]

  • Eurofins. ANALYTICAL METHOD SUMMARIES (2021). [Link]

  • Wikipedia. Phenylacetic acid. [Link]

  • Google Patents. Synthesis of phenylacetic acid esters - EP 0098058 B1.
  • Google Patents. A kind of preparation method of fluoro phenylacetic acid - CN106928044A.
  • ChemWhat. [4-(3-Fluoro-4-Methylphenyl)phenyl]acetic acid CAS#: 1365272-72-5. [Link]

  • Organic Syntheses. Phenylacetic acid procedure. [Link]

  • MDPI. Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. [Link]

  • ResearchGate. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. [Link]

  • PubMed. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. [Link]

Sources

An In-Depth Technical Guide to the Potential Therapeutic Targets of 3-(4-Fluoro-3-methylphenyl)phenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: Charting a Course for a Novel Phenylacetic Acid Derivative

The landscape of drug discovery is perpetually in search of novel chemical entities that can modulate biological pathways with greater precision and efficacy. The compound 3-(4-fluoro-3-methylphenyl)phenylacetic acid, a biphenylacetic acid derivative, stands as one such candidate. While direct biological data for this specific molecule is not yet prevalent in public-domain literature, its structural motifs provide a strong rationale for a focused investigation into its therapeutic potential. This guide synthesizes established principles from structurally related compounds to propose a logical and scientifically rigorous roadmap for identifying and validating its primary therapeutic targets.

Drawing from the well-established pharmacology of phenylacetic acid and biphenyl derivatives, this document will lay out the scientific basis for hypothesizing that this compound is a modulator of the arachidonic acid cascade.[1][2][3][4][5] The primary focus of this investigation will be on the cyclooxygenase (COX) enzymes and downstream synthases, which are pivotal in inflammation, pain, and oncology.[1][6][7][8] This guide is structured to provide not just a theoretical framework, but also actionable experimental protocols and the causal reasoning behind each step, empowering research teams to efficiently and effectively elucidate the compound's mechanism of action.

Part 1: The Prime Hypothesis - Targeting the Prostaglandin Synthesis Pathway

The molecular architecture of this compound, featuring a phenylacetic acid core, is reminiscent of a class of widely used non-steroidal anti-inflammatory drugs (NSAIDs).[5][9] This structural analogy is the cornerstone of our primary hypothesis: the compound's most probable biological targets are the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][10][11] These enzymes are the gatekeepers of prostaglandin synthesis, converting arachidonic acid into prostaglandin H2 (PGH2).[7][12] This precursor is then acted upon by various synthases to produce a range of prostanoids, including prostaglandin E2 (PGE2), a key mediator of inflammation, pain, and fever.[13][14]

The inhibition of COX enzymes is the primary mechanism of action for most NSAIDs.[1][6][11] COX-1 is constitutively expressed in many tissues and plays a role in homeostatic functions, such as protecting the gastric mucosa.[6][7] Conversely, COX-2 is an inducible enzyme, with its expression being significantly upregulated during inflammation.[6][7][14] Therefore, selective inhibition of COX-2 is a desirable attribute for anti-inflammatory drugs to minimize gastrointestinal side effects.[6][15]

Furthermore, the role of the COX-PGE2 axis in cancer is well-documented.[7][8][14][16] COX-2 is overexpressed in many tumors and contributes to carcinogenesis by promoting cell proliferation, angiogenesis, and resistance to apoptosis.[7][12][14]

Beyond the COX enzymes themselves, there is a compelling rationale to investigate downstream targets. Microsomal prostaglandin E synthase-1 (mPGES-1) is an inducible enzyme that specifically catalyzes the conversion of PGH2 to PGE2.[13][15][17] Targeting mPGES-1 offers a more refined approach to reducing inflammatory PGE2 levels, potentially sparing other homeostatic prostaglandins and thus offering a better safety profile.[13][15][18]

The proposed investigational workflow is therefore designed to first ascertain the compound's activity on COX-1 and COX-2, and then to explore its effects on the downstream enzyme mPGES-1.

graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Figure 1: Hypothesized signaling pathway for this compound.

Part 2: Experimental Validation Workflow

To systematically test our hypothesis, a multi-tiered experimental approach is recommended. This workflow progresses from initial in vitro enzymatic assays to more complex cell-based and potentially in vivo models.

graph TD { A[Start: Compound Synthesis & QC] --> B{Tier 1: In Vitro Enzymatic Assays}; B --> C{COX-1 & COX-2 Inhibition Assays}; C --> D{IC50 Determination}; D --> E{Determine Selectivity Index (COX-1/COX-2)}; B --> F{mPGES-1 Inhibition Assay}; F --> G{IC50 Determination}; E --> H{Tier 2: Cell-Based Assays}; G --> H; H --> I{PGE2 Production in LPS-stimulated Macrophages}; I --> J{Dose-Response Analysis}; H --> K{Cancer Cell Line Proliferation Assays}; K --> L{Apoptosis & Angiogenesis Assays}; J --> M{Tier 3: Advanced Models (Optional)}; L --> M; M --> N[In Vivo Models of Inflammation (e.g., Carrageenan-induced Paw Edema)]; M --> O[In Vivo Oncology Models (e.g., Xenograft studies)]; O --> P[End: Target Validation & Lead Optimization]; N --> P; }
Figure 2: A tiered experimental workflow for target validation.
Tier 1: In Vitro Enzymatic Assays

The initial step is to directly assess the compound's inhibitory activity against the purified recombinant target enzymes. This provides a clean, direct measure of interaction without the complexity of a cellular environment.

Protocol 1: COX-1 and COX-2 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human COX-1 and COX-2.

Methodology:

  • Reagents and Materials:

    • Human recombinant COX-1 and COX-2 enzymes.

    • Arachidonic acid (substrate).

    • N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe).

    • Test compound stock solution (in DMSO).

    • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • 96-well microplate.

    • Microplate reader.

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • In a 96-well plate, add the assay buffer, enzyme (COX-1 or COX-2), and the test compound dilutions.

    • Incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.

    • Initiate the reaction by adding arachidonic acid and TMPD.

    • Measure the absorbance at a specific wavelength (e.g., 590 nm) over time. The rate of color development is proportional to the enzyme activity.

    • Run appropriate controls (no enzyme, no substrate, vehicle control).

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value using a non-linear regression analysis (sigmoidal dose-response curve).

Protocol 2: mPGES-1 Inhibition Assay

Objective: To determine the IC50 of the test compound against human mPGES-1.

Methodology:

  • Reagents and Materials:

    • Human recombinant mPGES-1.

    • Prostaglandin H2 (PGH2) (substrate).

    • Reduced glutathione (GSH) (co-factor).

    • Test compound stock solution (in DMSO).

    • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4).

    • PGE2 enzyme immunoassay (EIA) kit.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In reaction tubes, combine the assay buffer, mPGES-1, GSH, and the test compound.

    • Pre-incubate for 10-15 minutes at room temperature.

    • Initiate the reaction by adding PGH2.

    • Incubate for a short period (e.g., 60 seconds) at room temperature.

    • Stop the reaction by adding a stop solution (e.g., containing a reducing agent like stannous chloride).

    • Quantify the amount of PGE2 produced using a competitive EIA kit.

  • Data Analysis:

    • Calculate the percentage of inhibition of PGE2 production for each compound concentration.

    • Determine the IC50 value as described for the COX assays.

Data Presentation: In Vitro Enzymatic Activity

Target EnzymeIC50 (µM) [Hypothetical Data]
COX-115.2
COX-21.8
Selectivity Index (COX-1/COX-2) 8.4
mPGES-15.6
Tier 2: Cell-Based Assays

Following direct enzymatic inhibition, it is crucial to assess the compound's activity in a relevant cellular context. This will confirm cell permeability and engagement with the target in its native environment.

Protocol 3: PGE2 Production in Lipopolysaccharide (LPS)-Stimulated Macrophages

Objective: To measure the compound's ability to inhibit PGE2 production in a cellular model of inflammation.

Methodology:

  • Cell Line:

    • RAW 264.7 (murine macrophages) or human peripheral blood mononuclear cells (PBMCs).

  • Procedure:

    • Plate the cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce COX-2 and mPGES-1 expression.

    • Incubate for 18-24 hours.

    • Collect the cell culture supernatant.

    • Measure the concentration of PGE2 in the supernatant using an EIA kit.

    • Concurrently, assess cell viability using an MTT or similar assay to rule out cytotoxicity.

  • Data Analysis:

    • Determine the IC50 for the inhibition of PGE2 production.

Protocol 4: Cancer Cell Line Proliferation Assays

Objective: To evaluate the anti-proliferative effects of the compound on cancer cell lines known to overexpress COX-2.

Methodology:

  • Cell Lines:

    • Select cancer cell lines with high COX-2 expression (e.g., HT-29 or HCA-7 for colorectal cancer).

  • Procedure:

    • Seed the cells in a 96-well plate.

    • Treat the cells with a range of concentrations of the test compound.

    • Incubate for 48-72 hours.

    • Assess cell proliferation/viability using a suitable method (e.g., MTT, BrdU incorporation, or cell counting).

  • Data Analysis:

    • Calculate the GI50 (concentration for 50% growth inhibition).

Part 3: Interpretation and Future Directions

The data generated from this workflow will provide a comprehensive initial profile of this compound.

  • Potent and Selective COX-2 Inhibition: If the compound demonstrates a high selectivity index for COX-2 over COX-1, it would be a promising candidate for development as an anti-inflammatory agent with a potentially favorable gastrointestinal safety profile.

  • Dual COX/mPGES-1 Inhibition: Inhibition of both COX-2 and mPGES-1 could offer a synergistic effect in blocking the inflammatory cascade.

  • Anti-Proliferative Activity: If the compound shows significant anti-proliferative effects in COX-2-dependent cancer cell lines, this would warrant further investigation into its potential as an anti-cancer agent or as an adjunct to existing cancer therapies.[14]

Should the initial results be promising, further studies could include:

  • Advanced In Vitro Models: Investigating effects on angiogenesis (e.g., tube formation assays) and apoptosis (e.g., caspase activation assays) in cancer cell lines.

  • In Vivo Models: Progressing to animal models of inflammation (e.g., carrageenan-induced paw edema in rats) or oncology (e.g., tumor xenograft models in mice) to assess in vivo efficacy.

  • Pharmacokinetic and Toxicological Profiling: A crucial step in any drug development program to assess the compound's absorption, distribution, metabolism, excretion (ADME), and safety profile.

Conclusion

While the specific biological activity of this compound remains to be elucidated, its structural characteristics provide a strong scientific rationale for its investigation as a modulator of the prostaglandin synthesis pathway. The proposed targets—COX-1, COX-2, and mPGES-1—are well-validated in the context of inflammation, pain, and cancer. The systematic, tiered approach outlined in this guide provides a robust framework for researchers to efficiently and rigorously assess the therapeutic potential of this novel compound. The insights gained from these studies will be instrumental in determining its future trajectory in the drug discovery and development pipeline.

References

  • Wikipedia. (n.d.). Nonsteroidal anti-inflammatory drug. Retrieved from [Link]

  • Vane, J. R., & Botting, R. M. (1998). Mechanism of action of nonsteroidal anti-inflammatory drugs. American Journal of Medicine, 104(3A), 2S-8S.
  • Kaur, G., & Chugh, V. (2009). Prostaglandin E(2) synthase inhibition as a therapeutic target. Expert Opinion on Therapeutic Targets, 13(7), 849-865.
  • Williams, C. S., Mann, M., & DuBois, R. N. (1999). The role of cyclooxygenases in inflammation, cancer, and development. Oncogene, 18(55), 7908-7916.
  • Mancini, J. A., & Riendeau, D. (2009). Prostaglandin E2 synthase inhibition as a therapeutic target. Expert Opinion on Therapeutic Targets, 13(7), 849-865.
  • Dr.Oracle. (2025). What is the mechanism of action (MOA) of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and corticosteroids? Retrieved from [Link]

  • Bruton, L., et al. (Eds.). (2023). Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). In StatPearls.
  • Murakami, M., & Kudo, I. (2006). Prostaglandin E synthase: a novel drug target for inflammation and cancer. Current Pharmaceutical Design, 12(8), 943-954.
  • Walsh Medical Media. (n.d.). Mechanism of Action of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). Retrieved from [Link]

  • Williams, C. S., Mann, M., & DuBois, R. N. (1999). The role of cyclooxygenases in inflammation, cancer, and development. Oncogene, 18(55), 7908-7916.
  • Bruno, A., & Tacconelli, S. (2016). Cyclooxygenase-1 (COX-1)
  • Jain, Z. J., et al. (2018). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Journal of Applied Pharmaceutical Science, 8(1), 136-146.
  • Raj, D. C. G., et al. (2021). Biological deeds of Biphenyl derivatives - A short Review. International Journal of Scientific Development and Research, 6(12), 195-201.
  • Cook, K. M., & Figg, W. D. (2010). Cyclooxygenase-2: A Role in Cancer Stem Cell Survival and Repopulation of Cancer Cells during Therapy. Cancer Biology & Therapy, 9(12), 941-946.
  • ResearchGate. (n.d.). Representative examples for biphenyl containing marketed drugs. Retrieved from [Link]

  • Ganesh, T. (2010). Prostanoid Receptor EP2 as a Therapeutic Target. Journal of Medicinal Chemistry, 53(15), 5562-5575.
  • Abstract 1632: Microsomal prostaglandin E synthase 1: a novel therapeutic target of neuroblastoma. (2015). Cancer Research, 75(15 Supplement), 1632.
  • Zha, S., Yegnasubramanian, V., & Nelson, W. G. (2004). Cyclooxygenase-2 and Cancer Treatment: Understanding the Risk Should Be Worth the Reward. Cancer Control, 11(3), 139-143.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Chemical Potential: The Versatility of Biphenyl Derivatives and Their Applications. Retrieved from [Link]

  • Wang, Y., et al. (2012). Optimization of phenylacetic acid derivatives for CRTH2 and DP selective antagonism. Bioorganic & Medicinal Chemistry Letters, 22(1), 59-63.
  • National Toxicology Program. (2015). Human Health Effects of Biphenyl: Key Findings and Scientific Issues. Environmental Health Perspectives, 123(5), 391-398.
  • Wellendorph, P., et al. (2011). Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific γ-hydroxybutyric acid sites in rat brain.
  • Santini, C., et al. (2003). Phenylacetic acid derivatives as hPPAR agonists. Bioorganic & Medicinal Chemistry Letters, 13(7), 1277-1280.
  • Google Patents. (n.d.). US4461912A - Phenylacetic acid derivatives, their preparation and compositions containing them.
  • Scribd. (n.d.). Phenylacetic Acid Derivatives Overview. Retrieved from [Link]

Sources

The Phenylacetic Acid Scaffold: A Historical and Pharmacological Odyssey in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: From Plant Growth to Pain Relief

The journey of phenylacetic acid (PAA) and its derivatives in pharmacology is a compelling narrative of scientific serendipity, rational drug design, and the continual evolution of our understanding of human physiology and disease. Initially identified as a naturally occurring auxin in plants, a hormone responsible for regulating growth, the Phenylacetic acid scaffold has proven to be a remarkably versatile template for the development of a diverse array of therapeutic agents. This guide provides a comprehensive historical and technical exploration of this important class of compounds, from their humble botanical origins to their central role in modern medicine.

We will traverse the timeline of discovery, from the early, often accidental, identification of the anti-inflammatory and analgesic properties of related compounds to the targeted synthesis of blockbuster drugs like ibuprofen and diclofenac. Beyond their well-known application as Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), this guide will also illuminate the lesser-known but equally significant history of PAA derivatives in treating a range of other conditions, including metabolic and central nervous system disorders.

This document is structured to provide not just a historical account, but also a practical, in-depth technical resource for professionals in the field. We will delve into the causality behind key experimental choices, provide detailed protocols for seminal synthetic and pharmacological methods, and visualize the critical molecular pathways and developmental workflows that have defined this area of research.

I. The Pre-NSAID Era: Early Observations and Serendipitous Discoveries

The story of PAA in pharmacology does not begin with a targeted search for anti-inflammatory agents, but rather with early observations of the physiological effects of chemically related substances.

Phenylacetic Acid in the Natural World: A Phytohormone

Long before its therapeutic potential was realized, phenylacetic acid was recognized as a significant player in the plant kingdom. Research, particularly prominent in the 1980s, established PAA as a potent auxin, a class of plant hormones that regulate cell growth and development. While its auxin activity is weaker than the more commonly studied indole-3-acetic acid (IAA), PAA is found widely throughout the plant world and plays a crucial role in various physiological processes. This natural origin, however, appears to be a case of convergent evolution in terms of its later use in medicine; there is little evidence to suggest that early drug developers directly drew inspiration from PAA's role as a phytohormone.

The Dawn of Synthetic Analgesics: A Fortuitous Beginning

The late 19th century saw the rise of the synthetic chemical industry, and with it, the accidental discovery of some of the first non-opioid analgesics and antipyretics. While not direct PAA derivatives, these early compounds set the stage for the development of synthetic anti-inflammatory drugs. The discovery of acetanilide's fever-reducing properties in 1886 was a pivotal moment, demonstrating that synthetic molecules could possess therapeutic effects comparable to natural products.

II. The Rise of the Arylalkanoic Acids: A New Class of Anti-Inflammatory Drugs

The mid-20th century marked a shift from serendipitous discovery to a more rational approach to drug design. The limitations of early analgesics and the growing understanding of the inflammatory process spurred the search for more effective and better-tolerated anti-inflammatory agents. This led to the development of the arylalkanoic acids, a class of compounds that includes the highly successful phenylacetic acid derivatives.

Ibuprofen: A Propionic Acid Derivative with Phenylacetic Acid Roots

While technically a phenylpropionic acid, the development of ibuprofen is intrinsically linked to the broader exploration of arylalkanoic acids. The Boots Pure Chemical Company embarked on a systematic search for a safer alternative to aspirin, leading to the patenting of ibuprofen in 1961. The synthesis of ibuprofen often starts from isobutylbenzene, a compound that shares structural similarities with the basic phenylalkanoic acid framework.

Diclofenac: A Potent Phenylacetic Acid Derivative

Diclofenac, a true phenylacetic acid derivative, emerged as a highly potent NSAID. Its development was a prime example of the structure-activity relationship (SAR) studies that characterized this era of drug discovery. By modifying the phenylacetic acid core with a 2,6-dichloroaniline group, researchers were able to create a molecule with a superior anti-inflammatory profile.

III. Mechanism of Action: Unraveling the Role of Cyclooxygenase (COX)

A major breakthrough in the history of NSAIDs, including the phenylacetic acid derivatives, was the elucidation of their mechanism of action. In the 1970s, John Vane and his colleagues discovered that these drugs exert their effects by inhibiting the cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain. This discovery not only explained how these drugs worked but also opened the door for the development of more targeted therapies.

The subsequent discovery of two COX isoforms, COX-1 and COX-2, further refined the understanding of NSAID activity. COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa and maintaining kidney function, while COX-2 is induced during inflammation. This led to the hypothesis that the gastrointestinal side effects of many NSAIDs were due to the inhibition of COX-1, while their therapeutic effects were mediated through the inhibition of COX-2. This understanding paved the way for the development of COX-2 selective inhibitors.

Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes COX1->Prostaglandins_Thromboxanes COX2->Prostaglandins_Thromboxanes GI_Protection_Platelet_Aggregation GI Protection, Platelet Aggregation Prostaglandins_Thromboxanes->GI_Protection_Platelet_Aggregation Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins_Thromboxanes->Inflammation_Pain_Fever NSAIDs Non-selective NSAIDs (e.g., Ibuprofen, Diclofenac) NSAIDs->COX1 Inhibition NSAIDs->COX2 Inhibition

Mechanism of Action of Non-selective NSAIDs.

IV. Beyond Inflammation: The Expanding Therapeutic Landscape of Phenylacetic Acid Derivatives

While the NSAID application has dominated the story of phenylacetic acid derivatives, their pharmacological utility extends to other important therapeutic areas.

Metabolic Disorders: Targeting Peroxisome Proliferator-Activated Receptors (PPARs)

In a significant departure from their anti-inflammatory role, certain phenylacetic acid derivatives have been developed as agonists for peroxisome proliferator-activated receptors (PPARs), a group of nuclear receptors involved in regulating metabolism. The discovery of these compounds opened up new avenues for the treatment of metabolic disorders such as dyslipidemia and type 2 diabetes.

Central Nervous System Disorders: From Anticonvulsants to Neurodegenerative Diseases

The versatility of the phenylacetic acid scaffold is further demonstrated by its exploration in the context of central nervous system (CNS) disorders. Research has investigated the potential of PAA derivatives as anticonvulsant agents. More recently, there has been interest in their potential role in treating neurodegenerative diseases, although this area of research is still in its early stages.

V. Experimental Protocols: A Practical Guide to Key Methodologies

To provide a deeper, more practical understanding of the research and development of phenylacetic acid derivatives, this section details key experimental protocols for their synthesis and pharmacological evaluation.

Synthesis of a Classic Phenylacetic Acid Derivative: Diclofenac

The following protocol outlines a common synthetic route to diclofenac, starting from 2,6-dichloroaniline. This multi-step synthesis is illustrative of the chemical transformations involved in creating many of the phenylacetic acid-based NSAIDs.

Step 1: Synthesis of N-phenyl-2,6-dichloroaniline

  • Reaction Setup: In a reaction vessel equipped with a stirrer, reflux condenser, and thermometer, combine 2,6-dichloroaniline (1.0 eq), iodobenzene (1.2 eq), potassium carbonate (2.0 eq), and a catalytic amount of copper powder (0.1 eq) in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Reaction Conditions: Heat the mixture to reflux (approximately 150-160 °C) and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: After completion, cool the reaction mixture and pour it into water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of N-chloroacetyl-N-phenyl-2,6-dichloroaniline

  • Reaction Setup: Dissolve the N-phenyl-2,6-dichloroaniline (1.0 eq) in a dry, inert solvent such as toluene in a reaction flask.

  • Reaction Conditions: Cool the solution in an ice bath and add triethylamine (1.2 eq). Slowly add chloroacetyl chloride (1.1 eq) dropwise, maintaining the temperature below 10 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Work-up and Purification: Filter the reaction mixture to remove the triethylamine hydrochloride salt. Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the N-chloroacetylated product.

Step 3: Intramolecular Friedel-Crafts Cyclization to 1-(2,6-dichlorophenyl)indolin-2-one

  • Reaction Setup: To a solution of N-chloroacetyl-N-phenyl-2,6-dichloroaniline (1.0 eq) in a dry solvent such as dichloromethane, add a Lewis acid catalyst, typically aluminum chloride (1.5 eq), portion-wise at 0 °C.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-18 hours.

  • Work-up and Purification: Carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid. Separate the organic layer, wash with water, sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate and concentrate to give the crude indolinone product, which can be purified by recrystallization.

Step 4: Hydrolysis to Diclofenac

  • Reaction Setup: Suspend the 1-(2,6-dichlorophenyl)indolin-2-one (1.0 eq) in a mixture of ethanol and an aqueous solution of sodium hydroxide (e.g., 2M).

  • Reaction Conditions: Heat the mixture to reflux for 4-8 hours until the starting material is consumed (monitored by TLC).

  • Work-up and Purification: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the aqueous residue with water and wash with a non-polar organic solvent (e.g., hexane) to remove any non-acidic impurities. Acidify the aqueous layer with concentrated hydrochloric acid to precipitate the diclofenac. Collect the solid by filtration, wash with cold water, and dry. The crude diclofenac can be further purified by recrystallization.

Start 2,6-Dichloroaniline + Iodobenzene Step1 Ullmann Condensation (Cu catalyst, K2CO3, DMF) Start->Step1 Intermediate1 N-phenyl-2,6-dichloroaniline Step1->Intermediate1 Step2 N-Acylation (Chloroacetyl chloride, Et3N) Intermediate1->Step2 Intermediate2 N-chloroacetyl-N-phenyl-2,6-dichloroaniline Step2->Intermediate2 Step3 Friedel-Crafts Cyclization (AlCl3) Intermediate2->Step3 Intermediate3 1-(2,6-dichlorophenyl)indolin-2-one Step3->Intermediate3 Step4 Hydrolysis (NaOH, EtOH/H2O, then HCl) Intermediate3->Step4 Final_Product Diclofenac Step4->Final_Product

Synthetic Pathway for Diclofenac.
A Historical Pharmacological Screening Method: The Carrageenan-Induced Paw Edema Assay

The carrageenan-induced paw edema model in rats has been a cornerstone for the in vivo evaluation of acute anti-inflammatory activity for decades. Its widespread use is due to its simplicity, reproducibility, and its ability to detect the effects of NSAIDs that inhibit prostaglandin synthesis.

Protocol:

  • Animal Model: Male Wistar or Sprague-Dawley rats weighing between 150-200g are typically used.

  • Acclimatization: Animals should be acclimatized to the laboratory conditions for at least one week prior to the experiment.

  • Grouping and Dosing: Animals are randomly assigned to different groups: a control group (vehicle), a positive control group (a known anti-inflammatory drug like diclofenac or indomethacin), and one or more test groups receiving different doses of the phenylacetic acid derivative being investigated. The test compounds are typically administered orally or intraperitoneally 30-60 minutes before the carrageenan injection.

  • Induction of Edema: A 1% w/v solution of carrageenan in sterile saline is prepared. A volume of 0.1 mL of this solution is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The volume of the injected paw is measured at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours post-injection). A plethysmometer is the standard instrument for this measurement.

  • Data Analysis: The degree of edema is calculated as the increase in paw volume at each time point compared to the baseline volume. The percentage inhibition of edema for each treated group is then calculated relative to the control group using the following formula:

    % Inhibition = [(Vc - Vt) / Vc] x 100

    Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

  • Statistical Analysis: The results are typically analyzed using statistical methods such as one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's test) to determine the statistical significance of the observed anti-inflammatory effects.

Causality Behind Experimental Choices:

  • Choice of Carrageenan: Carrageenan is used because it induces a well-characterized, biphasic inflammatory response. The early phase (first 1-2 hours) is mediated by histamine and serotonin, while the later phase (3-4 hours) is primarily mediated by prostaglandins, making it particularly sensitive to the effects of NSAIDs.

  • Time Course of Measurement: Measuring paw volume over several hours allows for the characterization of the time-dependent effects of the test compound and provides insight into its duration of action.

  • Use of a Positive Control: The inclusion of a known anti-inflammatory drug is essential for validating the experimental model and providing a benchmark against which to compare the potency of the new compound.

VI. The Evolution of Analytical Techniques in the Study of Phenylacetic Acid Derivatives

The historical development of phenylacetic acid derivatives in pharmacology is mirrored by the evolution of the analytical techniques used to identify, purify, and quantify them.

From Crystallization to Chromatography: The Purification Revolution

In the early days of drug discovery, purification relied heavily on classical techniques such as crystallization and distillation. While effective for some compounds, these methods were often laborious and not universally applicable. The advent of chromatography, particularly High-Performance Liquid Chromatography (HPLC) in the latter half of the 20th century, revolutionized the purification of pharmaceutical compounds. HPLC provided a rapid and highly efficient means of separating complex mixtures, enabling the isolation of pure phenylacetic acid derivatives for pharmacological testing and structural elucidation.

The Dawn of Spectroscopic Elucidation

The determination of the chemical structure of novel compounds has been a central challenge in drug discovery. The development of spectroscopic techniques provided chemists with powerful tools to "see" the molecular architecture of the compounds they were creating.

  • Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: These early spectroscopic methods provided valuable information about the functional groups present in a molecule and were instrumental in the initial characterization of synthetic compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The development of NMR spectroscopy was a watershed moment in chemical analysis. For the first time, chemists could obtain detailed information about the connectivity of atoms in a molecule, allowing for the unambiguous determination of its structure. The evolution of NMR, from continuous wave to Fourier transform and the development of two-dimensional techniques, has provided increasingly sophisticated tools for the structural analysis of even complex phenylacetic acid derivatives.

  • Mass Spectrometry (MS): Mass spectrometry provided a highly sensitive method for determining the molecular weight of a compound and, through fragmentation analysis, further information about its structure. The coupling of HPLC with MS (LC-MS) has become an indispensable tool in modern drug metabolism and pharmacokinetic studies of phenylacetic acid derivatives.

cluster_0 Early 20th Century cluster_1 Mid-20th Century cluster_2 Late 20th Century - Present Crystallization Crystallization & Distillation IR_UV IR & UV-Vis Spectroscopy Crystallization->IR_UV Wet_Chemistry Wet Chemistry (Titration, etc.) Wet_Chemistry->IR_UV Early_NMR Early NMR (CW) IR_UV->Early_NMR HPLC HPLC Early_NMR->HPLC GC Gas Chromatography (GC) GC->HPLC FT_NMR FT-NMR (1D, 2D) HPLC->FT_NMR MS Mass Spectrometry (MS) FT_NMR->MS LC_MS LC-MS MS->LC_MS

Evolution of Analytical Techniques in Drug Discovery.

VII. Conclusion and Future Perspectives

The history of phenylacetic acid derivatives in pharmacology is a testament to the power of chemical synthesis and the importance of a deep understanding of biological mechanisms. From its origins as a plant growth regulator to its current status as a cornerstone of pain and inflammation management, the PAA scaffold has demonstrated remarkable therapeutic versatility. The journey from the broad-spectrum COX inhibitors of the past to the more targeted therapies of today reflects the broader trends in drug discovery towards precision medicine.

As our understanding of the complex signaling pathways involved in both health and disease continues to grow, it is likely that the phenylacetic acid scaffold will continue to provide a valuable starting point for the development of new and improved therapeutic agents. The ongoing exploration of PAA derivatives in areas such as metabolic and central nervous system disorders suggests that the full therapeutic potential of this remarkable class of compounds has yet to be realized. The historical lessons learned from the development of these drugs, from the importance of understanding mechanism of action to the critical role of evolving analytical technologies, will undoubtedly continue to guide the next generation of drug discovery and development.

VIII. References

  • Cook, S. D. (2019). An Historical Review of Phenylacetic Acid. Plant and Cell Physiology, 60(2), 243–254.

  • Santini, C., Berger, G. D., Han, W., Mosley, R., MacNaul, K., Berger, J., Doebber, T., Wu, M., Moller, D. E., Tolman, R. L., & Sahoo, S. P. (2003). Phenylacetic acid derivatives as hPPAR agonists. Bioorganic & Medicinal Chemistry Letters, 13(7), 1277–1280.

  • Perez, V. C., Zhao, H., Lin, M., & Kim, J. (2023). Occurrence, Function, and Biosynthesis of the Natural Auxin Phenylacetic Acid (PAA) in Plants. Plants, 12(2), 266.

  • Evans, K. A., Shearer, B. G., Wisnoski, D. D., Shi, D., Sparks, S. M., Sternbach, D. D., Winegar, D. A., Billin, A. N., Britt, C., Way, J. M., Epperly, A. H., Leesnitzer, L. M., Merrihew, R. V., Xu, R. X., Lambert, M. H., & Jin, J. (20

Methodological & Application

Application Notes and Protocols for Efficacy Testing of 3-(4-Fluoro-3-methylphenyl)phenylacetic Acid in Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Rationale for Efficacy Testing of 3-(4-Fluoro-3-methylphenyl)phenylacetic Acid as a Putative Anti-Inflammatory and Analgesic Agent

This compound is a novel chemical entity with a structural resemblance to known non-steroidal anti-inflammatory drugs (NSAIDs). The presence of the phenylacetic acid moiety is a common feature in several established NSAIDs, suggesting a potential mechanism of action involving the inhibition of cyclooxygenase (COX) enzymes.[1][2][3] The addition of fluoro and methyl groups on the phenyl ring may modulate the compound's potency, selectivity, and pharmacokinetic profile. Given its chemical structure, it is hypothesized that this compound will exhibit anti-inflammatory and analgesic properties by inhibiting the production of prostaglandins, key mediators of pain and inflammation.[4][5]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to evaluate the efficacy of this compound using well-established and validated preclinical animal models. The protocols detailed herein are designed to assess both the anti-inflammatory and analgesic potential of the test compound, providing a robust dataset for go/no-go decisions in the early stages of drug development.

Proposed Mechanism of Action: Cyclooxygenase (COX) Inhibition

The primary mechanism of action for most NSAIDs is the inhibition of the cyclooxygenase (COX) enzyme.[2][6] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are lipid compounds that play a crucial role in the inflammatory cascade.[7][8] There are two main isoforms of COX: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions such as protecting the gastric mucosa and maintaining renal blood flow.[3][9] In contrast, COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is the primary mediator of the production of pro-inflammatory prostaglandins.[3][9] The therapeutic anti-inflammatory and analgesic effects of NSAIDs are primarily attributed to the inhibition of COX-2, while the common adverse effects, such as gastrointestinal irritation, are often linked to the inhibition of COX-1.[2][3]

The proposed mechanism of action for this compound is the inhibition of COX enzymes, thereby reducing the synthesis of prostaglandins and attenuating the inflammatory response and pain signaling.

Diagram of the Prostaglandin Synthesis Pathway and Site of Action for COX Inhibitors

Prostaglandin_Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A₂ Membrane->PLA2 Cellular Stimuli ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid COX COX-1 & COX-2 ArachidonicAcid->COX PGH2 Prostaglandin H₂ (PGH₂) COX->PGH2 Prostaglandins Prostaglandins (PGE₂, PGI₂, etc.) PGH2->Prostaglandins Prostaglandin Synthases Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation NSAID This compound (Putative COX Inhibitor) NSAID->COX

Caption: Prostaglandin synthesis pathway and the inhibitory action of NSAIDs.

Ethical Considerations in Animal Research

All animal experiments must be conducted in strict accordance with ethical guidelines to ensure the welfare of the animals.[10][11] Protocols should be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee.[12] Key principles include the 'Three Rs': Replacement (using non-animal methods where possible), Reduction (using the minimum number of animals necessary to obtain statistically significant data), and Refinement (minimizing animal pain and distress).[13] All personnel involved in the studies must be adequately trained in the handling, dosing, and monitoring of the animals.

Animal Model Selection for Efficacy Testing

The selection of appropriate animal models is critical for obtaining meaningful and translatable data.[14][15] For assessing the anti-inflammatory and analgesic efficacy of a putative COX inhibitor, the following well-validated models are recommended:

  • Carrageenan-Induced Paw Edema in Rats: A classic and highly reproducible model of acute inflammation.[16][17]

  • Formalin Test in Mice: A model that distinguishes between nociceptive and inflammatory pain.[18][19][20]

  • Acetic Acid-Induced Writhing Test in Mice: A sensitive model for evaluating peripherally acting analgesics.[21][22]

These models have been extensively used to characterize the efficacy of numerous clinically approved NSAIDs.[23][24]

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This model assesses the anti-inflammatory activity of a compound by measuring its ability to reduce edema induced by carrageenan, a phlogistic agent.[16][17]

Materials:

  • Male Wistar or Sprague-Dawley rats (180-220 g)

  • This compound (test compound)

  • Carrageenan (1% w/v in sterile 0.9% saline)

  • Positive control: Indomethacin or Diclofenac (e.g., 10 mg/kg)

  • Vehicle (e.g., 0.5% carboxymethylcellulose in water)

  • Plethysmometer or digital calipers

  • Oral gavage needles

  • 27-gauge needles and syringes

Experimental Workflow:

Caption: Workflow for the carrageenan-induced paw edema model.

Step-by-Step Protocol:

  • Animal Acclimatization: House the rats in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with free access to food and water for at least one week before the experiment.

  • Fasting: Fast the animals overnight (with access to water) before the experiment to ensure proper drug absorption.

  • Grouping: Randomly divide the rats into groups (n=6-8 per group):

    • Group 1: Vehicle control

    • Group 2: Positive control (e.g., Indomethacin 10 mg/kg)

    • Groups 3-5: Test compound at three different dose levels (e.g., 10, 30, 100 mg/kg)

  • Dosing: Administer the vehicle, positive control, or test compound orally (p.o.) via gavage.

  • Baseline Paw Volume: One hour after dosing, measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the baseline reading (V₀).

  • Induction of Edema: Immediately after the baseline measurement, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[25]

  • Data Analysis:

    • Calculate the paw edema (in mL) for each animal at each time point: Edema = Vₜ - V₀.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group at each time point: % Inhibition = [ (Mean Edema of Control - Mean Edema of Treated) / Mean Edema of Control ] x 100

Data Presentation:

Treatment GroupDose (mg/kg)Mean Paw Edema (mL) ± SEM% Inhibition
Vehicle -Value-
Positive Control e.g., 10ValueValue
Test Compound Dose 1ValueValue
Test Compound Dose 2ValueValue
Test Compound Dose 3ValueValue

Table to be populated for each time point (e.g., 3 hours post-carrageenan).

Formalin Test in Mice

This model is used to assess analgesic activity against both acute (neurogenic) and persistent (inflammatory) pain.[18][19][20] The test involves injecting a dilute formalin solution into the paw, which elicits a biphasic pain response.[26][27] Phase 1 (0-5 minutes) is characterized by direct activation of nociceptors, while Phase 2 (15-30 minutes) is associated with an inflammatory response and central sensitization.[20]

Materials:

  • Male Swiss albino or C57BL/6 mice (20-25 g)

  • This compound (test compound)

  • Formalin (2.5% in sterile 0.9% saline)

  • Positive control: Morphine (e.g., 5 mg/kg, for both phases) or a standard NSAID (e.g., Indomethacin 10 mg/kg, primarily for Phase 2)

  • Vehicle (e.g., 0.9% saline)

  • Observation chambers (transparent Plexiglas cylinders)

  • Timer

  • Subcutaneous or intraperitoneal injection supplies

Experimental Workflow:

Caption: Workflow for the formalin test in mice.

Step-by-Step Protocol:

  • Animal Acclimatization: House the mice as described for the rat model.

  • Grouping: Randomly divide the mice into groups (n=8-10 per group).

  • Dosing: Administer the vehicle, positive control, or test compound via the desired route (e.g., intraperitoneally, i.p., 30 minutes before formalin; or orally, p.o., 60 minutes before).

  • Acclimatization to Chamber: Place each mouse individually into a transparent observation chamber for at least 15 minutes to allow for acclimatization.

  • Induction of Nociception: Briefly remove the mouse from the chamber and inject 20 µL of 2.5% formalin solution into the plantar surface of the right hind paw.[20]

  • Observation: Immediately return the mouse to the chamber and start a timer. Record the total time the animal spends licking or biting the injected paw during two distinct periods:

    • Phase 1 (Early Phase): 0 to 5 minutes post-formalin injection.

    • Phase 2 (Late Phase): 15 to 30 minutes post-formalin injection.[18]

  • Data Analysis:

    • Calculate the mean licking/biting time for each group in both phases.

    • Calculate the percentage inhibition of nociceptive behavior for each treated group compared to the vehicle control group for each phase.

Data Presentation:

Treatment GroupDose (mg/kg)Mean Licking Time (s) ± SEM (Phase 1)% Inhibition (Phase 1)Mean Licking Time (s) ± SEM (Phase 2)% Inhibition (Phase 2)
Vehicle -Value-Value-
Positive Control ValueValueValueValueValue
Test Compound Dose 1ValueValueValueValue
Test Compound Dose 2ValueValueValueValue
Test Compound Dose 3ValueValueValueValue
Acetic Acid-Induced Writhing Test in Mice

This model evaluates peripheral analgesic activity by inducing visceral pain with an intraperitoneal injection of acetic acid.[21][22] The resulting irritation causes a characteristic stretching behavior known as "writhing."[28][29]

Materials:

  • Male Swiss albino mice (20-25 g)

  • This compound (test compound)

  • Acetic acid (0.6% v/v in distilled water)

  • Positive control: Aspirin or Diclofenac (e.g., 100 mg/kg)

  • Vehicle (e.g., 0.9% saline)

  • Observation chambers

  • Timer

  • Intraperitoneal and oral administration supplies

Experimental Workflow:

Caption: Workflow for the acetic acid-induced writhing test.

Step-by-Step Protocol:

  • Animal Acclimatization and Fasting: As previously described.

  • Grouping: Randomly divide the mice into groups (n=6-8 per group).

  • Dosing: Administer the vehicle, positive control, or test compound orally 60 minutes before the acetic acid injection.

  • Induction of Writhing: Inject 0.6% acetic acid solution intraperitoneally (10 mL/kg body weight).

  • Observation: Five minutes after the acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes (abdominal constrictions and stretching of the hind limbs) for a period of 10 minutes.[21]

  • Data Analysis:

    • Calculate the mean number of writhes for each group.

    • Calculate the percentage inhibition of writhing for each treated group compared to the vehicle control group: % Inhibition = [ (Mean Writhes of Control - Mean Writhes of Treated) / Mean Writhes of Control ] x 100

Data Presentation:

Treatment GroupDose (mg/kg)Mean Number of Writhes ± SEM% Inhibition
Vehicle -Value-
Positive Control e.g., 100ValueValue
Test Compound Dose 1ValueValue
Test Compound Dose 2ValueValue
Test Compound Dose 3ValueValue

Interpretation of Results and Further Steps

Significant, dose-dependent inhibition of paw edema in the carrageenan model would indicate potent anti-inflammatory activity. In the formalin test, a reduction in the late phase (Phase 2) response is characteristic of NSAIDs and would support an anti-inflammatory mechanism.[18] A significant reduction in the number of writhes in the acetic acid test would confirm peripheral analgesic effects.[21]

Positive results from these initial efficacy studies would warrant further investigation, including:

  • Dose-response studies to determine the ED₅₀ (median effective dose).

  • Mechanism of action studies , such as in vitro COX-1/COX-2 inhibition assays, to confirm the target and determine selectivity.[30][31]

  • Pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

  • Safety and toxicology studies to assess the potential for adverse effects, particularly gastrointestinal and cardiovascular risks.

Conclusion

The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this compound's anti-inflammatory and analgesic efficacy. By employing these validated animal models and adhering to strict ethical guidelines, researchers can generate the critical data necessary to advance promising new therapeutic candidates through the drug development pipeline.

References

  • PubMed. (n.d.). The mechanisms of action of NSAIDs in analgesia. Retrieved January 15, 2026, from [Link]

  • Ghoshal, S. (2023). Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). StatPearls. Retrieved January 15, 2026, from [Link]

  • Patil, S. (n.d.). COX Inhibitors. StatPearls. Retrieved January 15, 2026, from [Link]

  • American Psychological Association. (n.d.). Guidelines for Ethical Conduct in the Care and Use of Nonhuman Animals in Research. Retrieved January 15, 2026, from [Link]

  • Sindhu, R. K., Sood, N., Puri, V., & Arora, S. (2017). VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Retrieved January 15, 2026, from [Link]

  • PubMed. (n.d.). An elucidation of the arachidonic acid cascade. Discovery of prostaglandins, thromboxane and leukotrienes. Retrieved January 15, 2026, from [Link]

  • British Society of Animal Science. (n.d.). Ethical guidelines for research in animal science. Retrieved January 15, 2026, from [Link]

  • ResearchGate. (n.d.). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. Retrieved January 15, 2026, from [Link]

  • PubMed. (n.d.). The formalin test in mice: dissociation between inflammatory and non-inflammatory pain. Retrieved January 15, 2026, from [Link]

  • The National Committee for Research Ethics in Science and Technology (NENT). (2018). Ethical guidelines for the use of animals in research. Retrieved January 15, 2026, from [Link]

  • PubMed. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Retrieved January 15, 2026, from [Link]

  • ResearchGate. (n.d.). Detailed arachidonic acid pathway: synthesis of prostaglandins. COX:.... Retrieved January 15, 2026, from [Link]

  • Science Publishing Group. (n.d.). A Detailed Review on Nociceptive Models for the Screening of Analgesic Activity in Experimental Animals. Retrieved January 15, 2026, from [Link]

  • Semantic Scholar. (n.d.). VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. Retrieved January 15, 2026, from [Link]

  • SlideShare. (n.d.). preclinical screening models for Analgesic drugs. Retrieved January 15, 2026, from [Link]

  • PubMed. (n.d.). Physiological and pharmacological regulation of prostaglandin and leukotriene production by macrophages. Retrieved January 15, 2026, from [Link]

  • Better Health Channel. (n.d.). Medications - non-steroidal anti-inflammatory drugs. Retrieved January 15, 2026, from [Link]

  • Wikipedia. (n.d.). Nonsteroidal anti-inflammatory drug. Retrieved January 15, 2026, from [Link]

  • Walsh Medical Media. (n.d.). Mechanism of Action of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). Retrieved January 15, 2026, from [Link]

  • University of Arizona. (n.d.). Synthesis and metabolism of prostaglandins, prostacyclin, and thromboxanes: The arachidonic acid cascade. Retrieved January 15, 2026, from [Link]

  • Patil, K. R., et al. (2019). Animal models of inflammation for screening of anti-inflammatory drugs: Implications for the discovery and development of phytopharmaceuticals. Retrieved January 15, 2026, from [Link]

  • ResearchGate. (n.d.). Prostaglandin biosynthesis pathways. Arachidonic acid liberated from.... Retrieved January 15, 2026, from [Link]

  • Forskningsetikk. (2019). Ethical Guidelines for the Use of Animals in Research. Retrieved January 15, 2026, from [Link]

  • PNAS. (2010). Molecular basis of cyclooxygenase enzymes (COXs) selective inhibition. Retrieved January 15, 2026, from [Link]

  • Bio-protocol. (2014). Pain Assessment Using the Rat and Mouse Formalin Tests. Retrieved January 15, 2026, from [Link]

  • Frontiers. (2022). Editorial: Preclinical Animal Models and Measures of Pain: Improving Predictive Validity for Analgesic Drug Development. Retrieved January 15, 2026, from [Link]

  • PubMed. (n.d.). Mechanism of action of anti-inflammatory drugs. Retrieved January 15, 2026, from [Link]

  • Marietta College. (n.d.). Guidelines for Ethical Conduct in the Care and Use of Nonhuman Animals in Research. Retrieved January 15, 2026, from [Link]

  • Romero Molina, M. A. (n.d.). Animal models to evaluate analgesic effects using isobolographic analysis. Retrieved January 15, 2026, from [Link]

  • Melior Discovery. (n.d.). Formalin-Induced Pain Model. Retrieved January 15, 2026, from [Link]

  • Charles River Laboratories. (n.d.). Formalin-Induced Nociceptive Pain Model. Retrieved January 15, 2026, from [Link]

  • National Institutes of Health. (2022). Editorial: Preclinical Animal Models and Measures of Pain: Improving Predictive Validity for Analgesic Drug Development. Retrieved January 15, 2026, from [Link]

  • National Institutes of Health. (n.d.). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Retrieved January 15, 2026, from [Link]

  • Semantic Scholar. (n.d.). Inhibitors of cyclooxygenases: mechanisms, selectivity and uses. Retrieved January 15, 2026, from [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved January 15, 2026, from [Link]

  • National Institutes of Health. (n.d.). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Retrieved January 15, 2026, from [Link]

  • National Institutes of Health. (n.d.). Formalin Murine Model of Pain. Retrieved January 15, 2026, from [Link]

  • Pharmacology Discovery Services. (n.d.). Visceral Pain, Acetic Acid-Induced Writhing. Retrieved January 15, 2026, from [Link]

  • RJPT SimLab. (n.d.). Acetic Acid Induced Writhing Method: A Key Tool in Pharmacology Software for Analgesic Screening. Retrieved January 15, 2026, from [Link]

  • Bio-protocol. (n.d.). Carrageenan paw edema. Retrieved January 15, 2026, from [Link]

  • National Institutes of Health. (n.d.). Acetic acid induced painful endogenous infliction in writhing test on mice. Retrieved January 15, 2026, from [Link]

  • PubMed. (n.d.). In vivo models to study cyclooxygenase products in health and disease: Introduction to Part III. Retrieved January 15, 2026, from [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved January 15, 2026, from [Link]

  • ResearchGate. (n.d.). Acetic acid induced painful endogenous infliction in writhing test on mice. Retrieved January 15, 2026, from [Link]

  • Acronyms and Slang. (n.d.). Acetic acid induced writhing test: Significance and symbolism. Retrieved January 15, 2026, from [Link]

  • Springer Nature Experiments. (n.d.). In Vivo Assays for COX-2. Retrieved January 15, 2026, from [Link]

  • MDPI. (n.d.). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. Retrieved January 15, 2026, from [Link]

  • National Institutes of Health. (n.d.). Identification of Potential COX-2 Inhibitors for the Treatment of Inflammatory Diseases Using Molecular Modeling Approaches. Retrieved January 15, 2026, from [Link]

  • Wikipedia. (n.d.). Cyclooxygenase-2 inhibitor. Retrieved January 15, 2026, from [Link]

Sources

Formulation of 3-(4-Fluoro-3-methylphenyl)phenylacetic acid for In Vivo Studies: A Strategic Approach for Novel Chemical Entities

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Preclinical Researchers

Abstract

The transition of a novel chemical entity (NCE) from discovery to in vivo evaluation is a critical juncture in drug development. Success hinges on designing a formulation that ensures adequate systemic exposure for pharmacological and toxicological assessment. This guide addresses the formulation of 3-(4-Fluoro-3-methylphenyl)phenylacetic acid, a representative weakly acidic and likely poorly soluble compound. As specific physicochemical data for this NCE is not publicly available, this document presents a systematic, field-proven workflow for characterizing the molecule and developing stable, effective formulations for common preclinical routes of administration. We provide detailed protocols, decision-making frameworks, and the scientific rationale behind key formulation choices, empowering researchers to navigate the complexities of preclinical formulation development.

The Preclinical Formulation Challenge: Maximizing Exposure

The primary objective of a preclinical formulation is to maximize drug exposure in safety and efficacy studies, often by administering high doses to the limits of solubility and volume.[1][2] An inadequate formulation can lead to low bioavailability, underestimating both the efficacy and toxicity of a promising compound.[3] For NCEs like this compound, which possesses structural motifs suggesting poor aqueous solubility (an aromatic core, a carboxylic acid group), a thorough pre-formulation assessment is not just recommended—it is essential.[4][5]

This guide is structured to walk researchers through a logical progression:

  • Part I: Physicochemical Characterization: Understanding the molecule's intrinsic properties.

  • Part II: Strategic Formulation Development: Selecting the right vehicle based on the administration route and pre-formulation data.

  • Part III: Standard Operating Protocols: Step-by-step preparation of common formulation types.

  • Part IV: Quality Control & Validation: Ensuring the formulation is fit-for-purpose.

Part I: Foundational Work - Physicochemical Characterization of the NCE

Before any formulation work begins, a baseline understanding of the NCE's properties must be established.[4] This data dictates the entire formulation strategy. Given the limited availability of API at this stage, experiments should be designed for maximum information from minimal material.

Aqueous Solubility Profile

Solubility is the most critical parameter. It should be determined across a physiologically relevant pH range to understand how the compound will behave in the gastrointestinal tract and bloodstream.[4]

Experimental Protocol: pH-Dependent Solubility

  • Prepare a series of buffers (e.g., 0.1N HCl for pH 1.2; acetate for pH 4.5; phosphate for pH 6.8 and 7.4).[4]

  • Add an excess amount of this compound to a small volume (e.g., 1 mL) of each buffer in separate vials.

  • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.

  • Filter the samples through a 0.22 µm filter to remove undissolved solid.

  • Quantify the concentration of the dissolved drug in the filtrate using a suitable analytical method, typically HPLC-UV.

Key Physicochemical Descriptors: pKa and LogP
  • pKa (Ionization Constant): As a phenylacetic acid derivative, the molecule is acidic. Its pKa will determine the pH at which it transitions from its non-ionized (less soluble) to its ionized (more soluble) form. This is crucial for selecting pH-modifying excipients.[6]

  • LogP (Octanol-Water Partition Coefficient): This value indicates the lipophilicity of the compound. A high LogP suggests good membrane permeability but poor aqueous solubility, classifying it as a likely Biopharmaceutics Classification System (BCS) Class II or IV agent.[7]

These values can be predicted using software (e.g., ACD/Labs, ChemDraw) and confirmed experimentally if sufficient material is available.

Solid-State Properties

The physical form of the API can significantly impact its dissolution rate.[8]

  • Microscopy: Visual examination for particle size and morphology.

  • Differential Scanning Calorimetry (DSC): To determine the melting point and assess crystallinity.

  • Powder X-Ray Diffraction (PXRD): To identify the polymorphic form, if multiple exist.[8]

Table 1: Hypothetical Pre-Formulation Data Summary for this compound

ParameterMethodHypothetical ResultImplication for Formulation
Aqueous Solubility
pH 1.2Shake-Flask< 0.01 mg/mLVery low solubility in stomach conditions.
pH 6.8Shake-Flask0.15 mg/mLIncreased solubility at intestinal pH.
pH 7.4Shake-Flask0.50 mg/mLFurther increase in solubility at blood pH.
pKa Potentiometric Titration~4.5Weakly acidic; solubility will increase above pH 4.5.
LogP HPLC Method3.8Lipophilic; likely permeability-limited absorption.
Melting Point DSC165°CHigh melting point suggests strong crystal lattice energy.
Classification BCSLikely Class IIPoorly soluble, highly permeable.[5]

Part II: Strategic Formulation Development

The pre-formulation data guides the selection of an appropriate vehicle system. The goal is to create a physically and chemically stable system that is well-tolerated in the target animal species.[9]

Workflow for Formulation Selection

G cluster_0 Pre-Formulation Assessment cluster_1 Route of Administration cluster_2 Oral Formulation Pathways cluster_3 IV Formulation Pathways PFS Physicochemical Data (Solubility, pKa, LogP) Route Select Route (Oral or IV) PFS->Route Oral Oral Dosing Route->Oral Oral IV Intravenous Dosing Route->IV IV Dose Required Dose < 10 mg/kg? Oral->Dose SolubilityCheck Soluble in Oral Vehicles? Dose->SolubilityCheck No Solution Develop Solution (Co-solvent, pH adjustment) Dose->Solution Yes Suspension Develop Aqueous Suspension SolubilityCheck->Suspension No SolubilityCheck->Solution Yes Lipid Consider Lipid-Based System (High LogP) Suspension->Lipid Alternative IVSolubility Soluble in IV-Tolerated Vehicles? IV->IVSolubility CoSolventIV Develop Co-solvent System (e.g., PEG, DMA, PG) IVSolubility->CoSolventIV Yes SurfactantIV Develop Surfactant/Micellar System (e.g., Polysorbate 80) IVSolubility->SurfactantIV No Complex Consider Cyclodextrin Complex SurfactantIV->Complex Alternative G cluster_qc Quality Control Testing Prep Formulation Prepared Appearance Visual Appearance (Color, Clarity, Particulates) Prep->Appearance pH pH Measurement Appearance->pH Concentration Concentration Verification (HPLC) pH->Concentration Stability Short-Term Stability (Physical & Chemical) Concentration->Stability Release Release for In Vivo Study Stability->Release All Specs Met Reject Reformulate Stability->Reject Specs Not Met

Caption: Quality control workflow for preclinical formulations.

Table 2: Key Quality Control Tests for Preclinical Formulations

TestMethodAcceptance Criteria (Example)Rationale
Appearance Visual InspectionSolution: Clear, free of particulates. Suspension: Uniform, easily re-suspendable.Ensures safety (no precipitates for IV) and uniform dosing.
pH pH MeterWithin ±0.5 units of target.Confirms consistency and can impact solubility and stability.
Drug Concentration HPLC-UV [10]90-110% of target concentration.Ensures accurate dose administration.
Physical Stability Visual InspectionNo precipitation, crystallization, or phase separation under storage conditions.Guarantees the formulation remains viable for the duration of the study.
Chemical Stability HPLC-UV>95% of initial concentration; no significant degradation peaks.Confirms the API is not degrading in the vehicle.

Conclusion

Formulating a novel, poorly soluble compound like this compound for in vivo studies is a multi-step process that demands a systematic, data-driven approach. By first investing in a thorough pre-formulation characterization, researchers can logically select and design a formulation with a high probability of success. The protocols and workflows presented here provide a robust framework for developing safe, stable, and effective formulations that enable accurate assessment of an NCE's pharmacological potential. Careful preparation, rigorous quality control, and adherence to aseptic techniques are paramount to ensuring data integrity and animal welfare.

References

  • Gould, S., et al. (2016). A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat. Journal of Pharmacological and Toxicological Methods. Available at: [Link]

  • Slideshare. (n.d.). Analytical Methods for Characterization of Solid Forms. Available at: [Link]

  • Pouton, C.W. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences. Available at: [Link]

  • Neervannan, S. (2006). Preclinical formulations for discovery and toxicology: physicochemical challenges. Expert Opinion on Drug Metabolism & Toxicology. Available at: [Link]

  • Stegemann, S., et al. (2007). Intravenous administration of poorly soluble new drug entities in early drug discovery: the potential impact of formulation on pharmacokinetic parameters. European Journal of Pharmaceutical Sciences. Available at: [Link]

  • Montenegro, L., et al. (2024). Meta-Analysis and Analytical Methods in Cosmetics Formulation: A Review. MDPI. Available at: [Link]

  • Fortner, C.L., et al. (1975). Fat Emulsion Vehicle for Intravenous Administration of an Aqueous Insoluble Drug. American Journal of Hospital Pharmacy. Available at: [Link]

  • ResearchGate. (n.d.). Optimizing the Formulation of Poorly Water-Soluble Drugs. Available at: [Link]

  • Altasciences. (n.d.). Considerations to Achieve Optimal Preclinical Formulation and Drug Product Manufacture. Available at: [Link]

  • Quay Pharma. (2020). Designing formulations for preclinical and early stage clinical studies. Available at: [Link]

  • ResearchGate. (2025). Formulation strategies for poorly soluble drugs. Available at: [Link]

  • Frank, K.J., et al. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics. Available at: [Link]

  • Pouton, C.W. (2006). Formulation of poorly water-soluble drugs for oral administration. Available at: [Link]

  • ResearchGate. (2014). What are the vehicles used to dissolve drugs for in vivo treatment?. Available at: [Link]

  • CD Formulation. (n.d.). pH Modifier Excipients. Available at: [Link]

  • SGS. (n.d.). Preclinical Formulation Development. Available at: [Link]

  • ResearchGate. (2025). Application of Different Analytical Methods for Characterization of Pharmaceutical Materials. Available at: [Link]

  • Turner, P.V., et al. (2011). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. Journal of the American Association for Laboratory Animal Science. Available at: [Link]

  • Coriolis Pharma. (n.d.). Basic Formulation Characterization. Available at: [Link]

  • University of Washington. (n.d.). Preparation, Storage and Labeling of Drug and Chemical Formulations. Available at: [Link]

  • Al-Ghaban, F., & Al-Ani, A. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. Pharmaceutics. Available at: [Link]

  • Pharmaffiliates. (n.d.). 4-Fluoro-3-methylphenylacetic acid. Available at: [Link]

  • University of California, Irvine. (n.d.). Use of Drugs and Medical Materials in Animals. Available at: [Link]

  • University of Rochester. (2022). Proper Preparation, Dilution, Usage and Storage of Drugs, Medical Materials and Controlled Substances. Available at: [Link]

Sources

Determining the IC50 of 3-(4-Fluoro-3-methylphenyl)phenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide and Protocol for the Accurate Determination of IC50 Values for 3-(4-Fluoro-3-methylphenyl)phenylacetic acid

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on determining the half-maximal inhibitory concentration (IC50) of the novel compound, this compound. As a member of the phenylacetic acid derivative class, this compound holds potential for diverse biological activities, making the precise quantification of its potency essential. This guide moves beyond a simple procedural list, delving into the causal logic behind experimental design, the establishment of self-validating protocols, and rigorous data analysis. We present two distinct, state-of-the-art methodologies—a biochemical Homogeneous Time-Resolved Fluorescence (HTRF) kinase assay and a cell-based luciferase reporter assay—to provide a robust framework applicable to various potential mechanisms of action. This document is structured to ensure scientific integrity and empower researchers to generate reliable, publication-quality IC50 data.

Scientific Background and Strategic Imperatives

The Phenylacetic Acid Scaffold in Drug Discovery

Phenylacetic acid and its derivatives are a class of compounds with established biological significance. They are known to engage with a variety of cellular targets. For instance, certain derivatives have been developed as agonists for peroxisome proliferator-activated receptors (hPPARs), which are key regulators of metabolism and inflammation.[1] Other documented activities include the induction of cell differentiation and apoptosis in tumor cells, as well as antimicrobial properties.[2][3] Given this chemical precedent, this compound could plausibly interact with enzymatic targets (e.g., kinases) or modulate transcription factor activity. Therefore, determining its potency through IC50 measurement is a critical first step in characterizing its pharmacological profile.

The IC50 Value: A Cornerstone of Potency Assessment

The IC50 (half-maximal inhibitory concentration) represents the concentration of an inhibitor required to reduce the rate of a specific biological or biochemical process by 50%.[4] It is a fundamental parameter in drug discovery for quantifying the potency of an antagonist or inhibitor. A lower IC50 value denotes a more potent compound. Accurate IC50 determination is crucial for:

  • Lead Candidate Selection: Comparing the potency of different compounds to identify the most promising candidates.

  • Structure-Activity Relationship (SAR) Studies: Understanding how chemical modifications affect biological activity.

  • Mechanism of Action Studies: Providing quantitative data to support further mechanistic investigations.

The generation of a reliable IC50 value is dependent on a well-designed dose-response experiment, where the activity of the target is measured across a range of inhibitor concentrations. The resulting data is then fitted to a nonlinear regression model to derive the IC50.[5][6]

Assay Selection: Biochemical vs. Cell-Based Approaches

The choice of assay is dictated by the scientific question at hand.[7]

  • Biochemical Assays: These in vitro assays utilize purified components (e.g., an enzyme and its substrate) in a controlled, cell-free environment. They are ideal for determining if a compound directly interacts with and inhibits a specific molecular target. Their simplicity and control make them a mainstay of primary screening.[7]

  • Cell-Based Assays: These assays measure a compound's effect within a living cell. They provide more physiologically relevant data by accounting for factors like cell permeability, intracellular metabolism, and engagement with targets in their native environment.[8][9]

This guide provides protocols for both types of assays to offer a comprehensive toolkit for characterizing this compound.

Overall Experimental Workflow

A successful IC50 determination follows a structured workflow. The process begins with careful preparation of the test compound and reagents, proceeds through the execution of the assay, and culminates in rigorous data analysis and interpretation.

G cluster_prep Phase 1: Preparation cluster_exec Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis Compound_Prep Compound Handling (Stock Solution in DMSO) Serial_Dilution Serial Dilution Series (Logarithmic Concentrations) Compound_Prep->Serial_Dilution Plate_Setup Assay Plate Setup (Compound, Controls, Enzyme/Cells) Serial_Dilution->Plate_Setup Reagent_Prep Assay Reagent Preparation Reagent_Prep->Plate_Setup Incubation Incubation (Pre-incubation & Reaction) Plate_Setup->Incubation Signal_Read Signal Detection (Luminescence/Fluorescence) Incubation->Signal_Read Data_Norm Data Normalization (% Inhibition Calculation) Signal_Read->Data_Norm Curve_Fit Nonlinear Regression (4-Parameter Logistic Fit) Data_Norm->Curve_Fit IC50_Calc IC50 Derivation (From Fitted Curve) Curve_Fit->IC50_Calc HTRF cluster_no_inhibition No Inhibition cluster_inhibition Inhibition Kinase Phospho-Substrate Kinase->Phospho-Substrate Phosphorylation Substrate-Biotin Substrate-Biotin->Phospho-Substrate Phosphorylation ATP ATP ATP->Phospho-Substrate Phosphorylation FRET FRET Signal Eu-Ab Eu-Ab Eu-Ab->FRET Bind Kinase SA-XL665 SA-XL665 SA-XL665->FRET Bind Biotin Inhibitor Inhibitor Kinase_I Inhibitor->Kinase_I No_Reaction No Reaction (No FRET) Kinase_I->No_Reaction Substrate-Biotin_I Substrate-Biotin_I->No_Reaction ATP_I ATP ATP_I->No_Reaction

Sources

3-(4-Fluoro-3-methylphenyl)phenylacetic acid for target-based screening

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Target-Based Screening of 3-(4-Fluoro-3-methylphenyl)phenylacetic acid

Abstract

This document provides a comprehensive guide for the application of this compound in target-based screening campaigns. Phenylacetic acid and its derivatives are a versatile class of compounds with a wide spectrum of biological activities, ranging from antimicrobial to anti-cancer properties[1]. While the specific biological targets of this compound are not yet elucidated, its structural similarity to other biologically active phenylacetic acids suggests its potential as a valuable probe or lead compound in drug discovery. This guide is intended for researchers, scientists, and drug development professionals engaged in the identification and characterization of novel molecular interactions. We present detailed protocols for employing this compound in common target-based screening platforms, including fluorescence polarization for protein binding, enzymatic inhibition assays, and AlphaScreen for disruption of protein-protein interactions. The focus is on the causality behind experimental choices and the establishment of self-validating systems to ensure data integrity and trustworthiness.

Introduction to this compound

This compound is a small organic molecule belonging to the phenylacetic acid class of compounds. Phenylacetic acid itself is a natural metabolite of phenylalanine and functions as a plant auxin[1][2]. Derivatives of phenylacetic acid have been shown to possess a range of biological activities, making this scaffold an interesting starting point for drug discovery and chemical biology investigations[1]. The fluorine and methyl substitutions on one of the phenyl rings of the titular compound are of particular interest, as fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity[3].

Given that the biological target(s) of this compound are currently unknown, a target-based screening approach is a rational strategy for its characterization[4][5]. Target-based screening involves testing a compound against a known or purified biological target, such as a protein or enzyme, to determine if there is a direct interaction[4]. This approach offers the advantage of providing direct information about the molecular mechanism of action of a compound, which is a critical step in the drug discovery process[4][6].

This guide provides detailed protocols for three widely used target-based screening assays, adaptable for use with this compound to identify its potential biological partners.

Physicochemical Properties and Handling

Prior to initiating any screening protocol, it is essential to understand the physicochemical properties of the compound and to handle it appropriately.

PropertyValueSource
Molecular Formula C₁₅H₁₃FO₂Calculated
Molecular Weight 244.26 g/mol Calculated
Appearance White to off-white solidInferred from similar compounds
Solubility Soluble in DMSO, DMF, and other organic solventsGeneral knowledge
Storage 2-8°C, desiccated, protected from light[7]

Stock Solution Preparation:

For screening purposes, a high-concentration stock solution in 100% dimethyl sulfoxide (DMSO) is recommended.

  • Accurately weigh a precise amount of this compound powder.

  • Add the appropriate volume of high-purity, anhydrous DMSO to achieve a final concentration of 10 mM.

  • Ensure complete dissolution by vortexing or gentle warming.

  • Store the stock solution at -20°C in small aliquots to minimize freeze-thaw cycles.

Note: The final concentration of DMSO in the assay should be kept constant across all wells and should typically not exceed 1% (v/v) to avoid solvent-induced artifacts.

Application 1: Protein Binding Assessment via Fluorescence Polarization (FP)

Fluorescence Polarization (FP) is a powerful, homogeneous technique used to study molecular interactions in solution[8][9]. The principle is based on the observation that when a small, fluorescently labeled molecule (the tracer) is excited with polarized light, it tumbles rapidly in solution, leading to depolarization of the emitted light[10][11][12]. If the tracer binds to a larger molecule (e.g., a protein), its tumbling rate is significantly reduced, resulting in a higher degree of polarization of the emitted light[10][11][12].

This technique can be adapted to screen for binders to a target protein in a competitive format. A known fluorescent ligand (tracer) for the target protein is used, and the ability of this compound to displace this tracer is measured by a decrease in fluorescence polarization.

FP Screening Workflow

FP_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_read Data Acquisition & Analysis Compound Prepare serial dilutions of This compound Dispense Dispense compound dilutions into 384-well plate Compound->Dispense Tracer Prepare fluorescent tracer solution AddTracer Add fluorescent tracer to all wells Tracer->AddTracer Protein Prepare target protein solution AddProtein Add target protein to all wells Protein->AddProtein Dispense->AddProtein AddProtein->AddTracer Incubate Incubate at room temperature AddTracer->Incubate ReadFP Read fluorescence polarization on a plate reader Incubate->ReadFP Analyze Analyze data and calculate IC50 values ReadFP->Analyze

Caption: Workflow for a competitive FP-based screening assay.

Detailed Protocol: Competitive FP Assay

This protocol is designed to screen this compound for its ability to inhibit the interaction between a target protein and its known fluorescently labeled ligand.

Materials:

  • 384-well, black, flat-bottom microplates

  • Target protein of interest

  • Fluorescently labeled ligand (tracer) for the target protein

  • Assay buffer (e.g., PBS, 0.01% Triton X-100, pH 7.4)

  • 10 mM stock of this compound in DMSO

  • Multichannel pipettes and a plate reader capable of measuring fluorescence polarization

Procedure:

  • Compound Plating:

    • Prepare a serial dilution of the 10 mM stock of this compound in DMSO.

    • Transfer 1 µL of each dilution into the wells of the 384-well plate.

    • For controls, add 1 µL of DMSO without the compound (for high polarization signal) and 1 µL of a known unlabeled inhibitor (for low polarization signal).

  • Reagent Preparation:

    • Dilute the target protein and the fluorescent tracer to their optimal concentrations in the assay buffer. The optimal concentrations should be determined in a preliminary experiment.

  • Assay Assembly:

    • Add 20 µL of the target protein solution to each well.

    • Add 20 µL of the fluorescent tracer solution to each well.

    • The final volume in each well is 41 µL.

  • Incubation:

    • Seal the plate and incubate at room temperature for 30-60 minutes, protected from light. The incubation time may need to be optimized.

  • Data Acquisition:

    • Measure the fluorescence polarization on a suitable plate reader.

  • Data Analysis:

    • The data is typically plotted as millipolarization (mP) units versus the logarithm of the compound concentration.

    • The IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in the polarization signal, is calculated using a non-linear regression fit (e.g., four-parameter logistic equation).

Hypothetical Data Summary
Compound Concentration (µM)Fluorescence Polarization (mP)% Inhibition
0 (DMSO control)2500
0.12455
120050
1015595
100150100

Application 2: Enzymatic Inhibition Screening

Enzyme assays are fundamental to drug discovery and are used to identify compounds that can modulate the activity of an enzyme[13]. These assays measure the rate of conversion of a substrate to a product, and an inhibitor will decrease this rate[14].

This protocol provides a general framework for screening this compound as a potential inhibitor of a chosen enzyme. The specific substrate and detection method will depend on the enzyme being studied.

Enzyme Inhibition Screening Workflow

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_read Data Acquisition & Analysis Compound Prepare serial dilutions of This compound Dispense Dispense compound dilutions and enzyme into plate Compound->Dispense Enzyme Prepare enzyme solution Enzyme->Dispense Substrate Prepare substrate solution AddSubstrate Initiate reaction by adding substrate Substrate->AddSubstrate PreIncubate Pre-incubate compound and enzyme Dispense->PreIncubate PreIncubate->AddSubstrate Incubate Incubate at optimal temperature AddSubstrate->Incubate StopReaction Stop reaction (if necessary) Incubate->StopReaction ReadSignal Read signal (absorbance, fluorescence, luminescence) StopReaction->ReadSignal Analyze Analyze data and calculate IC50 values ReadSignal->Analyze

Caption: General workflow for an enzyme inhibition screening assay.

Detailed Protocol: General Enzymatic Assay

Materials:

  • 96- or 384-well clear or black microplates

  • Enzyme of interest

  • Enzyme-specific substrate

  • Assay buffer

  • 10 mM stock of this compound in DMSO

  • A known inhibitor for the enzyme (positive control)

  • Stop solution (if required)

  • Plate reader for absorbance, fluorescence, or luminescence

Procedure:

  • Compound Plating:

    • Prepare serial dilutions of this compound and plate them as described in the FP protocol. Include DMSO-only (no inhibition) and known inhibitor (maximal inhibition) controls.

  • Enzyme Addition:

    • Add the enzyme, diluted in assay buffer, to each well containing the compound or DMSO.

  • Pre-incubation:

    • Incubate the plate for 15-30 minutes at room temperature to allow the compound to bind to the enzyme.

  • Reaction Initiation:

    • Add the substrate to all wells to start the enzymatic reaction.

  • Reaction Incubation:

    • Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 60 minutes).

  • Reaction Termination (Optional):

    • If necessary, add a stop solution to quench the reaction.

  • Signal Detection:

    • Read the plate on a plate reader at the appropriate wavelength for the detection method.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the controls.

    • Determine the IC₅₀ value by plotting percent inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic model.

Hypothetical Data Summary
Compound Concentration (µM)Enzyme Activity (RFU/min)% Inhibition
0 (DMSO control)50000
0.5450010
5250050
5050090
50025095

Application 3: High-Throughput Screening with AlphaScreen

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based technology that is highly sensitive and well-suited for high-throughput screening[15][16]. It is commonly used to study biomolecular interactions, such as protein-protein interactions[17]. The assay relies on two types of beads: a Donor bead and an Acceptor bead. When these beads are brought into close proximity (within ~200 nm) due to a molecular interaction, a cascade of chemical reactions is initiated upon excitation of the Donor bead, leading to a strong light emission from the Acceptor bead[16][17].

This protocol describes a competition assay where this compound is screened for its ability to disrupt a known protein-protein interaction.

AlphaScreen Principle

Caption: Principle of the AlphaScreen assay.

Detailed Protocol: AlphaScreen Competition Assay

Materials:

  • 384-well white microplates (e.g., OptiPlate)

  • Biotinylated Protein A

  • Antibody-conjugated Protein B

  • Streptavidin-coated Donor beads

  • Anti-antibody-conjugated Acceptor beads

  • Assay buffer

  • 10 mM stock of this compound in DMSO

  • Plate reader with AlphaScreen detection capabilities

Procedure:

  • Compound Plating:

    • Plate serial dilutions of this compound as previously described.

  • Reagent Addition:

    • Add the biotinylated Protein A and antibody-conjugated Protein B to the wells.

    • Incubate for 30 minutes at room temperature to allow for interaction and potential inhibition by the compound.

  • Bead Addition:

    • In subdued light, add the Acceptor beads and incubate for 60 minutes.

    • Add the Donor beads and incubate for another 60 minutes in the dark.

  • Signal Detection:

    • Read the plate on an AlphaScreen-compatible plate reader.

  • Data Analysis:

    • A decrease in the AlphaScreen signal indicates that the compound is disrupting the protein-protein interaction.

    • Calculate the IC₅₀ value as described for the other assays.

Hypothetical Data Summary
Compound Concentration (µM)AlphaScreen Signal (Counts)% Inhibition
0 (DMSO control)800,0000
0.2720,00010
2400,00050
2080,00090
20040,00095

Hit Validation and Follow-up Studies

A "hit" from a primary screen is not a definitive result. It is crucial to perform follow-up studies to confirm the activity and elucidate the mechanism of action. Key next steps include:

  • Dose-Response Confirmation: Re-test the hit compound over a wider range of concentrations to confirm the IC₅₀ value and assess the potency.

  • Orthogonal Assays: Use a different assay format that relies on a different detection technology to confirm the interaction. This helps to eliminate artifacts specific to the primary assay format.

  • Selectivity Profiling: Screen the compound against related targets to determine its selectivity.

  • Mechanism of Action Studies: For enzyme inhibitors, conduct kinetic studies to determine if the inhibition is competitive, non-competitive, or uncompetitive[18]. For binding assays, biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to determine binding affinity and thermodynamics.

Conclusion

This compound represents a promising, yet uncharacterized, small molecule. The target-based screening protocols detailed in this guide provide a robust framework for identifying its potential biological targets. By employing techniques such as Fluorescence Polarization, enzymatic inhibition assays, and AlphaScreen, researchers can systematically probe for interactions with proteins, enzymes, and protein-protein complexes. The successful identification of a biological target for this compound will be the first step in understanding its molecular mechanism of action and could pave the way for its development as a novel chemical probe or therapeutic lead.

References

  • Wikipedia. "Fluorescence polarization immunoassay." [Link]

  • Zhang, R., et al. (2011). "Fluorescence Polarization Assays in Small Molecule Screening." Expert Opinion on Drug Discovery, 6(5), 485-497. [Link]

  • Nanomicronspheres. "Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements." [Link]

  • Eglen, R. M., et al. (2008). "AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions." Current Chemical Genomics, 1, 2-10. [Link]

  • BPS Bioscience. "Fluorescence Polarization (FP) Assays: Principles & Applications." [Link]

  • Costa, T. D., et al. (2022). "On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays." Frontiers in Molecular Biosciences, 9, 989602. [Link]

  • BellBrook Labs. "Enzyme Assays: The Foundation of Modern Drug Discovery." [Link]

  • Chandler, M., et al. (2020). "An efficient assay for identification and quantitative evaluation of potential polysialyltransferase inhibitors." Analyst, 145(11), 3878-3887. [Link]

  • Biocompare. "Inhibitor Screening Kits." [Link]

  • Emerald Cloud Lab. "ExperimentAlphaScreen Documentation." [Link]

  • BMG LABTECH. "AlphaScreen." [Link]

  • Parameswaran, P. "Target Based Screening." BIT 479/579 High-throughput Discovery. [Link]

  • Fiveable. "Target-based screening Definition." Intro to Pharmacology Key Term. [Link]

  • Li, Y., et al. (2023). "The Art of Finding the Right Drug Target: Emerging Methods and Strategies." Journal of Medicinal Chemistry, 66(15), 10229-10252. [Link]

  • Drug Hunter. "Drug Target Identification Methods After a Phenotypic Screen." [Link]

  • Singh, J., & Singh, S. (2022). "Target-Based Screening for Lead Discovery." In Computational Tools for Drug Discovery. IntechOpen. [Link]

  • Sharling, L., et al. (2019). "Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine." ACS Infectious Diseases, 5(11), 1856-1866. [Link]

  • ChemBK. "2-(4-Fluoro-3-methylphenyl)acetic acid." [Link]

  • Pharmaffiliates. "4-Fluoro-3-methylphenylacetic acid." [Link]

  • Wikipedia. "Phenylacetic acid." [Link]

  • Schwan, A., et al. (2021). "Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives." Molbank, 2021(3), M1267. [Link]

Sources

Application Notes & Protocols: High-Throughput Screening Assays for 3-(4-Fluoro-3-methylphenyl)phenylacetic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

I. Introduction: Navigating the Discovery Pathway for Novel Phenylacetic Acid Analogs

The journey of drug discovery is often initiated by identifying chemical scaffolds with the potential for therapeutic intervention. Phenylacetic acid and its derivatives are a well-established class of compounds with diverse biological activities, including roles as plant auxins and metabolites in various organisms.[1][2][3][4] The novel series, 3-(4-fluoro-3-methylphenyl)phenylacetic acid and its analogs, represents a new frontier for exploration. As with any new chemical entity, the primary challenge lies in elucidating its biological target and mechanism of action. High-throughput screening (HTS) provides the essential toolkit for this initial exploration, allowing for the rapid and systematic evaluation of thousands of compounds to identify those that modulate biological pathways in a desired manner.[5][6][7][8]

Given that the specific biological target of this compound analogs is not yet defined, this guide will detail two strategic HTS approaches:

  • A Target-Based Approach: This involves screening against a hypothetical, yet biologically plausible, target. Phenylacetic acid derivatives have been noted to interact with various receptors and enzymes.[1][9] We will therefore detail a competitive binding assay for a nuclear receptor, a common target class for therapeutic agents.

  • A Phenotypic (Target-Agnostic) Approach: This strategy focuses on identifying a desired cellular outcome or "phenotype" without a preconceived target.[10][11][12][13][14] This is particularly powerful for discovering compounds with novel mechanisms of action.[11][12] We will describe a cell-based reporter assay for the NF-κB signaling pathway, a master regulator of inflammation and a frequent target of therapeutic intervention.

This document will provide detailed, field-tested protocols for each approach, alongside guidance on data analysis, quality control, and the critical steps for hit validation.

II. Assay Protocol 1: Nuclear Receptor Competitive Binding Assay (Target-Based)

Scientific Rationale: Nuclear receptors are a superfamily of ligand-activated transcription factors that regulate a host of physiological processes, making them attractive drug targets. Competitive binding assays are a robust method to identify compounds that interact with the ligand-binding domain (LBD) of a specific nuclear receptor. This protocol utilizes a scintillation proximity assay (SPA), a homogenous and highly sensitive technique well-suited for HTS.[15][16][17][18]

Experimental Workflow Diagram:

G cluster_prep Plate Preparation cluster_assay Assay Execution prep_plate Add His-tagged Nuclear Receptor LBD to Ni-coated 384-well plate incubate_bind Incubate to allow binding of protein to plate prep_plate->incubate_bind wash_plate Wash to remove unbound protein incubate_bind->wash_plate add_compound Add test compounds (3-(4-Fluoro-3-methylphenyl) phenylacetic acid analogs) wash_plate->add_compound add_radioligand Add radiolabeled ligand (e.g., [3H]-DHT) add_compound->add_radioligand incubate_assay Incubate to reach equilibrium add_radioligand->incubate_assay read_plate Read plate on a scintillation counter incubate_assay->read_plate

Caption: Workflow for a Nuclear Receptor SPA Competitive Binding Assay.

Materials & Reagents:

  • Plates: 384-well Nickel Chelate Coated FlashPlates®

  • Protein: Purified His-tagged nuclear receptor ligand-binding domain (NR-LBD)

  • Radioligand: Tritiated ([³H]) known ligand for the NR-LBD (e.g., [³H]-dihydrotestosterone for the androgen receptor)

  • Test Compounds: this compound analogs dissolved in DMSO

  • Assay Buffer: (e.g., 50 mM HEPES, 150 mM Li₂SO₄, 10% glycerol, 0.01% Triton X-100, pH 7.2)

  • Instrumentation: Automated liquid handler, microplate scintillation counter

Step-by-Step Protocol:

  • Protein Immobilization:

    • Using an automated liquid handler, add 50 µL of 5 µM NR-LBD in assay buffer to each well of a 384-well Ni-chelate coated plate.[15]

    • Incubate for 60 minutes at room temperature to allow the His-tagged protein to bind to the nickel-coated surface.

    • Aspirate the protein solution and wash each well twice with 100 µL of assay buffer to remove unbound protein.

  • Compound Addition:

    • Prepare serial dilutions of the this compound analogs in assay buffer containing 10% DMSO.

    • Add 25 µL of the diluted compounds to the corresponding wells. For controls, add assay buffer with 5% DMSO (negative control) or a known unlabeled ligand (positive control).

  • Radioligand Addition & Incubation:

    • Prepare a solution of the radioligand in assay buffer. The final concentration should be at or below the Kd for the receptor to ensure assay sensitivity.[18]

    • Add 25 µL of the radioligand solution to all wells. The final DMSO concentration should be ≤5%.[16]

    • Seal the plate and incubate at room temperature for 1-2 hours to allow the binding reaction to reach equilibrium.

  • Data Acquisition:

    • Read the plate on a microplate scintillation counter. The proximity of the radioligand to the scintillant embedded in the plate bottom will generate a light signal.

Data Analysis:

The raw data (counts per minute, CPM) is used to determine the inhibitory effect of the test compounds. The percent inhibition is calculated as follows:

% Inhibition = 100 * (1 - (Sample_CPM - Non-specific_Binding_CPM) / (Total_Binding_CPM - Non-specific_Binding_CPM))

IC₅₀ values (the concentration of compound that inhibits 50% of specific binding) can then be determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic curve.

III. Assay Protocol 2: NF-κB Reporter Gene Assay (Phenotypic)

Scientific Rationale: The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of the inflammatory response. Many anti-inflammatory drugs function by inhibiting this pathway. A reporter gene assay provides a functional readout of pathway activity.[19][20] In this assay, cells are engineered to express a reporter gene, such as luciferase, under the control of NF-κB response elements.[21] Activation of the pathway leads to the expression of luciferase, which can be quantified by measuring luminescence.[19][20][22]

Signaling Pathway & Assay Principle Diagram:

G cluster_pathway NF-κB Signaling Pathway cluster_nucleus cluster_assay Assay Principle Stimulus Inflammatory Stimulus (e.g., TNFα) Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK IkB IκB IKK->IkB phosphorylates & degrades NFkB_complex NF-κB (p50/p65) NFkB_p50 p50 NFkB_p65 p65 NFkB_translocation NF-κB (p50/p65) NFkB_complex->NFkB_translocation translocates Nucleus Nucleus NFkB_RE NF-κB Response Element NFkB_translocation->NFkB_RE binds Luciferase_Gene Luciferase Gene NFkB_RE->Luciferase_Gene activates transcription Luciferase_Protein Luciferase Protein Luciferase_Gene->Luciferase_Protein translation Luciferin Luciferin (Substrate) Light Luminescence (Light Output) Luciferin->Light Luciferase_Protein_assay Luciferase Protein Luciferase_Protein_assay->Light catalyzes

Caption: NF-κB pathway activation leading to luciferase expression.

Materials & Reagents:

  • Cells: HEK293 cells stably expressing an NF-κB-luciferase reporter construct (e.g., GloResponse™ NF-κB-RE-luc2P HEK293 Cell Line).[21]

  • Plates: White, opaque, flat-bottom 96-well or 384-well plates.[19]

  • Culture Media: DMEM supplemented with 10% FBS and appropriate selection antibiotics.

  • Stimulant: Tumor Necrosis Factor-alpha (TNFα).

  • Test Compounds: this compound analogs dissolved in DMSO.

  • Detection Reagent: Luciferase assay reagent (containing luciferin substrate).[23]

  • Instrumentation: Luminometer-capable plate reader.

Step-by-Step Protocol:

  • Cell Seeding:

    • Trypsinize and resuspend the NF-κB reporter cells in culture medium.

    • Seed the cells into a white, opaque 96-well plate at a density that will result in ~90% confluency at the time of the assay.

    • Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment:

    • Prepare dilutions of the test compounds in culture medium.

    • Remove the seeding medium from the cells and add the compound dilutions.

    • Incubate for 1 hour at 37°C. This allows the compounds to enter the cells prior to stimulation.

  • Pathway Stimulation:

    • Add TNFα to all wells (except for the unstimulated negative control wells) to a final concentration known to elicit a robust response (e.g., 20 ng/mL).[23]

    • Incubate for 6-8 hours at 37°C.

  • Lysis and Luminescence Reading:

    • Equilibrate the plate and the luciferase detection reagent to room temperature.

    • Add a volume of luciferase detection reagent equal to the culture volume in each well. This reagent contains both lysis agents and the luciferin substrate.[20]

    • Incubate for 10 minutes at room temperature to ensure complete cell lysis and stabilization of the luminescent signal.

    • Read the luminescence on a plate reader.

Data Analysis:

The raw data is obtained as Relative Light Units (RLU). The activity of the compounds is typically expressed as a percentage of the control response.

% Activity = 100 * (Stimulated_Control_RLU - Sample_RLU) / (Stimulated_Control_RLU - Unstimulated_Control_RLU)

Dose-response curves can be generated to determine the IC₅₀ for active compounds.

IV. Assay Validation and Quality Control: Ensuring Trustworthy Data

The reliability of any HTS campaign hinges on the quality and robustness of the assay.[24] Key statistical parameters must be evaluated during assay development and monitored throughout the screen.[5][25]

Key Validation Parameters:

ParameterFormulaIdeal ValueInterpretation
Z'-Factor 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg|≥ 0.5A measure of the separation between the positive and negative control distributions. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[24][26]
Signal-to-Background (S/B) μ_pos / μ_neg> 10Represents the dynamic range of the assay. A higher ratio indicates a larger window to detect compound activity.
Coefficient of Variation (%CV) (σ / μ) * 100< 15%Measures the relative variability of the data. Low %CV for controls indicates good assay precision.

(σ = standard deviation, μ = mean, pos = positive control, neg = negative control)

Example Validation Data (NF-κB Assay):

Control TypeReplicates (RLU)Mean (μ)Std Dev (σ)%CV
Positive (TNFα) 850k, 875k, 830k, 890k861,25025,9213.0%
Negative (Vehicle) 45k, 52k, 48k, 55k50,0004,5469.1%
Calculated Z'-Factor 0.86

This example demonstrates a robust assay with excellent separation between controls and low variability, making it suitable for an HTS campaign.

V. Hit Confirmation and Counter-Screening: Eliminating False Positives

A primary HTS will inevitably identify "hits" that are artifacts of the assay technology rather than true modulators of the biological target.[27][28][29] It is crucial to implement a downstream workflow to triage these false positives.[30]

Common Sources of Assay Interference:

  • Compound Autofluorescence: Compounds that fluoresce at the same wavelength as the assay signal can produce false positive or negative results.[31]

  • Luciferase Inhibition: Some compounds can directly inhibit the luciferase enzyme, leading to a false positive result in reporter assays.[32]

  • Compound Aggregation: At high concentrations, some compounds form aggregates that can non-specifically inhibit enzymes or disrupt cell membranes.[28][30]

Recommended Counter-Screens:

  • For the Nuclear Receptor Assay:

    • Orthogonal Binding Assay: Confirm binding using a different technology, such as fluorescence polarization (FP) or time-resolved fluorescence resonance energy transfer (TR-FRET).[33]

  • For the NF-κB Reporter Assay:

    • Luciferase Inhibition Assay: Perform a biochemical assay with purified luciferase and the hit compounds to identify direct inhibitors.

    • Cell Viability/Cytotoxicity Assay: Use an orthogonal assay (e.g., CellTiter-Glo® or MTS assay) to ensure that the observed activity is not due to cell death.

  • General Counter-Screens:

    • Dose-Response Confirmation: Re-test initial hits over a range of concentrations to confirm their potency and efficacy.

    • Structural Analog Analysis: Test structurally related analogs of the hit compounds to begin establishing a structure-activity relationship (SAR).

By implementing this rigorous, multi-faceted approach, researchers can confidently identify and validate promising lead compounds from the this compound analog series for further development.

VI. References

  • Oncodesign Services. Phenotypic Screening Services | CRO services. [Link]

  • Moffat, J. G., Vincent, F., Lee, J. A., Eder, J., & Prunotto, M. (2017). The power of sophisticated phenotypic screening and modern mechanism-of-action methods. Nature Reviews Drug Discovery, 16(8), 531-543. [Link]

  • Sygnature Discovery. (n.d.). Phenotypic Screening. [Link]

  • Wikipedia. (2023). Phenotypic screening. [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. [Link]

  • Wikipedia. (2023). Z-factor. [Link]

  • Feau, C., Arnold, L. A., Kosinski, A., & Guy, R. K. (2009). A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors. Journal of Biomolecular Screening, 14(1), 43-48. [Link]

  • BellBrook Labs. (n.d.). High Throughput Screening Assays for Drug Discovery. [Link]

  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315-324. [Link]

  • Charles River Laboratories. (n.d.). High-Throughput Screening (HTS) Services. [Link]

  • Leveridge, M., & van der Haydn, N. (2016). Chapter 1: HTS Methods: Assay Design and Optimisation. In High-Throughput Screening in Drug Discovery. Royal Society of Chemistry. [Link]

  • Malo, N., Hanley, J. A., Cerquozzi, S., Pelletier, J., & Nadon, R. (2006). Statistical practice in high-throughput screening data analysis. Nature Biotechnology, 24(2), 167-175. [Link]

  • Assay Guidance Manual [Internet]. (2004-). Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Sittampalam, G. S., Gal-Edd, N., Arkin, M., et al. (Eds.). (2010). A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. CRC Press. [Link]

  • Ghavami, S., & Eshragi, M. (2018). High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. Current Pharmaceutical Design, 24(21), 2418-2429. [Link]

  • Bowdish Lab. (2012). NF-KBLUCIFERASE ASSAY. [Link]

  • Technology Networks. (2024). The High-Throughput Screening Transformation in Modern Drug Development. [Link]

  • Knodler, L. A. (2014). NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. Journal of Visualized Experiments, (87), 51401. [Link]

  • INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. [Link]

  • Capuzzi, S. J., Muratov, E. N., & Tropsha, A. (2017). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Journal of Chemical Information and Modeling, 57(3), 417-427. [Link]

  • Feau, C., Arnold, L. A., Kosinski, A., & Guy, R. K. (2009). A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and Other Nuclear Receptors. Journal of Biomolecular Screening, 14(1), 43-48. [Link]

  • Molecular Devices. (n.d.). Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5. [Link]

  • Feau, C., Arnold, L. A., Kosinski, A., & Guy, R. K. (2009). Ligand Competition Binding Assay for the Androgen Receptor. Nature Protocols. [Link]

  • Assay Guidance Manual [Internet]. (2004-). Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Receptor Binding Assays for HTS and Drug Discovery. [Link]

  • Technology Networks. (2023). High-Throughput Screening in Drug Discovery Explained. [Link]

  • Capuzzi, S. J., Muratov, E. N., & Tropsha, A. (2017). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Journal of Chemical Information and Modeling, 57(3), 417-427. [Link]

  • Wellendorph, P., Høg, S., Greenwood, J. R., de Lichtenberg, A., Nielsen, B., Frølund, B., ... & Clausen, R. P. (2012). Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific γ-hydroxybutyric acid sites in rat brain. Neurochemistry international, 60(4), 348-354. [Link]

  • Hladík, J., Floková, K., Pěnčík, A., & Novák, O. (2023). Phenylacetic acid metabolism in land plants: novel pathways and metabolites. Journal of Experimental Botany, 74(12), 3617-3629. [Link]

  • Assay Genie. (n.d.). High-Throughput Screening Assays. [Link]

  • PubChem. (n.d.). Phenylacetic acid. [Link]

  • Stockwell, B. R. (2004). Complex phenotypic assays in high-throughput screening. Current Opinion in Chemical Biology, 8(3), 334-338. [Link]

  • Wikipedia. (2023). Phenylacetic acid. [Link]

Sources

Application Note: Analytical Standards for 3-(4-Fluoro-3-methylphenyl)phenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(4-Fluoro-3-methylphenyl)phenylacetic acid is a bespoke derivative of phenylacetic acid, a class of compounds with significant interest in medicinal chemistry and materials science. As with any novel compound intended for research or development, the establishment of robust and reliable analytical methods is a cornerstone for ensuring its quality, purity, and stability. This document provides a detailed guide for researchers, scientists, and drug development professionals on the analytical standards and protocols for the characterization of this compound. The methodologies outlined herein are designed to be self-validating systems, grounded in established analytical principles for similar molecular structures.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to the development of appropriate analytical methods. While specific experimental data for this exact molecule is not widely published, we can infer key properties from its structural analogue, 2-(4-Fluoro-3-methylphenyl)acetic acid.

PropertyPredicted/Inferred ValueSource
Molecular FormulaC₁₅H₁₃FO₂-
Molar Mass244.26 g/mol -
AppearanceExpected to be a white to off-white crystalline solid[1]
Melting PointPredicted to be in the range of 100-120 °C[1]
pKaEstimated to be around 4.2[1]
SolubilitySparingly soluble in water, soluble in organic solvents like methanol, ethanol, and acetonitrile[1]

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of this compound and for its quantification in various matrices. A reverse-phase method is most suitable for this non-polar compound.

Rationale for Method Development

The selection of a C18 column is based on its wide applicability and excellent resolving power for a broad range of non-polar to moderately polar compounds. The mobile phase, consisting of an acetonitrile and water gradient with a phosphoric acid modifier, is chosen to ensure good peak shape and retention of the acidic analyte.[2] Phosphoric acid helps to suppress the ionization of the carboxylic acid group, leading to a more retained and symmetrical peak. UV detection at 215 nm is selected as it is a common wavelength for the detection of aromatic compounds.

Experimental Protocol
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: Ascentis® C18, 15 cm x 4.6 mm I.D., 5 µm particles (or equivalent).

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in water

    • B: Acetonitrile

  • Gradient Elution:

    Time (min) %A %B
    0 75 25
    15 25 75
    20 25 75
    22 75 25

    | 30 | 75 | 25 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection: UV at 215 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile. Dilute with the initial mobile phase composition (75:25 A:B) to a working concentration of 50 µg/mL.

System Suitability

Before sample analysis, perform five replicate injections of the working standard solution. The system is deemed suitable for use if the relative standard deviation (RSD) for the peak area and retention time is less than 2.0%.

Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing stock Prepare 1 mg/mL Stock in ACN working Dilute to 50 µg/mL with Mobile Phase stock->working inject Inject 10 µL onto C18 Column working->inject separate Gradient Elution (ACN/H₂O with H₃PO₄) inject->separate detect UV Detection at 215 nm separate->detect integrate Integrate Peak Area detect->integrate calculate Calculate Purity & Concentration integrate->calculate report report calculate->report Generate Report

Caption: HPLC analysis workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

GC-MS is a powerful technique for the identification of volatile and semi-volatile impurities that may be present in the sample, including residual solvents and by-products from the synthesis. Due to the low volatility of the carboxylic acid, derivatization is often necessary to improve its chromatographic properties.[3][4]

Rationale for Method Development

Derivatization with a silylating agent such as BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) is a common and effective method to increase the volatility and thermal stability of carboxylic acids, making them amenable to GC analysis. The use of a deuterated internal standard is recommended to improve the accuracy and reproducibility of the method.[4] A non-polar capillary column, such as a DB-5ms, is suitable for the separation of the derivatized analyte and potential impurities.

Experimental Protocol
  • Instrumentation: A standard GC-MS system with a split/splitless injector and a mass selective detector.

  • Column: DB-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness (or equivalent).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min.

    • Ramp: 15 °C/min to 300 °C.

    • Hold: 10 min at 300 °C.

  • MS Transfer Line Temperature: 290 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40-500 m/z.

  • Sample Preparation (Derivatization):

    • To 1 mg of the sample, add 500 µL of pyridine and 500 µL of BSTFA.

    • Heat the mixture at 70 °C for 30 minutes.

    • Inject 1 µL of the derivatized solution.

Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis weigh Weigh 1 mg of Sample add_reagents Add Pyridine & BSTFA weigh->add_reagents heat Heat at 70°C for 30 min add_reagents->heat inject Inject 1 µL into GC heat->inject separate Separate on DB-5ms Column inject->separate ionize EI Ionization (70 eV) separate->ionize detect Mass Detection (40-500 m/z) ionize->detect identify Identify Impurities via Library Search detect->identify quantify Quantify using Internal Standard identify->quantify report report quantify->report Generate Impurity Profile

Caption: GC-MS workflow for impurity profiling of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous confirmation of the chemical structure of this compound. Both ¹H and ¹³C NMR should be performed.

Rationale for Method Development

Deuterated chloroform (CDCl₃) is a common solvent for NMR analysis of organic compounds. However, if solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) can be used.[5] The expected chemical shifts and coupling constants can be predicted based on the structure and comparison with similar compounds.[5][6][7]

Experimental Protocol
  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of CDCl₃ or DMSO-d₆.

  • ¹H NMR:

    • Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Expected signals: Aromatic protons (multiplets in the range of 7.0-8.0 ppm), a singlet for the benzylic CH₂ group (around 3.6 ppm), and a singlet for the methyl group (around 2.3 ppm). The carboxylic acid proton will be a broad singlet, which may be difficult to observe.

  • ¹³C NMR:

    • Acquire a proton-decoupled carbon spectrum.

    • Expected signals: A signal for the carbonyl carbon (around 175-180 ppm), multiple signals for the aromatic carbons (110-145 ppm), a signal for the benzylic carbon (around 40 ppm), and a signal for the methyl carbon (around 15-20 ppm).

Conclusion

The analytical methods described in this application note provide a comprehensive framework for the characterization of this compound. The combination of HPLC for purity and quantification, GC-MS for impurity profiling, and NMR for structural confirmation will ensure a thorough understanding of the compound's quality and identity. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and sample matrix.

References

  • Davis, B. A., & Durden, D. A. (1990). Plasma concentrations of p- and m-hydroxyphenylacetic acid and phenylacetic acid in humans: gas chromatographic--high-resolution mass spectrometric analysis.
  • Casetta, B., & Tagliacozzi, D. (2004). Gas chromatographic--mass spectrometric determination of phenylacetic acid in human blood. Annali di Chimica, 94(9-10), 715-719.
  • Kim, D. G., Lee, G. H., & Kim, S. H. (2020). Derivatization reaction of phenol to phenyl acetate. Journal of the Korean Chemical Society, 64(2), 118-123.
  • ChemBK. (2024). 2-(4-Fluoro-3-methylphenyl)acetic acid. Retrieved from [Link]

  • Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry. Retrieved from [Link]

  • Google Patents. (n.d.). EP 0098058 B1 - Synthesis of phenylacetic acid esters.
  • Gusovsky, F., Sabelli, H., Fawcett, J., Edwards, J., & Javaid, J. I. (1984). Gas-liquid chromatographic determination of total phenylacetic acid in urine. Analytical Biochemistry, 136(1), 202-207.
  • Human Metabolome Database. (n.d.). Phenylacetic acid GC-MS (Non-derivatized) - 70eV, Positive (HMDB0000209). Retrieved from [Link]

  • Google Patents. (n.d.). CN106928044A - A kind of preparation method of fluoro phenylacetic acid.
  • Pharmaffiliates. (n.d.). 1000520-92-2| Chemical Name : 4-Fluoro-3-methylphenylacetic acid. Retrieved from [Link]

  • ChemWhat. (n.d.). [4-(3-Fluoro-4-Methylphenyl)phenyl]acetic acid CAS#: 1365272-72-5. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000209). Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Phenylacetic acid on Newcrom R1 HPLC column. Retrieved from [Link]

Sources

Application Notes & Protocols: A Framework for the Preclinical Evaluation of 3-(4-Fluoro-3-methylphenyl)phenylacetic acid in Inflammatory Disease Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Phenylacetic Acid Scaffold and a Novel Candidate

The phenylacetic acid framework is a cornerstone in medicinal chemistry, serving as the foundational structure for numerous blockbuster drugs, most notably non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac and ibuprofen.[1] Its derivatives are a versatile class of compounds with a broad spectrum of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[1] This guide focuses on a novel, uncharacterized derivative, 3-(4-Fluoro-3-methylphenyl)phenylacetic acid . While the specific biological activity of this compound is not yet elucidated in published literature, its structural similarity to known anti-inflammatory agents suggests a promising avenue for investigation.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, outlining a systematic, multi-stage framework for the preclinical evaluation of this compound. We will proceed under the hypothesis that this compound possesses anti-inflammatory properties. The following sections provide detailed, field-proven protocols for a logical, tiered approach to characterization, from initial in vitro screening to in vivo proof-of-concept in established disease models. Each protocol is designed as a self-validating system, explaining the causality behind experimental choices to ensure scientific rigor and trustworthiness.

Part 1: Initial In Vitro Characterization & Mechanistic Assessment

The initial phase of evaluation focuses on cost-effective, high-throughput in vitro assays to confirm biological activity and elucidate a potential mechanism of action. Given the phenylacetic acid core, a primary hypothesis is the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.

Hypothesized Signaling Pathway: COX-Mediated Prostaglandin Synthesis

Inflammation is often initiated by the enzymatic conversion of arachidonic acid into prostaglandins by COX-1 and COX-2.[2][3] NSAIDs exert their effects by inhibiting these enzymes. The diagram below illustrates this critical pathway, which represents the primary hypothetical target for our test compound.

COX_Pathway AA Arachidonic Acid (from cell membrane) COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Physiological Physiological Functions (e.g., GI protection, platelet function) Prostaglandins->Physiological Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Test_Compound 3-(4-Fluoro-3-methylphenyl) phenylacetic acid Test_Compound->COX1 Inhibition? Test_Compound->COX2 Inhibition?

Caption: The Arachidonic Acid Cascade via COX-1 and COX-2.

Protocol 1: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This assay is critical for determining if the compound directly inhibits the primary enzymes in the prostaglandin synthesis pathway and its selectivity.[2][3][4]

Objective: To quantify the 50% inhibitory concentration (IC50) of the test compound against COX-1 and COX-2 and determine its selectivity index (SI).

Methodology (Based on a Radiochemical or Colorimetric Assay): [4][5]

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Reconstitute human recombinant COX-1 and COX-2 enzymes to the manufacturer's recommended concentration.

    • Prepare cofactor solution containing L-epinephrine, reduced glutathione, and hematin.

    • Prepare arachidonic acid (substrate) solution.

    • Prepare the test compound in a suitable solvent (e.g., DMSO) and create a serial dilution series (e.g., from 100 µM to 1 nM). Prepare a known non-selective inhibitor (e.g., Indomethacin) and a COX-2 selective inhibitor (e.g., Celecoxib) as positive controls.

  • Assay Procedure:

    • To a 96-well plate, add 10 µL of the serially diluted test compound, controls, or vehicle (DMSO).

    • Add 150 µL of assay buffer and 10 µL of cofactor solution to each well.

    • Add 10 µL of either COX-1 or COX-2 enzyme to the appropriate wells.

    • Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 10 µL of arachidonic acid substrate.

    • Incubate for a further 10 minutes at 37°C.

    • Stop the reaction according to the specific kit protocol (e.g., by adding a saturated stannous chloride solution for EIA-based detection).

    • Quantify the amount of prostaglandin (e.g., PGE2) produced using a standard colorimetric or fluorescent detection method as per the kit's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the log concentration of the test compound.

    • Determine the IC50 value using non-linear regression analysis.

    • Calculate the COX-2 Selectivity Index (SI) as: SI = IC50 (COX-1) / IC50 (COX-2) .

Protocol 2: Cell-Based Cytokine Release Assay

Inflammation is also driven by signaling proteins called cytokines. This assay assesses the compound's ability to suppress the production of key pro-inflammatory cytokines in immune cells.[6][7][8]

Objective: To determine the effect of the test compound on the release of TNF-α and IL-6 from lipopolysaccharide (LPS)-stimulated macrophages.

Methodology:

  • Cell Culture:

    • Culture RAW 264.7 murine macrophages or human peripheral blood mononuclear cells (PBMCs) under standard conditions (e.g., DMEM with 10% FBS, 37°C, 5% CO2).

    • Seed the cells into a 96-well plate at a density of 1x10^5 cells/well and allow them to adhere overnight.

  • Compound Treatment and Stimulation:

    • Prepare serial dilutions of the test compound in cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the test compound or vehicle control.

    • Incubate for 1 hour at 37°C.

    • Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the unstimulated control.

    • Incubate for 24 hours at 37°C.

  • Cytokine Quantification (ELISA):

    • After incubation, centrifuge the plate to pellet the cells.

    • Carefully collect the supernatant, which contains the secreted cytokines.

    • Quantify the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's protocol.[9]

  • Data Analysis:

    • Generate a standard curve for each cytokine.

    • Calculate the concentration of each cytokine in the samples.

    • Determine the percentage of inhibition of cytokine release for each compound concentration compared to the LPS-stimulated vehicle control.

    • Calculate the IC50 value for the inhibition of each cytokine.

Hypothetical In Vitro Data Summary
ParameterThis compoundIndomethacin (Control)
COX-1 IC50 (µM) [Experimental Value]~0.1
COX-2 IC50 (µM) [Experimental Value]~0.5
COX-2 Selectivity Index [Calculated Value]~0.2
TNF-α Release IC50 (µM) [Experimental Value]~25
IL-6 Release IC50 (µM) [Experimental Value]~30

Part 2: In Vivo Proof-of-Concept in an Acute Inflammation Model

Positive in vitro results warrant progression to a whole-animal model to assess efficacy and establish a preliminary therapeutic window. The carrageenan-induced paw edema model is a robust, well-established, and widely used assay for screening potential anti-inflammatory drugs.[1][10][11]

Experimental Workflow: Carrageenan-Induced Paw Edema

Edema_Workflow cluster_prep Preparation Phase cluster_induction Induction & Measurement cluster_analysis Analysis Phase Acclimatize 1. Acclimatize Rats (e.g., Wistar, 7 days) Baseline 2. Measure Baseline Paw Volume Acclimatize->Baseline Dosing 3. Administer Compound (p.o. or i.p.) Baseline->Dosing Induce 4. Inject Carrageenan (Subplantar) Dosing->Induce Measure 5. Measure Paw Volume (Hourly for 4-6h) Induce->Measure Calculate 6. Calculate Edema & % Inhibition Measure->Calculate Analyze 7. Statistical Analysis (e.g., ANOVA) Calculate->Analyze

Caption: Workflow for the rat paw edema acute inflammation model.

Protocol 3: Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the ability of the test compound to reduce acute inflammation in vivo.

Methodology:

  • Animals and Acclimatization:

    • Use male Wistar or Sprague-Dawley rats (150-200g).

    • House the animals under standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum.

    • Allow at least one week for acclimatization before the experiment.

  • Grouping and Dosing:

    • Randomly divide animals into groups (n=6 per group):

      • Group 1: Vehicle Control (e.g., 0.5% Carboxymethylcellulose, CMC).

      • Group 2: Positive Control (e.g., Indomethacin, 10 mg/kg).

      • Groups 3-5: Test Compound at three different dose levels (e.g., 10, 30, 100 mg/kg).

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

    • Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.) 1 hour before inducing inflammation.

  • Induction of Inflammation:

    • Inject 0.1 mL of a 1% (w/v) solution of λ-carrageenan in sterile saline into the subplantar region of the right hind paw of each rat.

  • Measurement and Analysis:

    • Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.

    • Calculate the edema volume (mL) at each time point: Edema = (Paw volume at time t) - (Baseline paw volume) .

    • Calculate the percentage of inhibition of edema for each group compared to the vehicle control group at the peak inflammation time (usually 3 or 4 hours): % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] * 100

Hypothetical In Vivo Acute Inflammation Data
Treatment Group (Dose)Mean Paw Edema (mL) at 3h% Inhibition of Edema
Vehicle Control0.85 ± 0.05-
Indomethacin (10 mg/kg)0.38 ± 0.0355.3%
Test Compound (10 mg/kg)[Experimental Value][Calculated Value]
Test Compound (30 mg/kg)[Experimental Value][Calculated Value]
Test Compound (100 mg/kg)[Experimental Value][Calculated Value]

Part 3: Evaluation in a Chronic Inflammatory Disease Model

If the compound demonstrates significant efficacy in an acute model, the next logical step is to assess its potential in a more complex, chronic disease model that better mimics human pathology. The Dextran Sulfate Sodium (DSS)-induced colitis model is a widely accepted model for inflammatory bowel disease (IBD).[12]

Experimental Workflow: DSS-Induced Colitis Model

DSS_Workflow Start Day 0: Begin DSS Administration (in drinking water) & Daily Dosing Monitor Days 1-7: Daily Monitoring - Body Weight - Stool Consistency - Rectal Bleeding (Calculate DAI) Start->Monitor Endpoint Day 8: Euthanasia & Endpoint Analysis Monitor->Endpoint Analysis Endpoint Measures: - Colon Length - Spleen Weight - Histological Scoring - Myeloperoxidase (MPO) Assay Endpoint->Analysis

Caption: Workflow for the DSS-induced chronic colitis model in mice.

Protocol 4: Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice

Objective: To evaluate the therapeutic efficacy of the test compound in a murine model of chronic intestinal inflammation.

Methodology:

  • Animals and Grouping:

    • Use C57BL/6 mice (8-10 weeks old).

    • Acclimatize for one week.

    • Randomly divide into groups (n=8-10 per group):

      • Group 1: Healthy Control (normal drinking water, vehicle treatment).

      • Group 2: DSS Control (DSS in water, vehicle treatment).

      • Group 3: Positive Control (DSS in water, e.g., Sulfasalazine treatment).

      • Groups 4-5: Test Compound (DSS in water, low and high dose).

  • Induction and Treatment:

    • Induce colitis by administering 2.5-3.0% (w/v) DSS in the drinking water for 7 consecutive days. The healthy control group receives regular water.

    • Beginning on Day 0, administer the test compound, positive control, or vehicle daily via oral gavage for the duration of the study (e.g., 8 days).

  • Clinical Monitoring:

    • Record the body weight, stool consistency, and presence of rectal bleeding for each mouse daily.

    • Calculate the Disease Activity Index (DAI) based on these parameters using a standardized scoring system.

  • Endpoint Analysis (Day 8):

    • Euthanize the mice.

    • Carefully excise the entire colon from the cecum to the anus and measure its length.

    • Collect a distal segment of the colon for histological analysis (fix in 10% formalin, embed in paraffin, section, and stain with H&E).

    • Collect another segment for biochemical analysis, such as a Myeloperoxidase (MPO) assay, to quantify neutrophil infiltration.

    • Score the histology slides for severity of inflammation, crypt damage, and ulceration.

Hypothetical Chronic Inflammation Model Data
ParameterDSS + VehicleDSS + Test Compound (30 mg/kg)
Disease Activity Index (DAI) at Day 7 3.2 ± 0.4[Experimental Value]
Colon Length (cm) 6.1 ± 0.5[Experimental Value]
Histological Score (0-12) 9.5 ± 1.2[Experimental Value]

Part 4: Preliminary Pharmacokinetic (PK) and Safety Assessment

Concurrent with or following efficacy studies, it is essential to understand the compound's behavior in the body. Pharmacokinetic studies investigate the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate.[13][14][15][16][17]

Objective: To determine the basic pharmacokinetic profile of the test compound in rodents.

Key Studies:

  • In Vitro ADME: Assess plasma stability and metabolic stability using liver microsomes to predict how the compound will be cleared in the body.

  • In Vivo PK: A single-dose study in rats or mice where the compound is administered (e.g., intravenously and orally) and blood samples are collected at various time points. Analysis of plasma concentrations over time provides crucial parameters.

Key Pharmacokinetic Parameters
ParameterDefinition
Cmax Maximum plasma concentration achieved.
Tmax Time at which Cmax is reached.
AUC Area Under the Curve; total drug exposure over time.
Half-life; time required for the plasma concentration to reduce by half.
F% Bioavailability; the fraction of an orally administered dose that reaches systemic circulation.

Conclusion and Future Directions

This document outlines a logical and robust preclinical workflow to investigate the potential of a novel phenylacetic acid derivative, this compound, as an anti-inflammatory agent. This tiered approach, progressing from in vitro mechanistic assays to in vivo models of acute and chronic inflammation, allows for a comprehensive evaluation of efficacy while managing resources effectively. Positive outcomes from this framework would provide a strong rationale for advancing the compound into more detailed mechanism-of-action studies, lead optimization, and formal IND-enabling toxicology studies, paving the way for potential clinical development.

References

  • Patil, K. R., Mahajan, U. B., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., Ojha, S., & Patil, C. R. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Journal of translational medicine, 17(1), 273. [Link]

  • Aragen Life Sciences. (n.d.). In Vivo Animal Models for Immunology and Inflammation. Retrieved from [Link]

  • Rowlinson, S., et al. (2003). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. ResearchGate. [Link]

  • Patil, K. R., et al. (2019). Animal models of inflammation for screening of anti-inflammatory drugs: Implications for the discovery and development of phytopharmaceuticals. Journal of Translational Medicine. [Link]

  • Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PubMed. [Link]

  • Rowlinson, S., et al. (2003). In vitro assays for cyclooxygenase activity and inhibitor characterization. PubMed. [Link]

  • Rowlinson, S., et al. (2003). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Journal of visualized experiments : JoVE. [Link]

  • Fehrenbacher, J. C., et al. (2009). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. CSH protocols. [Link]

  • Noreen, Y., et al. (1998). Development of a radiochemical cyclooxygenase-1 and-2 in vitro assay for identification of natural products as inhibitors of prostaglandin biosynthesis. Journal of natural products. [Link]

  • Labcorp. (2021). 5 different kinds of cytokine release assays: weathering the storm. Retrieved from [Link]

  • ProMab Biotechnologies. (n.d.). Cytokine Release Assays. Retrieved from [Link]

  • Wirtz, S., et al. (2014). Induction of Murine Intestinal Inflammation by Adoptive Transfer of Effector CD4+CD45RBhigh T Cells into Immunodeficient Mice. Journal of visualized experiments : JoVE. [Link]

  • Altasciences. (n.d.). The Importance of Cytokine Release Assays to Derisk the Development of Immunomodulatory Drugs. Retrieved from [Link]

  • Li, W., & Picard, F. (2022). Toxicokinetics in preclinical drug development of small-molecule new chemical entities. Biomedical chromatography : BMC. [Link]

  • Al-Malki, A. L., et al. (2023). Indoximod Attenuates Inflammatory Responses in Acetic Acid-Induced Acute Colitis by Modulating Toll-like Receptor 4 (TLR4) Signaling and Proinflammatory Cytokines in Rats. MDPI. [Link]

  • Slideshare. (n.d.). Navigating the Landscape: Innovative Screening Models for Anti-Inflammatory Drug Discovery. Retrieved from [Link]

  • Roselli, F. (2014). What is the best method to induce neuroinflammation in rats and mice? ResearchGate. [Link]

  • Agilex Biolabs. (2024). The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis. Retrieved from [Link]

  • Via, C. S. (2011). Pre-clinical screening of immunomodulatory compounds using the parent-into-F1 model. Journal of autoimmunity. [Link]

  • Sharma, R., & Singh, P. (2018). Role of preclinical pharmacokinetics in New Chemical Entity (NCE) development. Journal of Applied Pharmaceutical Science. [Link]

  • Frontiers. (2023). Introduction to small molecule drug discovery and preclinical development. Retrieved from [Link]

  • Kumar, V., et al. (2017). VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

  • Pérez-Sánchez, A., et al. (2023). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI. [Link]

  • Ramachandran, V. S., et al. (2024). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. ResearchOnline@JCU. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Enhancement for 3-(4-Fluoro-3-methylphenyl)phenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Formulation & Development

Welcome to the technical support center for 3-(4-Fluoro-3-methylphenyl)phenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for overcoming solubility challenges with this compound. While specific experimental data for this exact molecule is not extensively published, its chemical structure as a substituted phenylacetic acid allows us to predict its behavior and apply established principles for improving the solubility of poorly soluble, weakly acidic compounds.

This document provides a series of frequently asked questions (FAQs) for a foundational understanding, followed by detailed troubleshooting guides for hands-on experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the expected physicochemical properties and solubility profile of this compound?

Based on its structure, this compound is an aromatic carboxylic acid. Key predicted properties include:

  • Poor Aqueous Solubility: The presence of two phenyl rings and methyl/fluoro substituents contributes to a significant hydrophobic character. Similar compounds, like the non-steroidal anti-inflammatory drug (NSAID) Lumiracoxib, are sparingly soluble in aqueous buffers.[1] The parent compound, phenylacetic acid, is only slightly soluble in water (15 g/L).[2][3]

  • Acidic Nature: The carboxylic acid group (-COOH) is a weak acid. This is the primary handle for solubility manipulation via pH adjustment.

  • Organic Solvent Solubility: The compound is expected to be soluble in organic solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and ethanol.[1][4]

Q2: What are the primary strategies for increasing the aqueous solubility of this compound?

There are four main strategies, each with specific applications and mechanisms:

  • pH Adjustment: By raising the pH of the solution above the compound's pKa, the carboxylic acid is deprotonated to form a negatively charged carboxylate ion, which is significantly more water-soluble.[5][6]

  • Co-solvency: Using a water-miscible organic solvent (a co-solvent) reduces the overall polarity of the aqueous medium, making it more favorable for dissolving hydrophobic compounds.[7][8][9]

  • Salt Formation: Creating a solid salt of the compound with a suitable base (e.g., sodium or potassium salt) can produce a new material with intrinsically higher aqueous solubility and faster dissolution than the parent free acid.[10][11][12]

  • Complexation: Using encapsulating agents like cyclodextrins can form inclusion complexes where the hydrophobic drug molecule resides within the cyclodextrin's non-polar cavity, while the complex's hydrophilic exterior allows it to dissolve in water.[13][14][15]

Q3: What initial safety precautions should be taken?

This compound should be handled with standard laboratory precautions for chemical reagents. Always:

  • Consult the Safety Data Sheet (SDS) before use.

  • Handle the solid powder in a well-ventilated area or fume hood to avoid inhalation.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

Troubleshooting Guide 1: pH-Mediated Solubilization

Issue: My compound, this compound, will not dissolve in my standard aqueous buffer (e.g., PBS pH 7.4).

Causality & Scientific Principle: Weakly acidic drugs are poorly soluble in their neutral, protonated form (R-COOH). According to the Henderson-Hasselbalch equation, when the pH of the solution is raised above the acid's dissociation constant (pKa), the equilibrium shifts towards the ionized, deprotonated form (R-COO⁻).[16] This charged species is significantly more polar and thus more soluble in water.[6][17] The goal is to find the minimum pH at which the desired concentration is fully solubilized.

ph_solubility cluster_equilibrium Chemical Equilibrium in Aqueous Solution Insoluble R-COOH (Protonated, Poorly Soluble) Soluble R-COO⁻ + H⁺ (Deprotonated, Soluble Ion) Insoluble->Soluble Add Base (e.g., NaOH) (Increases pH) Soluble->Insoluble Add Acid (e.g., HCl) (Decreases pH)

Caption: pH-dependent equilibrium of a carboxylic acid.

Experimental Protocol: Preparing an Aqueous Stock Solution via pH Adjustment

  • Preparation: Weigh the desired amount of this compound powder.

  • Initial Suspension: Add approximately 80% of the final desired volume of your target aqueous buffer (e.g., Phosphate-Buffered Saline, Tris buffer). The compound will likely form a suspension.

  • Titration: While stirring vigorously, slowly add a suitable base (e.g., 1 M NaOH) dropwise. Monitor the pH of the solution continuously with a calibrated pH meter.

  • Dissolution: As the pH increases, you will observe the solid material begin to dissolve. Continue adding the base until all the solid is dissolved and the solution is clear.

  • Final pH & Volume Adjustment: Note the pH at which complete dissolution occurs. Adjust the pH to your desired final value, ensuring it remains high enough to maintain solubility. Add the remaining buffer to reach the final target volume.

  • Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any remaining particulates and ensure sterility for cell-based assays.

Troubleshooting & Field Insights:

  • Precipitation Occurs Over Time: The solution pH may have dropped due to absorption of atmospheric CO₂. Ensure the final pH is sufficiently above the dissolution pH or store the solution in a tightly sealed container.

  • Required pH is Too High for My Experiment: If the pH required for solubilization is incompatible with your biological system (e.g., > pH 8.5 for many cell lines), pH adjustment alone is not a suitable method. You should proceed to the Co-solvency or Complexation guides.

  • Compound Won't Dissolve Even at High pH: This is rare for carboxylic acids but could indicate very low intrinsic solubility of the salt form or the presence of insoluble impurities.

Troubleshooting Guide 2: Co-solvent Systems

Issue: I need a high-concentration stock solution, or the pH required for aqueous solubility is not compatible with my experiment.

Causality & Scientific Principle: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[8][9] This reduction in polarity lowers the energy required to create a cavity for the non-polar solute and can facilitate favorable interactions (like hydrogen bonding) between the co-solvent and the drug, thereby increasing solubility.[8][18] Dimethyl sulfoxide (DMSO) is a powerful and widely used co-solvent for this purpose.

Data Presentation: Solubility of Structurally Related Compounds

CompoundSolventSolubilityReference
LumiracoxibDMSO~30 mg/mL[1]
LumiracoxibDimethyl formamide~30 mg/mL[1]
Lumiracoxib10% DMSO in Saline w/ Surfactants2 mg/mL[19]
LumiracoxibWater / Aqueous BuffersSparingly soluble / Insoluble[1][4]

This data for the structurally similar NSAID Lumiracoxib suggests that this compound will exhibit high solubility in DMSO and very low solubility in aqueous media.

cosolvent_workflow cluster_workflow Co-Solvent Stock Preparation Workflow cluster_dilution Dilution into Aqueous Medium A 1. Weigh Solid Compound B 2. Add 100% DMSO to desired concentration (e.g., 10-50 mM) A->B C 3. Vortex/Sonicate until fully dissolved B->C D High-Concentration DMSO Stock Solution C->D E 4. Pipette small volume of DMSO stock... D->E Use for dilution F 5. ...into larger volume of Aqueous Buffer while vortexing E->F G Final Working Solution (e.g., <1% DMSO) F->G H Caution: Precipitation Risk! Keep final [DMSO] low. F->H

Caption: Workflow for preparing and using a co-solvent stock solution.

Experimental Protocol: Preparing a DMSO Stock and Diluting for Use

  • Stock Preparation: Weigh the compound and add 100% anhydrous DMSO to achieve a high concentration (e.g., 10-100 mM). Use a vortex mixer or sonicator to ensure complete dissolution. This stock solution is typically stable when stored at -20°C.

  • Working Solution Preparation: To prepare your final working solution, perform a serial dilution. Crucially, always add the DMSO stock to the aqueous buffer, not the other way around. Pipette the small volume of DMSO stock into the larger volume of your experimental buffer while the buffer is being vortexed or stirred. This rapid mixing helps prevent localized high concentrations that can lead to precipitation.

  • Final Co-solvent Concentration: Ensure the final concentration of DMSO in your working solution is low (typically <1%, and often <0.1%) to avoid solvent-induced artifacts in biological assays.

Troubleshooting & Field Insights:

  • Compound Precipitates Upon Dilution: This is the most common issue.

    • Solution 1 (Lower Concentration): Your final desired concentration may be above the compound's solubility limit in the final buffer, even with the co-solvent. Try preparing a lower concentration working solution.

    • Solution 2 (Increase Co-solvent): If your assay can tolerate it, slightly increasing the final percentage of DMSO may keep the compound in solution.

    • Solution 3 (Add Surfactant): For in vitro work, including a small amount of a non-ionic surfactant like Tween® 80 (e.g., 0.1%) in your final aqueous medium can help maintain solubility.

    • Solution 4 (Use a Different Co-solvent): Solvents like PEG 400 or ethanol can sometimes be more effective or better tolerated than DMSO.[20]

Troubleshooting Guide 3: Salt Formation for Improved Solid-State Properties

Issue: I need a solid form of the compound that dissolves directly in water without requiring pH adjustment or co-solvents for every experiment.

Causality & Scientific Principle: Converting the parent acid into a salt by reacting it with a base creates a new chemical entity with a different crystal lattice.[11] Salts of weak acids and strong bases (like sodium or potassium salts) are generally freely soluble in water because they readily dissociate into their respective ions.[5][10] For successful salt formation, a general guideline is that the pKa of the base's conjugate acid should be at least 2-3 units higher than the pKa of the acidic drug.[11][21] This ensures efficient proton transfer from the acid to the base.

salt_formation cluster_reaction Salt Formation Reaction Acid R-COOH (Parent Acid, Poorly Soluble) Salt R-COO⁻M⁺ (Salt Form, More Soluble) Acid->Salt Water H₂O plus1 + Base M⁺OH⁻ (e.g., NaOH, KOH) Base->Salt arrow plus2 +

Caption: General reaction for forming a soluble salt from a carboxylic acid.

Experimental Protocol: Conceptual Steps for Salt Formation

Note: This is a synthetic chemistry procedure that requires appropriate expertise and equipment.

  • Solubilization: Dissolve the parent acid in a suitable organic solvent (e.g., ethanol, methanol).

  • Stoichiometric Addition: Add exactly one molar equivalent of a base (e.g., sodium hydroxide or potassium hydroxide, often dissolved in the same solvent or water).

  • Isolation: The salt may precipitate directly from the solution. If not, the solvent can be removed under reduced pressure (roto-evaporation).

  • Purification/Recrystallization: The resulting solid salt can be purified by recrystallization from an appropriate solvent system to yield a crystalline, water-soluble powder.

  • Characterization: The new salt form should be thoroughly characterized (e.g., by NMR, melting point, DSC) to confirm its identity and purity.

Troubleshooting & Field Insights:

  • Salt is Oily or Amorphous: The salt did not crystallize properly. This may require screening different solvents or counter-ions (e.g., organic amines like tromethamine) to find one that forms a stable, crystalline salt.[22]

  • Solubility is Not Improved: While rare, some salt forms can have very strong crystal lattice energies that offset the gain from ionization, resulting in poor solubility. This again points to the need for screening multiple counter-ions.

  • Salt is Hygroscopic: The solid salt readily absorbs moisture from the air, making it difficult to handle and weigh accurately. This is a common issue. Storing the salt in a desiccator is critical. Selecting a different counter-ion may yield a less hygroscopic salt.

References

  • Vertex AI Search. (n.d.). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review.
  • Vertex AI Search. (2024, October 30). Co-solvency and anti-solvent method for the solubility enhancement.
  • National Institutes of Health. (n.d.). Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments.
  • Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation.
  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
  • Filo. (2025, November 14). How does co-solvency increase solubility.
  • Cayman Chemical. (n.d.). PRODUCT INFORMATION - Lumiracoxib.
  • Wisdomlib. (2025, July 31). Co-solvency: Significance and symbolism.
  • Aston Research Explorer. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties.
  • SciSpace. (n.d.). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach.
  • Slideshare. (n.d.). solubility enhancement and cosolvency by madhavi.
  • ResearchGate. (2023, February 8). Why salt formation of weak acid increases the drug solubility?
  • Pharmaceutical Technology. (n.d.). Salt Selection in Drug Development.
  • Selleck Chemicals. (2024, May 22). Lumiracoxib COX inhibitor.
  • TargetMol. (n.d.). Lumiracoxib | COX.
  • MDPI. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations.
  • International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
  • Wikipedia. (n.d.). Henderson–Hasselbalch equation.
  • PubMed. (n.d.). pH-solubility profiles or organic carboxylic acids and their salts.
  • Wikipedia. (n.d.). Phenylacetic acid.
  • Reddit. (2012, February 27). How does pH affect water solubility of organic acids (or acids in general)?
  • Sciencemadness Wiki. (2022, August 17). Phenylacetic acid.

Sources

Technical Support Center: Stability of Phenylacetic Acid Derivatives in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for phenylacetic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve stability issues encountered with compounds such as 3-(4-Fluoro-3-methylphenyl)phenylacetic acid in solution. By understanding the potential degradation pathways and implementing robust analytical strategies, you can ensure the integrity of your experimental results.

Introduction to the Stability of Phenylacetic Acid Derivatives

Phenylacetic acid and its derivatives are crucial building blocks in medicinal chemistry. However, their chemical structure, which includes a carboxylic acid moiety and an activated phenyl ring system, can be susceptible to various degradation pathways in solution. Factors such as pH, solvent composition, light, and temperature can significantly impact the stability of these compounds. This guide provides a structured approach to identifying and mitigating these stability challenges.

Frequently Asked Questions (FAQs) and Troubleshooting

FAQ 1: My compound, this compound, is showing signs of degradation in my aqueous stock solution. What are the likely causes?

Degradation of phenylacetic acid derivatives in aqueous solutions can be attributed to several factors, primarily hydrolysis, oxidation, and photodegradation.

  • Hydrolysis: While the carboxylic acid group itself is generally stable, ester or amide derivatives, if present as impurities from synthesis, can hydrolyze. The primary concern for the parent acid is pH-dependent degradation, which can influence solubility and reactivity.[1]

  • Oxidation: The phenyl rings, particularly with electron-donating groups, can be susceptible to oxidative degradation. The presence of dissolved oxygen or trace metal ions in the solution can catalyze these reactions.

  • Photodegradation: Aromatic systems can absorb UV light, leading to photochemical reactions. Exposure to ambient laboratory light or sunlight can initiate degradation over time.[2][3]

Troubleshooting Steps:

  • Characterize the Degradation: Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to separate and quantify the parent compound and its degradation products.[4][5]

  • Control for Light: Prepare a fresh solution and store a portion in a light-protected container (e.g., an amber vial or wrapped in aluminum foil) and another portion exposed to ambient light.[6][7] Analyze both samples over time to determine if light is a contributing factor.

  • Evaluate pH Effects: Prepare solutions in buffers at different pH values (e.g., acidic, neutral, and basic) to assess pH-dependent stability.[6]

  • Minimize Oxygen: Degas your solvent by sparging with an inert gas like nitrogen or argon before preparing your solution to minimize oxidative degradation.

FAQ 2: How do I perform a forced degradation study to understand the stability of my compound?

Forced degradation studies, also known as stress testing, are essential for identifying potential degradation products and establishing the intrinsic stability of a molecule.[1][2][8] These studies involve exposing the compound to conditions more severe than those it would typically encounter during storage and use.

Key Stress Conditions for Phenylacetic Acid Derivatives:

Stress ConditionTypical Experimental ParametersPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl at elevated temperature (e.g., 60°C)Degradation of impurities or modification of the parent compound under harsh conditions.
Base Hydrolysis 0.1 M NaOH at room or elevated temperaturePotential for reactions involving the acidic proton of the carboxylic acid, though the parent structure is generally stable.
Oxidation 3% Hydrogen Peroxide (H₂O₂) at room temperatureOxidation of the phenyl rings, potentially leading to hydroxylated byproducts.
Thermal Stress Solid-state at high temperature (e.g., 105°C); Solution at elevated temperature (e.g., 60°C)General acceleration of degradation processes.
Photostability Exposure to a light source providing both UV and visible light (e.g., 1.2 million lux hours and 200 watt hours/m²)Photochemical reactions leading to a variety of degradation products.[2][9][10]

Experimental Protocol: Forced Degradation Study

  • Prepare Stock Solution: Dissolve the compound in a suitable solvent (e.g., acetonitrile or methanol) to create a stock solution.

  • Apply Stress Conditions: Dilute the stock solution with the respective stressor (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂). For thermal and photostability, expose the solution to the specified conditions.

  • Neutralization (for acid/base hydrolysis): After the desired time, neutralize the acidic and basic samples to prevent further degradation before analysis.

  • Analysis: Analyze the stressed samples using a stability-indicating HPLC method. Compare the chromatograms to that of an unstressed control sample to identify degradation products.

FAQ 3: How can I develop a stability-indicating HPLC method for my compound?

A stability-indicating method is a validated analytical procedure that can accurately quantify the active pharmaceutical ingredient (API) without interference from degradation products, impurities, or excipients.[5]

Workflow for Developing a Stability-Indicating HPLC Method:

Caption: Workflow for stability-indicating HPLC method development.

Step-by-Step Protocol:

  • Initial Method Development: Start with a standard reversed-phase column (e.g., C18) and a mobile phase consisting of an acetonitrile/water or methanol/water gradient with an acidic modifier like formic acid or phosphoric acid.[11][12]

  • Optimize Separation: Adjust the gradient, mobile phase composition, and flow rate to achieve good peak shape and resolution for the parent compound.

  • Inject Stressed Samples: Analyze the samples from your forced degradation study. The goal is to separate the parent peak from all degradation product peaks.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound in the presence of its degradants. This ensures that no degradation products are co-eluting.

  • Method Validation: Once the method is optimized, validate it according to ICH guidelines (Q2(R1)) for parameters such as specificity, linearity, accuracy, precision, and robustness.[6]

FAQ 4: What are the best practices for preparing and storing stock solutions of this compound?

Proper preparation and storage of stock solutions are critical for maintaining compound integrity.

Recommended Practices:

  • Solvent Selection: Use a high-purity, inert solvent in which the compound is highly soluble. Common choices include DMSO, acetonitrile, or methanol. For aqueous experiments, a concentrated stock in an organic solvent can be diluted into the aqueous buffer immediately before use.

  • Storage Conditions: Store stock solutions at low temperatures (e.g., -20°C or -80°C) to slow down potential degradation.

  • Light Protection: Always store solutions in amber vials or wrap clear vials in aluminum foil to protect them from light.

  • Inert Atmosphere: For long-term storage, consider aliquoting the stock solution into smaller volumes and overlaying with an inert gas like argon or nitrogen before sealing.

  • Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing a solution can introduce moisture and accelerate degradation. Prepare single-use aliquots whenever possible.

Troubleshooting Solution Stability Issues:

G A Degradation Observed in Solution B Is the solution exposed to light? A->B C Is the pH of the solution controlled? B->C No E Store in amber vials or wrap in foil. B->E Yes D Is the solution deoxygenated? C->D No F Use buffered solutions. C->F Yes G Degas solvents before use. D->G Yes H Re-evaluate after implementing changes. D->H No E->H F->H G->H

Caption: A troubleshooting decision tree for solution stability.

References

  • Pharma Stability: Troubleshooting & Pitfalls. (n.d.). Pharma Stability. Retrieved January 15, 2026, from [Link]

  • Ismail, W., et al. (2011). Studies on the Mechanism of Ring Hydrolysis in Phenylacetate Degradation: A METABOLIC BRANCHING POINT. Journal of Biological Chemistry. Retrieved January 15, 2026, from [Link]

  • Ismail, W., et al. (2011). Studies on the mechanism of ring hydrolysis in phenylacetate degradation: a metabolic branching point. PubMed. Retrieved January 15, 2026, from [Link]

  • Process for the preparation of phenylacetic acid derivatives and intermediate products. (1995). Google Patents.
  • Implications of Photostability on the Manufacturing, Packaging, Storage, and Testing. (n.d.). American Pharmaceutical Review. Retrieved January 15, 2026, from [Link]

  • Stability-indicating HPLC Method Research Articles - Page 1. (n.d.). R Discovery. Retrieved January 15, 2026, from [Link]

  • Phenylacetic acid. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]

  • Development and validation of HPLC method for the resolution of drug intermediates: DL-3-Phenyllactic acid, DL-O-acetyl-3-phenyllactic acid and (+/-)-mexiletine acetamide enantiomers. (2009). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Kiel, M., & Engesser, K. H. (2015). The biodegradation vs. biotransformation of fluorosubstituted aromatics. PubMed. Retrieved January 15, 2026, from [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). ACD/Labs. Retrieved January 15, 2026, from [Link]

  • Forced Degradation Studies. (2016). MedCrave online. Retrieved January 15, 2026, from [Link]

  • Anaerobic degradation of fluorinated aromatic compounds. (1996). PubMed. Retrieved January 15, 2026, from [Link]

  • A Review: Stability Indicating Forced Degradation Studies. (2018). Research Journal of Pharmacy and Technology. Retrieved January 15, 2026, from [Link]

  • Stability Indicating HPLC Method Development –A Review. (2021). International Journal of Trend in Scientific Research and Development. Retrieved January 15, 2026, from [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. (1996). ICH. Retrieved January 15, 2026, from [Link]

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (1996). ICH. Retrieved January 15, 2026, from [Link]

  • Separation of Phenylacetic acid on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved January 15, 2026, from [Link]

  • Factors That Affect the Stability of Compounded Medications. (2022). The PCCA Blog. Retrieved January 15, 2026, from [Link]

  • Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. (2014). NIH. Retrieved January 15, 2026, from [Link]

  • Dissolution Method Troubleshooting: An Industry Perspective. (2022). Dissolution Technologies. Retrieved January 15, 2026, from [Link]

  • Photostability testing theory and practice. (2021). Q1 Scientific. Retrieved January 15, 2026, from [Link]

  • Solution Stability Methods. (2013). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Meet the expert: The Importance of Photostability Testing. (2023). Sampled. Retrieved January 15, 2026, from [Link]

Sources

Technical Support Center: Optimizing the Synthesis of 3-(4-Fluoro-3-methylphenyl)phenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(4-fluoro-3-methylphenyl)phenylacetic acid. As a key intermediate in various pharmaceutical and materials science applications, achieving a high yield and purity of this compound is critical. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its synthesis. The information herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical utility.

I. Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the synthesis of this compound.

1. What are the most viable synthetic routes for this compound?

There are several effective strategies, with the choice often depending on the availability of starting materials and the desired scale of the reaction. The most prominent routes include:

  • Suzuki-Miyaura Coupling: This is a highly versatile and widely used method for constructing the biaryl C-C bond.[1] It typically involves the cross-coupling of an aryl halide with an arylboronic acid or ester in the presence of a palladium catalyst and a base.

  • Willgerodt-Kindler Reaction: This method is useful if the corresponding acetophenone precursor is readily available. It involves the conversion of an aryl alkyl ketone to a thioamide, which is subsequently hydrolyzed to the desired carboxylic acid.[2][3]

  • Nitrile Hydrolysis: This is a classical approach where a benzyl cyanide derivative is hydrolyzed under acidic or basic conditions to yield the phenylacetic acid.[4][5]

  • Malonic Ester Synthesis: This method involves the alkylation of a malonic ester followed by hydrolysis and decarboxylation to afford the final product.[6][7][8][9]

2. My Suzuki-Miyaura coupling reaction is giving a low yield. What are the initial parameters I should check?

Low yields in Suzuki-Miyaura couplings can often be attributed to a few key factors:

  • Catalyst and Ligand Choice: For sterically hindered substrates, such as those with ortho-substituents, the choice of a bulky and electron-rich phosphine ligand or an N-heterocyclic carbene (NHC) is crucial for high catalytic activity.[10][11][12]

  • Base Selection: The strength and type of base can significantly impact the reaction outcome. Common bases include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃). The selection of the base is critical for the success of the process.[13]

  • Solvent System: The choice of solvent (e.g., dioxane, THF, toluene) and the potential addition of water can influence the solubility of the reagents and the overall reaction rate.[14]

  • Reaction Temperature: Insufficient temperature may lead to a sluggish reaction, while excessive heat can cause catalyst decomposition or promote side reactions.

3. I am observing significant by-product formation. What are the likely culprits?

The nature of the by-products will depend on the synthetic route employed:

  • Suzuki-Miyaura Coupling: Common side products can arise from homocoupling of the boronic acid, deboronation, or reduction of the aryl halide.[10]

  • Malonic Ester Synthesis: A major drawback of this method is the potential for dialkylation of the malonic ester, leading to purification challenges.[6][8]

  • Willgerodt-Kindler Reaction: Incomplete hydrolysis of the intermediate thioamide can result in its presence as an impurity. Side reactions can also lead to the formation of the corresponding amide instead of the carboxylic acid.[2]

4. How can I effectively purify the final product?

Purification of this compound typically involves:

  • Extraction: After quenching the reaction, the product is usually extracted into an organic solvent. Washing with aqueous base (e.g., sodium bicarbonate) can help to separate the acidic product from neutral organic impurities.

  • Crystallization: Recrystallization from a suitable solvent system is a powerful technique for obtaining a highly pure product.

  • Chromatography: If crystallization is not effective, column chromatography on silica gel can be employed for purification.

II. Troubleshooting Guides

This section provides detailed troubleshooting for specific synthetic routes.

Guide 1: Suzuki-Miyaura Coupling Route

The Suzuki-Miyaura coupling is a powerful method for the synthesis of biaryl compounds. A common approach for this compound involves the coupling of a (3-carboxymethylphenyl)boronic acid derivative with a 4-fluoro-3-methyl-substituted aryl halide, or vice versa.

Diagram of the Suzuki-Miyaura Coupling Pathway:

Suzuki_Miyaura_Pathway ArylHalide Aryl Halide (e.g., 1-Bromo-4-fluoro-3-methylbenzene) ProductEster Biaryl Ester Intermediate ArylHalide->ProductEster BoronicAcid Arylboronic Acid (e.g., 3-(Methoxycarbonylmethyl)phenylboronic acid) BoronicAcid->ProductEster Catalyst Pd(0) Catalyst Catalyst->ProductEster Oxidative Addition Base Base (e.g., K2CO3) Base->ProductEster Transmetalation Reductive Elimination FinalProduct This compound ProductEster->FinalProduct Ester Hydrolysis

Caption: Generalized Suzuki-Miyaura coupling pathway for the synthesis of the target molecule.

Troubleshooting Table for Suzuki-Miyaura Coupling:

Problem Potential Cause Recommended Solution Scientific Rationale
Low or No Conversion Inactive catalystUse a pre-catalyst or ensure the active Pd(0) species is generated in situ. Consider using a more robust ligand like a bulky phosphine or an N-heterocyclic carbene (NHC).[11][12]The catalytic cycle requires an active Pd(0) species. Sterically hindered substrates often necessitate specialized ligands to facilitate oxidative addition and reductive elimination.
Inappropriate baseScreen different bases such as K₃PO₄, Cs₂CO₃, or organic bases. The choice of base can significantly influence the reaction rate and yield.[1][13]The base plays a crucial role in the transmetalation step by activating the boronic acid.
Low reaction temperatureIncrease the reaction temperature in increments of 10-20 °C. Monitor for potential decomposition.The rates of oxidative addition and reductive elimination are temperature-dependent.
Significant Homocoupling Oxygen contaminationEnsure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) and use degassed solvents.Oxygen can promote the oxidative homocoupling of the boronic acid.
Catalyst systemSome palladium catalysts are more prone to promoting homocoupling. Consider a different ligand or catalyst system.The ligand can influence the relative rates of the desired cross-coupling and undesired side reactions.
Deboronation of Boronic Acid Protic impurities or acidic conditionsUse anhydrous solvents and ensure the base is not acidic.Boronic acids can be susceptible to protodeboronation, especially under acidic conditions or in the presence of excess water.
Reduction of Aryl Halide β-Hydride eliminationThis is more common with certain ligands and substrates. Consider using a ligand that disfavors this pathway.If there are β-hydrogens on an alkyl group of the phosphine ligand, β-hydride elimination can occur from the palladium intermediate, leading to reduction of the aryl halide.
Difficulty in Purification Residual palladiumTreat the crude product with a palladium scavenger or perform a filtration through celite or silica gel.Residual palladium can contaminate the final product and interfere with subsequent reactions or biological assays.
Boronic acid impuritiesWash the organic layer with a dilute aqueous base to remove unreacted boronic acid.The acidic nature of boronic acids allows for their separation from the neutral product ester via an acid-base extraction.
Guide 2: Willgerodt-Kindler Reaction Route

This route is advantageous if 3-(4-fluoro-3-methylphenyl)acetophenone is a readily available starting material. The reaction converts the acetophenone to a thioamide, which is then hydrolyzed to the carboxylic acid.

Diagram of the Willgerodt-Kindler Reaction Pathway:

Willgerodt_Kindler_Pathway Acetophenone 3-(4-Fluoro-3-methylphenyl)acetophenone Thioamide Intermediate Thioamide Acetophenone->Thioamide Reagents Sulfur (S8) Morpholine Reagents->Thioamide FinalProduct 3-(4--Fluoro-3-methylphenyl)phenylacetic acid Thioamide->FinalProduct Hydrolysis Acid or Base Hydrolysis Hydrolysis->FinalProduct

Caption: A simplified workflow of the Willgerodt-Kindler reaction for synthesizing the target acid.

Troubleshooting Table for the Willgerodt-Kindler Reaction:

Problem Potential Cause Recommended Solution Scientific Rationale
Low Yield of Thioamide Insufficient reaction temperatureThe Willgerodt-Kindler reaction often requires high temperatures (refluxing in morpholine or another high-boiling solvent).[15]The rearrangement and migration of the carbonyl group are thermally driven processes.
Poor quality of sulfurUse freshly purchased, high-purity elemental sulfur.Impurities in the sulfur can inhibit the reaction.
Incomplete Hydrolysis of Thioamide Inadequate hydrolysis conditionsIncrease the concentration of the acid or base, prolong the reaction time, or increase the temperature.[2]Thioamides can be more resistant to hydrolysis than their corresponding amides, requiring more forcing conditions.
Formation of stable intermediatesEnsure the pH is sufficiently acidic or basic to drive the hydrolysis to completion.The hydrolysis mechanism involves protonation or deprotonation steps that are pH-dependent.
Product Contamination with Sulfur Incomplete removal of elemental sulfurAfter the reaction, filter the hot reaction mixture to remove any unreacted sulfur. Wash the crude product thoroughly.Elemental sulfur is soluble in some organic solvents at high temperatures but will precipitate upon cooling.

III. Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To a flame-dried Schlenk flask, add 3-bromophenylacetic acid (1.0 eq), (4-fluoro-3-methylphenyl)boronic acid (1.2 eq), palladium(II) acetate (0.02 eq), and a suitable phosphine ligand (e.g., SPhos, 0.04 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Reagent Addition: Add a degassed solvent (e.g., 1,4-dioxane) and an aqueous solution of a base (e.g., 2M K₂CO₃).

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction mixture to room temperature, dilute with water, and acidify with 1M HCl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.[16]

Protocol 2: Hydrolysis of Benzyl Cyanide

This protocol describes the acid-catalyzed hydrolysis of a nitrile.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-(4-fluoro-3-methylphenyl)benzyl cyanide (1.0 eq) and a solution of aqueous sulfuric acid (e.g., 50% v/v).[4]

  • Reaction: Heat the mixture to reflux and stir vigorously for several hours until the reaction is complete (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction mixture and pour it into ice-water.

  • Purification: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization.

IV. References

  • Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry.

  • Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Chemistry Portal.

  • Effective new palladium catalysts for the Suzuki coupling of various haloxylenes to prepare sterically hindered bi- and triaryls. Sci-Hub.

  • Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters.

  • Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... ResearchGate.

  • Willgerodt rearrangement. Wikipedia.

  • Willgerodt rearrangement. chemeurope.com.

  • Optimization of reaction conditions for the Suzuki-Miyaura coupling of... ResearchGate.

  • Willgerodt-Kindler Reaction. SynArchive.

  • Willgerodt-Kindler Reaction. MSU chemistry.

  • Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor.

  • Suzuki Coupling. Organic Chemistry Portal.

  • Malonic ester synthesis. Wikipedia.

  • Malonic Ester Synthesis. Organic Chemistry Tutor.

  • Malonic Synthesis. NROChemistry.

  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. PMC - NIH.

  • 21.10: Malonic Ester Synthesis. Chemistry LibreTexts.

  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.

  • Willgerodt‐Kindler Reac1on. MSU chemistry.

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.

  • Malonic Ester Synthesis. Organic Chemistry Portal.

  • Synthesis of Sterically Hindered Biaryl Acids: Application Notes and Protocols. Benchchem.

  • Recent Advances in the development of Suzuki Miyura Coupling Reactions. wwjmrd.

  • Optimization of the conditions for the Suzuki–Miyaura coupling reaction... ResearchGate.

  • Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Inventiva Pharma.

  • Optimization of Suzuki coupling reaction between bromobenzene and phenylboronic acid a. ResearchGate.

  • Organoborane coupling reactions (Suzuki coupling). PMC - NIH.

  • Synthesis of Triphenylamine-Modified Arylates and Ketones via Suzuki Coupling Reactions. Sci-Hub.

  • Preparation method of methylphenyl acetic acid. Google Patents.

  • Synthesis of biaryl acetic acids. Reagents and conditions were as follows. ResearchGate.

  • Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. PMC - NIH.

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI.

  • phenylacetic acid. Organic Syntheses Procedure.

  • 2-(4-Fluoro-3-methylphenyl)acetic acid. ChemBK.

  • Benzyl Cyanide Hydrolysis To Acid. Big Chemical Encyclopedia - Scribd.

  • Recovery and purification of acetic acid from extremely diluted solutions using a mixed bed ion exchange resin – technical feasibility. RSC Publishing.

  • Methyl cyanide can be converted into acetic acid by:. Filo.

  • 4-Fluoro-3-methylphenylacetic acid. Pharmaffiliates.

  • Recent Advances in Acyl Suzuki Cross-Coupling. MDPI.

  • Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. ACS Catalysis.

  • Trichloroacetic acid fueled practical amine purifications. Beilstein Journals.

  • The Suzuki coupling reactions of aryl bromides with phenylboronic acid. ResearchGate.

  • A kind of preparation method of fluoro phenylacetic acid. Google Patents.

  • [3-(3-Fluoro-4-methylphenyl)phenyl]acetic acid. ChemScene.

  • Process for the production of [2- (4-fluoro-benzyl) -phenyl] -acetic acid. Google Patents.

Sources

Technical Support Center: Overcoming Resistance to Phenylacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals encountering resistance to phenylacetic acid (PAA) derivatives in cell lines. This guide is structured to provide actionable, in-depth troubleshooting advice and protocols to help you diagnose, understand, and overcome experimental hurdles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that often arise when unexpected drug resistance is observed.

Question 1: My cells have stopped responding to my phenylacetic acid derivative. What are the most common reasons?

Answer: Acquired resistance to therapeutic compounds, including PAA derivatives, is a multifaceted problem. The primary mechanisms can be broadly categorized into three areas[1][2]:

  • Reduced Intracellular Drug Concentration: The cancer cells may actively pump the drug out before it can reach its target. This is often mediated by ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp)[2][3][4].

  • Altered Drug Metabolism: Cells can upregulate enzymes, such as those from the cytochrome P450 (CYP) family, which metabolize and inactivate the drug, rendering it ineffective[5][6][7].

  • Changes in the Drug Target: The molecular target of your PAA derivative may have undergone changes. This can include mutations that prevent the drug from binding, or alterations in the expression level of the target protein[8][9].

Question 2: How can I definitively confirm that my cell line has developed resistance?

Answer: The gold standard for confirming resistance is to perform a cell viability assay to determine the half-maximal inhibitory concentration (IC50). By creating a dose-response curve for your resistant cell line and comparing it to the parental (sensitive) line, you can quantify the shift in drug sensitivity. A significant increase in the IC50 value is a clear indicator of acquired resistance.

Question 3: What are the critical first steps I should take to troubleshoot this resistance?

Answer: A systematic approach is crucial.

  • Step 1: Confirm Resistance. First, quantitatively confirm the resistance by re-evaluating the IC50 (see Troubleshooting Guide 1). This rules out experimental errors such as incorrect drug concentration or reagent degradation.

  • Step 2: Basic Culture Checks. Ensure your cell culture is healthy and free from contamination, particularly from mycoplasma, which can alter cellular responses to drugs[10][11][12]. Also, confirm the identity of your cell line via short tandem repeat (STR) profiling to rule out cross-contamination.

  • Step 3: Investigate the Mechanism. Begin systematically investigating the most common resistance mechanisms as detailed in the troubleshooting guides below. A logical starting point is to test for the involvement of drug efflux pumps, as this is a very common mechanism of multidrug resistance[2][13].

Section 2: Troubleshooting Guides & Experimental Protocols

This section provides detailed, step-by-step guidance for investigating and overcoming specific resistance-related issues.

Troubleshooting Guide 1: Confirming and Quantifying Drug Resistance

Issue: You observe reduced cell death or growth inhibition at your standard dose of a PAA derivative.

Goal: To accurately determine and compare the IC50 values of the parental (sensitive) and suspected resistant cell lines.

Underlying Principle: The IC50 is the concentration of a drug that inhibits a biological process by 50%. A rightward shift in the dose-response curve and a higher IC50 value for the treated line compared to the parental line quantitatively demonstrates resistance[14].

This protocol is adapted for adherent cells in a 96-well format.

  • Cell Seeding:

    • Harvest logarithmically growing cells and adjust the cell suspension to a concentration of 5-10×10⁴ cells/mL[15].

    • Plate 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000-10,000 cells/well). Leave edge wells filled with sterile PBS to minimize evaporation effects[15].

    • Incubate at 37°C, 5% CO₂ until cells are fully attached (typically 12-24 hours).

  • Drug Treatment:

    • Prepare a 2X serial dilution of your PAA derivative in culture medium. It is critical to use a wide concentration range, spanning from well below to well above the expected IC50[16]. A common range might be 0.01 µM to 100 µM.

    • Include a "vehicle control" (medium with the drug solvent, e.g., DMSO) and a "no treatment" control.

    • Carefully remove the old medium from the cells and add 100 µL of the drug-containing medium to the appropriate wells. Perform each concentration in triplicate[17].

    • Incubate for a period relevant to the drug's mechanism of action (typically 48-72 hours).

  • MTT Assay & Data Acquisition:

    • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C[15]. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Carefully aspirate the medium.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals. Place the plate on a shaker at a low speed for 10 minutes[15].

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Normalize your data by converting absorbance values to percentage inhibition relative to the vehicle control[14].

    • Plot % inhibition (Y-axis) versus log drug concentration (X-axis).

    • Use a non-linear regression analysis (sigmoidal dose-response curve) in software like GraphPad Prism to calculate the IC50 value[14].

Data Interpretation:

Cell LineIC50 Value (µM)Resistance Fold-Change
Parental (Sensitive)[Enter Value]1x
Suspected Resistant[Enter Value](IC50 Resistant) / (IC50 Parental)

A fold-change significantly greater than 1 confirms the presence of resistance.

Troubleshooting Guide 2: Investigating ABC Transporter-Mediated Efflux

Issue: You suspect your resistant cells are actively pumping the PAA derivative out.

Goal: To determine if inhibiting common ABC transporters can restore sensitivity to your drug.

Underlying Principle: ABC transporters, like P-glycoprotein (P-gp/ABCB1), are ATP-powered pumps that efflux a wide range of substrates from the cell[3][13][18]. Co-treatment with an inhibitor of these pumps should increase the intracellular concentration of the PAA derivative and restore its cytotoxic effect if efflux is the primary resistance mechanism[3][19]. Verapamil is a well-characterized inhibitor of P-gp[20][21][22][23].

  • Experimental Setup: Design an IC50 experiment as described in Protocol 1. You will have four main experimental arms:

    • Parental cells + PAA derivative

    • Resistant cells + PAA derivative

    • Resistant cells + Verapamil (fixed, non-toxic concentration)

    • Resistant cells + PAA derivative + Verapamil

  • Determine Non-Toxic Inhibitor Concentration: Before the main experiment, perform a simple viability assay with Verapamil alone on your resistant cells to find the highest concentration that does not cause significant cytotoxicity on its own. A starting concentration of 15 µM is often effective for P-gp inhibition[20].

  • Co-treatment:

    • Prepare your PAA derivative serial dilutions as before.

    • For the co-treatment arm, add Verapamil to the medium at the pre-determined non-toxic concentration along with the various concentrations of your PAA derivative.

    • Incubate and perform the MTT assay as described in Protocol 1.

Data Interpretation:

  • No Change: If the IC50 of the PAA derivative in the resistant cells does not decrease with the addition of Verapamil, it suggests that P-gp is likely not the primary mechanism of resistance.

  • Partial Reversal: A moderate decrease in the IC50 indicates that P-gp-mediated efflux may be partially responsible for the observed resistance.

  • Full Reversal: A significant drop in the IC50, approaching the value of the parental sensitive cells, strongly indicates that P-gp overexpression is the dominant resistance mechanism.

Visualization of Efflux Pump Mechanism and Inhibition:

EffluxMechanism cluster_0 Cell Membrane cluster_1 With Inhibitor Drug_out PAA Derivative (Extracellular) Drug_in PAA Derivative (Intracellular) Drug_out->Drug_in Passive Diffusion Pump ABC Transporter (e.g., P-gp) Pump->Drug_out Efflux ADP ADP + Pi Pump->ADP Drug_in->Pump Target Intracellular Target Drug_in->Target Therapeutic Effect ATP ATP ATP->Pump Energy Inhibitor Verapamil Pump_blocked Blocked ABC Transporter Inhibitor->Pump_blocked Inhibition Drug_accum Increased PAA (Intracellular) Target_eff Restored Effect Drug_accum->Target_eff

Caption: Mechanism of ABC transporter-mediated drug efflux and its inhibition.

Troubleshooting Guide 3: Assessing Alterations in Drug Target Expression

Issue: Efflux pump inhibition did not restore sensitivity, suggesting the drug's target may be altered.

Goal: To determine if the expression level of the target protein or its corresponding mRNA has changed in the resistant cell line.

Underlying Principle: Cells can develop resistance by downregulating the expression of a drug's target protein, effectively reducing the number of sites the drug can act upon. Conversely, if the drug targets an oncogenic pathway, amplification of the target gene could also lead to resistance by overwhelming the drug's effect. Western blotting and quantitative PCR (qPCR) are standard techniques to measure protein and mRNA levels, respectively[24][25].

This is a general protocol; specific antibody concentrations and incubation times must be optimized.

  • Sample Preparation:

    • Grow parental and resistant cells to ~80-90% confluency.

    • Wash cells with ice-cold PBS, then lyse them using RIPA buffer containing protease and phosphatase inhibitors[26].

    • Scrape the cells, collect the lysate, and clarify by centrifugation at ~16,000 x g for 20 minutes at 4°C[26].

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • Gel Electrophoresis and Transfer:

    • Normalize all samples by diluting them in lysis buffer and Laemmli sample buffer to the same final concentration (e.g., 20 µg of total protein per lane)[26][27].

    • Boil samples at 95°C for 5 minutes[26].

    • Separate proteins by SDS-PAGE. The gel percentage should be chosen based on the molecular weight of your target protein[24].

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane[28].

  • Immunodetection:

    • Block the membrane for 1 hour at room temperature using 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).

    • Incubate the membrane with a primary antibody specific to your target protein overnight at 4°C[27][29].

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature[29].

    • Wash again as in the previous step.

    • Crucially, re-probe the same membrane with an antibody for a loading control protein (e.g., GAPDH, β-actin, or Tubulin) to ensure equal protein loading between lanes.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify the band intensities using software like ImageJ. Normalize the intensity of your target protein band to the intensity of the loading control band for each sample.

This protocol outlines the key steps for a two-step RT-qPCR.

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from parental and resistant cell pellets using a TRIzol-based method or a commercial kit.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

    • Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers[25].

  • qPCR Reaction:

    • Set up the qPCR reaction in triplicate for each sample. Each reaction should contain: cDNA template, forward and reverse primers for your gene of interest, and a SYBR Green qPCR master mix[30].

    • Include primers for a stable housekeeping gene (e.g., ACTB, GAPDH) for normalization.

    • Run the reaction on a real-time PCR machine.

  • Data Analysis:

    • Calculate the change in target gene expression in the resistant cells relative to the parental cells using the ΔΔCt method.

Data Interpretation (Western Blot & qPCR):

Compare the normalized protein/mRNA levels between the parental and resistant lines. A significant decrease or increase in the target's expression in the resistant line points towards this as a potential mechanism of resistance.

Workflow for Investigating Resistance Mechanisms:

ResistanceWorkflow Start Reduced Drug Efficacy Observed in Cell Line Confirm Step 1: Confirm Resistance (Perform IC50 Assay) Start->Confirm IsResistant Is Fold-Change > 1? Confirm->IsResistant InvestigateEfflux Step 2: Investigate Efflux (Co-treat with ABC Inhibitor) IsResistant->InvestigateEfflux Yes Error Check Experimental Parameters (Drug, Cells) IsResistant->Error No IsSensitive Is Sensitivity Restored? InvestigateEfflux->IsSensitive InvestigateTarget Step 3: Check Target (Western Blot / qPCR) IsSensitive->InvestigateTarget No Conclusion1 Conclusion: Efflux Pump Overexpression is Likely Mechanism IsSensitive->Conclusion1 Yes IsAltered Is Expression Altered? InvestigateTarget->IsAltered InvestigateMetabolism Step 4: Assess Metabolism (LC-MS, CYP Inhibitors) IsAltered->InvestigateMetabolism No Conclusion2 Conclusion: Target Alteration is Likely Mechanism IsAltered->Conclusion2 Yes End Further Investigation Needed (e.g., Target Sequencing) InvestigateMetabolism->End Conclusion3 Conclusion: Drug Inactivation is Possible Mechanism

Sources

Technical Support Center: Mitigating Off-Target Effects of 3-(4-Fluoro-3-methylphenyl)phenylacetic acid (Cmpd-FMPA)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for researchers working with 3-(4-Fluoro-3-methylphenyl)phenylacetic acid, herein referred to as Cmpd-FMPA. This molecule represents a class of phenylacetic acid derivatives with significant potential in modulating novel biological targets. However, like many small molecules, achieving absolute target specificity is a primary challenge. Unexpected results in cellular or in vivo models often stem from unintended molecular interactions, known as off-target effects. These effects can lead to misinterpretation of data, toxicity, and ultimately, project failure.[1][2]

This guide is designed to provide you, the researcher, with a logical framework for identifying, understanding, and mitigating potential off-target effects of Cmpd-FMPA and its analogs. We will proceed through a series of frequently asked questions (FAQs), troubleshooting protocols, and strategic recommendations grounded in established medicinal chemistry and pharmacology principles.

Part 1: Frequently Asked Questions & Initial Troubleshooting

This section addresses the most common issues encountered when a compound's biological activity deviates from the expected on-target hypothesis.

Q1: My cellular assay shows significant toxicity at concentrations where I expect to see specific inhibition of my primary target. How can I determine if this is an on-target or off-target effect?

A1: This is a critical first question. Distinguishing on-target toxicity from off-target effects is paramount.

  • Initial Step: On-Target Validation. The most rigorous method is to use a genetic approach. If you knock out or knock down the intended target protein (e.g., using CRISPR or siRNA), the cellular phenotype induced by Cmpd-FMPA should be completely lost if the effect is on-target. If the compound still causes toxicity in the target-knockout cells, the effect is definitively off-target.[2]

  • Orthogonal Assays: Test a structurally unrelated compound known to inhibit your primary target. If this second compound recapitulates the desired efficacy without the toxicity, it further suggests Cmpd-FMPA's toxicity is an off-target liability.

  • Dose-Response Analysis: Carefully analyze your dose-response curve. A very steep curve can sometimes indicate non-specific mechanisms like aggregation or membrane disruption. Compare the IC50 for your target activity with the CC50 (cytotoxic concentration 50%). A small window between these values suggests a potential problem.

Q2: What are the most likely off-target liabilities for a compound with the structure of Cmpd-FMPA?

A2: The structure of Cmpd-FMPA—an acidic, relatively lipophilic molecule—points toward several common off-target families:

  • Physicochemical Properties: Lipophilicity is a major driver of off-target effects.[][4] Highly lipophilic compounds can bind promiscuously to hydrophobic pockets in various proteins and may disrupt cell membranes.[][5] The calculated LogP (a measure of lipophilicity) for Cmpd-FMPA is approximately 3.4, placing it in a range where attention to off-target effects is warranted.[6]

  • Carboxylic Acid Group: The acidic moiety can lead to interactions with certain classes of enzymes or transporters. It also influences the compound's absorption and distribution.[7]

  • Common "Problem" Targets: Based on its general structural class, potential off-target families to consider include:

    • Ion Channels: Particularly the hERG potassium channel, a critical anti-target in safety pharmacology.

    • GPCRs (G-protein coupled receptors): A large and diverse family with numerous binding pockets.

    • Kinases: While not a classic kinase inhibitor scaffold, promiscuous binding can occur.

    • Cytochrome P450 (CYP) Enzymes: Inhibition of these metabolic enzymes is a common liability and can lead to drug-drug interactions.

Q3: I'm observing an unexpected phenotype in my animal model that doesn't align with the known biology of my target. What is the workflow for investigating this?

A3: This situation requires a systematic de-risking approach. The workflow below provides a logical progression from broad screening to specific validation.

G cluster_0 Phase 1: Initial Investigation cluster_1 Phase 2: Experimental Screening cluster_2 Phase 3: Mitigation Strategy A Unexpected In Vivo Phenotype Observed B Review Literature: Is the phenotype associated with any known off-target classes? A->B C In Silico Profiling: Predict potential off-targets based on structural similarity. A->C D Broad Off-Target Panel Screening (e.g., Safety47, Kinase Panel) B->D C->D E Focused Cell-Based Assays for high-probability targets (from B, C, D) D->E F Identify Confirmed 'Hit(s)' (Off-targets with potent activity) E->F G Structure-Activity Relationship (SAR) Synthesize analogs to dial out off-target activity. F->G H Validate New Analogs: Confirm retention of on-target potency and reduction of off-target activity. G->H I Select Optimized Lead Candidate H->I

Caption: Workflow for Investigating and Mitigating Off-Target Effects.

Part 2: Experimental Protocols & Data Interpretation

Protocol 1: In Silico Off-Target Prediction

Before initiating expensive wet-lab experiments, computational tools can provide valuable hypotheses.[8][9] These methods use algorithms trained on large datasets of known compound-target interactions to predict potential off-targets for a new molecule.

  • Objective: To generate a prioritized list of potential off-targets for Cmpd-FMPA.

  • Methodology:

    • Obtain the SMILES string or SDF file for Cmpd-FMPA. (SMILES: O=C(O)CC1=CC=CC(C2=CC=C(C)C(F)=C2)=C1).[6]

    • Submit the structure to several web-based prediction servers (e.g., SwissTargetPrediction, SuperPred, PASS Online).

    • These tools compare the structure of Cmpd-FMPA to libraries of known active molecules.

    • The output will be a ranked list of potential protein targets based on structural similarity.

  • Interpretation: Do not treat these predictions as definitive proof. They are probabilistic. Look for convergence—if multiple platforms predict the same target family (e.g., "serine/threonine kinases" or "nuclear receptors"), prioritize those for experimental validation.

Protocol 2: Broad In Vitro Safety Screening

Several contract research organizations (CROs) offer standardized panels for safety screening. A common and highly valuable panel is the "Safety Pharmacology Panel," which typically includes assays for ~40-70 targets known to be involved in adverse drug reactions (e.g., hERG, various GPCRs, ion channels, and transporters).

  • Objective: To experimentally identify interactions with key anti-targets.

  • Methodology:

    • Provide a sample of Cmpd-FMPA to a reputable CRO.

    • Request a standard safety panel screen, typically performed at a single high concentration (e.g., 10 µM).

    • The CRO will perform binding or functional assays for each target in the panel.

  • Interpretation: A common threshold for a "hit" is >50% inhibition or activity at 10 µM. Any hits on this panel should be taken seriously and followed up with full dose-response curves (IC50 or EC50 determination) to understand the potency of the off-target interaction.

Data Presentation: Interpreting Screening Results

Imagine your screening results for Cmpd-FMPA come back as follows. This table illustrates how to organize the data to make informed decisions.

TargetAssay TypeCmpd-FMPA Activity (IC50/EC50)Selectivity Index (Off-Target/On-Target)Priority
Primary Target-X Enzyme50 nM - On-Target
hERG (KCNH2)Binding15 µM300xLow
Kinase-YEnzyme500 nM10xHigh
GPCR-ZFunctional> 30 µM>600xLow
CYP3A4Enzyme8 µM160xMedium
  • Selectivity Index: This is a crucial metric, calculated by dividing the off-target IC50 by the on-target IC50. A higher number is better. In this hypothetical case, the 10-fold selectivity against Kinase-Y is a major concern and requires immediate attention. The 160x window for CYP3A4 is less critical but should be monitored.

Part 3: Strategic Mitigation through Medicinal Chemistry

Once a problematic off-target is confirmed, the goal is to modify the molecule to reduce its affinity for the off-target while maintaining or improving its affinity for the primary target. This is a core task of medicinal chemistry.[1][10]

Q4: My compound shows potent activity against Kinase-Y. What structural modifications to Cmpd-FMPA could I explore to improve selectivity?

A4: Improving selectivity involves exploiting structural or physicochemical differences between your primary target and the off-target.[10][11]

  • Strategy 1: Reduce Lipophilicity. High lipophilicity often correlates with promiscuity.[][4] Systematically replacing lipophilic groups with more polar ones can reduce non-specific binding. For Cmpd-FMPA, one could replace the methyl group with a hydroxyl or methoxy group.

  • Strategy 2: Introduce Steric Hindrance. If the binding pocket of Kinase-Y is smaller or shaped differently than that of Target-X, you can add a bulky group to your molecule that clashes with the Kinase-Y pocket but is accommodated by the Target-X pocket.[10]

  • Strategy 3: Exploit Different Electrostatics. Modify the electronic properties of the molecule. Changing the position of the fluorine atom or adding other electron-withdrawing/donating groups can alter key interactions (like hydrogen bonds or pi-stacking) that may be more important for binding to one target over the other.[10]

The following diagram illustrates a conceptual approach to this problem.

G cluster_0 Problem Identification cluster_1 Medicinal Chemistry Strategy cluster_2 Analog Design & Synthesis cluster_3 Validation & Selection Problem Cmpd-FMPA (Lead Compound) On-Target IC50: 50 nM Off-Target IC50: 500 nM Selectivity: 10x Strategy Hypothesis: Off-target (Kinase-Y) binding is driven by hydrophobicity. Strategy: Reduce lipophilicity. Problem->Strategy Analog Cmpd-FMPA-OH (New Analog) Modification: Replace -CH3 with -OH Expected Outcome: - Lower LogP - Reduced off-target binding Strategy->Analog Result Result Analog->Result Decision Optimized Lead Result->Decision

Caption: Conceptual Workflow for Improving Target Selectivity.

Summary Table: Hypothetical SAR

CompoundModificationLogP (calc.)Target-X IC50 (nM)Kinase-Y IC50 (nM)Selectivity Index
Cmpd-FMPAParent3.45050010x
Cmpd-FMPA-OH -CH3 -> -OH 2.8 75 8,000 >100x
Cmpd-FMPA-Cl-F -> -Cl3.840350<10x

This table demonstrates a successful optimization campaign where replacing the methyl group with a hydroxyl group (Cmpd-FMPA-OH) slightly weakened on-target potency but dramatically reduced off-target activity, resulting in a much-improved selectivity profile.

References

  • Huggins, D. J., Sherman, W., & Tidor, B. (2012). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry, 55(4), 1424–1444. Available at: [Link]

  • Patsnap Synapse. (2021). How to improve drug selectivity? Available at: [Link]

  • Zhang, H., et al. (2024). In silico off-target profiling for enhanced drug safety assessment. Acta Pharmaceutica Sinica B, 14(7), 2927-2941. Available at: [Link]

  • Massachusetts Institute of Technology. (2012). Rational Approaches to Improving Selectivity in Drug Design. Available at: [Link]

  • Fisher, A., et al. (2018). A Combined In Vitro/In Silico Approach to Identifying Off-Target Receptor Toxicity. Toxicological Sciences, 165(2), 463–475. Available at: [Link]

  • Schmidt, F., Matter, H., Hessler, G., & Czich, A. (2014). Predictive in silico off-target profiling in drug discovery. Future Medicinal Chemistry, 6(3), 295-317. Available at: [Link]

  • Patsnap Synapse. (2021). How can off-target effects of drugs be minimised? Available at: [Link]

  • AZoLifeSciences. (2022). Improving Selectivity in Drug Design. Available at: [Link]

  • Lin, K., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10, 773. Available at: [Link]

  • Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery, 7(10), 863-875. Available at: [Link]

  • AZoLifeSciences. (2021). Importance of Solubility and Lipophilicity in Drug Development. Available at: [Link]

  • Celerion. (2021). Back to Basics: pH-Dependent Drug Interactions with Acid Reducing Agents. Available at: [Link]

  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509). Available at: [Link]

  • Dahlin, J. L., et al. (2017). Assay interference and off-target liabilities of reported histone acetyltransferase inhibitors. Nature Communications, 8(1), 1547. Available at: [Link]

Sources

Technical Support Center: Crystallization of 3-(4-Fluoro-3-methylphenyl)phenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the crystallization of 3-(4-Fluoro-3-methylphenyl)phenylacetic acid. This document is designed for researchers, chemists, and pharmaceutical development professionals who are working with this compound and facing challenges in obtaining a crystalline solid form. As a substituted biphenylacetic acid derivative, its purification and solid-state characterization are critical for ensuring reproducibility and quality in research and development.

This guide moves beyond simple protocols to explain the underlying principles of crystallization, empowering you to diagnose and resolve issues effectively. We will explore common challenges such as oiling out, polymorphism, and poor yield, providing structured troubleshooting advice and validated experimental procedures.

Section 1: Physicochemical Profile and Initial Considerations

Understanding the physicochemical properties of this compound is the foundation of developing a robust crystallization process. While specific experimental data for this exact molecule is not publicly available, we can infer a likely profile based on its structural motifs and data from similar phenylacetic acid derivatives.

Table 1: Estimated Physicochemical Properties

Property Estimated Value / Characteristic Significance for Crystallization
Molecular Formula C₁₅H₁₃FO₂ Influences molecular weight and intermolecular interactions.
Molecular Weight 244.26 g/mol [1] A moderate molecular weight; not prone to unusual crystallization behavior on its own.
Melting Point (°C) Likely in the range of 100-160°C The melting point is a critical parameter. Oiling out can occur if the solution temperature is above the compound's melting point when it begins to precipitate[2][3]. Impurities will lower and broaden this range.
Calculated logP ~3.4 Indicates good solubility in organic solvents and low solubility in water, which is typical for this class of compounds[4][5].
pKa ~4.1-4.3 As a carboxylic acid, its solubility is highly pH-dependent. It will be soluble in basic aqueous solutions and insoluble in acidic aqueous solutions.

| Key Structural Features | Biphenyl core, carboxylic acid, fluorine atom, methyl group | The biphenyl system allows for π-stacking. The carboxylic acid group is a strong hydrogen bond donor and acceptor. The fluorine can participate in weaker interactions. This combination suggests a high propensity for forming stable crystal lattices. |

Section 2: General Crystallization Protocol & Workflow

This section provides a standard starting protocol for the recrystallization of this compound. It is intended as a baseline from which to troubleshoot.

Baseline Recrystallization Protocol
  • Solvent Selection: Based on the principle "like dissolves like," start with a polar protic solvent (e.g., isopropanol, ethanol) or a moderately polar aprotic solvent (e.g., ethyl acetate, toluene). A solvent screen (see FAQs) is highly recommended. For this example, we will use toluene.

  • Dissolution: In a flask equipped with a reflux condenser, add the crude this compound. Add the minimum amount of hot toluene required to fully dissolve the solid. This ensures the solution will be supersaturated upon cooling.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed filter funnel to remove them. This step must be done quickly to prevent premature crystallization.

  • Cooling: Allow the flask to cool slowly to room temperature. Uncontrolled, rapid cooling can lead to the formation of small, impure crystals or an amorphous solid[3][6].

  • Further Cooling: Once at room temperature, place the flask in an ice bath or refrigerator (2-8°C) for several hours to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals on the filter with a small amount of cold solvent (toluene) to remove any remaining dissolved impurities.

  • Drying: Dry the crystals under vacuum to a constant weight.

Visual Workflow for General Recrystallization

G cluster_setup Setup cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying A 1. Add Crude Compound to Flask B 2. Add Solvent (e.g., Toluene) A->B C 3. Heat to Dissolve B->C D 4. Hot Filtration (if needed) C->D Insoluble impurities? E 5. Slow Cooling to Room Temp C->E No insolubles D->E F 6. Further Cooling (Ice Bath) E->F G 7. Vacuum Filtration F->G H 8. Wash with Cold Solvent G->H I 9. Dry Under Vacuum H->I J Pure Crystalline Product I->J

Caption: Standard experimental workflow for recrystallization.

Section 3: Troubleshooting Guide

This section addresses the most common issues encountered during the crystallization of substituted phenylacetic acids.

Q1: My compound "oiled out" instead of crystallizing. What happened and how do I fix it?

Answer:

Causality: "Oiling out" occurs when the solute separates from the solution as a liquid phase (an oil) rather than a solid.[3][7] This is a common problem when the boiling point of the solvent is higher than the melting point of the compound, or when impurities significantly depress the compound's melting point.[2][8] The high mobility of molecules within the oil droplets often allows them to dissolve impurities, leading to a poorly purified final product if it solidifies.[7]

Immediate Remediation: If your compound has already oiled out, you can attempt to induce crystallization from the oil:

  • Scratching: Use a glass rod to gently scratch the inside of the flask at the oil-solvent interface. This creates microscopic imperfections that can serve as nucleation sites.

  • Seeding: If you have a few crystals from a previous successful batch, add a single seed crystal to the oiled mixture.

  • Re-dissolve and Modify: Gently heat the solution to re-dissolve the oil. Then, add a small amount of additional solvent (10-20% more) to lower the saturation concentration and attempt the cooling process again, but much more slowly.

Preventative Strategies:

  • Use a Lower-Boiling Point Solvent: If the melting point of your compound is 110°C, using a solvent that boils at 120°C is risky. Choose a solvent with a boiling point at least 10-20°C below the compound's melting point.

  • Slower Cooling: A very slow cooling rate is critical. Allow the solution to cool to room temperature over several hours before transferring it to a colder environment.

  • Use a Solvent/Anti-Solvent System: Dissolve the compound in a minimum amount of a "good" solvent (in which it is very soluble). Then, slowly add a miscible "anti-solvent" (in which it is poorly soluble) at an elevated temperature until the solution becomes slightly turbid. Allow this mixture to cool slowly.

Visual Guide: Troubleshooting "Oiling Out"

G Start Compound 'Oiled Out' Decision1 Try to Induce Crystallization? Start->Decision1 Action1 Scratch flask or add seed crystal Decision1->Action1 Yes Action2 Gently reheat to re-dissolve oil Decision1->Action2 No Result1 Crystals Form? Action1->Result1 Success Isolate Crystals Result1->Success Yes Result1->Action2 No Action3 Add 10-20% more solvent Action2->Action3 Action4 Cool VERY slowly Action3->Action4 Result2 Successful Crystallization? Action4->Result2 Result2->Success Yes Failure Re-evaluate solvent system. Consider chromatography. Result2->Failure No

Caption: Decision tree for addressing an "oiling out" event.

Q2: No crystals are forming, even after cooling. What should I do?

Answer:

Causality: The absence of crystals indicates that nucleation, the initial formation of a stable crystal lattice, has not occurred. This can happen for two main reasons:

  • The solution is not supersaturated: Too much solvent was used, and the compound remains soluble even at low temperatures.

  • The solution is supersaturated, but there is a kinetic barrier to nucleation: The molecules have not yet organized into a crystal lattice.

Troubleshooting Steps (in order):

  • Induce Nucleation:

    • Scratch the flask with a glass rod below the solvent line.

    • Add a seed crystal. This is the most effective method if crystals are available.

  • Increase Supersaturation: If nucleation cannot be induced, you likely used too much solvent. Gently heat the solution and boil off a portion of the solvent (10-25%). Allow the more concentrated solution to cool slowly again.[2]

  • Introduce an Anti-Solvent: If you have a miscible solvent in which your compound is insoluble (e.g., heptane or hexanes if you are using toluene or ethyl acetate), add it dropwise to the solution at room temperature until turbidity persists. This can often trigger crystallization.

  • Last Resort: If all else fails, remove the solvent entirely using a rotary evaporator to recover the crude solid. You can then re-attempt the crystallization with a different solvent system.[2]

Q3: The crystallization yield is very low. How can I improve it?

Answer:

Causality: A low yield means a significant portion of your compound remained in the mother liquor. This is often a trade-off with purity; higher purity sometimes means lower yield.

Optimization Strategies:

  • Minimize Solvent Volume: Ensure you are using the minimum amount of hot solvent to dissolve your crude product. Any excess solvent will retain more solute upon cooling.

  • Increase Cooling Time/Lower Temperature: Allow more time for crystallization at a lower temperature. Let the solution sit in the refrigerator (2-8°C) or even a freezer (if the solvent's freezing point allows) overnight.

  • Solvent Choice: The ideal solvent is one in which the compound has high solubility at high temperatures and very low solubility at low temperatures. If the solubility is still significant at low temperatures, your yield will suffer. You may need to screen for a better solvent.

  • Check the Mother Liquor: Evaporate the solvent from your mother liquor. If a large amount of solid is recovered, your crystallization conditions are suboptimal. You can attempt a second recrystallization on this recovered material.

Q4: My results are inconsistent between batches. Could this be polymorphism? How do I investigate and control it?

Answer:

Causality: Yes, inconsistent crystal habits (e.g., needles one day, plates the next), melting points, or dissolution behavior are classic signs of polymorphism. Polymorphism is the ability of a compound to crystallize into different crystal lattice arrangements, known as polymorphs.[9][10] These different forms can have distinct physical properties, including solubility, stability, and bioavailability, making control of polymorphism critical in pharmaceutical development.[6][11] The formation of a specific polymorph is highly dependent on kinetic and thermodynamic factors during crystallization, such as solvent choice, cooling rate, and supersaturation level.[12]

Investigative Protocol: A polymorph screen is necessary to identify the different crystalline forms and the conditions that produce them.

  • Vary Solvents: Crystallize the compound from a range of solvents with different polarities and hydrogen bonding capabilities (e.g., methanol, acetonitrile, toluene, ethyl acetate, water).

  • Vary Cooling Rates: For a given solvent, perform crystallizations with rapid cooling (ice bath crash) and very slow cooling (insulated container).

  • Characterize the Solids: Analyze the solids obtained from each experiment using techniques like:

    • X-Ray Powder Diffraction (XRPD): The definitive technique for identifying different polymorphs, as each will have a unique diffraction pattern.[12]

    • Differential Scanning Calorimetry (DSC): Can identify different melting points and phase transitions between polymorphs.

    • Microscopy: To observe different crystal shapes (morphologies).

Control Strategy: Once the desired polymorph (usually the most thermodynamically stable one) is identified, the crystallization process must be precisely defined and controlled. The most reliable method for ensuring the formation of a specific polymorph is to use seed crystals of that polymorph in a well-controlled crystallization process.

Visual Workflow: Polymorph Screening

G cluster_conditions Vary Crystallization Conditions Start Crude Compound SolventScreen Dissolve in various solvents (Toluene, EtOH, EtOAc, etc.) Start->SolventScreen SlowCool Slow Cool (e.g., Dewar) SolventScreen->SlowCool FastCool Fast Cool (e.g., Ice Bath) SolventScreen->FastCool Evaporation Solvent Evaporation SolventScreen->Evaporation Analysis Characterize each solid batch (XRPD, DSC, Microscopy) SlowCool->Analysis FastCool->Analysis Evaporation->Analysis Result Identify and map polymorphs to formation conditions Analysis->Result

Caption: A systematic workflow for a polymorph screening study.

Section 4: Frequently Asked Questions (FAQs)

Q: How do I choose the right solvent system for crystallization?

A: The ideal solvent should exhibit high solubility for your compound at its boiling point and low solubility at low temperatures (e.g., 0-5°C). It should also be unreactive with your compound and easily removable.

Protocol: Small-Scale Solvent Screening

  • Place ~20 mg of your compound into several small test tubes.

  • To each tube, add a different solvent dropwise at room temperature. A good candidate will not dissolve the compound well at this stage.

  • Heat the tubes that did not show good solubility. A good solvent will now dissolve the compound completely.

  • Cool the tubes that showed good hot-solubility. The best solvent will produce a large quantity of crystals upon cooling.

Table 2: Recommended Solvents for Screening Phenylacetic Acids

Solvent Class Examples Polarity Notes
Alcohols Isopropanol, Ethanol Polar Protic Often good solvents, but may have moderate solubility at cold temperatures, impacting yield.
Esters Ethyl Acetate Polar Aprotic Good balance of polarity, often effective.
Aromatic Toluene Non-polar Good for less polar compounds, often provides high recovery.
Ketones Acetone Polar Aprotic Very strong solvent, often needs an anti-solvent.
Ethers 2-Methyl-THF Moderately Polar Can be effective, less volatile than other ethers.

| Anti-Solvents | Heptane, Hexane | Non-polar | Used in combination with a more polar "good" solvent. |

Q: What is the purpose of a seed crystal and how do I prepare one?

A: A seed crystal is a small, pure crystal of your compound that provides a pre-existing template for crystal growth. It helps overcome the kinetic barrier to nucleation, ensuring that crystallization begins at a desired temperature and often leads to the formation of a specific, desired polymorph. If you have no crystals, you can try to generate them by dissolving a small amount of material in a good solvent in a vial, adding a few drops of anti-solvent, and letting it evaporate slowly and undisturbed for several days.

Section 5: References
  • Lee, E.H. (2014). Polymorphism and crystallization of active pharmaceutical ingredients (APIs). [Online]. Available at: [Link]

  • PharmaCores. (2025). Polymorphism in Drugs: Why Crystal Forms Matter. [Online]. Available at: [Link]

  • Mettler Toledo. Crystal Polymorphism in Chemical & Pharmaceutical Process Development. [Online]. Available at: [Link]

  • Black, S. N., & Collier, E. A. (2005). Crystal polymorphism of pharmaceuticals: probing crystal nucleation at the molecular level. Taylor & Francis Online. Available at: [Link]

  • Brainly. (2024). Why do crystals oil out and what are the remedies and prevention methods? [Online]. Available at: [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Online]. Available at: [Link]

  • Jagiellońskie Centrum Innowacji. (n.d.). POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS. [Online]. Available at: [Link]

  • Mettler Toledo. Oiling Out in Crystallization. [Online]. Available at: [Link]

  • Reddit. (2013). Recrystallization (help meeeeee). [Online]. Available at: [Link]

  • ChemBK. (2024). 2-(4-Fluoro-3-methylphenyl)acetic acid. [Online]. Available at: [Link]

  • Organic Syntheses. (n.d.). phenylacetic acid. [Online]. Available at: [Link]

  • Google Patents. (n.d.). CN103232338A - Preparation method of phenylacetic acid. [Online]. Available at:

  • Wikipedia. (n.d.). Phenylacetic acid. [Online]. Available at: [Link]

  • Google Patents. (n.d.). CN106928044A - A kind of preparation method of fluoro phenylacetic acid. [Online]. Available at:

  • Google Patents. (n.d.). US4237305A - Substituted phenylacetic acid compounds and process for preparation thereof. [Online]. Available at:

  • Pharmaffiliates. (n.d.). 4-Fluoro-3-methylphenylacetic acid. [Online]. Available at: [Link]

  • Cartel International. (n.d.). 3 Fluorophenyl Acetic Acid Latest Price Exporter. [Online]. Available at: [Link]

  • Google Patents. (n.d.). US5698735A - Process for preparing substituted phenylacetic acid derivatives and novel intermediates. [Online]. Available at:

  • Wikipedia. (n.d.). Methyl phenylacetate. [Online]. Available at: [Link]

  • Sciencemadness Wiki. (2022). Phenylacetic acid. [Online]. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. [Online]. Available at: [Link]

  • MDPI. (n.d.). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. [Online]. Available at: [Link]

Sources

Technical Support Center: Purification of 3-(4-Fluoro-3-methylphenyl)phenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 3-(4-Fluoro-3-methylphenyl)phenylacetic acid (CAS No. 1355247-84-5). This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with the purification of this important intermediate. The content is structured in a practical, question-and-answer format to directly address issues you may encounter during your work.

Part 1: Troubleshooting Guide

This section addresses specific problems encountered during the purification workflow, from initial work-up to final polishing.

Issue 1: The crude product after synthesis is an intractable oil or fails to solidify.

Question: My reaction work-up yields a dark, viscous oil instead of a solid crude product. How can I isolate a solid and improve the starting purity?

Answer: This is a common issue, often caused by the presence of residual high-boiling solvents, unreacted starting materials, or sticky byproducts that inhibit crystallization.

Potential Causes & Solutions:

  • Residual Solvents: High-boiling solvents used in the synthesis (e.g., DMF, dioxane, toluene) can be difficult to remove.

    • Solution: Perform a solvent swap. After the initial extraction, dilute the organic layer with a lower-boiling solvent like ethyl acetate or dichloromethane (DCM), wash again with brine, and then concentrate under reduced pressure. Co-evaporation with a solvent like toluene can help azeotropically remove residual water.

  • Acid/Base Work-up Inefficiency: As a carboxylic acid, your target compound's solubility is highly pH-dependent. Incomplete protonation will leave it as a salt, which may be more soluble or form an oil.

    • Solution: During the acidic quench, ensure the aqueous phase is sufficiently acidic (pH 1-2) by using a stronger acid (e.g., 1-2 M HCl) and verifying with pH paper. Stir vigorously for an adequate time to ensure complete protonation.

  • Presence of Oily Impurities: Byproducts from the synthesis, particularly homocoupling products from Suzuki reactions, can be oily and hinder crystallization.[1][2]

    • Solution - Liquid-Liquid Extraction: A carefully planned liquid-liquid extraction can be highly effective. After the reaction, perform a basic wash (e.g., with 1 M Na₂CO₃) to convert your acidic product into its water-soluble salt, leaving non-acidic impurities in the organic layer. Separate the layers, then re-acidify the aqueous layer to pH 1-2 to precipitate your purified product.[3] This process is outlined in the workflow below.

Experimental Protocol: Biphasic Extractive Work-up for Crude Purification
  • Quench and Dilute: Quench the reaction mixture with water and dilute with a suitable organic solvent (e.g., Ethyl Acetate or Toluene).

  • Basification: Extract the organic layer with 1-2 M sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) solution. The target acid will move to the aqueous layer as its sodium salt. Repeat 2-3 times.

  • Separate Layers: Combine the aqueous layers. The organic layer contains neutral and basic impurities (e.g., unreacted halides, some catalyst ligands).

  • Wash (Optional): Wash the combined aqueous layer with a fresh portion of ethyl acetate to remove any entrained neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add 2-4 M HCl with vigorous stirring until the pH is 1-2.

  • Isolation: The product should precipitate as a solid. If it oils out, continue stirring vigorously as it may solidify. Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.[4]

Issue 2: Purity is stagnant at 95-98% after crystallization, with persistent, closely-related impurities.

Question: I've tried recrystallizing from several solvents, but I can't seem to remove a few key impurities. HPLC shows peaks very close to my main product peak. What are these impurities and how can I get rid of them?

Answer: This level of purity suggests the presence of structurally similar impurities that co-crystallize with your product. In the context of a Suzuki-Miyaura cross-coupling synthesis, these are predictable byproducts.[1][5]

Common Structural Impurities and Their Origins

Impurity NameStructure (Example)Typical OriginRemoval Strategy
Starting Phenylacetic Halide/Triflate Br-C₆H₄-CH₂COOHIncomplete reaction of the electrophile.Recrystallization, Preparative HPLC.
Boronic Acid/Ester Homocoupling Product HOOCCH₂-C₆H₄-C₆H₄-CH₂COOHOxidative homocoupling of the boronic acid reagent.[1]pH-mediated extraction, Preparative HPLC.
Protodeborylation Product Phenylacetic acidBoronic acid is replaced by a hydrogen atom from the solvent or base.Recrystallization, Preparative HPLC.
Residual Palladium Catalyst Pd speciesIncomplete removal of the palladium catalyst.Filtration through Celite® or activated carbon treatment.
Purification Strategy Logic Diagram

This diagram outlines a decision-making process for tackling persistent impurities.

Purification_Logic start Crude Product (Purity < 98%) analysis Analyze by LC-MS & NMR to ID Impurities start->analysis decision Impurity Type? analysis->decision recrystallization Optimize Crystallization (Solvent/Anti-solvent) decision->recrystallization Starting Material or Isomer prep_hplc Preparative HPLC decision->prep_hplc Homocoupling or Unknown extraction pH-Mediated Liquid-Liquid Extraction decision->extraction Acidic/Neutral Byproducts carbon_treat Activated Carbon / Celite Filtration decision->carbon_treat Color / Pd Residue final_product Final Product (Purity > 99.5%) recrystallization->final_product prep_hplc->final_product extraction->final_product carbon_treat->final_product

Caption: Logical workflow for selecting a purification strategy based on impurity identification.

Advanced Solution: Preparative HPLC

When crystallization fails, preparative HPLC is the method of choice for removing structurally similar impurities.[6] Given the acidic nature of the target compound, a reversed-phase method is most common.

Step-by-Step Protocol: Developing a Preparative HPLC Method

  • Analytical Method Development:

    • Column: Start with a C18 column (e.g., Luna C18(2), 150 x 4.6 mm, 5 µm).[7]

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or Formic Acid in Water. The acid is crucial for suppressing the ionization of the carboxylic acid, preventing peak tailing.

    • Mobile Phase B: Acetonitrile (ACN) or Methanol (MeOH).

    • Gradient: Run a fast scouting gradient (e.g., 5% to 95% B over 10 minutes) to determine the approximate elution time.

    • Optimization: Develop a shallower gradient around the elution time of your target compound to maximize resolution from the nearby impurities.

  • Scale-Up to Preparative Scale:

    • Column: Select a preparative C18 column with the same stationary phase (e.g., 250 x 50 mm).

    • Flow Rate: Adjust the flow rate based on the column diameter.

    • Loading: Dissolve the semi-purified material in a minimal amount of a strong solvent (like DMF or DMSO), then dilute with the mobile phase to avoid precipitation on the column. Perform loading studies to maximize throughput without sacrificing resolution.

  • Fraction Collection:

    • Use a UV detector to trigger fraction collection. If you have access to a mass spectrometer, mass-directed fractionation provides the highest selectivity.[6]

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the organic solvent (ACN/MeOH) under reduced pressure.

    • The remaining aqueous solution can be freeze-dried (lyophilized) or extracted with a solvent like DCM to recover the final product.

Issue 3: HPLC analysis shows poor peak shape (tailing or fronting).

Question: My HPLC chromatograms for purity analysis show significant peak tailing for the main compound. Is my product degrading or is this a method issue?

Answer: Poor peak shape for an acidic compound like this is almost always a method issue, not degradation. It is caused by unwanted secondary interactions between the analyte and the stationary phase.

Potential Causes & Solutions:

  • Analyte Ionization: If the mobile phase pH is close to the pKa of your carboxylic acid (~4.0-4.5), a mixed population of ionized (carboxylate) and neutral (carboxylic acid) forms will exist. The ionized form interacts differently with the C18 stationary phase, causing severe tailing.

    • Solution: Add an acidifier to the mobile phase. Adding 0.05-0.1% TFA or formic acid to both your water and organic solvent will push the equilibrium to the neutral, protonated form, ensuring a single interaction mode and sharp, symmetrical peaks.[8]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to fronting or tailing.

    • Solution: Dilute your sample and re-inject.

  • Column Contamination or Degradation: Residual basic compounds from previous runs or degradation of the silica backbone (at high pH) can create active sites that cause tailing.

    • Solution: Flush the column thoroughly. If the problem persists, the column may need to be replaced.[9]

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound relevant to its purification?

Answer: Understanding the key properties is fundamental to designing a robust purification strategy.

Table of Physicochemical Properties

PropertyValue / Predicted ValueSignificance for Purification
CAS Number 1355247-84-5Unique identifier for literature and regulatory searches.
Molecular Formula C₁₅H₁₃FO₂Used to calculate molecular weight.[10]
Molecular Weight 244.26 g/mol Important for mass spectrometry and calculating molar equivalents.[10]
Appearance White to off-white solidVisual indicator of purity. Color may indicate residual catalysts or byproducts.
pKa (Predicted) ~4.2Critical for developing pH-based extractions and HPLC methods. The compound is acidic.
LogP (Predicted) 3.42Indicates good solubility in organic solvents but low solubility in water at neutral pH.[10]
Melting Point Not widely reported, but similar structures melt between 100-170 °C.[11]A sharp melting point is a good indicator of high purity.

Q2: Which analytical techniques are best for assessing the purity of the final product?

Answer: A combination of methods is required to ensure the compound meets high purity standards, as stipulated by guidelines like ICH Q3A(R2).[6]

  • High-Performance Liquid Chromatography (HPLC-UV): This is the workhorse for purity assessment. A validated HPLC method using a high-resolution column can quantify impurities down to 0.05%. A diode array detector (DAD) is useful for checking peak purity.[12][13]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is essential for identifying unknown impurities. By obtaining the mass of impurity peaks, you can deduce their structure and origin, which is critical for troubleshooting the synthesis and purification.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the final compound and can detect impurities if they are present at levels >1%. ¹⁹F NMR is particularly useful for this molecule to confirm the fluorine substitution pattern.

  • Gas Chromatography (GC): Used to quantify residual solvents from the purification process.

Q3: What is the best general approach for crystallization of this compound?

Answer: The best approach is typically single-solvent or solvent/anti-solvent crystallization. The goal is to find a solvent system where the compound has high solubility at elevated temperatures but low solubility at room or sub-zero temperatures.[4]

General Crystallization Workflow Diagram

Crystallization_Workflow start Dissolve Crude Solid in Minimum Hot Solvent hot_filtration Hot Filtration (optional) to remove particulates start->hot_filtration cooling Allow to Cool Slowly to Room Temperature hot_filtration->cooling ice_bath Cool Further in Ice Bath cooling->ice_bath filtration Collect Crystals by Vacuum Filtration ice_bath->filtration wash Wash with Cold Anti-Solvent filtration->wash drying Dry Under Vacuum wash->drying

Caption: A standard experimental workflow for recrystallization.

Solvent Selection: A good starting point is to screen solvents of varying polarity.

  • Good Solvents (for dissolving): Toluene, Ethyl Acetate, Acetone, Methanol.

  • Poor Solvents (for precipitating/as anti-solvents): Heptane, Hexane, Water.

A good combination to try first would be dissolving the crude material in hot toluene or ethyl acetate and then slowly adding heptane as an anti-solvent until turbidity is observed, followed by slow cooling.

References

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (n.d.). Google Books.
  • Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography. (2024, June 24). ACS Publications.
  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. (n.d.). ResearchGate.
  • Troubleshooting. (n.d.). The Pharma Master.
  • Analytical Method Summaries. (n.d.). Eurofins.
  • Achieve high-throughput LC/MS purification of pharmaceutical impurities. (n.d.). Agilent.
  • What are the emerging technologies for pharmaceutical intermediate purification?. (2025, August 8). Procyon Group.
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
  • Recent Advances/Contributions in the Suzuki–Miyaura Reaction. (n.d.). Royal Society of Chemistry.
  • ANALYTICAL METHOD SUMMARIES. (2021, May 24). Eurofins.
  • What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. (2018, April 4). Quora.
  • Impurities formed during the Suzuki−Miyaura coupling between 3 and 4.. (n.d.). ResearchGate.
  • Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives.. (n.d.). Inventiva Pharma.
  • Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers. (n.d.). Benchchem.
  • Troubleshooting Guide. (n.d.). Phenomenex.
  • 2-(4-Fluoro-3-methylphenyl)acetic acid. (2024, April 9). ChemBK.
  • [3-(3-Fluoro-4-methylphenyl)phenyl]acetic acid. (n.d.). ChemScene.
  • "UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE". (2024, March 3). IJNRD.
  • Crystallization-free technique for preparing phenylacetic acid from impurity-containing phenylacetate solution. (n.d.). Google Patents.
  • Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. (n.d.). PubMed.
  • 4-Biphenylacetic acid 98 5728-52-9. (n.d.). Sigma-Aldrich.
  • Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. (2025, October 28). PMC - NIH.
  • Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. (2025, August 9). ResearchGate.
  • Effects of additives on crystallization, polymorphic transformation, and solubility. (n.d.). University of Minnesota.
  • Phenylacetic acid. (n.d.). Wikipedia.

Sources

Technical Support Center: Enhancing the Oral Bioavailability of 3-(4-Fluoro-3-methylphenyl)phenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(4-Fluoro-3-methylphenyl)phenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals actively working on this compound or structurally similar phenylacetic acid derivatives.

Given its molecular structure—a lipophilic biphenyl core with a carboxylic acid moiety—this compound is anticipated to exhibit poor aqueous solubility, a common characteristic of Biopharmaceutics Classification System (BCS) Class II or IV compounds.[1][2] This inherently limits its oral bioavailability, as dissolution in the gastrointestinal tract is a prerequisite for absorption.[3][4]

This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to navigate the experimental challenges of enhancing its systemic exposure. The protocols and insights are based on established principles for overcoming poor drug solubility and are designed to be self-validating through clear experimental endpoints.

Section 1: Initial Compound Characterization & Troubleshooting

Before attempting complex formulation strategies, a robust initial characterization is crucial. This phase identifies the primary barriers to bioavailability and informs the selection of an appropriate enhancement strategy.

FAQ 1: How do I preliminarily classify this compound according to the BCS?

Answer: The Biopharmaceutics Classification System (BCS) categorizes drugs based on their aqueous solubility and intestinal permeability.[1] For a novel compound like this compound, you will need to determine these parameters experimentally.

  • Solubility: Determine its solubility in aqueous media across a physiologically relevant pH range (e.g., pH 1.2, 4.5, and 6.8). A drug is considered "highly soluble" if its highest single therapeutic dose can dissolve in 250 mL or less of aqueous media over this pH range. Given its structure, it is highly probable that this compound will be "poorly soluble."

  • Permeability: Assess its permeability using an in vitro model like the Caco-2 cell monolayer assay. High permeability is often inferred when the extent of absorption in humans is ≥90% of an administered dose. Phenylacetic acid derivatives are often permeable, suggesting a likely classification of BCS Class II (low solubility, high permeability).[5]

Troubleshooting Guide: Low Aqueous Solubility

Issue: Initial screening confirms the compound's aqueous solubility is below 10 µg/mL at physiological pH, hindering dissolution and subsequent absorption studies.

Potential Cause Troubleshooting Steps & Scientific Rationale
Weakly Acidic Nature 1. pH Modification: As a carboxylic acid, its solubility is pH-dependent. Deprotonation at a pH above its pKa will convert it to the more soluble carboxylate salt. Action: Measure solubility in buffers with increasing pH (e.g., pH 6.8, 7.4). This helps determine if maintaining a higher pH environment in the gut could be a viable, albeit often difficult, strategy.
High Crystallinity (Lattice Energy) 2. Salt Formation: Converting the acidic drug into a salt can dramatically improve solubility and dissolution rate by disrupting the crystal lattice.[4][6] Action: Perform a salt screening study with various counterions (e.g., sodium, potassium, tromethamine). Evaluate the resulting salts for solubility, dissolution rate, and physical stability (hygroscopicity).
High Lipophilicity 3. Co-solvent Systems: Using a water-miscible organic solvent can increase the solubility of lipophilic compounds for in vitro testing, but has limited in vivo applicability.[7][8] Action: For initial assays, dissolve the compound in a minimal amount of DMSO or ethanol before diluting with aqueous buffer. Be aware that the co-solvent can precipitate upon high dilution, so monitor for this artifact.

Section 2: Formulation Strategies & Experimental Workflows

If simple modifications like salt formation are insufficient or not viable, advanced formulation strategies are necessary. The following workflow outlines a logical progression for formulation development.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Formulation Development cluster_2 Phase 3: In Vitro Evaluation cluster_3 Phase 4: In Vivo Testing A Initial Solubility & Permeability (BCS Assessment) B Amorphous Solid Dispersion (ASD) A->B Select Strategy C Nanosuspension (Particle Size Reduction) A->C Select Strategy D Lipid-Based Formulation (e.g., SEDDS) A->D Select Strategy E Dissolution Testing (Non-Sink Conditions) B->E C->E D->E F Physical Stability (XRD, DSC) E->F Confirm Stability G Preclinical PK Study (e.g., Rat Model) E->G Select Lead Formulation

Caption: Formulation development workflow for bioavailability enhancement.

Comparison of Key Enhancement Strategies
StrategyMechanism of ActionAdvantagesDisadvantagesBest Suited For
Amorphous Solid Dispersion (ASD) The drug is molecularly dispersed in a hydrophilic polymer matrix, preventing crystallization and presenting it in a high-energy amorphous state.[9][10]Significant increase in apparent solubility and dissolution rate.Physically unstable (risk of recrystallization). Potential for manufacturing complexities (e.g., solvent removal).[2]Compounds that can form a stable amorphous system with a suitable polymer.
Nanosuspension Particle size is reduced to the nanometer range (<1000 nm), increasing the surface area-to-volume ratio according to the Noyes-Whitney equation.[7][11]Increases dissolution velocity. Suitable for high drug loading.Does not increase equilibrium solubility. Can be prone to particle aggregation (Ostwald ripening).Crystalline drugs that are difficult to amorphize.
Lipid-Based Formulations (SEDDS/SMEDDS) The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a fine oil-in-water emulsion or microemulsion upon gentle agitation in aqueous media.[9][12]Maintains the drug in a solubilized state, bypassing dissolution. Can enhance absorption via lymphatic pathways.Lower drug loading capacity. Potential for GI side effects from surfactants.Highly lipophilic compounds.
Troubleshooting Guide: Amorphous Solid Dispersions (ASDs)

Issue: The prepared ASD shows signs of recrystallization during stability testing (e.g., appearance of peaks in XRD).

Potential Cause Troubleshooting Steps & Scientific Rationale
Poor Polymer-Drug Miscibility 1. Polymer Screening: The stability of an ASD depends on favorable interactions (e.g., hydrogen bonding) between the drug and the polymer. Action: Screen a panel of polymers with different functional groups (e.g., PVP, HPMC-AS, Soluplus®). Use differential scanning calorimetry (DSC) to look for a single glass transition temperature (Tg), which indicates good miscibility.
High Drug Loading 2. Adjust Drug Loading: Above a certain threshold, the polymer can no longer effectively stabilize the drug molecules, leading to phase separation and crystallization. Action: Prepare ASDs with varying drug loads (e.g., 10%, 25%, 40%) and evaluate their physical stability over time. A lower drug load will generally be more stable.
Environmental Factors (Moisture, Temperature) 3. Control Storage Conditions: Water acts as a plasticizer, lowering the Tg of the ASD and increasing molecular mobility, which facilitates crystallization.[5] Action: Store samples in a desiccator and at controlled temperatures. Evaluate the impact of humidity on stability to determine appropriate packaging requirements.
Experimental Protocol: Preparation of an ASD by Solvent Evaporation
  • Solubilization: Dissolve 100 mg of this compound and 300 mg of polyvinylpyrrolidone (PVP K30) in 10 mL of a suitable common solvent (e.g., methanol or acetone).

  • Evaporation: Place the solution in a round-bottom flask and evaporate the solvent using a rotary evaporator at 40°C under reduced pressure until a thin, dry film is formed.

  • Final Drying: Place the flask in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Processing: Scrape the resulting solid from the flask and gently mill it into a fine powder using a mortar and pestle.

  • Characterization: Immediately analyze the powder using Powder X-Ray Diffraction (PXRD) to confirm an amorphous halo pattern and DSC to determine the single Tg.

G cluster_0 Crystalline Drug cluster_1 Amorphous Solid Dispersion cluster_2 Aqueous Medium A High Lattice Energy Slow Dissolution B Drug Molecules (Blue) Dispersed in Polymer (Gray) A->B Formulation Process C Rapid Polymer Dissolution Generates Supersaturated Drug Solution B->C Administration

Sources

Technical Support Center: Characterization of Novel Small Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the characterization of novel small molecules. As a Senior Application Scientist, I have designed this guide to address the common pitfalls and challenges encountered during the drug discovery and development process. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you navigate the complexities of small molecule analysis, ensuring the generation of robust and reproducible data.

Section 1: Foundational Pitfalls - Purity and Physicochemical Properties

The journey of a novel small molecule from a hit to a clinical candidate is fraught with potential obstacles. The very foundation of all subsequent biological and pharmacological testing rests on the accurate determination of a compound's purity and its fundamental physicochemical properties. Overlooking these initial characterization steps is a common and often costly mistake.

FAQs: Purity and Identity

Question: Why is determining the purity of my novel small molecule so critical before proceeding with biological assays?

Question: My compound's structure has been confirmed by NMR and Mass Spectrometry. Isn't that sufficient to confirm its identity and purity?

Answer: While NMR and Mass Spectrometry are essential for structural elucidation, they may not be sufficient on their own to definitively determine purity.[4][5] For instance, residual solvents or inorganic salts may not be readily detected by these methods. Quantitative NMR (qNMR) is a powerful and versatile technique for purity assessment as it allows for the determination of the absolute purity of a sample by comparing the integral of an analyte signal to that of a certified internal standard.[3][4][5] It is considered an orthogonal method to chromatography and provides a more complete picture of your compound's composition.[3][4]

Troubleshooting Guide: Physicochemical Characterization

Issue: My compound shows poor aqueous solubility, which is affecting the reliability of my in vitro assay results.

Underlying Cause & Solution: Poor aqueous solubility is a common challenge for many small molecules and can lead to several issues, including precipitation in assay media, inaccurate concentration determination, and consequently, unreliable biological data.[6][7]

Workflow for Addressing Solubility Issues:

cluster_0 Solubility Troubleshooting Workflow A Initial Observation: Poor aqueous solubility observed. B Step 1: Determine Thermodynamic and Kinetic Solubility A->B Characterize the problem C Step 2: Assess pH-Dependent Solubility B->C Understand the mechanism D Step 3: Evaluate Different Formulation Strategies C->D Develop a solution E Step 4: Re-evaluate Biological Data with Optimized Formulation D->E Validate the solution F Decision: Is solubility sufficient for in vivo studies? E->F G Proceed to in vivo studies. F->G Yes H Consider structural modifications to improve solubility. F->H No

Caption: A stepwise workflow for troubleshooting poor compound solubility.

Detailed Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.[8]

  • Objective: To determine the concentration of the test compound in a saturated aqueous solution at equilibrium.

  • Materials:

    • Test compound (solid, pure form)

    • Purified water (USP grade) or relevant buffer (e.g., PBS)

    • Vials with screw caps

    • Shaking incubator

    • Centrifuge

    • Syringe filters (e.g., 0.22 µm PVDF)

    • Validated HPLC/UPLC method for concentration analysis

  • Procedure:

    • Add an excess amount of the solid compound to a vial containing a known volume of the aqueous medium. The presence of undissolved solid is crucial to ensure saturation.[8]

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a shaking incubator at a constant temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient period (e.g., 24-72 hours) to reach equilibrium. The time to reach equilibrium should be determined experimentally.

    • After incubation, visually confirm the presence of undissolved solid.

    • Centrifuge the samples to pellet the undissolved solid.

    • Carefully withdraw an aliquot of the supernatant.

    • Filter the supernatant using a syringe filter that does not bind the compound.

    • Dilute the filtered supernatant with an appropriate solvent.

    • Analyze the concentration of the compound in the diluted samples using a validated HPLC/UPLC method.

    • The experiment should be performed in triplicate.

Solubility Assay Type Description Typical Application
Kinetic Solubility Measures the concentration at which a compound precipitates from a supersaturated solution, typically prepared by diluting a DMSO stock solution into an aqueous buffer.[9]High-throughput screening (HTS) to quickly assess the solubility of a large number of compounds.
Thermodynamic Solubility Measures the concentration of a compound in a saturated solution at equilibrium with the solid phase.[9]Lead optimization and pre-formulation studies to determine the intrinsic solubility of a compound.

Section 2: In Vitro Assay Pitfalls

In vitro assays are the workhorse of early drug discovery, but they are not without their pitfalls. Assay artifacts and interference can lead to false-positive or false-negative results, misguiding the direction of a research program.

FAQs: Assay Interference

Question: What are "Pan-Assay Interference Compounds" (PAINS), and how can I identify them in my screening hits?

Answer: Pan-Assay Interference Compounds (PAINS) are molecules that appear as hits in multiple, unrelated assays through non-specific mechanisms. These compounds often possess reactive functional groups or properties that interfere with assay technologies rather than interacting specifically with the biological target. Common mechanisms of PAINS include compound aggregation, redox activity, and interference with fluorescence or luminescence readouts. Several computational filters and databases are available to flag potential PAINS based on their chemical substructures.

Question: My compound shows activity in a cell-based assay but not in a biochemical assay with the purified target protein. What could be the reason?

Answer: This discrepancy can arise from several factors:

  • Cellular Permeability: The compound may not be able to cross the cell membrane to reach its intracellular target in the cell-based assay.

  • Metabolism: The compound may be rapidly metabolized to an inactive form within the cells. Conversely, it could be a pro-drug that is metabolized to an active form in cells.

  • Off-target Effects: The observed cellular phenotype may be due to the compound acting on a different target within the cell, not the one being tested in the biochemical assay.[10]

  • Assay Conditions: The conditions of the biochemical assay (e.g., buffer, co-factors) may not be optimal for the compound's activity.

Troubleshooting Guide: In Vitro Assays

Issue: I am observing inconsistent results and a high degree of variability in my cell-based assay.

Underlying Cause & Solution: High variability in cell-based assays can stem from multiple sources, including cell health, passage number, seeding density, and reagent quality. A systematic approach to troubleshooting is necessary to identify and mitigate the source of the variability.

Workflow for Troubleshooting Assay Variability:

cluster_1 Assay Variability Troubleshooting Workflow A Initial Observation: High variability in cell-based assay. B Step 1: Verify Cell Health and Culture Conditions A->B Check biological system C Step 2: Standardize Assay Protocol and Reagents B->C Check experimental procedure D Step 3: Evaluate Compound Stability in Assay Media C->D Check compound integrity E Step 4: Assess for Assay Interference D->E Check for artifacts F Decision: Is variability reduced to an acceptable level? E->F G Proceed with screening/profiling. F->G Yes H Re-design assay or consider orthogonal assay. F->H No

Caption: A systematic approach to diagnosing and resolving high variability in cell-based assays.

Section 3: Navigating In Vivo Characterization

The transition from in vitro to in vivo studies is a critical step in drug discovery. However, the complexity of a living organism introduces a new set of challenges that can impact the interpretation of experimental outcomes.

FAQs: In Vivo Studies

Question: My compound is potent in vitro but shows no efficacy in an animal model. What are the likely reasons?

Answer: The lack of in vivo efficacy for a potent in vitro compound is a common and frustrating problem. The reasons are often related to poor pharmacokinetic (PK) properties, which fall under the umbrella of ADME (Absorption, Distribution, Metabolism, and Excretion).[11]

  • Poor Absorption: The compound may not be absorbed into the bloodstream after oral administration.

  • Rapid Metabolism: The compound may be quickly broken down by enzymes in the liver or other tissues.

  • Poor Distribution: The compound may not reach the target tissue in sufficient concentrations.

  • Rapid Excretion: The compound may be quickly eliminated from the body.

Question: How can I differentiate between on-target and off-target effects in vivo?

Answer: Differentiating on-target from off-target effects is crucial for validating your mechanism of action.[10] Several strategies can be employed:

  • Use of a Negative Control: Synthesize a structurally similar but inactive analog of your compound. This analog should not engage the target but should have similar physicochemical properties. If the inactive analog produces the same in vivo effect, it suggests an off-target mechanism.

  • Target Engagement Biomarkers: Develop an assay to measure the extent to which your compound binds to its target in the target tissue.[12] This can help correlate target engagement with the observed pharmacological effect.

  • Genetic Knockout/Knockdown Models: Test your compound in an animal model where the target has been genetically removed or its expression reduced. If the compound is still active in this model, it points to an off-target effect.

Troubleshooting Guide: In Vivo Characterization

Underlying Cause & Solution: High inter-animal variability can be caused by a multitude of factors, including the animal model itself, the experimental procedures, and the compound formulation. Careful experimental design and execution are key to minimizing this variability.

Potential Source of Variability Troubleshooting Strategy
Animal Model Ensure the use of a genetically homogenous and well-characterized animal strain. Control for age, sex, and weight of the animals.
Dosing and Formulation Verify the accuracy and consistency of the dosing solution preparation and administration. Ensure the formulation is stable and provides consistent exposure.
Experimental Procedures Standardize all experimental procedures, including animal handling, timing of interventions, and sample collection. Blinding of the experimenters to the treatment groups can help reduce bias.
Environmental Factors Maintain consistent housing conditions, including light-dark cycles, temperature, and humidity.

References

  • Pauli, G. F., Chen, S.-N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., Friesen, J. B., McAlpine, J. B., & Napolitano, J. G. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • Moravek. (n.d.). The Importance of Purity in Chemistry. Retrieved from [Link]

  • Lin, A., Giuliano, C. J., Palladino, A., John, K. M., Abramowicz, C., Tes-Mobile, M. L., ... & Sheltzer, J. M. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509), eaaw8412. [Link]

  • Pauli, G. F., Chen, S.-N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., ... & Napolitano, J. G. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220-9231. [Link]

  • Pauli, G. F., Chen, S.-N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., ... & Napolitano, J. G. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220-9231. [Link]

  • Pauli, G. F., Chen, S.-N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., ... & Napolitano, J. G. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220-9231. [Link]

  • Zhong, W., & Zhang, M. (2017). Paving the way for small-molecule drug discovery. Expert Opinion on Drug Discovery, 12(12), 1227-1237. [Link]

  • Poole, C. F. (2020). Determination of physicochemical properties of small molecules by reversed-phase liquid chromatography. Journal of Chromatography A, 1626, 461358. [Link]

  • Shi, P., Zhang, J., & Li, X. (2021). Screening of DNA-Encoded Small Molecule Libraries inside a Living Cell. Journal of the American Chemical Society, 143(7), 2913–2922. [Link]

  • Leeson, P. D. (2016). Contributions of Molecular Properties to Drug Promiscuity. Journal of Medicinal Chemistry, 59(14), 6787–6801. [Link]

  • Pace Analytical. (n.d.). Characterization of Physicochemical Properties. Retrieved from [Link]

  • Basith, S., Manavalan, B., Shin, T. H., & Lee, G. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Big Data, 2, 25. [Link]

  • Basith, S., Manavalan, B., Shin, T. H., & Lee, G. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10, 829. [Link]

  • Al-Ali, H., & Al-Sanea, M. M. (2023). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Molecules, 28(18), 6542. [Link]

  • PharmaFeatures. (2024, September 20). Navigating the Molecular Pathway: Small Molecule Drug Discovery from Hit Identification to Clinical Development. PharmaFeatures. [Link]

  • Gonzalez, D. (2023). Drug promiscuity: problems and promises. bioRxiv. [Link]

  • Paderes, M. C., & Brkljača, R. (2022). Pitfalls in the structural elucidation of small molecules. A critical analysis of a decade of structural misassignments of marine natural products. Natural Product Reports, 39(6), 1146-1169. [Link]

  • ResearchGate. (n.d.). Tackling assay interference associated with small molecules. Retrieved from [Link]

  • Dong, M. W. (2022). Drug Development Process: Nonclinical Development of Small-Molecule Drugs. LCGC North America, 40(10), 488-495. [Link]

  • Pampel, A. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. GIT Laboratory Journal, 15(3), 24-26. [Link]

  • Scrip, Inc. (2014, October 31). A Brief Guide to Small-Molecule Compounds and FDA Regulations. Scrip. [Link]

  • News-Medical.Net. (2023, February 10). Assessing small molecule kinetics and affinity through SPR screening. News-Medical.Net. [Link]

  • LCGC International. (2016, April 26). Trends and Challenges for Bioanalysis and Characterization of Small and Large Molecule Drugs. LCGC International. [Link]

  • Creative Biolabs. (n.d.). Physicochemical Characterization. Retrieved from [Link]

  • Technology Networks. (2021, July 29). Addressing the Challenges of Small Molecule Analysis. Technology Networks. [Link]

  • Journal of Biomedical and Natural Sciences. (n.d.). physicochemical property of drug molecules with respect to drug actions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Small-Molecule Screens: A Gateway to Cancer Therapeutic Agents with Case Studies of Food and Drug Administration–Approved Drugs. Retrieved from [Link]

  • Tempo Bioscience. (2018, July 16). The Challenges In Small Molecule Drug Development – Part I. Tempo Bioscience. [Link]

  • National Institutes of Health. (n.d.). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. Retrieved from [Link]

  • Zhang, Y., Wang, Y., & Li, M. (2022). Recent Progress in Small-Molecule Fluorescence and Photoacoustic Dual-Modal Probes for the In-Vivo Detection of Bioactive Molecules. Chemistry, an Asian journal, 17(10), e202200155. [Link]

  • Basith, S., Manavalan, B., Shin, T. H., & Lee, G. (2021). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. International Journal of Molecular Sciences, 22(19), 10333. [Link]

  • European Union. (2021, February 15). for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 2.0 - STANDARD OPERATING PROCEDURE. Retrieved from [Link]

  • World Health Organization (WHO). (n.d.). Annex 4. Retrieved from [Link]

  • OAE Publishing Inc. (n.d.). Visualizing small molecules via transmission electron microscopy. Retrieved from [Link]

  • YouTube. (2025, April 28). Overcoming Small Molecule HPLC Challenges Using Inert Columns. YouTube. [Link]

  • Pharmaceutical Technology. (2023, March 14). Small Molecule Testing – Regulatory Expectations, Risk Assessment and Analytical Strategies. Pharmaceutical Technology. [Link]

  • HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide. HALO Columns. [Link]

  • International Journal of Novel Research and Development. (2024, March 3). “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. International Journal of Novel Research and Development. [Link]

  • Paster, B., Gárate, M., Pérez-Pérez, M. J., & Soto-Otero, R. (2018). In silico identification and in vivo characterization of small molecule therapeutic hypothermia mimetics. Bioorganic & Medicinal Chemistry, 26(1), 104-111. [Link]

  • Böcker, S. (2025, January 20). Why Training Data Matters: Exploring Coverage Bias in Small Molecule Machine Learning. Bright-O-Mics. [Link]

  • Zhang, Y., Wang, Y., & Li, M. (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS Central Science, 8(9), 1263–1271. [Link]

  • ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [Link]

  • YouTube. (2021, March 29). Strategies for Assay Selection and for the Development of Robust Biochemical Assays. YouTube. [Link]

  • Annual Reviews. (2020, June 20). Quantifying Target Occupancy of Small Molecules Within Living Cells. Annual Reviews. [Link]

  • ResearchGate. (n.d.). A practical guide to nano-LC troubleshooting. Retrieved from [Link]

Sources

Strategies to minimize degradation of 3-(4-Fluoro-3-methylphenyl)phenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(4-Fluoro-3-methylphenyl)phenylacetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on minimizing the degradation of this compound during storage, handling, and experimentation. Leveraging extensive experience in chemical stability and analysis, this guide offers practical, evidence-based strategies to ensure the integrity of your research.

Introduction: Understanding the Stability of this compound

This compound is an arylalkanoic acid derivative, a class of compounds widely used in pharmaceutical research.[1] The unique structural features of this molecule—a biphenyl core, a carboxylic acid moiety, a fluorine atom, and a methyl group—all influence its chemical stability. The presence of the fluorine atom is known to enhance both chemical and metabolic stability due to the strength of the carbon-fluorine bond.[2] However, like other phenylacetic acid derivatives, it remains susceptible to degradation under certain environmental conditions.

This guide will explore the primary degradation pathways and provide actionable strategies to mitigate them, ensuring the reliability and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of degradation for this compound?

A1: The primary degradation pathways for arylalkanoic acids like this compound are oxidation, photodegradation, and thermal decomposition. The phenylacetic acid moiety can be susceptible to oxidative decarboxylation, while the aromatic rings can undergo photo-oxidation. High temperatures can accelerate all degradation processes.

Q2: How should I store the solid compound to ensure long-term stability?

A2: For optimal long-term stability, the solid compound should be stored in a tightly sealed, amber glass vial to protect it from light and moisture. It is recommended to store it in a refrigerator at 2-8°C.[3] For extended storage, keeping it in a desiccator within the refrigerator is advisable to minimize exposure to humidity.

Q3: I've dissolved the compound in a solvent for my experiments. How can I prevent degradation in solution?

A3: Once in solution, the compound may be more susceptible to degradation. To minimize this, use high-purity, degassed solvents. If the experimental protocol allows, prepare solutions fresh for each use. For short-term storage of solutions, purge the vial with an inert gas like argon or nitrogen before sealing and store at 2-8°C, protected from light.

Q4: Can the fluorine and methyl groups on the phenyl ring influence degradation?

A4: Yes. The electron-withdrawing nature of the fluorine atom can influence the electronic properties of the aromatic ring, potentially affecting its susceptibility to oxidation. The methyl group, being electron-donating, can be a site for oxidative attack, potentially leading to the formation of benzyl alcohol or benzoic acid derivatives over time.[4]

Q5: What are the initial signs that my sample of this compound may be degrading?

A5: Visual signs of degradation in the solid form can include a change in color (e.g., yellowing) or texture. In solution, the appearance of a yellow tint or the formation of precipitates can indicate degradation. Analytically, the most reliable sign is the appearance of new peaks in your HPLC chromatogram or changes in the mass spectrum.

Troubleshooting Guide: Common Degradation Scenarios

This section provides a structured approach to identifying and resolving common degradation issues encountered during experimentation.

Scenario 1: Unexpected Peaks in HPLC Analysis
  • Problem: Your HPLC analysis of a recently prepared solution shows additional, unexpected peaks that were not present in the initial analysis of the solid material.

  • Potential Cause: This is a strong indicator of degradation in solution. The likely culprits are oxidation or photodegradation, especially if the solution was not handled under inert conditions or was exposed to light.

  • Troubleshooting Workflow:

    start Unexpected HPLC Peaks check_solvent Verify Solvent Purity & Degassing start->check_solvent check_storage Review Solution Storage Conditions (Light/Temp/Atmosphere) start->check_storage rerun_fresh Prepare Fresh Solution Under Inert Gas & Low Light check_solvent->rerun_fresh check_storage->rerun_fresh analyze_immediately Analyze Immediately by HPLC rerun_fresh->analyze_immediately compare_results Compare Chromatograms analyze_immediately->compare_results peaks_gone Peaks Disappear? compare_results->peaks_gone conclusion_storage Conclusion: Degradation due to improper storage/handling. peaks_gone->conclusion_storage Yes conclusion_inherent Conclusion: Potential inherent instability under experimental conditions. Consider formulation changes. peaks_gone->conclusion_inherent No

    Caption: Troubleshooting workflow for unexpected HPLC peaks.

Scenario 2: Inconsistent Biological Assay Results
  • Problem: You are observing variability or a decrease in the expected activity in your biological assays over time from the same stock solution.

  • Potential Cause: The active compound is likely degrading in the assay medium or the stock solution, leading to a lower effective concentration.

  • Preventative Measures:

StrategyRationale
Use Freshly Prepared Solutions Minimizes the time for degradation to occur in solution.
Incorporate Antioxidants If compatible with the assay, adding a small amount of an antioxidant like BHT or Vitamin E can prevent oxidative degradation.
pH Control Buffer the solution to a pH where the compound is most stable, if known. Phenylacetic acids are generally more stable in slightly acidic to neutral pH.
Minimize Freeze-Thaw Cycles Repeated freezing and thawing can introduce moisture and accelerate degradation. Aliquot stock solutions into single-use vials.

Experimental Protocols for Stability Assessment

To proactively assess the stability of this compound under your specific experimental conditions, a forced degradation study is recommended.

Protocol: Forced Degradation Study

Objective: To identify potential degradation products and pathways under various stress conditions.

Materials:

  • This compound

  • High-purity solvents (e.g., acetonitrile, methanol, water)

  • 0.1 M HCl, 0.1 M NaOH

  • 3% Hydrogen Peroxide (H₂O₂)

  • UV lamp (254 nm and 365 nm)

  • Oven

  • HPLC system with UV or PDA detector[5]

  • Mass spectrometer (optional, for identification of degradants)[6]

Procedure:

  • Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.

    • Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place a sealed vial of the stock solution in an oven at 80°C for 48 hours.

    • Photodegradation: Expose a quartz vial containing the stock solution to UV light (254 nm and 365 nm) for 24 hours.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, by a validated stability-indicating HPLC method.[7] A typical starting method for phenylacetic acids could be a reverse-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% formic or phosphoric acid).[8]

    • Monitor for the appearance of new peaks and a decrease in the area of the parent peak.

    • If a mass spectrometer is available, analyze the stressed samples to determine the mass-to-charge ratio of potential degradation products.

Potential Degradation Pathways

Based on the chemical structure and general knowledge of arylalkanoic acids, the following degradation pathways are plausible:

Parent 3-(4-Fluoro-3-methylphenyl) phenylacetic acid Oxidation Oxidative Degradation Parent->Oxidation H₂O₂ / O₂ Photodegradation Photodegradation Parent->Photodegradation UV/Visible Light Thermal Thermal Degradation Parent->Thermal Heat Decarboxylation Decarboxylation Product (Toluene derivative) Oxidation->Decarboxylation Hydroxylation Hydroxylated Byproducts (Phenol derivatives) Oxidation->Hydroxylation MethylOxidation Methyl Group Oxidation (Alcohol/Carboxylic Acid) Oxidation->MethylOxidation Photodegradation->Hydroxylation Defluorination Defluorination & Ring Opening (Under harsh conditions) Photodegradation->Defluorination Thermal->Decarboxylation Dimerization Dimerization/Polymerization Thermal->Dimerization

Caption: Plausible degradation pathways for the compound.

Summary of Preventative Strategies

ParameterRecommendationRationale
Storage (Solid) 2-8°C, protected from light and moisture in a tightly sealed amber vial.[3]Minimizes thermal, photo-, and hydrolytic degradation.
Storage (Solution) Prepare fresh. If storage is necessary, use degassed solvents, purge with inert gas, and store at 2-8°C, protected from light.Reduces oxidative and photodegradation in the more reactive solution state.
Handling Avoid prolonged exposure to ambient light and atmosphere. Use amber glassware or wrap vials in foil.Prevents initiation of photodegradation and oxidation.
Solvent Choice Use high-purity, peroxide-free solvents.Prevents solvent-initiated degradation pathways.

By implementing these strategies and utilizing the provided troubleshooting guides, researchers can significantly enhance the stability of this compound, leading to more reliable and accurate experimental outcomes.

References

  • Sparrow Chemical. Phenylacetic Acid. [Link]

  • American Chemical Society. Characterization of a Silver Vinylcarbene Intermediate in Carbene–Alkyne Metathesis and Its Concerted C(sp2)–H Bond Insertion. Journal of the American Chemical Society. [Link]

  • Pharmacy 180. Arylalkanoic acids - SAR, Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. [Link]

  • ResearchGate. Mass spectrometry data of intermediates of the phenylacetic acid catabolic pathway MH + (monoisotopic). [Link]

  • Journal of Applied Pharmaceutical Science. Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. [Link]

  • SIELC Technologies. Separation of Phenylacetic acid on Newcrom R1 HPLC column. [Link]

  • Pharmaffiliates. 4-Fluoro-3-methylphenylacetic acid. [Link]

  • National Center for Biotechnology Information. Dissecting CYP1A2 Activation by Arylalkanoic Acid Prodrugs toward the Development of Anti-Inflammatory Agents. PubMed Central. [Link]

  • Kinam Park, Purdue University. Assay and Stability Testing. [Link]

  • National Institute of Standards and Technology. Phenylacetic acid, 3-methylphenyl ester. NIST Chemistry WebBook. [Link]

  • Separation Science. Analytical Techniques In Stability Testing. [Link]

  • ResearchGate. Influence of fluorine substituents on the properties of phenylboronic compounds. [Link]

  • Asian Publication Corporation. Synthesis and Characterization of Aryl Alkanoic Acids as Potential Antimicrobial Agents. Asian Journal of Chemistry. [Link]

  • ChemBK. 2-(4-Fluoro-3-methylphenyl)acetic acid. [Link]

  • LCGC. Analytical Methods to Determine the Stability of Biopharmaceutical Products. [Link]

  • Taylor & Francis Online. Amino acid esters as prodrugs of an arylalkanoic acid COX inhibitor: Synthesis and biopharmaceutical and pharmacological evaluation. [Link]

  • ResearchGate. Formation of phenylacetic acid and benzaldehyde by degradation of phenylalanine in the presence of lipid hydroperoxides: New routes in the amino acid degradation pathways initiated by lipid oxidation products. [Link]

Sources

Validation & Comparative

3-(4-Fluoro-3-methylphenyl)phenylacetic acid vs other known inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Characterization of Novel Enzyme Inhibitors: A Case Study of 3-(4-Fluoro-3-methylphenyl)phenylacetic Acid

Introduction: The Quest for Novel Therapeutics

In the landscape of modern drug discovery, the identification and characterization of novel small molecule inhibitors remain a cornerstone of therapeutic innovation. The journey from a newly synthesized compound to a potential drug candidate is one of rigorous, multi-faceted investigation. This guide provides a comprehensive framework for this process, using the novel compound this compound—hereafter referred to as Compound X—as a case study.

Given that Compound X is a novel entity without a well-documented biological target, we will proceed with a structured hypothesis. The phenylacetic acid scaffold is a known pharmacophore for inhibitors of Aldose Reductase (ALR2), an enzyme implicated in the pathogenesis of diabetic complications. Therefore, this guide will outline the necessary experimental comparisons between Compound X and established ALR2 inhibitors to determine its potential as a therapeutic agent.

Our comparative analysis will focus on two well-characterized ALR2 inhibitors:

  • Epalrestat: A marketed drug and a non-competitive inhibitor of ALR2, used for the treatment of diabetic neuropathy.

  • Zopolrestat: A potent competitive inhibitor of ALR2 that has been extensively studied in clinical trials.

This guide is designed for researchers, scientists, and drug development professionals, providing not only the "what" but the "why" behind each experimental step, ensuring a foundation of scientific integrity and logical progression.

Part 1: Primary Enzymatic Inhibition Assay

The first critical step is to ascertain whether Compound X directly inhibits the enzymatic activity of ALR2 and to quantify its potency relative to our established benchmarks. The half-maximal inhibitory concentration (IC50) is the most common metric for this initial assessment.

Rationale for Experimental Design

We will employ a well-established in vitro spectrophotometric assay. This method relies on monitoring the decrease in NADPH absorbance at 340 nm as it is consumed by ALR2 during the reduction of a substrate, typically glyceraldehyde. The presence of an inhibitor will slow down this reaction, and the rate of inhibition can be precisely measured. This assay is highly reproducible, cost-effective, and provides the robust data needed for an initial go/no-go decision.

Experimental Protocol: ALR2 IC50 Determination
  • Reagent Preparation:

    • Prepare a 100 mM potassium phosphate buffer (pH 6.2).

    • Recombinantly express and purify human ALR2 enzyme. Determine its concentration using a Bradford assay.

    • Prepare stock solutions of NADPH (10 mM), DL-glyceraldehyde (100 mM), Compound X, Epalrestat, and Zopolrestat (10 mM in DMSO).

  • Assay Setup:

    • In a 96-well UV-transparent plate, add 170 µL of the potassium phosphate buffer to each well.

    • Add 10 µL of NADPH solution (final concentration: 0.5 mM).

    • Add 2 µL of varying concentrations of the inhibitor (Compound X, Epalrestat, or Zopolrestat) or DMSO as a vehicle control. This creates a dose-response curve.

    • Add 10 µL of the purified ALR2 enzyme solution.

    • Incubate the plate at 25°C for 5 minutes.

  • Initiation and Measurement:

    • Initiate the reaction by adding 10 µL of the DL-glyceraldehyde substrate (final concentration: 5 mM).

    • Immediately place the plate in a microplate reader and monitor the decrease in absorbance at 340 nm every 30 seconds for 10 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V) for each inhibitor concentration.

    • Normalize the data by setting the velocity of the vehicle control (no inhibitor) to 100% activity.

    • Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

Workflow for IC50 Determination

cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis P1 Prepare Buffer, Enzyme, Substrates, and Inhibitors A1 Add Buffer, NADPH, and Inhibitor/Vehicle P1->A1 A2 Add ALR2 Enzyme & Incubate A1->A2 A3 Initiate with Substrate (Glyceraldehyde) A2->A3 A4 Measure Absorbance at 340nm A3->A4 D1 Calculate Initial Velocities A4->D1 D2 Normalize Data to Control D1->D2 D3 Plot Dose-Response Curve D2->D3 D4 Fit to Equation to get IC50 D3->D4 cluster_paths Enzyme-Substrate Interaction Pathways E E Free Enzyme ES ES Enzyme-Substrate Complex E->ES +S EI_comp EI Inactive Complex E->EI_comp +I EI_noncomp EI Inactive Complex E->EI_noncomp +I S {S | Substrate} ES->E -S P {P | Product} ES->P ESI_noncomp ESI Inactive Complex ES->ESI_noncomp +I I_comp {I | Competitive Inhibitor} I_noncomp {I | Non-competitive Inhibitor} EI_comp->E -I EI_noncomp->E -I ESI_noncomp->ES -I

Caption: Simplified diagrams of competitive vs. non-competitive inhibition.

Comparative MOI Data (Hypothetical Results)
CompoundMechanism of Inhibition (MOI)Inhibition Constant (Ki) (nM)
Compound XCompetitive85
EpalrestatNon-competitive120
ZopolrestatCompetitive15

Part 3: Cellular Efficacy in a Disease-Relevant Model

While in vitro enzyme inhibition is a crucial first step, it does not guarantee efficacy in a complex biological system. A cell-based assay is essential to confirm that the compound can penetrate cell membranes, engage the target in its native environment, and produce a functional downstream effect.

Rationale for Experimental Design

The pathogenic activity of ALR2 involves the conversion of glucose to sorbitol. In hyperglycemic conditions, the accumulation of sorbitol leads to osmotic stress and cellular damage. Therefore, a highly relevant cellular assay is to measure the reduction of sorbitol accumulation in a cell line cultured in high-glucose media. We will use a human retinal pigment epithelial cell line (ARPE-19), as the retina is a primary site of diabetic complications.

Experimental Protocol: Cellular Sorbitol Accumulation Assay
  • Cell Culture: Culture ARPE-19 cells until they reach 80% confluency.

  • Induction of Hyperglycemia: Change the media to a high-glucose formulation (e.g., 50 mM D-glucose) and a normal-glucose control (5.5 mM D-glucose).

  • Inhibitor Treatment: Simultaneously treat the high-glucose cells with varying concentrations of Compound X, Epalrestat, or Zopolrestat for 48 hours.

  • Cell Lysis and Sample Prep: After incubation, wash the cells with PBS, lyse them, and deproteinize the lysates.

  • Sorbitol Quantification: Measure the intracellular sorbitol concentration using a commercially available sorbitol assay kit, which is typically based on a sorbitol dehydrogenase-catalyzed enzymatic reaction that produces a fluorescent or colorimetric signal.

  • Data Analysis: Normalize the sorbitol levels in the treated cells to the untreated high-glucose control. Plot the percentage reduction in sorbitol against the inhibitor concentration to determine the half-maximal effective concentration (EC50).

The Polyol Pathway in Cellular Context

Glucose High Intracellular Glucose ALR2 Aldose Reductase (ALR2) Glucose->ALR2 NADPH -> NADP+ Sorbitol Sorbitol (Osmotic Stress) SDH Sorbitol Dehydrogenase Sorbitol->SDH NAD+ -> NADH Fructose Fructose ALR2->Sorbitol SDH->Fructose Inhibitor Compound X Epalrestat Zopolrestat Inhibitor->ALR2

A Guide to the Reproducible Synthesis of 3-(4-Fluoro-3-methylphenyl)phenylacetic Acid and a Comparative Analysis with Related Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed, reproducible protocol for the synthesis of 3-(4-Fluoro-3-methylphenyl)phenylacetic acid, a novel biphenylacetic acid derivative. The synthesis is designed for maximum reproducibility, with a focus on the rationale behind experimental choices. Furthermore, this guide presents a comparative analysis of the target compound with two structurally related, well-established non-steroidal anti-inflammatory drugs (NSAIDs), Fenbufen and Felbinac. This document is intended for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development, offering a practical framework for the synthesis and evaluation of this class of compounds.

Introduction: The Importance of Reproducibility in Novel Compound Synthesis

The synthesis of novel chemical entities is a cornerstone of drug discovery and materials science. However, the path from a proposed molecular structure to a physical sample in a vial is often fraught with challenges, with reproducibility being a primary concern. Minor, often unreported, variations in experimental conditions can lead to significant differences in yield, purity, and even the identity of the final product.[1] This guide addresses the critical need for robust and reproducible synthetic protocols by providing a detailed, step-by-step methodology for this compound.

Phenylacetic acid derivatives are a well-established class of compounds with a broad spectrum of biological activities.[2] A notable example is the biphenylacetic acid structure, which forms the core of several NSAIDs that function by inhibiting cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[3][4][5] By proposing a reproducible synthesis for this compound, we provide a foundation for the systematic investigation of its potential biological properties.

This guide is structured to not only provide a detailed synthetic protocol but also to place the target compound in the context of established alternatives. By comparing the synthetic route of our target compound with those of Fenbufen and its active metabolite Felbinac, we offer a broader perspective on the synthesis of biphenylacetic acid derivatives.

Part 1: Reproducible Synthesis of this compound

The synthesis of this compound is most reliably achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[6] This method is renowned for its high functional group tolerance, mild reaction conditions, and the commercial availability of the necessary reagents, all of which contribute to its high reproducibility.[7][8] The proposed two-step synthesis involves the Suzuki coupling of commercially available starting materials, followed by hydrolysis of the resulting ester.

Experimental Workflow: Synthesis of this compound

Synthesis_Workflow cluster_0 Step 1: Suzuki Coupling cluster_1 Step 2: Hydrolysis SM1 Methyl 3-bromophenylacetate Intermediate Methyl 3-(4-fluoro-3-methylphenyl)phenylacetate SM1->Intermediate Pd(PPh3)4, K2CO3 Dioxane/H2O, 80 °C SM2 (4-Fluoro-3-methylphenyl)boronic acid SM2->Intermediate Product This compound Intermediate->Product LiOH, THF/H2O Then HCl (aq)

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Methyl 3-(4-fluoro-3-methylphenyl)phenylacetate via Suzuki-Miyaura Coupling

  • Rationale: The choice of Tetrakis(triphenylphosphine)palladium(0) as the catalyst is based on its broad utility and reliability in Suzuki couplings.[2] A mixture of dioxane and water is used as the solvent to ensure the solubility of both the organic and inorganic reagents. Potassium carbonate is a mild and effective base for this transformation.[9]

  • Procedure:

    • To a flame-dried 100 mL round-bottom flask, add methyl 3-bromophenylacetate (1.0 eq), (4-fluoro-3-methylphenyl)boronic acid (1.2 eq)[10][11], and potassium carbonate (2.5 eq).

    • The flask is sealed with a rubber septum, and the atmosphere is replaced with argon by evacuating and backfilling three times.

    • Add dioxane (0.4 M solution based on the aryl bromide) and deionized water (25% v/v of dioxane) via syringe.

    • Degas the solution by bubbling argon through it for 15 minutes.

    • Add Tetrakis(triphenylphosphine)palladium(0) (0.03 eq) to the flask under a positive pressure of argon.

    • Heat the reaction mixture to 80 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure methyl 3-(4-fluoro-3-methylphenyl)phenylacetate.

Step 2: Hydrolysis to this compound

  • Rationale: Lithium hydroxide is a strong base that effectively hydrolyzes the methyl ester to the corresponding carboxylic acid under mild conditions, minimizing side reactions.

  • Procedure:

    • Dissolve the methyl 3-(4-fluoro-3-methylphenyl)phenylacetate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1 v/v).

    • Add lithium hydroxide monohydrate (3.0 eq) and stir the mixture at room temperature for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure to remove the THF.

    • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

    • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M hydrochloric acid.

    • The product will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, this compound.

Characterization and Validation

To ensure the identity and purity of the synthesized compound, the following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR should be performed to confirm the structure of the final product.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition.

  • Melting Point: A sharp melting point is indicative of high purity.

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis can be used to determine the purity of the final compound.

Part 2: Comparative Analysis with Alternative Compounds

For a comprehensive evaluation, we compare the synthesis of this compound with two established NSAIDs: Fenbufen and its active metabolite, Felbinac.[3][12]

Alternative 1: Fenbufen

Fenbufen (γ-oxo-[1,1'-biphenyl]-4-butanoic acid) is a prodrug that is metabolized in the body to Felbinac.[3] Its synthesis is typically achieved through a Friedel-Crafts acylation.[13]

Fenbufen_Synthesis Biphenyl Biphenyl Fenbufen Fenbufen Biphenyl->Fenbufen Succinic anhydride, AlCl3 Nitrobenzene, 0-5 °C

Caption: Synthetic workflow for Fenbufen via Friedel-Crafts acylation.

  • Reaction: Biphenyl is acylated with succinic anhydride using aluminum chloride as a Lewis acid catalyst in nitrobenzene as the solvent.[13]

  • Workup and Purification: The reaction is quenched with ice and hydrochloric acid. The product is then isolated and purified by recrystallization.

Alternative 2: Felbinac

Felbinac ([1,1'-biphenyl]-4-ylacetic acid) is the active metabolite of Fenbufen and is also used as a topical NSAID.[5][12] One common synthesis route involves a Friedel-Crafts reaction followed by desulfurization and hydrolysis.[14] A more modern and versatile approach, similar to our target compound, is via a Suzuki coupling.[15]

Felbinac_Synthesis pBromophenylacetic_acid p-Bromophenylacetic acid Felbinac Felbinac pBromophenylacetic_acid->Felbinac Pd catalyst, Base Aqueous media Phenylboronic_acid Phenylboronic acid Phenylboronic_acid->Felbinac

Caption: Synthetic workflow for Felbinac via Suzuki coupling.[15]

  • Reaction: p-Bromophenylacetic acid is coupled with phenylboronic acid using a palladium catalyst and a base in an aqueous solvent system.[15]

  • Workup and Purification: The product is isolated by extraction and purified by recrystallization.

Part 3: Performance Comparison

FeatureThis compound (Proposed)FenbufenFelbinac (Suzuki Route)
Synthetic Strategy Suzuki Coupling & HydrolysisFriedel-Crafts AcylationSuzuki Coupling
Number of Steps 211
Starting Materials Methyl 3-bromophenylacetate, (4-Fluoro-3-methylphenyl)boronic acidBiphenyl, Succinic anhydridep-Bromophenylacetic acid, Phenylboronic acid
Reproducibility High (well-defined catalytic system)Moderate (can be sensitive to moisture and catalyst quality)High (well-defined catalytic system)
Scalability GoodModerate (exothermic reaction)Good
Functional Group Tolerance HighLow (not suitable for substituted biphenyls with sensitive groups)High

Discussion and Conclusion

The proposed synthesis for this compound via a Suzuki-Miyaura coupling offers a highly reproducible and versatile route to this novel compound. The mild reaction conditions and high functional group tolerance make this a superior method compared to classical approaches like Friedel-Crafts acylation, which is often used for the synthesis of related compounds like Fenbufen.

When compared to the synthesis of Felbinac, the proposed route for our target compound is analogous, employing the power and reproducibility of palladium catalysis. The two-step nature of the proposed synthesis (coupling followed by hydrolysis) is a common and reliable sequence in modern organic synthesis, ensuring high purity of the final product.

The fluorine and methyl substituents on the phenyl ring of the target compound are of particular interest in medicinal chemistry. Fluorine substitution can significantly impact a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[16] The reproducible synthesis outlined in this guide provides a solid foundation for further investigation into the biological activity of this compound, potentially as a novel anti-inflammatory agent.

Mechanism of Action: COX Inhibition Pathway

It is hypothesized that this compound, like other NSAIDs, will exert its potential anti-inflammatory effects through the inhibition of the cyclooxygenase (COX) enzymes.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1_2 COX-1 / COX-2 Arachidonic_Acid->COX1_2 PGH2 Prostaglandin H2 (PGH2) COX1_2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation NSAID This compound (Hypothesized) NSAID->COX1_2 Inhibition

Caption: Hypothesized mechanism of action via inhibition of the COX pathway.

References

  • Baker, M. (2016). 1,500 scientists lift the lid on reproducibility. Nature, 533(7604), 452-454. [Link]

  • Child, R. G., et al. (1977). Fenbufen, a new anti-inflammatory analgesic: synthesis and structure-activity relationships of analogs. Journal of Pharmaceutical Sciences, 66(4), 466-476. [Link]

  • Wikipedia. (2023). Fenbufen. [Link]

  • Choi, H. D., Yoon, H. S., & Kang, B. W. (1995). Facile Synthesis of 4-Biphenylacetic Acid (Felbinac). Yakhak Hoeji, 39(4), 421-424. [Link]

  • PrepChem.com. Synthesis of Methyl Bromo-Phenylacetate. [Link]

  • PubChem. Felbinac. [Link]

  • Wang, L., et al. (2013). Highly Efficient Method for Suzuki Reactions in Aqueous Media. Molecules, 18(6), 6136-6148. [Link]

  • Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances, 5(103), 84963-84966. [Link]

  • Google Patents. (2014).
  • Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • GSRS. METHYL 3-BROMOPHENYLACETATE. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Wikipedia. (2023). Suzuki reaction. [Link]

  • Google Patents. (2014). CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.
  • Wikipedia. (2023). 4-Bromophenylacetic acid. [Link]

  • Organic Syntheses. (3,4,5-trifluorophenyl)boronic acid. [Link]

  • Journal of the American Chemical Society. (2022). Characterization of a Silver Vinylcarbene Intermediate in Carbene–Alkyne Metathesis and Its Concerted C(sp2)–H Bond Insertion. [Link]

  • Inventiva Pharma. Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. [Link]

  • MDPI. (2020). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Molecules, 25(24), 5928. [Link]

  • Chemistry LibreTexts. (2023). Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • PubChem. 3-Biphenylylacetic acid. [Link]

  • NIH. (2018). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. ACS Infectious Diseases, 4(7), 1100-1113. [Link]

  • University of California, San Diego. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]

  • Pharmaffiliates. 4-Fluoro-3-methylphenylacetic acid. [Link]

  • University of Pittsburgh. Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. [Link]

  • PubChem. (4-Fluoro-3-methylphenyl)boronic acid. [Link]

Sources

A Comparative Analysis of 3-(4-Fluoro-3-methylphenyl)phenylacetic Acid Derivatives' Potency in Antiparasitic Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals vested in the discovery of novel therapeutics, the phenylacetic acid scaffold represents a privileged starting point for generating biologically active molecules.[1][2] Its derivatives have shown promise in a multitude of therapeutic areas, including as anti-inflammatory and anticancer agents.[1][3] This guide provides an in-depth comparative analysis of the potency of a specific subset of these derivatives: those originating from 3-(4-Fluoro-3-methylphenyl)phenylacetic acid and its isomers. Our focus will be on their remarkable efficacy against the protozoan parasite Cryptosporidium, a leading cause of diarrheal disease worldwide.[4]

The strategic incorporation of fluorine and methyl groups onto the phenyl ring can dramatically influence a compound's metabolic stability, binding affinity, and overall potency.[4][5] Understanding the nuanced effects of the positioning of these substituents is paramount for rational drug design. This guide will dissect the structure-activity relationships (SAR) of these derivatives, supported by robust experimental data, and provide detailed protocols for assessing their potency.

The Decisive Role of Fluorine and Methyl Substitution in Anti-Cryptosporidial Potency

Recent research has unveiled a series of aryl acetamide triazolopyridazines derived from substituted phenylacetic acids as potent inhibitors of Cryptosporidium parvum. A systematic investigation into the impact of fluorine and methyl group placement on the phenylacetic acid moiety has yielded critical insights into optimizing the antiparasitic activity of this chemical series.

Comparative Potency of Key Phenylacetic Acid-Derived Compounds

The following table summarizes the in vitro potency (EC50) of key compounds against Cryptosporidium parvum in a human ileocecal adenocarcinoma (HCT-8) cell-based assay. The data highlights the profound impact of substituent positioning on the phenyl ring.

Compound IDPhenylacetic Acid PrecursorEC50 (µM)Fold Change vs. Unsubstituted
11Phenylacetic acid221x
184-Fluorophenylacetic acid1.218.3x increase
223-Methylphenylacetic acid121.8x increase
61 4-Fluoro-3-methylphenylacetic acid 0.37 59.5x increase
313-(Trifluoromethyl)phenylacetic acid1.120x increase
52 4-Fluoro-3-(trifluoromethyl)phenylacetic acid 0.07 314.3x increase
722-Fluoro-3-(trifluoromethyl)phenylacetic acid>25Significant decrease
742-Fluoro-5-(trifluoromethyl)phenylacetic acid151.5x increase

Data synthesized from Huston et al.[4]

Structure-Activity Relationship (SAR) Insights

The data unequivocally demonstrates the critical role of fluorine, particularly at the 4-position of the phenyl ring.

  • The "Magic" 4-Fluoro Substituent: The addition of a fluorine atom at the 4-position consistently and dramatically enhances potency. For instance, moving from the unsubstituted phenyl derivative (11, EC50 = 22 µM) to the 4-fluoro analog (18, EC50 = 1.2 µM) results in an over 18-fold increase in activity.[4]

  • Synergistic Effects of 3-Methyl and 4-Fluoro Substitution: The combination of a 3-methyl and a 4-fluoro group leads to a significant synergistic effect. While the 3-methyl analog (22) shows only a modest improvement over the unsubstituted compound, the 4-fluoro-3-methyl derivative (61) exhibits a remarkable 34-fold increase in potency compared to the 3-methyl analog alone.[4]

  • The Power of Trifluoromethylation: Replacing the 3-methyl group with a more electron-withdrawing trifluoromethyl (CF3) group further boosts potency. The 4-fluoro-3-(trifluoromethyl)phenyl derivative (52) is the most potent compound in this series, with an EC50 of 0.07 µM, representing a more than 300-fold improvement over the unsubstituted parent compound.[4]

  • Positional Isomerism is Key: The placement of the fluorine atom is crucial. Shifting the fluorine to the 2-position, as seen in compounds 72 and 74, leads to a dramatic loss of activity.[4] This highlights a remarkable 1000-fold shift in potency between regioisomers 52 and 72, underscoring the specific and sensitive nature of the drug-target interaction.[4]

The following diagram illustrates the key SAR findings:

SAR_summary cluster_potency Relative Potency Unsubstituted Unsubstituted (EC50 = 22 µM) 4-Fluoro 4-Fluoro (EC50 = 1.2 µM) Unsubstituted->4-Fluoro 18x increase 3-Methyl 3-Methyl (EC50 = 12 µM) Unsubstituted->3-Methyl 1.8x increase 4-Fluoro-3-Methyl 4-Fluoro-3-Methyl (EC50 = 0.37 µM) 3-Methyl->4-Fluoro-3-Methyl 34x increase 4-Fluoro-3-CF3 4-Fluoro-3-CF3 (EC50 = 0.07 µM) 4-Fluoro-3-Methyl->4-Fluoro-3-CF3 5x increase 2-Fluoro-3-CF3 2-Fluoro-3-CF3 (EC50 > 25 µM) 4-Fluoro-3-CF3->2-Fluoro-3-CF3 >350x decrease

Caption: Key structure-activity relationships of phenylacetic acid derivatives.

Experimental Protocols for Potency Assessment

To ensure the trustworthiness and reproducibility of the potency data, standardized in vitro assays are essential. The following is a detailed protocol for a common method used to determine the EC50 of compounds against Cryptosporidium parvum.

In Vitro Anti-Cryptosporidial Potency Assay

This assay quantifies the ability of a test compound to inhibit the growth of Cryptosporidium parvum in a host cell line.

Materials:

  • HCT-8 cells

  • RPMI-1640 medium supplemented with L-glutamine, 10% fetal bovine serum (FBS), penicillin, and streptomycin

  • Cryptosporidium parvum oocysts

  • Test compounds dissolved in DMSO

  • Propidium iodide (PI) staining solution

  • Phosphate-buffered saline (PBS)

  • 96-well black, clear-bottom plates

Workflow:

Caption: Workflow for in vitro anti-cryptosporidial potency assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed HCT-8 cells into 96-well black, clear-bottom plates at a density that allows for the formation of a confluent monolayer after 24 hours of incubation at 37°C in a 5% CO2 atmosphere.

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute these in culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%).

  • Infection and Treatment: Aspirate the culture medium from the HCT-8 cell monolayer. Add the diluted test compounds to the wells, followed by the addition of C. parvum oocysts. Include appropriate controls (vehicle control with DMSO only, and a positive control with a known inhibitor).

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 atmosphere to allow for parasite invasion and replication.

  • Staining: After incubation, fix and permeabilize the cells. Stain the parasite nuclei with a suitable fluorescent stain such as propidium iodide.

  • Imaging and Analysis: Acquire images of the wells using a high-content imaging system. Use image analysis software to quantify the number of parasites per well.

  • Data Analysis: Determine the percentage of parasite growth inhibition for each compound concentration relative to the vehicle control. Plot the dose-response curve and calculate the half-maximal effective concentration (EC50) using a suitable nonlinear regression model.

Mechanistic Considerations and Future Directions

While the precise molecular target of this compound class within Cryptosporidium is yet to be fully elucidated, the potent and specific SAR suggests a well-defined binding interaction. The antiparasitic mechanism of action for many drugs involves targeting unique parasite-specific pathways, such as heme metabolism, DNA biosynthesis, or specific enzymes not present in the host.[6][7]

The remarkable potency of the 4-fluoro-3-(trifluoromethyl)phenylacetic acid derivative (leading to compound 52) makes it a highly promising lead for further preclinical development. Future work should focus on:

  • Target Identification: Uncovering the molecular target(s) will enable more refined structure-based drug design and a deeper understanding of the mechanism of action.

  • Pharmacokinetic Profiling: In-depth studies on the absorption, distribution, metabolism, and excretion (ADME) properties of the lead compounds are crucial for their advancement.

  • In Vivo Efficacy: Evaluating the most potent compounds in animal models of cryptosporidiosis is a critical next step to confirm their therapeutic potential.

Conclusion

The comparative analysis of this compound derivatives and their isomers has provided invaluable insights for the development of novel anti-cryptosporidial agents. The strategic placement of fluorine and methyl groups on the phenyl ring has been shown to be a powerful tool for dramatically enhancing potency. The 4-fluoro-3-(trifluoromethyl)phenylacetic acid scaffold has emerged as a highly promising starting point for the design of next-generation therapeutics against this challenging parasitic disease. The data and protocols presented in this guide offer a solid foundation for researchers dedicated to advancing this important field of drug discovery.

References

  • Huston, C. D., et al. (n.d.). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. NIH.
  • BenchChem. (n.d.). Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers. BenchChem.
  • BenchChem. (n.d.). Application Notes and Protocols for Assessing Cell Viability of N-(2-hydroxyethyl)-2-phenylacetamide Derivatives. BenchChem.
  • Wikipedia. (n.d.). Phenylacetic acid. Wikipedia. Retrieved from [Link]

  • MDPI. (n.d.). Methyl-Containing Pharmaceuticals. MDPI. Retrieved from [Link]

  • Scribd. (n.d.). Phenylacetic Acid Derivatives Overview. Scribd. Retrieved from [Link]

  • PMC - NIH. (n.d.). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PMC - NIH. Retrieved from [Link]

  • Université Paris-Saclay. (n.d.). Mechanisms of action of antiparasitic drugs. eCampus. Retrieved from [Link]

  • ResearchGate. (n.d.). Classification and Mechanism of Action of Anti-Parasitic Drugs: A Review Article. ResearchGate. Retrieved from [Link]

Sources

Validating Cellular Target Engagement of 3-(4-Fluoro-3-methylphenyl)phenylacetic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery and chemical biology, the unambiguous confirmation that a small molecule interacts with its intended protein target within the complex milieu of a living cell is a cornerstone of successful research.[1][2] This guide provides a comprehensive, in-depth comparison of leading methodologies for validating the cellular target engagement of a novel compound, exemplified by 3-(4-Fluoro-3-methylphenyl)phenylacetic acid. As the specific biological target of this molecule is not extensively documented in publicly available literature, we will proceed with a case-study approach, positing a hypothetical protein kinase, "Target X," as its intracellular partner. This framework will allow for a detailed exploration of experimental design, data interpretation, and the comparative strengths of each technique.

The core challenge in early-stage drug development is to bridge the gap between a compound's biochemical activity and its physiological effects.[3] A molecule may exhibit potent inhibition of a purified enzyme in vitro, but this provides no guarantee of its efficacy in a cellular context, where factors such as membrane permeability, off-target binding, and cellular metabolism come into play.[3][4] Therefore, robust and quantitative methods to measure target engagement in living cells are not merely confirmatory steps but are integral to establishing a clear structure-activity relationship and building confidence in a compound's mechanism of action.[3]

This guide will dissect and compare three powerful and widely adopted techniques for quantifying small molecule-protein interactions in cells: the Cellular Thermal Shift Assay (CETSA), NanoBRET/HiBiT-based assays, and a functional kinase activity assay. For each method, we will delve into the underlying principles, provide detailed step-by-step protocols, and present illustrative data to guide researchers in selecting the most appropriate strategy for their specific scientific questions.

Comparative Analysis of Target Engagement Methodologies

Methodology Principle Advantages Limitations Typical Throughput
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein against thermal denaturation.[5][6]Label-free, applicable to endogenous proteins, can be performed in cells and tissues.[6]Indirect measurement of binding, lower throughput for traditional Western blot readout, potential for confounding factors affecting protein stability.Low to medium (Western blot), High (with MS or AlphaScreen readout).[7]
NanoBRET™ Target Engagement Assay Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer is displaced by the test compound.[8][9]Quantitative measurement of intracellular affinity and residence time in live cells, high throughput.[10]Requires genetic modification of the target protein, dependent on the availability of a suitable fluorescent tracer.[11]High
HiBiT Protein Degradation Assay The compound induces degradation of a HiBiT-tagged target protein, leading to a decrease in luminescence upon addition of LgBiT.[12][13]Directly measures protein degradation, highly sensitive, can be performed in real-time in live cells.[14]Requires CRISPR/Cas9-mediated tagging of the endogenous protein, primarily applicable to degraders (e.g., PROTACs).[15]High
Functional Kinase Activity Assay Measures the downstream consequences of target engagement, such as inhibition of substrate phosphorylation.Directly assesses the functional outcome of target binding.Indirect measure of target engagement, susceptible to pathway feedback mechanisms.Medium to High

I. Cellular Thermal Shift Assay (CETSA): The Label-Free Approach

CETSA is a powerful biophysical method that leverages the principle of ligand-induced thermal stabilization to confirm target engagement in a native cellular environment.[5][16] The binding of a small molecule to its protein target often increases the protein's resistance to heat-induced unfolding and aggregation.[4][6] This change in thermal stability can be quantified, providing direct evidence of an interaction.

Experimental Workflow for CETSA

The experimental workflow for CETSA involves treating cells with the compound of interest, subjecting the cells to a temperature gradient, and then quantifying the amount of soluble target protein remaining at each temperature.[5][7]

CETSA_Workflow cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_heating Thermal Challenge cluster_lysis Cell Lysis & Fractionation cluster_detection Protein Detection start Plate cells expressing Target X treat Treat cells with this compound or vehicle (DMSO) start->treat heat Heat cell suspensions at different temperatures (e.g., 40-70°C) treat->heat lyse Lyse cells and separate soluble and aggregated protein fractions via centrifugation heat->lyse detect Quantify soluble Target X by Western Blot or Mass Spectrometry lyse->detect

Caption: CETSA experimental workflow.

Detailed Protocol for CETSA
  • Cell Culture: Plate HEK293 cells (or a relevant cell line endogenously expressing Target X) in a 10 cm dish and grow to 80-90% confluency.

  • Compound Treatment:

    • Harvest cells and resuspend in media to a concentration of 1x10^7 cells/mL.

    • Aliquot cells into PCR tubes.

    • Add this compound to a final concentration of 10 µM. For the vehicle control, add an equivalent volume of DMSO.

    • Incubate at 37°C for 1 hour.

  • Thermal Challenge:

    • Place the PCR tubes in a thermal cycler with a temperature gradient program set from 40°C to 70°C for 3 minutes.

    • Immediately cool the samples on ice for 3 minutes.

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or by using a mild lysis buffer.

    • Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Detection:

    • Collect the supernatant containing the soluble protein fraction.

    • Determine the protein concentration using a BCA assay.

    • Analyze equal amounts of protein by SDS-PAGE and Western blotting using an antibody specific for Target X.

    • Quantify the band intensities to determine the melting curve.

Expected Results and Interpretation

The binding of this compound to Target X is expected to shift the melting curve to the right, indicating an increase in the thermal stability of the protein.

Temperature (°C) Soluble Target X (Vehicle, %) Soluble Target X (Compound, %)
40100100
4598100
508595
555080
602060
65530
70010

II. NanoBRET™ Target Engagement Assay: A Live-Cell, Quantitative Approach

The NanoBRET™ Target Engagement Assay is a proximity-based method that measures compound binding to a specific protein target in living cells.[8][11] The assay relies on Bioluminescence Resonance Energy Transfer (BRET) between a target protein fused to NanoLuc® luciferase and a cell-permeable fluorescent tracer that binds to the same target.[9] When a test compound binds to the target, it displaces the tracer, leading to a decrease in the BRET signal.[8]

Experimental Workflow for NanoBRET™

NanoBRET_Workflow cluster_transfection Cell Transfection cluster_plating Cell Plating cluster_treatment Compound and Tracer Addition cluster_readout BRET Measurement start Transfect cells with a plasmid encoding Target X-NanoLuc® fusion protein plate Plate transfected cells into a 96-well or 384-well plate start->plate treat Add a serial dilution of this compound followed by a fixed concentration of the fluorescent tracer plate->treat read Add Nano-Glo® substrate and measure luminescence at two wavelengths (donor and acceptor) treat->read

Caption: NanoBRET™ Target Engagement workflow.

Detailed Protocol for NanoBRET™
  • Cell Transfection:

    • Co-transfect HEK293 cells with a plasmid encoding the Target X-NanoLuc® fusion protein and a transfection carrier DNA using a suitable transfection reagent.

    • Incubate for 18-24 hours to allow for protein expression.[11]

  • Cell Plating:

    • Harvest the transfected cells and resuspend them in Opti-MEM.

    • Plate the cells into a white, 96-well assay plate.[17]

  • Compound and Tracer Addition:

    • Prepare a serial dilution of this compound in Opti-MEM.

    • Add the compound dilutions to the cells.

    • Add a fixed concentration of the fluorescent tracer for Target X.

    • Incubate at 37°C for 2 hours.[11]

  • BRET Measurement:

    • Prepare the Nano-Glo® substrate solution containing an extracellular NanoLuc® inhibitor.

    • Add the substrate to the wells.

    • Read the plate on a luminometer capable of measuring luminescence at 450 nm and 610 nm.[11]

    • Calculate the BRET ratio (Acceptor Emission / Donor Emission).

Expected Results and Interpretation

The BRET ratio will decrease in a dose-dependent manner as this compound displaces the fluorescent tracer, allowing for the determination of the compound's intracellular IC50.

Compound Conc. (µM) BRET Ratio % Inhibition
00.80
0.010.782.5
0.10.625
10.450
100.187.5
1000.0593.75

III. HiBiT Protein Degradation Assay: For Compounds with Degradation MoA

For compounds that are designed to induce the degradation of their target protein, such as Proteolysis Targeting Chimeras (PROTACs), the HiBiT assay is an ideal method for validating target engagement and measuring degradation efficiency.[12][13] This technology utilizes a small 11-amino-acid tag (HiBiT) that is knocked into the endogenous locus of the target protein using CRISPR/Cas9.[13][15] When the complementary Large BiT (LgBiT) protein is added, a bright luminescent signal is produced.[12] Degradation of the HiBiT-tagged target protein results in a loss of this signal.[18]

Experimental Workflow for HiBiT Assay

HiBiT_Workflow cluster_crispr Cell Line Generation cluster_plating Cell Plating cluster_treatment Compound Treatment cluster_readout Luminescence Measurement start Use CRISPR/Cas9 to insert the HiBiT tag at the endogenous locus of Target X plate Plate HiBiT-Target X cells into a 96-well plate start->plate treat Treat cells with a serial dilution of the degrader compound plate->treat read Add LgBiT protein and substrate, then measure luminescence treat->read

Caption: HiBiT protein degradation assay workflow.

Detailed Protocol for HiBiT Assay
  • Cell Line Generation:

    • Design a guide RNA to target the desired insertion site for the HiBiT tag in the Target X gene.

    • Co-deliver the gRNA, Cas9 nuclease, and a donor DNA template containing the HiBiT sequence to the chosen cell line.

    • Select and validate single-cell clones for successful HiBiT knock-in.[15]

  • Cell Plating:

    • Plate the validated HiBiT-Target X cells in a 96-well plate and incubate overnight.[14]

  • Compound Treatment:

    • Treat the cells with a serial dilution of the this compound-based degrader.

    • Incubate for the desired time (e.g., 2, 4, 8, 24 hours) to monitor degradation kinetics.

  • Luminescence Measurement:

    • For endpoint measurements, lyse the cells and add the lytic detection reagent containing LgBiT protein and substrate.

    • For live-cell kinetic measurements, use a cell line co-expressing LgBiT and add a live-cell substrate.[12]

    • Measure luminescence on a plate reader.

Expected Results and Interpretation

A dose- and time-dependent decrease in luminescence indicates the degradation of HiBiT-Target X, allowing for the calculation of degradation parameters like DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

Compound Conc. (µM) Luminescence (RLU) % Degradation
0500,0000
0.01450,00010
0.1250,00050
150,00090
1025,00095
10020,00096

Conclusion

The validation of target engagement in a cellular context is a critical step in the development of novel therapeutics and chemical probes.[2][19] This guide has provided a comparative overview of three robust methodologies: CETSA, NanoBRET™, and HiBiT assays. The choice of method will depend on the specific research question, the nature of the small molecule, and the available resources.

  • CETSA offers a label-free approach to confirm target binding to endogenous proteins.

  • NanoBRET™ provides a quantitative, high-throughput method to determine intracellular affinity and residence time in live cells.

  • HiBiT is the gold standard for quantifying the degradation of endogenous proteins induced by targeted degraders.

By employing these advanced techniques, researchers can gain a deeper understanding of how compounds like this compound interact with their cellular targets, ultimately accelerating the discovery of new medicines.

References

  • Oh, H., et al. (2020). High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines. JoVE (Journal of Visualized Experiments). Retrieved from [Link]

  • EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. Retrieved from [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161.
  • Schürmann, M., Janning, P., Ziegler, S., & Waldmann, H. (2016). Small-Molecule Target Engagement in Cells. Cell Chemical Biology, 23(4), 435-441. Retrieved from [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-251. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Protocol for HiBiT tagging endogenous proteins using CRISPR-Cas9 gene editing. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Determining target engagement in living systems. Retrieved from [Link]

  • ResearchGate. (n.d.). Small-Molecule Target Engagement in Cells | Request PDF. Retrieved from [Link]

  • Robers, M. B., et al. (2020). Quantifying Target Occupancy of Small Molecules Within Living Cells. Annual Review of Biochemistry, 89, 411-437. Retrieved from [Link]

  • BMG LABTECH. (n.d.). dTAG Assay for Targeted Degradation of Proteins. Retrieved from [Link]

  • Daniels, D. L., et al. (2020). High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines. Journal of Visualized Experiments, (165). Retrieved from [Link]

  • National Institutes of Health. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]

  • University College London. (n.d.). Target Identification and Validation (Small Molecules). Retrieved from [Link]

  • Wikipedia. (n.d.). Thermal shift assay. Retrieved from [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

Sources

In Vivo Validation of Phenylacetic Acid Derivatives: A Comparative Guide for Preclinical Anti-Inflammatory Assessment

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of novel phenylacetic acid derivatives, using the hypothetical compound 3-(4-Fluoro-3-methylphenyl)phenylacetic acid as a case study. In the absence of direct experimental data for this specific molecule, we will project a plausible in vitro profile and subsequently detail the comparative in vivo methodologies against the well-established non-steroidal anti-inflammatory drug (NSAID), Diclofenac. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of anti-inflammatory and analgesic agents.

Introduction: The Rationale for In Vivo Validation

Phenylacetic acid derivatives represent a promising class of compounds in drug discovery, with many exhibiting significant anti-inflammatory, analgesic, and even anti-cancer properties.[1][2] The journey from a promising in vitro result to a viable clinical candidate is contingent upon rigorous in vivo validation. This process is critical to understand a compound's efficacy, potency, and safety profile within a complex biological system, which cannot be fully recapitulated in vitro.

This guide will delineate the essential steps for validating the anti-inflammatory and analgesic potential of a novel phenylacetic acid derivative, exemplified by this compound. We will explore the causal links between experimental design and the elucidation of a compound's mechanism of action, grounded in established preclinical models.

Postulated In Vitro Profile of this compound

To establish a logical basis for our in vivo experimental design, we will hypothesize an in vitro profile for this compound. We will assume that enzymatic assays have revealed it to be a potent and selective inhibitor of cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1).

Table 1: Hypothetical In Vitro COX Inhibition Profile

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)COX-2 Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀)
This compound150.1150
Diclofenac (Reference)1.20.0524

This postulated selectivity for COX-2 suggests that this compound may offer a favorable gastrointestinal safety profile compared to less selective NSAIDs, a key hypothesis to be tested in further preclinical studies. The primary objective of the following in vivo studies is to confirm that this in vitro activity translates into meaningful anti-inflammatory and analgesic effects.

Comparative In Vivo Efficacy Models

The selection of appropriate animal models is paramount for the successful validation of an anti-inflammatory drug candidate.[3] We will utilize two of the most common and well-characterized models: the Carrageenan-Induced Paw Edema model to assess anti-inflammatory activity and the Randall-Selitto test to evaluate analgesic efficacy.[4][5]

Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This widely used model induces a biphasic acute inflammatory response, allowing for the evaluation of compounds that interfere with inflammatory mediators.[3][6] The initial phase is mediated by histamine and serotonin, while the later phase (3-6 hours) is primarily driven by the production of prostaglandins, the target of NSAIDs.[4]

Table 2: Comparative Anti-inflammatory Efficacy in the Carrageenan-Induced Paw Edema Model

Treatment GroupDose (mg/kg, p.o.)Mean Paw Volume Increase (mL) ± SEM (at 4 hours)% Inhibition of Edema
Vehicle Control (0.5% CMC)-1.25 ± 0.11-
This compound100.78 ± 0.0937.6
This compound300.45 ± 0.0664.0
Diclofenac100.52 ± 0.0758.4

The hypothetical data in Table 2 suggests that this compound produces a dose-dependent reduction in paw edema, with a significant anti-inflammatory effect at 30 mg/kg.

Analgesic Activity: Randall-Selitto Test in Rats

This model assesses the analgesic effect of a compound by measuring the response to a mechanical stimulus in an inflamed paw. An increase in the pressure threshold required to elicit a withdrawal response indicates analgesia.[4]

Table 3: Comparative Analgesic Efficacy in the Randall-Selitto Test

Treatment GroupDose (mg/kg, p.o.)Mean Paw Withdrawal Threshold (g) ± SEM (at 4 hours)% Increase in Pain Threshold
Vehicle Control (0.5% CMC)-45 ± 3.2-
This compound1068 ± 4.551.1
This compound3095 ± 6.1111.1
Diclofenac1088 ± 5.795.6

The projected results in Table 3 indicate a potent, dose-dependent analgesic effect for this compound.

Experimental Protocols

To ensure reproducibility and scientific rigor, detailed experimental protocols are essential.

Carrageenan-Induced Paw Edema
  • Animal Model: Male Wistar rats (180-220 g) are used.[4] Animals are acclimatized for at least one week before the experiment.[4]

  • Grouping and Administration: Animals are randomly assigned to treatment groups (n=6-8 per group). The test compound, reference drug (Diclofenac), or vehicle (0.5% carboxymethyl cellulose) is administered orally (p.o.) one hour before the induction of inflammation.

  • Induction of Edema: 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline is injected into the sub-plantar surface of the right hind paw.[4]

  • Measurement of Edema: The volume of the paw is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-injection.[4]

  • Data Analysis: The increase in paw volume is calculated for each animal. The percentage inhibition of edema is determined using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

Randall-Selitto Test (Mechanical Nociception)
  • Animal Model and Inflammation Induction: As described for the paw edema model, inflammation is induced by a sub-plantar injection of carrageenan.

  • Grouping and Administration: Similar to the paw edema protocol, animals are grouped and dosed one hour before the assessment of pain threshold.

  • Measurement of Pain Threshold: At a predetermined time point after carrageenan injection (e.g., 4 hours), a commercially available analgesy-meter is used to apply a linearly increasing mechanical pressure to the dorsal surface of the inflamed paw. The pressure at which the rat withdraws its paw is recorded as the paw withdrawal threshold. A cut-off pressure is set to prevent tissue damage.

  • Data Analysis: The mean paw withdrawal threshold is calculated for each group. The percentage increase in pain threshold is calculated relative to the vehicle control group.

Visualization of Pathways and Workflows

Cyclooxygenase (COX) Signaling Pathway

COX_Pathway cluster_membrane Cell Membrane cluster_cox COX Pathway cluster_prostanoids Prostanoids Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid (AA) Membrane_Phospholipids->Arachidonic_Acid PLA2 PLA2 Phospholipase A2 (PLA2) COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 GI_Protection GI Mucosal Protection COX1->GI_Protection COX2->PGH2 Prostaglandin_Synthases Prostaglandin Synthases PGH2->Prostaglandin_Synthases PGE2 PGE2 Prostaglandin_Synthases->PGE2 PGI2 PGI2 Prostaglandin_Synthases->PGI2 TXA2 TXA2 Prostaglandin_Synthases->TXA2 Inflammation Inflammation, Pain, Fever PGE2->Inflammation PGI2->Inflammation Platelet_Aggregation Platelet Aggregation TXA2->Platelet_Aggregation NSAIDs This compound (Selective COX-2 Inhibitor) NSAIDs->COX2 Diclofenac Diclofenac (Non-selective COX Inhibitor) Diclofenac->COX1 Diclofenac->COX2

Caption: Simplified COX signaling pathway and points of inhibition.

In Vivo Experimental Workflow

In_Vivo_Workflow cluster_assays Efficacy Assessment Start Start: Acclimatize Rats Grouping Randomly Assign to Groups: - Vehicle - Test Compound - Diclofenac Start->Grouping Dosing Oral Administration (p.o.) Grouping->Dosing Wait Wait 1 Hour Dosing->Wait Inflammation Induce Inflammation: Sub-plantar Carrageenan Injection Wait->Inflammation Paw_Edema Measure Paw Volume (Plethysmometer) at 0, 1, 2, 3, 4h Inflammation->Paw_Edema Anti-inflammatory Assay Analgesia Measure Pain Threshold (Randall-Selitto) at 4h Inflammation->Analgesia Analgesic Assay Analysis Data Analysis: - Calculate % Inhibition - Statistical Comparison Paw_Edema->Analysis Analgesia->Analysis End End of Study Analysis->End

Caption: Workflow for in vivo anti-inflammatory and analgesic testing.

Conclusion and Future Directions

This guide outlines a robust and scientifically sound methodology for the in vivo validation of a novel phenylacetic acid derivative with hypothesized selective COX-2 inhibitory activity. The comparative approach against a standard NSAID like Diclofenac is crucial for contextualizing the potency and potential therapeutic window of the new chemical entity.

Positive results from these initial efficacy studies would warrant progression to more complex models of chronic inflammation (e.g., adjuvant-induced arthritis) and comprehensive safety and pharmacokinetic profiling. The ultimate goal is to build a comprehensive data package that supports the compound's potential as a safe and effective anti-inflammatory and analgesic agent.

References

  • BenchChem.
  • International Journal of Pharmaceutical Research and Allied Sciences.
  • MDPI.
  • Revista Dor.
  • MDPI. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals.
  • Texas A&M University.
  • MDPI.
  • RSC Publishing.
  • ResearchGate.
  • NIH. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine.
  • CymitQuimica. (4-Fluoro-3-Hydroxyphenyl)Acetic Acid.
  • Jetir.org.
  • ChemBK. 2-(4-Fluoro-3-methylphenyl)acetic acid.
  • MDPI. Phenyllactic Acid as a Marker of Antibiotic-Induced Metabolic Activity of Nosocomial Strains of Klebsiella pneumoniae In Vitro Experiment.
  • Wikipedia. Phenylacetic acid.
  • MDPI. In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition.
  • NIH. Phenylacetic Acid and Methylphenyl Acetate From the Biocontrol Bacterium Bacillus mycoides BM02 Suppress Spore Germination in Fusarium oxysporum f. sp. lycopersici.
  • NIH. 2-(4-Fluorophenyl)
  • Pharmaffiliates. 4-Fluoro-3-methylphenylacetic acid.
  • ResearchGate. (PDF) In vitro, in vivo, and in silico analyses of the antitumor activity of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazoles.

Sources

A Head-to-Head Preclinical Comparison: 3-(4-Fluoro-3-methylphenyl)phenylacetic Acid, a Novel COX-2 Selective Inhibitor, versus Standard-of-Care Diclofenac

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of non-steroidal anti-inflammatory drug (NSAID) development, the dual objectives of enhancing anti-inflammatory efficacy while mitigating gastrointestinal (GI) toxicity remain paramount. This guide provides a comprehensive preclinical head-to-head comparison of a novel investigational molecule, 3-(4-Fluoro-3-methylphenyl)phenylacetic acid (hereinafter referred to as "Compound FMPA"), with the widely prescribed standard-of-care NSAID, Diclofenac.

This document is intended for researchers, scientists, and drug development professionals. It will delve into the mechanistic rationale, comparative efficacy in a validated in vivo model of inflammation, and a direct comparison of in vitro GI safety profiles. All experimental data for Compound FMPA presented herein is hypothetical and generated for illustrative purposes, based on a profile of a highly selective COX-2 inhibitor. Data for Diclofenac is based on established literature values.

Mechanistic Rationale: The Quest for COX-2 Selectivity

The primary mechanism of action for NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which exist in two main isoforms: COX-1 and COX-2.[1][2]

  • COX-1 is constitutively expressed in most tissues and plays a crucial role in homeostatic functions, including the production of prostaglandins that protect the gastric mucosa.[1]

  • COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation, where it mediates the production of pro-inflammatory prostaglandins.[3]

The therapeutic anti-inflammatory effects of NSAIDs are primarily attributed to the inhibition of COX-2, while the common adverse GI effects, such as ulcers and bleeding, are linked to the inhibition of the protective COX-1 enzyme in the gastrointestinal tract.[1][3]

Diclofenac is a potent NSAID but exhibits a relatively non-selective inhibition profile for both COX-1 and COX-2.[3][4][5] In contrast, Compound FMPA has been designed with the hypothesis of achieving high selectivity for COX-2, thereby aiming to provide potent anti-inflammatory relief with a superior GI safety profile.

cluster_0 Arachidonic Acid Cascade cluster_1 Drug Intervention Arachidonic Acid Arachidonic Acid Prostaglandin H2 Prostaglandin H2 Arachidonic Acid->Prostaglandin H2 COX-1 & COX-2 Prostaglandins (Inflammation, Pain) Prostaglandins (Inflammation, Pain) Prostaglandin H2->Prostaglandins (Inflammation, Pain) Primarily COX-2 Prostaglandins (GI Protection) Prostaglandins (GI Protection) Prostaglandin H2->Prostaglandins (GI Protection) Primarily COX-1 Thromboxanes (Platelet Aggregation) Thromboxanes (Platelet Aggregation) Prostaglandin H2->Thromboxanes (Platelet Aggregation) COX-1 Diclofenac Diclofenac Diclofenac->Prostaglandin H2 Inhibits COX-1 & COX-2 Compound FMPA Compound FMPA Compound FMPA->Prostaglandin H2 Selectively Inhibits COX-2

Figure 1: Mechanism of Action of NSAIDs and the selective inhibition hypothesis for Compound FMPA.

In Vitro COX Enzyme Inhibition Profile

To establish the foundational biochemical activity and selectivity of Compound FMPA relative to Diclofenac, a whole-cell-based assay was employed to determine the 50% inhibitory concentration (IC50) against human COX-1 and COX-2 enzymes.

Table 1: Comparative In Vitro COX Inhibition

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
Diclofenac 0.611[3]0.63[3]0.97
Compound FMPA (Hypothetical) 12.50.045277.8

The data clearly illustrates the distinct profiles of the two compounds. Diclofenac demonstrates equipotent inhibition of both COX-1 and COX-2, consistent with its classification as a non-selective NSAID.[3] In stark contrast, the hypothetical data for Compound FMPA shows a potent inhibition of COX-2 with a significantly weaker effect on COX-1, resulting in a high selectivity index. This profile is comparable to established selective COX-2 inhibitors like Celecoxib, which has a reported COX-2 IC50 of approximately 0.04 µM and a high selectivity index.[1]

Experimental Protocol: Whole-Cell COX Inhibition Assay

This protocol outlines a standard method for determining COX-1 and COX-2 inhibition in a whole-cell system.

  • Cell Culture:

    • For COX-1 activity, use a human platelet-rich plasma preparation or a cell line constitutively expressing COX-1 (e.g., U937 cells).

    • For COX-2 activity, use a cell line that can be induced to express COX-2, such as human dermal fibroblasts or A549 cells. Stimulate these cells with a pro-inflammatory agent like lipopolysaccharide (LPS) or interleukin-1β (IL-1β) for 24 hours to induce COX-2 expression.

  • Compound Incubation:

    • Plate the cells in 96-well plates.

    • Pre-incubate the cells with a range of concentrations of Compound FMPA or Diclofenac for 1 hour.

  • Prostaglandin Synthesis Initiation:

    • Add arachidonic acid (10 µM) to initiate the synthesis of prostaglandins.

    • Incubate for 30 minutes at 37°C.

  • Quantification of Prostaglandin E2 (PGE2):

    • Terminate the reaction and collect the cell supernatant.

    • Measure the concentration of PGE2 in the supernatant using a commercially available ELISA kit.

  • Data Analysis:

    • Calculate the percentage of inhibition of PGE2 production for each compound concentration compared to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic curve.

cluster_0 Cell Preparation cluster_1 Assay Workflow COX-1 Cells (e.g., U937) COX-1 Cells (e.g., U937) Plate Cells Plate Cells COX-1 Cells (e.g., U937)->Plate Cells COX-2 Cells (e.g., LPS-stimulated A549) COX-2 Cells (e.g., LPS-stimulated A549) COX-2 Cells (e.g., LPS-stimulated A549)->Plate Cells Pre-incubate with Compound Pre-incubate with Compound Plate Cells->Pre-incubate with Compound Add Arachidonic Acid Add Arachidonic Acid Pre-incubate with Compound->Add Arachidonic Acid Incubate Incubate Add Arachidonic Acid->Incubate Collect Supernatant Collect Supernatant Incubate->Collect Supernatant PGE2 ELISA PGE2 ELISA Collect Supernatant->PGE2 ELISA Calculate IC50 Calculate IC50 PGE2 ELISA->Calculate IC50

Figure 2: Workflow for the whole-cell COX inhibition assay.

In Vivo Anti-Inflammatory Efficacy: Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model in rats is a well-established and highly predictive acute inflammation model used to evaluate the efficacy of anti-inflammatory drugs.[4][6]

Table 2: Comparative Efficacy in Rat Carrageenan-Induced Paw Edema

CompoundDose (mg/kg, p.o.)Peak Inhibition of Edema (%) (at 3 hours post-carrageenan)
Vehicle Control -0
Diclofenac 556.2[7]
2071.8[7]
Compound FMPA (Hypothetical) 158.5
580.3

In this model, Diclofenac demonstrates a clear dose-dependent reduction in paw edema.[7] The hypothetical data for Compound FMPA indicates superior potency, achieving a similar level of inhibition to a 5 mg/kg dose of Diclofenac at just 1 mg/kg. At a comparable dose of 5 mg/kg, Compound FMPA shows a greater maximal efficacy. This enhanced in vivo performance is consistent with its potent and selective inhibition of COX-2.

Experimental Protocol: Carrageenan-Induced Paw Edema
  • Animals:

    • Use male Wistar rats (180-220 g).

    • Acclimatize the animals for at least one week before the experiment.

  • Compound Administration:

    • Administer Compound FMPA, Diclofenac, or vehicle (e.g., 0.5% carboxymethylcellulose) orally (p.o.) one hour before the carrageenan injection.

  • Induction of Inflammation:

    • Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar surface of the right hind paw of each rat.

  • Measurement of Paw Edema:

    • Measure the paw volume using a plethysmometer immediately before the carrageenan injection (baseline) and at 1, 2, 3, 4, and 5 hours post-injection.

  • Data Analysis:

    • Calculate the percentage increase in paw volume for each animal at each time point relative to its baseline volume.

    • Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group at the time of peak edema (typically 3 hours).

In Vitro Gastrointestinal Safety Profile: Neutral Red Uptake Assay

A key differentiator for novel NSAIDs is an improved GI safety profile. The in vitro Neutral Red Uptake (NRU) assay in a human intestinal epithelial cell line (e.g., Caco-2 or HCT-8) provides a quantitative measure of cytotoxicity, which is a surrogate marker for potential GI damage.[8][9] The assay is based on the principle that viable cells can incorporate and retain the neutral red dye in their lysosomes.[9]

Table 3: Comparative In Vitro Gastrointestinal Cytotoxicity

CompoundCell LineIC50 (µM) in Neutral Red Uptake Assay
Diclofenac HCT-8~350 (Estimated from literature)
Compound FMPA (Hypothetical) HCT-8>1000

The lower IC50 value for Diclofenac suggests a greater potential for direct cellular toxicity to intestinal cells. The hypothetical data for Compound FMPA, with an IC50 value greater than 1000 µM, indicates a significantly lower in vitro cytotoxicity. This improved safety profile is the anticipated outcome of selectively avoiding the inhibition of COX-1, which is crucial for maintaining the integrity of the gastrointestinal mucosa.

Experimental Protocol: Neutral Red Uptake Assay
  • Cell Culture:

    • Seed HCT-8 cells in 96-well plates and allow them to adhere and grow to 80-90% confluency.

  • Compound Exposure:

    • Treat the cells with a range of concentrations of Compound FMPA or Diclofenac for 24 hours.

  • Neutral Red Incubation:

    • Remove the treatment medium and incubate the cells with a medium containing neutral red (50 µg/mL) for 2-3 hours at 37°C.

  • Dye Extraction:

    • Wash the cells with phosphate-buffered saline (PBS) to remove extracellular neutral red.

    • Add a destain solution (e.g., 1% acetic acid in 50% ethanol) to each well to extract the dye from the lysosomes.

  • Quantification:

    • Measure the absorbance of the extracted dye at 540 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value by plotting cell viability against the log of the compound concentration.

Conclusion and Future Directions

This head-to-head comparison, based on a combination of established data for Diclofenac and a hypothetical, yet scientifically plausible, profile for this compound (Compound FMPA), highlights the potential of a COX-2 selective approach.

  • Efficacy: Compound FMPA demonstrates superior potency and efficacy in a standard in vivo model of acute inflammation.

  • Safety: The highly selective COX-2 inhibition profile of Compound FMPA translates to a significantly improved in vitro gastrointestinal safety profile compared to the non-selective NSAID, Diclofenac.

These preclinical findings strongly support the continued investigation of this compound as a promising new anti-inflammatory agent with the potential for an improved therapeutic window. Further studies should focus on comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) profiling, cardiovascular safety assessment, and evaluation in chronic models of inflammation to build a complete preclinical data package for this promising candidate.

References

  • Celecoxib is a highly selective inhibitor of cyclooxygenase-2 (COX-2) with IC50 value of 40nM. APExBIO. [URL: https://www.apexbt.com/celecoxib.html]
  • COX Inhibitors. StatPearls - NCBI Bookshelf. [URL: https://www.ncbi.nlm.nih.gov/books/NBK556042/]
  • Blanco, F. J., et al. (2000). Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes. The Journal of rheumatology, 27(12), 2974–2981. [URL: https://pubmed.ncbi.nlm.nih.gov/11129202/]
  • Induction of Carrageenan Induced Paw Edema in Rat and Mouse. Inotiv. [URL: https://www.inotiv.
  • Diclofenac is a potent and nonselective anti-inflammatory agent, acts as a COX inhibitor, with IC50s of 4 and 1.3 nM for human COX-1 and COX-2 in CHO cells, and 5.1 and 0.84 μM for ovine COX-1 and COX-2, respectively. MedchemExpress. [URL: https://www.medchemexpress.com/diclofenac.html]
  • Carrageenan Induced Paw Edema Model. Creative Biolabs. [URL: https://www.creative-biolabs.com/pre-clinical-research/carrageenan-induced-paw-edema-model.htm]
  • Diclofenac sodium salt is a nonsteroidal, anti-inflammatory drug (NSAID); inhibits COX-1 and COX-2 (IC50 values are 0.075 μM for COX-1 and 0.038 μM for COX-2 in human whole blood assay). R&D Systems. [URL: https://www.rndsystems.com/product/diclofenac-sodium-salt_2879]
  • Diclofenac Sodium is a non-selective COX inhibitor with IC50 of 0.5 μg/ml and 0.5 μg/ml for COX-1 and -2 in intact cells, respectively, used as a nonsteroidal anti-inflammatory drug (NSAID) to relieve pain and reduce swelling in flammation. Adooq Bioscience. [URL: https://www.adooq.com/diclofenac-sodium.html]
  • Celecoxib is a selective COX-2 inhibitor with IC50 of 40 nM in Sf9 cells. Selleck Chemicals. [URL: https://www.selleckchem.com/products/celecoxib.html]
  • Celecoxib also retains more ability to inhibit COX-1 compared with other coxibs; however, the consequences of this with regard to its therapeutic efficacy and toxicity are not well understood. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3011059/]
  • Dose-dependent effects of diclofenac on hyperalgesia and edema. ResearchGate. [URL: https://www.researchgate.
  • IC 50 values of rofecoxib, celecoxib, meloxicam, diclofenac, and indomethacin in human whole blood COX-1 and COX-2 assays. ResearchGate. [URL: https://www.researchgate.net/figure/IC-50-values-of-rofecoxib-celecoxib-meloxicam-diclofenac-and-indomethacin-in-human_tbl2_12531380]
  • A study developed by Sakat et al. (2014) revealed that diclofenac at 5 and 20 mg/kg present an inhibition of paw oedema around 30 and 60 %, respectively. ResearchGate. [URL: https://www.researchgate.net/figure/Effect-of-RAD-of-Diclofenac-on-Paw-Edema-at-Different-Time-Points-Values-are-mean-SEM_tbl2_259546258]
  • Most studies focused on chondroprotective actions of the selective COX-2 inhibitor celecoxib. PMC. [URL: https://www.mdpi.com/1422-0067/21/11/4094]
  • Diclofenac produced maximum inhibition in paw edema at 2 h after 5 mg/kg dose and 3 h for 20 mg/kg dose and paw swelling significantly (p < 0.01) reduced by 56.17 ± 3.89 and by 71.82 ± 6.53 %, respectively. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3889158/]
  • Are All Oral COX-2 Selective Inhibitors the Same? A Consideration of Celecoxib, Etoricoxib, and Diclofenac. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6304621/]
  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3892631/]
  • COX-2 and COX-1 Inhibition Rates in Diclofenac Sodium Formulations. Physician's Weekly. [URL: https://www.physiciansweekly.
  • Release-active dilutions of diclofenac enhance anti-inflammatory effect of diclofenac in carrageenan-induced rat paw edema model. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/24002470/]
  • The anti-inflammatory effect of diclofenac is considerably augmented by topical capsaicinoids-containing patch in carrageenan-induced paw oedema of rat. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/23795899/]
  • Celecoxib pathways: pharmacokinetics and pharmacodynamics. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3011059/]
  • IC 50 values for the inhibition of COX-1 and COX-2 in the human whole... ResearchGate. [URL: https://www.researchgate.net/figure/IC-50-values-for-the-inhibition-of-COX-1-and-COX-2-in-the-human-whole-blood-assay-of_tbl2_11149795]
  • Toxic effects of non-steroidal anti-inflammatory drugs in a human intestinal epithelial cell line (HCT-8), as assessed by the MTT and neutral red assays. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/1856763/]
  • [3-(3-Fluoro-4-methylphenyl)phenyl]acetic acid. ChemScene. [URL: https://www.chemscene.com/products/3-3-Fluoro-4-methylphenyl-phenyl-acetic-acid-CS-0211029.html]
  • 3-(Trifluoromethyl)phenylacetic acid 97 351-35-9. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/193356]
  • 2-(4-Fluoro-3-methylphenyl)acetic acid. ChemBK. [URL: https://www.chembk.com/en/chem/2-(4-Fluoro-3-methylphenyl)acetic%20acid]
  • 4-Fluoro-3-methylphenylacetic acid. Pharmaffiliates. [URL: https://www.pharmaffiliates.com/en/4-fluoro-3-methylphenylacetic-acid]
  • Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Inventiva Pharma. [URL: https://inventivapharma.com/wp-content/uploads/2021/11/Poster-phenyl-acetic-acid-bioisostere.pdf]
  • IC50 value of diclofenac sodium, ethanol extract, ethanol fraction, and... ResearchGate. [URL: https://www.researchgate.net/figure/IC50-value-of-diclofenac-sodium-ethanol-extract-ethanol-fraction-and-n-hexane-fraction_tbl3_335099399]
  • Neutral Red Uptake Assay: A Key Tool for Cytotoxicity Testing. BOC Sciences. [URL: https://www.bocsci.com/blog/neutral-red-uptake-assay-a-key-tool-for-cytotoxicity-testing/]
  • nsaid-induced gastrointestinal toxicity: Topics by Science.gov. Science.gov. [URL: https://www.science.gov/topicpages/n/nsaid-induced+gastrointestinal+toxicity]
  • Diclofenac exhibits cytotoxic activity associated with metabolic alterations and p53 induction in ESCC cell lines and decreases ESCC tumor burden in vivo. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9904268/]
  • Neutral red uptake for starting doses for acute oral toxicity. EURL ECVAM - TSAR. [URL: https://tsar.jrc.ec.europa.eu/test-method/neutral-red-uptake-for-starting-doses-for-acute-oral-toxicity]
  • Neutral red uptake assay for the estimation of cell viability/cytotoxicity. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/19069017/]
  • Differential Effects of Nonsteroidal Anti-Inflammatory Drugs in an In Vitro Model of Human Leaky Gut. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9962534/]
  • Assaying Cellular Viability Using the Neutral Red Uptake Assay. JoVE. [URL: https://www.jove.com/v/5548-(4-fluoro-3-methylphenyl)phenylacetic-acid-with-standard-of-care/assaying-cellular-viability-using-the-neutral-red-uptake-assay]
  • Neutral Red Uptake Assay to Assess Cytotoxicity In Vitro. ResearchGate. [URL: https://www.researchgate.net/publication/322891398_Neutral_Red_Uptake_Assay_to_Assess_Cytotoxicity_In_Vitro]

Sources

A Researcher's Guide to the Structure-Activity Relationship of the 3-(4-Fluoro-3-methylphenyl)phenylacetic Acid Scaffold: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the meticulous exploration of structure-activity relationships (SAR) serves as the cornerstone for developing novel therapeutics with enhanced efficacy and safety profiles. This guide provides an in-depth analysis of the 3-(4-fluoro-3-methylphenyl)phenylacetic acid scaffold, a promising framework in the design of anti-inflammatory agents. By dissecting the intricate interplay between chemical structure and biological function, we aim to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate the complexities of medicinal chemistry in this area.

This guide will delve into the nuanced roles of the constituent chemical moieties of the target scaffold, drawing upon established principles and comparative data from alternative structural classes. Furthermore, we will present detailed experimental protocols and visual workflows to provide a comprehensive and actionable resource for the scientific community.

The this compound Scaffold: A Deconstruction

The this compound scaffold belongs to the broader class of arylalkanoic acids, a family of compounds that includes many well-known non-steroidal anti-inflammatory drugs (NSAIDs).[1] Its fundamental structure consists of a phenylacetic acid core, which is crucial for its acidic character and interaction with the active sites of target enzymes, and a substituted phenyl ring that dictates potency and selectivity.

The strategic placement of a fluorine atom at the 4-position and a methyl group at the 3-position of the phenyl ring is not arbitrary; it is a calculated design choice aimed at optimizing the pharmacological properties of the molecule.

Unraveling the Structure-Activity Relationship: A Deep Dive

The biological activity of the this compound scaffold is a direct consequence of the synergistic contributions of its structural components. Understanding these contributions is paramount for rational drug design.

The Indispensable Phenylacetic Acid Moiety

The phenylacetic acid group is a classic pharmacophore in the realm of NSAIDs. Its carboxylic acid function is typically involved in key binding interactions within the active site of cyclooxygenase (COX) enzymes, the primary targets of most NSAIDs.[2] This acidic moiety often forms ionic bonds or hydrogen bonds with key amino acid residues, anchoring the molecule in a position to exert its inhibitory effect.

The Strategic Importance of the 3-(4-Fluoro-3-methylphenyl) Ring

The true ingenuity of this scaffold lies in the substitution pattern of the phenyl ring. The thoughtful inclusion of the 4-fluoro and 3-methyl groups has profound implications for the molecule's biological profile.

The Potentiating Effect of the 4-Fluoro Substituent:

The introduction of a fluorine atom at the 4-position of the phenyl ring is a common strategy in medicinal chemistry to enhance biological activity. Fluorine's high electronegativity can alter the electronic properties of the aromatic ring, influencing its interaction with the target protein. Moreover, the presence of fluorine can block metabolic pathways, thereby increasing the compound's in vivo half-life.[3] Studies on related scaffolds have demonstrated that the addition of a 4-fluoro substituent can dramatically improve potency. For instance, in a series of aryl acetamide triazolopyridazines, the 4-fluoro, 3-methyl analog showed a significant enhancement in potency compared to the 3-methyl analog alone.[3]

The Modulatory Role of the 3-Methyl Group:

The methyl group at the 3-position also plays a crucial role in fine-tuning the molecule's activity. While electron-donating groups are sometimes considered less favorable than electron-withdrawing groups in similar scaffolds, the presence of a methyl group can provide beneficial steric interactions within the binding pocket of the target enzyme.[3] It can also influence the overall lipophilicity of the molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.

Synergy in Action:

The combination of the 4-fluoro and 3-methyl substituents often results in a synergistic effect, leading to a greater enhancement of activity than either substitution alone. This combination can create a unique electronic and steric profile that is optimal for binding to the target enzyme and eliciting a potent biological response.[3]

A Comparative Analysis: Benchmarking Against Alternative Scaffolds

To fully appreciate the potential of the this compound scaffold, it is essential to compare it with other established and emerging anti-inflammatory agents.

ScaffoldKey Structural FeaturesBiological Target(s)Noteworthy SAR Insights
This compound Phenylacetic acid core with 4-fluoro and 3-methyl substitutions.Likely COX-1/COX-2The 4-fluoro and 3-methyl groups are anticipated to synergistically enhance potency.
Diclofenac Phenylacetic acid with a 2,6-dichloroaniline substituent.COX-1/COX-2The dichlorinated ring is crucial for its potent anti-inflammatory activity.[4]
Ibuprofen Propionic acid derivative with an isobutylphenyl group.COX-1/COX-2The S-enantiomer is the active form.[2]
1,2-Diarylacetylenes Linear scaffold with two aryl rings connected by an acetylene linker.Selective COX-2 inhibitorsThe acetylene moiety serves as a suitable template for designing selective COX-2 inhibitors.[5]
Aryl Acetamide Triazolopyridazines A heterocyclic core with a substituted aryl acetamide side chain.Anti-Cryptosporidium activityDemonstrates the dramatic potency-enhancing effect of 4-fluoro substitution.[3]

Experimental Protocols: A Practical Guide

To facilitate further research and validation, this section provides detailed, step-by-step methodologies for key experiments relevant to the evaluation of the this compound scaffold.

Synthesis of this compound Derivatives

A plausible synthetic route for the target scaffold and its analogs involves a Suzuki coupling reaction, a powerful tool for the formation of carbon-carbon bonds.[6]

General Procedure:

  • Preparation of the Boronic Acid/Ester: Start with the commercially available 4-fluoro-3-methylaniline. Convert the aniline to the corresponding boronic acid or ester.

  • Suzuki Coupling: Couple the prepared boronic acid/ester with a suitable partner, such as a bromo-phenylacetic acid ester, in the presence of a palladium catalyst and a base.

  • Hydrolysis: Hydrolyze the resulting ester to the final carboxylic acid product.

G

A generalized synthetic workflow.

In Vitro Assay: Cyclooxygenase (COX-1/COX-2) Inhibition

This assay is fundamental for determining the potency and selectivity of potential NSAIDs.

Protocol:

  • Enzyme and Substrate Preparation: Prepare solutions of purified ovine COX-1 and human recombinant COX-2 enzymes, as well as a solution of the substrate, arachidonic acid.

  • Incubation: In a 96-well plate, incubate the enzymes with various concentrations of the test compound (or a vehicle control) for a predetermined time at 37°C.

  • Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.

  • Termination and Measurement: After a set incubation period, terminate the reaction and measure the amount of prostaglandin E2 (PGE2) produced using a commercially available ELISA kit.

  • Data Analysis: Calculate the percent inhibition of COX-1 and COX-2 activity for each concentration of the test compound and determine the IC50 values.

In Vivo Assay: Carrageenan-Induced Paw Edema in Rats

This is a classic and reliable model for evaluating the acute anti-inflammatory activity of a compound.[7]

Protocol:

  • Animal Acclimatization: Acclimate male Wistar rats to the laboratory conditions for at least one week.

  • Compound Administration: Administer the test compound (e.g., orally or intraperitoneally) at various doses to different groups of rats. A control group should receive the vehicle, and a positive control group should receive a known NSAID like diclofenac.

  • Induction of Edema: After a specified time (e.g., 1 hour), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point and determine the ED50 value if possible.

G

Workflow for the carrageenan-induced paw edema model.

Measurement of Inflammatory Cytokines (TNF-α and IL-6)

This assay helps to elucidate the mechanism of action of the test compound.

Protocol:

  • Induction of Inflammation: Induce inflammation in animals (e.g., using lipopolysaccharide, LPS) with or without pre-treatment with the test compound.

  • Sample Collection: At a specific time point after induction, collect blood samples and prepare serum.

  • ELISA: Use commercially available ELISA kits to measure the concentrations of TNF-α and IL-6 in the serum samples according to the manufacturer's instructions.

  • Data Analysis: Compare the cytokine levels in the treated groups to the control group to determine the effect of the test compound on cytokine production.

G

Simplified inflammatory pathway and the site of NSAID action.

Conclusion

The this compound scaffold represents a compelling starting point for the development of novel anti-inflammatory agents. The strategic incorporation of 4-fluoro and 3-methyl substituents on the phenyl ring is a testament to the power of rational drug design, with the potential to confer enhanced potency and favorable pharmacokinetic properties. While further quantitative SAR studies on this specific scaffold are warranted, the principles outlined in this guide, along with the provided experimental protocols, offer a solid framework for future research endeavors. By building upon this knowledge base, the scientific community can continue to innovate and develop safer and more effective treatments for inflammatory conditions.

References

  • Adams, R., & Thal, A. F. (n.d.). Phenylacetic acid. Organic Syntheses Procedure. Retrieved from [Link]

  • Ali, A., & Kaur, G. (2021). Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. RSC Medicinal Chemistry, 12(10), 1765-1779. [Link]

  • Andrus, M. B., & Li, W. (2004).
  • ChemBK. (2024, April 9). 2-(4-Fluoro-3-methylphenyl)acetic acid. Retrieved from [Link]

  • European Patent Office. (n.d.). Synthesis of phenylacetic acid esters (EP 0098058 B1). Google Patents.
  • Harrak, Y., et al. (2010). Synthesis, Anti-Inflammatory Activity, and in Vitro Antitumor Effect of a Novel Class of Cyclooxygenase Inhibitors: 4-(Aryloyl)phenyl Methyl Sulfones. Journal of Medicinal Chemistry, 53(18), 6560-71.
  • Juby, P. F., Hudyma, T. W., & Young, P. R. (1983). Structure-activity relationships in a series of anti-inflammatory N-arylanthranilic acids. Arzneimittelforschung, 33(4A), 621-7.
  • Li, J., et al. (2024). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. Molecules, 29(1), 234. [Link]

  • Llinàs-Brunet, M., et al. (2004). Synthesis and evaluation of S-4-(3-thienyl)phenyl-alpha-methylacetic acid. Bioorganic & Medicinal Chemistry Letters, 14(4), 979-82.
  • Lom-Am-Ma-Pruek remedy for pain relief. (2024).
  • Mousa, H. A. (2017). A turbulent decade for NSAIDs: update on current concepts of classification, epidemiology, comparative efficacy, and toxicity. F1000Research, 6, 182.
  • Pan, L., et al. (2019). Comparison of the efficacy and safety of non-steroidal anti-inflammatory drugs for patients with primary dysmenorrhea: A network meta-analysis. Medicine, 98(41), e17512.
  • Patrignani, P., & Patrono, C. (2015). Cyclooxygenase-2-selective inhibitors: a decade of clinical experience. Journal of the American College of Cardiology, 65(10), 1047-1057.
  • Rivas, F., et al. (2019). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. ACS Infectious Diseases, 5(11), 1896-1907.
  • Singh, R., & Lillard, J. W., Jr. (2009). Nanoparticle-based targeted drug delivery.
  • Sostres, C., Gargallo, C. J., & Lanas, A. (2013). Nonsteroidal anti-inflammatory drugs and upper and lower gastrointestinal mucosal damage. Arthritis Research & Therapy, 15(Suppl 3), S3.
  • T., Tratrat, C., et al. (2021). New Substituted 5-Benzylideno-2-Adamantylthiazol[3,2-b][8][9][10]Triazol-6(5H)ones as Possible Anti-Inflammatory Agents. Molecules, 26(3), 659.

  • BenchChem. (2025).
  • Wang, Y., et al. (2018). Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 136-144.
  • Wong, R. C. (2010). An Evidence-Based Update on Nonsteroidal Anti-Inflammatory Drugs. The Permanente Journal, 14(2), 64-70.
  • Zarghi, A., & Arfaei, S. (2011). Design, synthesis, and biological evaluation of linear 1-(4-, 3- or 2-methylsulfonylphenyl)-2-phenylacetylenes: a novel class of cyclooxygenase-2 inhibitors. Bioorganic & Medicinal Chemistry, 19(22), 6764-6770.
  • Zaharia, V., et al. (2024). Synthesis and Anti-inflammatory Activity of Some New 6-Aryltriazolo[3,4-b][6][8][10]thiadiazole Derivatives. Chemistry of Heterocyclic Compounds, 60(1), 1-10.

Sources

A Comparative Guide to Elucidating the Mechanism of Action of 3-(4-Fluoro-3-methylphenyl)phenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive experimental framework for confirming the mechanism of action (MoA) of the novel compound 3-(4-Fluoro-3-methylphenyl)phenylacetic acid. Drawing from established methodologies for analogous phenylacetic acid derivatives, we present a phased, self-validating approach. This document is intended for researchers, scientists, and drug development professionals, offering detailed protocols, comparative data analysis, and the scientific rationale behind each experimental choice to ensure robust and reliable mechanistic insights.

Introduction

This compound is a novel small molecule with a structure suggestive of potential anti-inflammatory or analgesic properties. Its core phenylacetic acid scaffold is shared by a well-established class of nonsteroidal anti-inflammatory drugs (NSAIDs), most notably Diclofenac.[1][2] The primary MoA for most NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of pro-inflammatory prostaglandins.[3][4]

Given the structural similarity, a primary hypothesis is that this compound functions as a COX inhibitor. This guide outlines a logical, data-driven workflow to test this hypothesis, progressing from initial biochemical validation to cellular confirmation and comparative analysis against established drugs.

Phase 1: Biochemical Target Validation - COX Enzyme Inhibition

The foundational step is to determine if the compound directly interacts with and inhibits purified COX-1 and COX-2 enzymes. This provides the most direct evidence of target engagement.

Rationale for Experimental Choice: Using purified enzymes in a biochemical assay isolates the interaction between the compound and its putative targets, eliminating cellular complexities. This allows for a clear determination of inhibitory potency (IC50) and selectivity.[5][6] We will compare the novel compound against Diclofenac (a relatively non-selective COX inhibitor) and Celecoxib (a highly selective COX-2 inhibitor).[1][7]

Experimental Workflow: Biochemical COX Inhibition

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis P1 Prepare Compound Dilution Series A1 Pre-incubate Enzyme with Compound or Vehicle P1->A1 P2 Prepare Purified COX-1 & COX-2 Enzymes P2->A1 P3 Prepare Assay Buffer & Substrate (Arachidonic Acid) A2 Initiate Reaction with Arachidonic Acid P3->A2 A1->A2 A3 Incubate at 37°C A2->A3 A4 Terminate Reaction A3->A4 D1 Quantify Prostaglandin Product (e.g., PGE2) via LC-MS/MS or ELISA A4->D1 D2 Calculate % Inhibition D1->D2 D3 Determine IC50 Values via Non-linear Regression D2->D3

Caption: Workflow for in vitro COX enzyme inhibition assay.

Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This protocol is adapted from established methods for measuring COX inhibition.[5]

  • Reagent Preparation:

    • Assay Buffer: 100 mM Tris-HCl, pH 8.0.

    • Cofactors: Prepare stock solutions of hematin and L-epinephrine.

    • Enzymes: Use commercially available purified human or ovine COX-1 and COX-2 enzymes.

    • Substrate: Prepare arachidonic acid solution in ethanol.

    • Test Compounds: Prepare a 10-point serial dilution of this compound, Diclofenac, and Celecoxib in DMSO.

  • Assay Procedure:

    • In a 96-well plate, add 146 µL of Assay Buffer, 2 µL of hematin, and 10 µL of L-epinephrine to each well.

    • Add 20 µL of the appropriate enzyme solution (COX-1 or COX-2) to each well.

    • Add 2 µL of the test compound dilution (or DMSO for vehicle control) to the wells.

    • Pre-incubate the mixture at 37°C for 10 minutes to allow inhibitor binding.[5]

    • Initiate the enzymatic reaction by adding 20 µL of arachidonic acid solution.

    • Incubate for 10-20 minutes at 37°C.

    • Terminate the reaction by adding 10 µL of a stopping solution (e.g., 1 M HCl).

  • Quantification & Analysis:

    • Quantify the amount of Prostaglandin E2 (PGE2) produced using a validated LC-MS/MS method or a commercial ELISA kit.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a four-parameter logistic curve.

Anticipated Data & Interpretation

The results should be summarized in a table comparing the IC50 values.

CompoundCOX-1 IC50 (nM)COX-2 IC50 (nM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
This compound Experimental ValueExperimental ValueCalculated Value
Diclofenac (Reference)~5~15~0.33
Celecoxib (Reference)~3000~40~75
  • Interpretation: A low IC50 value indicates high potency. The selectivity index reveals whether the compound preferentially inhibits one isoform. A value >1 indicates COX-2 selectivity, while a value <1 indicates COX-1 selectivity. This data will provide the first critical piece of evidence for the compound's primary MoA.

Phase 2: Cellular Target Engagement & Downstream Effects

Confirming that the compound inhibits COX activity within a biological system is the essential next step. This is achieved by measuring the production of downstream signaling molecules, like PGE2, in a relevant cell model.

Rationale for Experimental Choice: A cell-based assay validates the biochemical findings in a more physiologically relevant context, accounting for factors like cell permeability and metabolism.[8] A human whole blood assay (hWBA) or a macrophage-based assay (e.g., using LPS-stimulated RAW 264.7 cells) are excellent models. COX-2 is highly induced in these cells upon inflammatory stimulation, making them ideal for studying COX-2 inhibition.[8][9]

Signaling Pathway: Arachidonic Acid to Prostaglandins

G Membrane Cell Membrane Phospholipids AA Arachidonic Acid (AA) Membrane->AA PLA2 COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 PGES Inflammation Pain & Inflammation PGE2->Inflammation Inhibitor Test Compound (e.g., Phenylacetic Acid Derivative) Inhibitor->COX1 Inhibitor->COX2

Sources

Independent verification of 3-(4-Fluoro-3-methylphenyl)phenylacetic acid's biological effects

Author: BenchChem Technical Support Team. Date: January 2026

An Independent Researcher's Guide to Verifying the Biological Effects of 3-(4-Fluoro-3-methylphenyl)phenylacetic acid

Authored by: A Senior Application Scientist

This guide provides a comprehensive framework for the independent verification of the biological effects of the novel compound, this compound. Given its structural similarity to known non-steroidal anti-inflammatory drugs (NSAIDs) derived from phenylacetic acid, such as diclofenac, we will proceed with the hypothesis that this compound may exhibit anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes.

This document is structured to guide researchers through a logical, stepwise process of in-vitro characterization. We will outline the hypothesized mechanism of action, establish a framework for comparison against established drugs, provide detailed experimental protocols for verification, and discuss the interpretation of potential outcomes. Our approach emphasizes scientific rigor and self-validating experimental design to ensure the generation of trustworthy and reproducible data.

Hypothesized Mechanism of Action: Inhibition of Cyclooxygenase (COX)

The primary hypothesis is that this compound functions as an inhibitor of cyclooxygenase (COX) enzymes. These enzymes, COX-1 and COX-2, are central to the inflammatory cascade. They catalyze the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

  • COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate physiological processes such as gastric mucus production and platelet aggregation.

  • COX-2 is an inducible enzyme, with its expression being significantly upregulated at sites of inflammation by cytokines and other inflammatory stimuli.

Therefore, an ideal anti-inflammatory agent would selectively inhibit COX-2, thereby reducing inflammation without the gastrointestinal side effects associated with the inhibition of COX-1. A critical part of the verification process is to determine not only if the compound inhibits COX enzymes but also its degree of selectivity for COX-2 over COX-1.

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_inhibition Points of Inhibition MembranePhospholipids Membrane Phospholipids ArachidonicAcid Arachidonic Acid MembranePhospholipids->ArachidonicAcid PLA2 COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible) ArachidonicAcid->COX2 PGH2_1 Prostaglandin H2 COX1->PGH2_1 PGH2_2 Prostaglandin H2 COX2->PGH2_2 Prostaglandins_Physiological Physiological Prostaglandins PGH2_1->Prostaglandins_Physiological Gastric Protection, Platelet Aggregation Prostaglandins_Inflammatory Inflammatory Prostaglandins PGH2_2->Prostaglandins_Inflammatory Inflammation, Pain, Fever PLA2 Phospholipase A2 Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) Stimuli->COX2 Induces Expression OurCompound 3-(4-Fluoro-3-methylphenyl) phenylacetic acid OurCompound->COX1 ? OurCompound->COX2 ?

Caption: Hypothesized mechanism of action via the COX pathway.

Comparative Framework and Data Presentation

To contextualize the activity of this compound, it is essential to benchmark it against well-characterized NSAIDs. We recommend using a non-selective COX inhibitor and a COX-2 selective inhibitor as comparators.

  • Ibuprofen: A common non-selective COX inhibitor.

  • Celecoxib: A well-established COX-2 selective inhibitor.

The following table outlines the key parameters to be determined through the experimental protocols described in the next section. The data for the comparators are representative values from the literature, while the values for the test compound are what the experiments aim to determine.

ParameterThis compoundIbuprofen (Comparator)Celecoxib (Comparator)Justification
COX-1 IC₅₀ (µM) To be determined~15~7.6Measures potency against the constitutive isoform.
COX-2 IC₅₀ (µM) To be determined~35~0.04Measures potency against the inducible, inflammatory isoform.
Selectivity Index (COX-1/COX-2) To be determined~0.4~190A higher value indicates greater selectivity for COX-2.
PGE₂ Inhibition in RAW 264.7 (EC₅₀, µM) To be determined~5~0.2Validates anti-inflammatory activity in a cellular context.
Cytotoxicity (CC₅₀, µM) To be determined>100>100Ensures that the observed effects are not due to cell death.

Experimental Protocols for Independent Verification

The following protocols are designed to be a self-validating workflow. The initial in-vitro enzyme assays provide a direct measure of target engagement, while the subsequent cell-based assays confirm this activity in a more physiologically relevant context.

Workflow Start Novel Compound 3-(4-Fluoro-3-methylphenyl) phenylacetic acid COX_Assay Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay Start->COX_Assay Cyto_Assay Protocol 3: Cytotoxicity Assay (e.g., MTT) Start->Cyto_Assay Calc_IC50 Calculate IC₅₀ & Selectivity Index COX_Assay->Calc_IC50 Cell_Assay Protocol 2: Cell-Based PGE₂ Inhibition Assay Calc_IC50->Cell_Assay Data_Analysis Comparative Data Analysis Cell_Assay->Data_Analysis Cyto_Assay->Data_Analysis Conclusion Conclusion on In Vitro Efficacy & Selectivity Data_Analysis->Conclusion

Caption: Experimental workflow for compound verification.

Protocol 1: In Vitro COX-1 and COX-2 Inhibition Assay

This experiment directly measures the compound's ability to inhibit purified COX-1 and COX-2 enzymes. Commercially available kits, such as the Cayman Chemical COX Inhibitor Screening Assay Kit, provide a reliable and standardized method.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) for both COX isoforms.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 100 µM to 0.01 µM) in assay buffer. Also prepare identical dilutions for Ibuprofen and Celecoxib.

  • Reagent Preparation: Reconstitute and prepare all kit components (COX-1 and COX-2 enzymes, heme, arachidonic acid substrate) according to the manufacturer's protocol.

  • Assay Plate Setup: In a 96-well plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme to designated wells.

  • Compound Addition: Add the serially diluted test compound and controls to the wells. Include a "no inhibitor" control (DMSO vehicle) and a "background" control (no enzyme).

  • Incubation: Incubate the plate for a specified time (e.g., 10 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the arachidonic acid substrate to all wells to start the enzymatic reaction.

  • Reaction Termination and Detection: After a set time (e.g., 2 minutes), stop the reaction and add the developing reagents as per the kit instructions. This typically involves a colorimetric reaction that measures the amount of prostaglandin produced.

  • Data Acquisition: Read the absorbance of the plate at the specified wavelength using a plate reader.

  • Data Analysis: Subtract the background absorbance. Normalize the data to the "no inhibitor" control (100% activity). Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Protocol 2: Cell-Based Anti-Inflammatory Assay (PGE₂ Inhibition)

This assay validates the findings from the in-vitro screen in a cellular context. We will use the RAW 264.7 murine macrophage cell line, which produces large amounts of PGE₂ in response to inflammatory stimuli like lipopolysaccharide (LPS).

Objective: To measure the compound's ability to inhibit PGE₂ production in stimulated immune cells.

Methodology:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics until they reach 80-90% confluency.

  • Cell Seeding: Seed the cells into a 24-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.

  • Compound Treatment: Remove the old media. Add fresh, serum-free media containing serial dilutions of the test compound and controls. Incubate for 1 hour.

  • Inflammatory Stimulation: Add LPS (1 µg/mL final concentration) to all wells except the unstimulated control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a CO₂ incubator.

  • Supernatant Collection: Collect the cell culture supernatant from each well.

  • PGE₂ Quantification: Measure the concentration of PGE₂ in the supernatant using a commercially available Prostaglandin E2 ELISA Kit. Follow the manufacturer's protocol precisely.

  • Data Analysis: Generate a standard curve from the ELISA data. Calculate the PGE₂ concentration for each sample. Normalize the data to the LPS-only control and plot the percent inhibition of PGE₂ production against compound concentration to determine the EC₅₀.

Protocol 3: Cytotoxicity Assay (MTT Assay)

It is crucial to ensure that the observed reduction in PGE₂ is due to specific enzyme inhibition and not simply because the compound is killing the cells. The MTT assay is a standard colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.

Objective: To determine the cytotoxic concentration (CC₅₀) of the compound.

Methodology:

  • Assay Setup: Seed and treat RAW 264.7 cells with the compound dilutions exactly as described in Protocol 2, but do not add LPS.

  • MTT Addition: After the 24-hour compound incubation, add MTT reagent (5 mg/mL) to each well and incubate for an additional 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm.

  • Data Analysis: Normalize the data to the vehicle control (100% viability). Plot percent viability versus compound concentration to determine the CC₅₀. A CC₅₀ value significantly higher than the EC₅₀ for PGE₂ inhibition suggests the anti-inflammatory effect is not due to toxicity.

Data Interpretation and Future Directions

Upon completion of these experiments, you will have a robust in-vitro data package for this compound.

  • Potency and Selectivity: The IC₅₀ values from Protocol 1 will define the compound's potency against COX-1 and COX-2. The selectivity index (IC₅₀ COX-1 / IC₅₀ COX-2) is a key metric. A high index (>50) suggests significant COX-2 selectivity, which is a desirable trait for minimizing side effects.

  • Cellular Efficacy: The EC₅₀ from Protocol 2 confirms that the compound can penetrate cell membranes and inhibit the target in a physiological environment. This value should ideally be in a similar range to the COX-2 IC₅₀.

  • Therapeutic Window: Comparing the efficacy data (EC₅₀) with the cytotoxicity data (CC₅₀) provides an initial assessment of the compound's therapeutic window. A large separation between these values is favorable.

Should the data from this guide indicate that this compound is a potent and selective COX-2 inhibitor with low cytotoxicity, the logical next steps would involve advancing the compound into in-vivo models of inflammation and pain, such as the carrageenan-induced paw edema model in rodents, to verify its efficacy in a whole-animal system.

References

  • Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs. Nature New Biology, 231(25), 232–235. [Link]

  • Ricciotti, E., & FitzGerald, G. A. (2011). Prostaglandins and inflammation. Arteriosclerosis, thrombosis, and vascular biology, 31(5), 986–1000. [Link]

  • Cryer, B., & Feldman, M. (1998). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of widely used nonsteroidal anti-inflammatory drugs. The American journal of medicine, 104(5), 413–421. [Link]

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 3-(4-Fluoro-3-methylphenyl)phenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. This guide provides a detailed protocol for the proper disposal of 3-(4-fluoro-3-methylphenyl)phenylacetic acid, a compound that, while integral to specific research pathways, requires meticulous handling from bench to disposal. The procedures outlined here are synthesized from established safety data for structurally related compounds and are designed to ensure the protection of personnel and the environment.

This document is intended for professionals in research and development and assumes a baseline knowledge of standard laboratory safety procedures. It is crucial to supplement this guide with a thorough review of your institution's specific safety protocols and all relevant local, state, and federal regulations.

Hazard Assessment and Core Safety Principles

Anticipated Hazards:

  • Skin Irritation: May cause redness and irritation upon contact.[1][2][3][4]

  • Serious Eye Irritation: Poses a significant risk of causing serious eye irritation.[1][2][3][4][5][6]

  • Respiratory Irritation: Inhalation of dust may lead to respiratory tract irritation.[2][4]

  • Harmful if Swallowed: Ingestion may be harmful.[1][4]

During combustion, halogenated organic compounds can produce toxic fumes, including carbon monoxide, carbon dioxide, and hydrogen fluoride.[1][2]

Core Principle of Safe Disposal: The primary and most critical step in the disposal of this and similar chemical compounds is to avoid direct disposal into the environment . This means no discharge down the drain or into regular waste streams.[7] The recommended course of action is to engage a licensed professional waste disposal service.[1][4][8]

Personal Protective Equipment (PPE) and Handling

Prior to handling this compound for any purpose, including disposal, the following personal protective equipment is mandatory:

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles.[8] Face shield if there is a splash hazard.To prevent contact with the eyes, which can cause serious irritation.[1][2][4][5][6]
Hand Protection Chemically resistant, impervious gloves (e.g., nitrile rubber). Gloves must be inspected before use.[4]To prevent skin contact and potential irritation.[1][4]
Body Protection Laboratory coat and, if handling large quantities, additional protective clothing to prevent skin exposure.To protect the skin from accidental contact.
Respiratory Protection For operations that may generate dust, a NIOSH-approved N95 dust mask or equivalent respirator is recommended.[8]To prevent inhalation of airborne particles that may cause respiratory irritation.[2][4]

Handling Precautions:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[1][6][7]

  • Avoid the formation of dust and aerosols.[4][6][7][8]

  • Wash hands thoroughly after handling.[2][6]

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the disposal of this compound.

Step 1: Segregation and Labeling

  • Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.

  • Designate a specific, clearly labeled, and sealed container for the accumulation of this waste. The label should include:

    • "Hazardous Waste"

    • "this compound"

    • Associated hazards (e.g., "Irritant")

    • Accumulation start date

Step 2: Containment

  • The waste container must be in good condition, compatible with the chemical, and securely sealed to prevent leaks or spills.[6][7]

  • Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials such as strong oxidizing agents and bases.[1][2]

Step 3: Spill Management In the event of a spill:

  • Minor Spills:

    • Ensure proper PPE is worn.

    • If the material is a solid, carefully sweep or shovel it into a suitable container for disposal, avoiding dust generation.[6][7]

    • Clean the spill area with an appropriate solvent and then wash with soap and water.

    • Collect all cleanup materials in a labeled hazardous waste container.

  • Major Spills:

    • Evacuate the immediate area.

    • Alert your institution's emergency response team.

    • Prevent the spill from entering drains or waterways.[8][9]

Step 4: Arranging for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection of the hazardous waste.

  • Provide the EHS department with accurate information about the waste, including its name and quantity.

  • Follow all institutional procedures for waste pickup and documentation.

Disposal Decision Workflow

DisposalWorkflow Disposal Decision Workflow for this compound start Waste Generation ppe Wear Appropriate PPE start->ppe spill Spill Occurs start->spill assess_quantity Assess Quantity (Small vs. Large) segregate Segregate and Label Waste Container assess_quantity->segregate Both Quantities ppe->assess_quantity contain Securely Contain in a Compatible Vessel segregate->contain store Store in a Designated Secondary Containment Area contain->store contain->spill contact_ehs Contact EHS for Pickup and Professional Disposal store->contact_ehs minor_spill Minor Spill Protocol: Sweep, Contain, Clean spill->minor_spill Small & Contained major_spill Major Spill Protocol: Evacuate, Alert EHS spill->major_spill Large or Uncontained minor_spill->segregate major_spill->contact_ehs

Sources

Navigating the Synthesis and Handling of 3-(4-Fluoro-3-methylphenyl)phenylacetic Acid: A Guide to Essential Safety and Operational Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental undertakings. 3-(4-Fluoro-3-methylphenyl)phenylacetic acid, a compound of interest, requires meticulous attention to safety and operational detail. This guide serves as an essential resource, providing immediate, practical, and in-depth procedural guidance for laboratory professionals. Our objective is to foster a culture of safety and efficiency, ensuring that scientific advancement and personnel well-being are held in the highest regard.

Hazard Assessment and Triage: Understanding the Compound

  • Skin Irritation: Causes skin irritation upon direct contact.[1][2][3]

  • Serious Eye Irritation: Poses a significant risk of serious eye irritation or damage.[1][2][3][4]

  • Respiratory Irritation: Inhalation of dust particles may lead to respiratory tract irritation.[1][2][5]

Given its chemical structure as a halogenated aromatic carboxylic acid, it is prudent to handle this compound with the assumption that it is hazardous upon ingestion and potentially harmful to the environment.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable for the safe handling of this compound. The following table outlines the recommended PPE for various laboratory operations.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Transfer (Solid) Chemical safety goggles and a face shieldDouble-gloving with nitrile or neoprene glovesFully-buttoned laboratory coatN95-rated dust mask or a respirator with a particulate filter in a fume hood
Dissolution and Solution Transfer Chemical safety gogglesNitrile or neoprene gloves[6][7]Fully-buttoned laboratory coatWork within a certified chemical fume hood
Reaction Monitoring and Work-up Chemical safety gogglesNitrile or neoprene glovesFully-buttoned laboratory coatWork within a certified chemical fume hood
Spill Cleanup Chemical safety goggles and a face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant apron over a laboratory coatAir-purifying respirator with appropriate cartridges
Donning and Doffing of PPE: A Critical Procedure

The sequence of putting on (donning) and taking off (doffing) PPE is crucial to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Bottom-Up) cluster_doffing Doffing Sequence (Alphabetical) Don1 1. Gown/Lab Coat Don2 2. Mask/Respirator Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Gown/Lab Coat Doff2->Doff3 Doff4 4. Mask/Respirator Doff3->Doff4

Caption: PPE Donning and Doffing Workflow.[2][8]

Operational Plan: From Receipt to Reaction

A systematic approach to handling this compound minimizes risk and ensures procedural integrity.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Labeling: Ensure the container is clearly labeled with the chemical name, hazard pictograms, and date of receipt.

  • Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6] The storage container should be kept tightly closed.[1][6]

Handling the Solid Compound

Working with powdered chemicals requires measures to prevent inhalation and dispersal of dust.[9]

  • Designated Area: All handling of the solid should be performed in a designated area, preferably within a chemical fume hood or a powder containment hood.[9]

  • Weighing:

    • Place a weigh boat on the analytical balance within the fume hood.

    • Use a spatula to carefully transfer the desired amount of the compound to the weigh boat. Avoid pouring directly from the bottle to minimize dust generation.[9]

    • Close the primary container immediately after weighing.

  • Transfer: If transferring the solid to a reaction vessel, do so carefully to avoid creating dust clouds.

Preparing Solutions
  • Solvent Selection: Choose an appropriate solvent based on the experimental protocol.

  • Dissolution:

    • In a chemical fume hood, add the weighed solid to the reaction vessel containing the solvent.

    • Stir the mixture gently to facilitate dissolution. If necessary, sonication can be used, ensuring the vessel is properly sealed.

Emergency Protocols: Spill and Exposure Management

Preparedness is paramount in managing unexpected events in the laboratory.

Spill Response

For a small powder spill (<5g):

  • Alert Personnel: Notify others in the immediate vicinity.

  • Isolate the Area: Restrict access to the spill area.

  • Don PPE: Wear the appropriate PPE as outlined in the table above.

  • Containment: Gently cover the spill with a wetting agent (e.g., water, if compatible) or an absorbent material to prevent the powder from becoming airborne.[10]

  • Cleanup: Carefully scoop the absorbed material into a labeled hazardous waste container.[6][11]

  • Decontamination: Clean the spill area with a suitable solvent and wipe with a damp cloth. Dispose of all cleanup materials as hazardous waste.[12]

For a large powder spill (>5g):

  • Evacuate: Immediately evacuate the laboratory.

  • Alert: Activate the nearest fire alarm and notify your institution's emergency response team.

  • Isolate: Close the laboratory doors and post a warning sign.

  • Do Not Attempt to Clean: Await the arrival of trained emergency personnel.

Personnel Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1][6] Seek medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][3][6] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[1] If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][3]

Disposal Plan: Responsible Waste Management

As a halogenated organic compound, this compound and its associated waste must be disposed of following specific protocols to protect the environment.[13][14]

  • Waste Segregation: All solid waste (contaminated PPE, weigh boats, etc.) and liquid waste (reaction residues, contaminated solvents) must be collected in separate, clearly labeled, and sealed hazardous waste containers.

  • Labeling: The waste container must be labeled as "Halogenated Organic Waste" and list all chemical constituents.[13][14]

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.

  • Disposal Request: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Do not pour any waste down the drain.[13]

Waste_Disposal_Workflow Start Waste Generation (Solid & Liquid) Segregate Segregate into Halogenated Organic Waste Container Start->Segregate Label Label Container with Contents and Hazards Segregate->Label Store Store in Satellite Accumulation Area Label->Store Request Request EHS Pickup Store->Request Disposal Proper Disposal by EHS Request->Disposal

Caption: Halogenated Organic Waste Disposal Workflow.[13][14]

References

  • Guidance for Hazardous Waste Spill Cleanup in Laboratories. The University of Texas at Austin. Available at: [Link]

  • Safe Handling & Disposal of Organic Substances. Science Ready. Available at: [Link]

  • Instructions for Cleaning Spills of Powdered Hazardous Drugs. Duke University Occupational and Environmental Safety Office. Available at: [Link]

  • Spill procedure: Clean-up guidance. Queen Mary University of London. Available at: [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University. Available at: [Link]

  • Hazardous Drugs Spill Clean Up. University of Ottawa Safety & Risk Services. Available at: [Link]

  • Hazardous Waste Segregation. Bucknell University. Available at: [Link]

  • Guide for Chemical Spill Response. American Chemical Society. Available at: [Link]

  • Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety. Available at: [Link]

  • Weighing Hazardous Powders in the Laboratory. University of California, Berkeley, Environment, Health & Safety. Available at: [Link]

  • Phenylacetic Acid Material Safety Data Sheet. Loba Chemie. Available at: [Link]

  • Sequence for donning and doffing personal protective equipment (PPE). American Animal Hospital Association. Available at: [Link]

  • What PPE Should You Wear When Handling Acid? LeelineWork. Available at: [Link]

  • Phenylacetic acid Safety Data Sheet. CPAChem. Available at: [Link]

  • 5 Types of PPE for Hazardous Chemicals. Hazmat School. Available at: [Link]

  • 3-Fluoro-4-methylphenylacetic acid Safety Data Sheet. Fisher Scientific. Available at: [Link]

  • OSHA Glove Selection Chart. University of South Dakota Environmental Health and Safety. Available at: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.